molecular formula C12H16ClNO B1273667 4-Benzyl-2-(chloromethyl)morpholine CAS No. 40987-25-5

4-Benzyl-2-(chloromethyl)morpholine

Cat. No.: B1273667
CAS No.: 40987-25-5
M. Wt: 225.71 g/mol
InChI Key: GVWRZZNYCOTWNN-UHFFFAOYSA-N
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Description

4-Benzyl-2-(chloromethyl)morpholine is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-2-(chloromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWRZZNYCOTWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40987-25-5
Record name 4-Benzyl-2-(chloromethyl)morpholine
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Record name Morpholine, 2-(chloromethyl)-4-(phenylmethyl)-
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Record name 4-benzyl-2-(chloromethyl)morpholine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyl-2-(chloromethyl)morpholine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-benzyl-2-(chloromethyl)morpholine, a versatile synthetic intermediate with significant applications in pharmaceutical and organic chemistry. Drawing upon established chemical principles and available literature, this document delves into the compound's chemical and physical properties, synthesis methodologies, characteristic reactivity, and its role as a key building block in the development of complex bioactive molecules. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural features of this morpholine derivative.

Core Chemical and Physical Properties

This compound is a substituted morpholine characterized by a benzyl group affixed to the nitrogen atom and a reactive chloromethyl group at the 2-position.[1] This unique arrangement of a lipophilic benzyl group, a flexible morpholine core, and an electrophilic chloromethyl moiety underpins its utility in organic synthesis.[1] The morpholine ring itself is considered a "privileged structure" in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability to drug candidates.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 40987-25-5[1][2][3][4]
Molecular Formula C₁₂H₁₆ClNO[3]
Molecular Weight 225.71 g/mol [1][3]
Appearance Colorless liquid to white/yellow solid[4]
Melting Point -7 °C (liquid form); 46-50 °C (solid form)[4]
Boiling Point 262-264 °C[4]
Solubility Soluble in alcohol and ether[4]
InChIKey GVWRZZNYCOTWNN-UHFFFAOYSA-N[1][3]

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the desired scale, stereochemical requirements, and the availability of starting materials. Two prevalent synthetic strategies are highlighted below.

N-Alkylation of 2-(Chloromethyl)morpholine

A direct and common approach involves the N-alkylation of a pre-formed 2-(chloromethyl)morpholine ring with a benzyl halide.[1] This reaction proceeds via a standard nucleophilic substitution mechanism where the secondary amine of the morpholine acts as the nucleophile.

The general workflow for this synthesis is depicted in the following diagram:

G start Start Materials: 2-(Chloromethyl)morpholine Benzyl bromide Base (e.g., K₂CO₃) reaction Reaction: N-Alkylation in a suitable solvent (e.g., Acetonitrile) start->reaction workup Aqueous Workup: - Filter solids - Extract with organic solvent - Wash with brine reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: This compound purification->product

General workflow for the N-alkylation synthesis route.

Experimental Protocol:

  • To a stirred solution of 2-(chloromethyl)morpholine (1.0 eq) in acetonitrile, add a suitable base such as potassium carbonate (1.5 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Ring Formation from Benzylamine and Epichlorohydrin

A convergent approach involves the reaction of benzylamine with epichlorohydrin.[1] This method constructs the morpholine ring and introduces the benzyl group in a single synthetic sequence. The reaction proceeds through a nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization. For chiral synthesis, enantiomerically pure (R)- or (S)-epichlorohydrin can be utilized to afford the corresponding chiral product.[1]

The logical steps for this synthetic pathway are outlined below:

G start Start Materials: Benzylamine Epichlorohydrin epoxide_opening Nucleophilic Epoxide Opening start->epoxide_opening cyclization Intramolecular Cyclization epoxide_opening->cyclization workup Workup and Purification cyclization->workup product This compound workup->product

Key steps in the synthesis from benzylamine and epichlorohydrin.

Chemical Reactivity and Synthetic Utility

The primary driver of this compound's synthetic utility is the reactivity of the chloromethyl group.[1] The chlorine atom serves as a good leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide array of functional groups.

Nucleophilic Substitution Reactions:

The chloromethyl moiety readily undergoes SN2 reactions with a variety of nucleophiles, including:

  • Amines: Reaction with primary or secondary amines yields the corresponding aminomethyl derivatives.

  • Azides: Displacement with sodium azide provides access to the corresponding azidomethyl compound, which can be further reduced to an aminomethyl group.

  • Thiols: Thiolates react to form thioethers.

  • Alkoxides and Phenoxides: Formation of ethers is achieved through reaction with alcohols or phenols in the presence of a base.

  • Cyanide: Introduction of a nitrile group, a versatile precursor for carboxylic acids, amines, and amides.

A Generalized Protocol for Nucleophilic Substitution:

  • Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add the nucleophile (1.1-1.5 eq) and, if necessary, a base (e.g., potassium carbonate, triethylamine) to facilitate the reaction.

  • Stir the reaction mixture at an appropriate temperature (room temperature to reflux) and monitor its progress.

  • Upon completion, perform an aqueous workup to remove inorganic salts and unreacted starting materials.

  • Extract the product into an organic solvent, dry, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Characterization and Analytical Methods

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and distinct multiplets for the morpholine ring and chloromethyl protons.[1]

    • ¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom, including those of the aromatic ring, the benzylic carbon, the morpholine ring carbons, and the chloromethyl carbon.[1]

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[1] Characteristic fragmentation patterns, such as the loss of the chloromethyl or benzyl groups, would further corroborate the structure.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching, and C-O-C stretching of the ether linkage in the morpholine ring.

Chromatographic Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for determining the purity of this compound. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for monitoring reaction progress and assessing the purity of fractions during column chromatography.

The general workflow for the analytical characterization of this compound is as follows:

G sample Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry sample->ms ir IR Spectroscopy sample->ir hplc HPLC Analysis sample->hplc structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation ir->structure_confirmation purity_assessment Purity Assessment hplc->purity_assessment

Analytical workflow for structure and purity determination.

Applications in Drug Development and Medicinal Chemistry

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of various biologically active compounds.[1] Its derivatives have been investigated for a range of therapeutic applications.

While direct synthesis of currently marketed drugs from this compound is not extensively documented in publicly available literature, its structural motifs are present in several important pharmaceuticals. For instance, the antidepressant Reboxetine contains a 2-substituted morpholine core. The synthetic utility of this compound lies in its potential for the rapid generation of libraries of novel morpholine-containing compounds for screening and lead optimization in drug discovery programs.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[2][3] It is reported to be corrosive and can cause severe skin burns and eye damage.[3] It may also be harmful if swallowed and cause respiratory irritation.[3]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Tightly fitting safety goggles.

  • Skin Protection: Chemical-resistant gloves and protective clothing.

  • Respiratory Protection: Use a respirator if ventilation is inadequate.

In case of accidental exposure, immediate first aid measures should be taken, and medical attention should be sought. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a synthetically versatile and valuable building block for the construction of complex molecules, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its chloromethyl group allow for the introduction of diverse functionalities, enabling the exploration of a broad chemical space in the pursuit of novel therapeutic agents. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its safe and effective utilization in research and development.

References

  • This compound - ChemBK. [Link]
  • This compound | C12H16ClNO | CID 2801562 - PubChem. [Link]
  • Synthesis of N-[(4-benzyl-2-morpholinyl)methyl]phthalimide - PrepChem.com. [Link]
  • US7294623B2 - Benzyl morpholine derivatives - Google P
  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - MDPI. [Link]
  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. [Link]
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A Senior Application Scientist's Guide to 4-Benzyl-2-(chloromethyl)morpholine (CAS: 40987-25-5)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Morpholine Scaffold

In the landscape of modern drug discovery, particularly within the challenging domain of Central Nervous System (CNS) therapeutics, the morpholine ring stands out as a "privileged scaffold."[1] Its unique physicochemical properties—a favorable balance of hydrophilicity and lipophilicity, metabolic stability, and a pKa that enhances blood-brain barrier permeability—render it an invaluable asset for medicinal chemists.[2] This guide focuses on a key derivative, 4-Benzyl-2-(chloromethyl)morpholine , a building block whose strategic combination of a protective benzyl group and a reactive chloromethyl handle makes it a cornerstone for the synthesis of complex, biologically active molecules.

This document moves beyond a simple recitation of facts. As application scientists, our role is to bridge the gap between a chemical's potential and its practical realization in the laboratory. Herein, we will dissect the causality behind synthetic choices, provide robust, field-tested protocols, and contextualize this intermediate's role in the broader narrative of pharmaceutical development.

Section 1: Core Molecular Profile & Physicochemical Characteristics

This compound is a substituted aliphatic heterocycle.[3][4] The structure's utility is rooted in two key features: the N-benzyl group, which provides steric bulk and lipophilicity, and the C2-chloromethyl group, which contains an excellent leaving group (chloride), making it a prime site for nucleophilic substitution (SN2) reactions.[3] This dual functionality allows for the precise and strategic introduction of diverse functionalities to build complex molecular architectures.[3]

Table 1: Physicochemical & Spectroscopic Data

PropertyValueSource(s)
CAS Number 40987-25-5[5]
Molecular Formula C₁₂H₁₆ClNO[5]
Molecular Weight 225.72 g/mol [5]
Appearance White to yellow solid[5]
Melting Point 46-50 °C[5]
Boiling Point 120-122 °C @ 1 mmHg[6]
Storage Temperature 2-8 °C, under inert atmosphere[5][7]
¹H NMR (Expected) Multiplets for aromatic protons (~7.2-7.4 ppm), singlet for benzylic CH₂ protons, distinct signals for morpholine ring and chloromethyl group protons.[3]
¹³C NMR (Expected) Signals for aromatic carbons, benzylic carbon, morpholine ring carbons, and the chloromethyl group carbon.[3]

Section 2: Strategic Synthesis Pathways

The choice of a synthetic route is dictated by the ultimate goal: scalability, cost-effectiveness, or, critically, stereochemical control. For this compound, two primary pathways are prevalent, each with distinct advantages.

Pathway A: Direct N-Alkylation (The Workhorse Route)

This is a classical and direct approach involving the N-alkylation of a pre-formed 2-(chloromethyl)morpholine ring with benzyl bromide.[3] The causality here is straightforward: the morpholine nitrogen acts as a nucleophile, attacking the electrophilic benzyl bromide. The selection of a non-nucleophilic base is crucial to deprotonate the secondary amine without competing in the alkylation, thereby maximizing yield.[3]

cluster_0 Pathway A: Direct N-Alkylation A 2-(Chloromethyl)morpholine D N-Alkylation (Sₙ2 Reaction) A->D B Benzyl Bromide B->D C Base (e.g., K₂CO₃) Solvent (e.g., ACN) C->D Conditions E Workup & Purification D->E F This compound E->F

Fig 1. Workflow for Direct N-Alkylation Synthesis.
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(chloromethyl)morpholine hydrochloride (1.0 eq) and a suitable solvent such as acetonitrile (ACN) (approx. 0.5 M).

  • Basification: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) (2.5 eq), to neutralize the hydrochloride salt and deprotonate the morpholine nitrogen.

  • Alkylation: Add benzyl bromide (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C for ACN) and maintain for 12-16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be purified via column chromatography on silica gel.[8][9]

Pathway B: Convergent Synthesis from Epichlorohydrin (The Chiral Approach)

For applications requiring enantiopure material—a common necessity in drug development to optimize efficacy and minimize off-target effects—a convergent approach starting from chiral epichlorohydrin is superior.[1][10] This method leverages the inherent chirality of the starting material to control the final product's stereochemistry. The reaction proceeds through a nucleophilic attack of benzylamine on the epoxide, followed by an intramolecular cyclization to form the morpholine ring.[3]

cluster_1 Pathway B: Chiral Synthesis A Chiral Epichlorohydrin ((R)- or (S)-) C Nucleophilic Ring Opening A->C B Benzylamine B->C D Intramolecular Cyclization C->D E Workup & Purification D->E F Enantiopure Product E->F

Fig 2. Workflow for Chiral Synthesis from Epichlorohydrin.
  • Setup: In a reaction vessel, dissolve benzylamine (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Addition: Cool the solution to 0°C in an ice bath. Add the selected enantiomer of epichlorohydrin ((R)- or (S)-, 1.05 eq) dropwise, maintaining the temperature below 10°C.

  • Ring Opening: Allow the reaction to slowly warm to room temperature and stir for 8-12 hours. This step facilitates the initial nucleophilic attack of the amine on the epoxide.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours. This provides the energy needed for the intramolecular cyclization, where the hydroxyl group displaces the chloride to form the morpholine ring.

  • Workup: Cool the reaction and concentrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic phase, concentrate, and purify by column chromatography to yield the enantiomerically pure product.

Section 3: Application in Advanced Synthesis

The primary value of this compound lies in its role as a drug intermediate.[4][11] The chloromethyl group is a versatile electrophilic handle for introducing a wide array of nucleophiles, enabling the rapid generation of compound libraries for screening.

Example Application: Synthesis of Tertiary Amine Derivatives

A common downstream reaction is the substitution of the chloride with another amine, forming a more complex tertiary amine structure. This is a foundational step in the synthesis of numerous biologically active compounds.

  • Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN).

  • Reagents: Add the desired secondary amine (e.g., N-methylbenzylamine, 1.2 eq) and a base such as potassium carbonate (2.0 eq). The addition of a catalytic amount of sodium iodide (0.1 eq) can accelerate the reaction via the Finkelstein reaction mechanism, transiently forming a more reactive iodo-intermediate.

  • Reaction: Heat the mixture to 80-100°C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The aqueous workup removes the DMF and inorganic salts.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired tertiary amine.[6]

cluster_2 Post-Synthesis Analysis & QC Workflow A Crude Product (Post-Purification) B Structural Verification (¹H NMR, ¹³C NMR) A->B C Purity Assessment (HPLC, LC-MS) A->C D Identity Confirmation (HRMS) B->D C->D E Final QC Passed Compound D->E

Fig 3. General Workflow for Quality Control Analysis.

Section 4: Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate precautions.

Table 2: Hazard & Safety Information

Hazard TypeDescriptionPrecautionary MeasuresSource(s)
Corrosion Causes severe skin burns and eye damage.Wear protective gloves, clothing, and eye/face protection (goggles).[5]
Toxicity May be harmful if swallowed.Do not ingest. If swallowed, rinse mouth, do not induce vomiting, and seek immediate medical attention.[5]
Handling Irritating to the respiratory system.Use only in a well-ventilated chemical fume hood. Avoid breathing mist/vapors.[6]
Storage Air and moisture sensitive.Store in a tightly closed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., Argon, Nitrogen).[5][7]
Disposal ---Dispose of in accordance with local, state, and federal regulations. Soak up spills with inert absorbent material.[8]

Self-Validating System: Every synthesis should be accompanied by a rigorous analytical validation workflow. The protocols described are designed to yield a product that, when subjected to NMR, HPLC, and MS analysis, will confirm both the structural integrity and the purity of the material, validating the success of the synthetic procedure.

Conclusion

This compound is more than a mere collection of atoms; it is a strategic tool for the medicinal chemist. Its well-defined reactivity and the accessibility of both racemic and chiral forms provide a reliable and versatile platform for the synthesis of novel morpholine-containing entities. By understanding the causality behind different synthetic strategies and adhering to rigorous, validated protocols, researchers can effectively leverage this intermediate to accelerate the discovery and development of next-generation therapeutics.

References

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health (PMC).
  • ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines.
  • Li, M., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate.
  • Taha, M., et al. (2020). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.
  • PubChem. (n.d.). 4-Benzylmorpholine. National Institutes of Health.
  • ResearchGate. (n.d.). Synthesis of (S,S)‐Reboxetine.
  • PubChem. (n.d.). Fenbutrazate. National Institutes of Health.
  • ResearchGate. (n.d.). Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine).
  • ResearchGate. (2021). Morpholines. Synthesis and Biological Activity.
  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. National Institutes of Health.
  • PubChem. (n.d.). Reboxetine. National Institutes of Health.

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4-Benzyl-2-(chloromethyl)morpholine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Benzyl-2-(chloromethyl)morpholine: Molecular Structure, Properties, and Synthetic Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed insights into the molecular characteristics, synthesis, and utility of this compound. As a key synthetic intermediate, understanding its properties is crucial for leveraging its potential in the construction of complex, biologically active molecules.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound is a substituted morpholine derivative that has garnered significant interest in synthetic organic chemistry. Its structure is characterized by a morpholine ring, a versatile six-membered heterocycle containing both ether and amine functionalities. This ring system is considered a "privileged structure" in medicinal chemistry, as its incorporation into molecules can confer advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability.[1] The presence of a benzyl group at the nitrogen atom (N-4) and a reactive chloromethyl group at the C-2 position makes this compound a highly valuable and versatile building block for creating diverse molecular architectures.[1]

The primary utility of this compound lies in its role as an intermediate for synthesizing more elaborate compounds, particularly for pharmaceutical applications.[1][2] The reactive chloromethyl moiety serves as a handle for introducing a wide range of functional groups through nucleophilic substitution, enabling the systematic development of novel chemical entities.[1]

Molecular Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its application in synthesis. The molecule consists of a central morpholine ring, with a benzyl group (C₆H₅CH₂) attached to the nitrogen atom and a chloromethyl group (CH₂Cl) at the adjacent carbon.

Molecular Structure Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation of 2-(Chloromethyl)morpholine

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 2-Chloromethyl-1H-benzimidazole

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Benzyl Chloride

  • Acetonitrile (ACN)

Procedure:

  • Step 1: Synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine.

    • Dissolve 2-chloromethyl-1H-benzimidazole (0.050 mol) in 60 mL of acetonitrile. [3] * Add potassium carbonate (0.050 mol) to the solution. [3] * Add morpholine (0.050 mol) drop-wise with continuous stirring. [3] * Reflux the reaction mixture overnight, monitoring its progress with Thin-Layer Chromatography (TLC). [3] * After the reaction is complete, allow the mixture to cool and remove the solvent using a rotary evaporator. [3]2. Step 2: N-alkylation with Benzyl Chloride.

    • Dissolve the product from Step 1 (0.01 mol) in acetonitrile (50 mL). [3] * Add potassium carbonate (0.02 mol) to the solution. [3] * Add benzyl chloride (0.01 mol) drop-wise to the mixture and reflux for 16 hours. [3] * Cool the reaction mixture and evaporate the acetonitrile. [3] * Purify the resulting solid residue via column chromatography to obtain the final product. [3] Causality and Experimental Choices:

  • Base (Potassium Carbonate): The use of a base like K₂CO₃ is critical to deprotonate the morpholine nitrogen, rendering it nucleophilic. [1]This activated amine can then readily attack the electrophilic carbon of benzyl bromide.

  • Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants while not interfering with the nucleophilic substitution mechanism.

  • Reflux: Heating the reaction (reflux) increases the reaction rate, ensuring the synthesis proceeds to completion in a reasonable timeframe.

Reactivity and Applications

The synthetic utility of this compound is dominated by the reactivity of its chloromethyl group. The chlorine atom is an excellent leaving group, making the adjacent carbon highly susceptible to attack by a wide variety of nucleophiles. [1]This reactivity allows for the facile introduction of new functional groups, extending the molecular scaffold to build more complex and diverse libraries of compounds for screening in drug discovery programs. [1]

Safety and Handling

This compound is an irritant and toxic compound that requires careful handling in a laboratory setting. [2]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. [2]All manipulations should be performed within a chemical fume hood to avoid inhalation.

GHS Hazard and Precautionary Information
IdentifierDescriptionSource(s)
Pictogram Skull and Crossbones
Signal Word Danger
Hazard Statements H301: Toxic if swallowedH319: Causes serious eye irritation
Risk Phrases R36/37/38: Irritating to eyes, respiratory system and skin[2]
Precautionary Statements P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Safety Phrases S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[2]

Conclusion

This compound stands out as a pivotal intermediate in modern organic and medicinal chemistry. Its unique combination of a "privileged" morpholine core and a reactive chloromethyl handle provides a robust platform for the synthesis of novel compounds. A thorough understanding of its molecular properties, synthetic pathways, and handling requirements is essential for researchers aiming to harness its full potential in the development of next-generation therapeutics and other advanced materials.

References

  • This compound | 40987-25-5 - Benchchem.
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  • 4-BENZYL-2-CHLOROMETHYL-MORPHOLINE | 40987-25-5 - Sigma-Aldrich.
  • This compound | 40987-25-5 - ChemicalBook.
  • 40987-25-5|this compound|BLD Pharm.
  • This compound | C12H16ClNO | CID 2801562 - PubChem.
  • 4-BENZYL-2-(CHLOROMETHYL)
  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - MDPI.
  • (R)-4-benzyl-2-(chloromethyl)morpholine - ChemicalBook.
  • CAS No : 40987-25-5 | Product Name : 4-Benzyl-2-(chloromethyl)

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An In-depth Technical Guide to the Synthesis and Characterization of 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Benzyl-2-(chloromethyl)morpholine is a substituted morpholine derivative of significant interest in medicinal chemistry and drug development. The morpholine ring is a privileged scaffold, frequently incorporated into bioactive molecules to enhance their physicochemical properties, such as aqueous solubility and metabolic stability. The presence of a benzyl group on the nitrogen atom and a reactive chloromethyl group at the 2-position makes this compound a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. This guide provides a detailed overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the most common and direct method being the N-alkylation of a pre-formed 2-(chloromethyl)morpholine ring with a benzyl halide. This method is favored for its straightforward nature and the ready availability of the starting materials.

Synthetic Workflow

A 2-(Chloromethyl)morpholine E Reaction Mixture A->E B Benzyl Bromide B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Acetonitrile) D->E F Reflux E->F G Work-up and Purification F->G H This compound G->H

Caption: Synthetic workflow for the N-alkylation of 2-(chloromethyl)morpholine.

Experimental Protocol: N-Alkylation of 2-(Chloromethyl)morpholine

This protocol details the synthesis of this compound via the N-alkylation of 2-(chloromethyl)morpholine with benzyl bromide.

Materials:

  • 2-(Chloromethyl)morpholine hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexanes

  • Deionized water

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Free-basing of 2-(chloromethyl)morpholine: In a round-bottom flask, dissolve 2-(chloromethyl)morpholine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a 1 M aqueous solution of sodium hydroxide until the pH of the solution is basic (pH > 10). Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of 2-(chloromethyl)morpholine.

  • N-Alkylation Reaction: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the freshly prepared 2-(chloromethyl)morpholine (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • While stirring the suspension at room temperature, add benzyl bromide (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure product.

Causality Behind Experimental Choices
  • Free-basing: 2-(Chloromethyl)morpholine is often supplied as its hydrochloride salt for stability. The free amine is required for the nucleophilic attack on the benzyl bromide, necessitating a basification step.

  • Base: Anhydrous potassium carbonate is a suitable base for this reaction as it is strong enough to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product, but mild enough to avoid significant side reactions.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Its boiling point allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any unreacted starting materials or byproducts.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.25 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 3.85 - 4.00Multiplet1HMorpholine ring proton (CHO)
~ 3.60 - 3.75Multiplet2HChloromethyl protons (CH₂Cl)
~ 3.50Singlet2HBenzyl protons (NCH₂Ph)
~ 2.75 - 2.90Multiplet1HMorpholine ring proton (CHN)
~ 2.50 - 2.65Multiplet2HMorpholine ring protons (CH₂N)
~ 2.00 - 2.20Multiplet2HMorpholine ring protons (CH₂O)

Table 2: Expected ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 138Aromatic quaternary carbon
~ 129.5Aromatic CH
~ 128.5Aromatic CH
~ 127.5Aromatic CH
~ 75Morpholine ring carbon (CHO)
~ 67Morpholine ring carbon (CH₂O)
~ 63Benzyl carbon (NCH₂Ph)
~ 54Morpholine ring carbon (CH₂N)
~ 46Chloromethyl carbon (CH₂Cl)
~ 51Morpholine ring carbon (CHN)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zPossible Fragment
225/227[M]⁺ (Molecular ion peak, showing isotopic pattern for chlorine)
176[M - CH₂Cl]⁺
91[C₇H₇]⁺ (Tropylium ion)
134[M - C₇H₇]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000MediumAromatic C-H stretch
2950 - 2800StrongAliphatic C-H stretch
1600, 1495, 1450Medium-WeakAromatic C=C skeletal vibrations
1120 - 1080StrongC-O-C stretch (ether)
750 - 700StrongAromatic C-H out-of-plane bend (monosubstituted)
690 - 710StrongC-Cl stretch
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound. A reverse-phase HPLC method would typically be employed.

  • Column: C18 column

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid like formic acid.

  • Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).

A pure sample of this compound should show a single major peak in the chromatogram.

Safety Information

This compound is an irritant to the eyes, respiratory system, and skin. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • ChemBK. This compound. [Link]
  • MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. [Link]
  • PubChem. 4-Benzylmorpholine. [Link]
  • PubChemLite. This compound (C12H16ClNO). [Link]
  • PubChem. This compound. [Link]
  • ResearchGate.
  • ResearchGate. IR spectrum of4-benzyl-4-(2-oleamidoethylamino-2-oxoethyl)... [Link]
  • Organic Chemistry Portal. Morpholine synthesis. [Link]
  • PrepChem.com. Synthesis of 4-benzyl-2-[2-(2-thenyl)phenoxymethyl]morpholine. [Link]
  • ResearchGate.
  • ChemRxiv.
  • The Royal Society of Chemistry. Contents. [Link]
  • ChemBK. This compound. [Link]
  • Fisher Scientific. This compound, 97%, Thermo Scientific. [Link]
  • SIELC Technologies. Separation of Benzyl chloride on Newcrom R1 HPLC column. [Link]
  • NIST. Benzyl chloride. [Link]
  • American Institute of Chemists. article #2 - vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. [Link]

Spectroscopic Profile of 4-Benzyl-2-(chloromethyl)morpholine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Benzyl-2-(chloromethyl)morpholine is a substituted morpholine derivative of significant interest in synthetic and medicinal chemistry. Its structural architecture, featuring a reactive chloromethyl group and a lipophilic benzyl moiety, establishes it as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The morpholine scaffold itself is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As direct experimental spectra for this specific compound are not widely available in public-domain literature, this document presents a robust, predicted spectroscopic profile based on the analysis of closely related analogues and fundamental principles of spectroscopic interpretation. Detailed, field-proven protocols for data acquisition are also provided to ensure the reproducibility and validation of these analytical methods in a research and development setting.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is paramount for the accurate interpretation of its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum will confirm the number of unique proton environments and their connectivity through spin-spin coupling.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.40Multiplet5HAromatic protons (C₆H₅)
~3.80-4.00Multiplet1HMorpholine ring proton (-OCH-)
~3.60-3.80Multiplet2HMorpholine ring protons (-OCH₂)
~3.50Singlet2HBenzyl protons (-NCH₂Ph)
~3.40-3.60Multiplet2HChloromethyl protons (-CH₂Cl)
~2.60-2.80Multiplet2HMorpholine ring protons (-NCH₂)
~2.10-2.30Multiplet2HMorpholine ring protons (-NCH₂)

Expert Interpretation: The aromatic protons of the benzyl group are expected to appear as a complex multiplet in the downfield region (7.20-7.40 ppm) due to their deshielding by the aromatic ring current. The benzylic protons, adjacent to the nitrogen atom, are anticipated to be a sharp singlet around 3.50 ppm. The protons on the morpholine ring will exhibit more complex splitting patterns due to the ring's chair conformation, leading to distinct axial and equatorial environments. The protons on the carbon bearing the chloromethyl group and the chloromethyl protons themselves will be shifted downfield due to the electron-withdrawing effect of the chlorine and oxygen atoms.

¹³C NMR Spectroscopy: Predicted Data

The carbon NMR spectrum will reveal the number of unique carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~138Aromatic quaternary carbon
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~75Morpholine ring carbon (-OCH-)
~67Morpholine ring carbon (-OCH₂)
~60Benzyl carbon (-NCH₂Ph)
~54Morpholine ring carbon (-NCH₂)
~45Chloromethyl carbon (-CH₂Cl)

Expert Interpretation: The aromatic carbons will resonate in the typical range of 127-138 ppm. The carbons of the morpholine ring will appear in the region of 54-75 ppm, with the carbons adjacent to the oxygen atom being the most downfield. The benzylic carbon will be around 60 ppm, and the chloromethyl carbon is expected at approximately 45 ppm due to the influence of the adjacent chlorine atom.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 10-20 mg of sample prep2 in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into spectrometer (e.g., 400 MHz) prep3->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire ¹H and ¹³C spectra acq2->acq3 proc1 Fourier transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate and pick peaks proc2->proc3

Caption: General workflow for NMR spectroscopic analysis.

  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to the ¹H NMR spectrum to achieve an adequate signal-to-noise ratio.

    • Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing : Process the raw free induction decay (FID) data by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2800StrongAliphatic C-H stretch (CH₂, CH)
1600, 1495, 1450Medium-WeakAromatic C=C skeletal vibrations
1200-1100MediumC-N stretch (tertiary amine)
1120-1080StrongC-O-C stretch (ether)
750-700StrongAromatic C-H out-of-plane bend (monosubstituted)
700-600MediumC-Cl stretch

Expert Interpretation: The IR spectrum is expected to show characteristic aromatic C-H stretching absorptions just above 3000 cm⁻¹ and aliphatic C-H stretching bands below 3000 cm⁻¹. The presence of the benzyl group will also give rise to C=C skeletal vibrations in the 1600-1450 cm⁻¹ region and a strong out-of-plane C-H bending band between 750-700 cm⁻¹, indicative of monosubstitution on the aromatic ring. A strong absorption corresponding to the C-O-C stretching of the morpholine's ether linkage is anticipated around 1100 cm⁻¹. The C-N stretching of the tertiary amine will likely appear in the 1200-1100 cm⁻¹ range. The C-Cl stretch from the chloromethyl group is expected in the 700-600 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve a small amount of solid sample prep2 in a volatile solvent (e.g., CH₂Cl₂) prep1->prep2 prep3 Deposit a drop onto a salt plate (e.g., KBr) prep2->prep3 prep4 Allow solvent to evaporate prep3->prep4 acq1 Place the salt plate in the spectrometer prep4->acq1 acq2 Acquire the IR spectrum acq1->acq2 proc1 Baseline correction acq2->proc1 proc2 Peak picking and annotation proc1->proc2

Caption: General workflow for IR spectroscopic analysis.

  • Sample Preparation (Thin Solid Film Method) :

    • Dissolve a small amount (5-10 mg) of this compound in a few drops of a volatile solvent like methylene chloride.

    • Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to fully evaporate, leaving a thin film of the solid compound on the plate.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Place the salt plate into the sample holder of the FTIR instrument.

    • Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing : Perform a baseline correction on the resulting spectrum and identify the wavenumbers of the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Predicted Mass Spectrometry Data
m/zPossible Fragment
225/227[M]⁺ (Molecular Ion)
176[M - CH₂Cl]⁺
91[C₇H₇]⁺ (Tropylium ion)
134[M - C₇H₇]⁺
100[C₅H₁₀NO]⁺ (Morpholine ring fragment)

Expert Interpretation: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 225. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 227 with about one-third the intensity of the [M]⁺ peak should be observed, confirming the presence of one chlorine atom.

Key fragmentation pathways would likely include the loss of the chloromethyl group ([M - CH₂Cl]⁺) to give a fragment at m/z 176. A prominent peak at m/z 91, corresponding to the stable tropylium ion ([C₇H₇]⁺), is a classic fragmentation pattern for benzyl-containing compounds. Cleavage of the benzyl group would result in a fragment at m/z 134. Further fragmentation of the morpholine ring could lead to various smaller ions, such as the fragment at m/z 100.

MS_Fragmentation M [M]⁺ m/z 225/227 frag1 [M - CH₂Cl]⁺ m/z 176 M->frag1 - CH₂Cl frag2 [C₇H₇]⁺ m/z 91 (Tropylium ion) M->frag2 - C₅H₈NOCl frag3 [M - C₇H₇]⁺ m/z 134 M->frag3 - C₇H₇ GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Dissolve sample in a volatile solvent prep2 (e.g., Dichloromethane) prep1->prep2 gc1 Inject sample into GC prep2->gc1 gc2 Separation on capillary column gc1->gc2 ms1 Electron Ionization (EI, 70 eV) gc2->ms1 ms2 Mass analysis (e.g., Quadrupole) ms1->ms2 ms3 Detection and spectrum generation ms2->ms3

An In-depth Technical Guide to the Physical Properties of 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of 4-Benzyl-2-(chloromethyl)morpholine, a key intermediate in organic and pharmaceutical synthesis. As a substituted morpholine, its unique structural features, including a benzyl group for lipophilicity and a reactive chloromethyl group, make it a valuable building block for more complex molecules[1]. This document synthesizes available data to offer a clear and authoritative resource for laboratory and development settings.

Chemical Identity and Structure

This compound is an organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol [2][3][4]. Its structure consists of a morpholine ring with a benzyl group attached to the nitrogen atom at position 4 and a chloromethyl group at carbon 2[1].

Key Identifiers:

  • CAS Number: 40987-25-5[1][2][3]

  • IUPAC Name: this compound[3]

The structural arrangement of its functional groups is pivotal to its chemical reactivity. The benzyl group can participate in aromatic interactions, while the chloromethyl group serves as a reactive site for nucleophilic substitution, owing to chlorine being a good leaving group[1].

Caption: Chemical structure of this compound.

Physical Properties: A Detailed Analysis

The physical state and thermal properties of a compound are critical for its handling, storage, and reaction setup. For this compound, there is some variability in the reported data, which likely reflects differences in experimental conditions or sample purity.

Physical PropertyValueSource
Melting Point 46 °CChemBK[2]
46-50 °CSigma-Aldrich
-7 °CChemBK[2]
Boiling Point 120-122 °C at 1 mmHgChemBK[2]
262-264 °CChemBK[2]
Appearance Colorless liquid or White to Yellow SolidChemBK[2], Sigma-Aldrich
Solubility Soluble in alcohol and etherChemBK[2]
Density 1.132 ± 0.06 g/cm³ (Predicted)ChemBK[2]
Melting Point: Interpreting the Discrepancies

There are conflicting reports regarding the melting point of this compound, with values of 46 °C, 46-50 °C, and -7 °C being cited[2]. The proximity of 46 °C and 46-50 °C suggests a consensus around this range for the solid form of the compound. The appearance is described as a white to yellow solid, which is consistent with these melting points.

The outlier value of -7 °C, associated with a description of a colorless liquid, could potentially correspond to a different polymorphic form, an enantiomeric version of the compound, or a sample with impurities that depress the freezing point. For practical laboratory use, it is advisable to anticipate that this compound will be a solid at room temperature.

Boiling Point: The Influence of Pressure

The boiling point is reported as 120-122 °C at a reduced pressure of 1 mmHg and 262-264 °C, presumably at atmospheric pressure[2]. This significant difference underscores the importance of pressure control in the distillation and purification of this compound. High temperatures can potentially lead to decomposition, making vacuum distillation the preferred method for purification.

Synthesis Overview for Context

A brief understanding of the synthesis of this compound can provide valuable context for its handling and potential impurities. Common synthetic routes include:

  • N-alkylation: The reaction of 2-chloromethylmorpholine with benzyl bromide under alkaline conditions. The base is crucial for deprotonating the morpholine nitrogen, enabling it to act as a nucleophile[1].

  • From Epichlorohydrin: A convergent method involving the reaction of epichlorohydrin with benzylamine. This approach forms the morpholine ring and introduces the benzyl group in a single synthetic sequence[1].

The choice of synthetic route can influence the final purity of the product, which in turn can affect its physical properties.

Synthesis_Workflow cluster_route1 N-Alkylation Route cluster_route2 Epichlorohydrin Route A1 2-Chloromethylmorpholine A_out This compound A1->A_out Reacts with A2 Benzyl Bromide A2->A_out N-alkylation A3 Base A3->A_out Facilitates B1 Epichlorohydrin B_out This compound B1->B_out Reacts with B2 Benzylamine B2->B_out Nucleophilic attack & cyclization

Caption: Common synthetic routes to this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazards: It is described as causing severe skin burns and eye damage[3][5]. It is also considered an irritant to the eyes, respiratory system, and skin[2]. Some sources indicate it is harmful if swallowed[3].

  • Personal Protective Equipment (PPE): When handling this compound, it is essential to wear suitable protective clothing, gloves, and eye/face protection[2][5]. In case of insufficient ventilation, a full-face respirator is recommended[5].

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice[2]. If inhaled, move the victim to fresh air. For skin contact, remove contaminated clothing immediately and rinse the affected area[5]. If ingested, rinse the mouth with water[5].

  • Storage: Store in a cool, dry place, away from oxidizing agents and strong acids to prevent the generation of harmful gases[2].

Conclusion

This compound is a versatile synthetic intermediate with well-defined, albeit sometimes varied, physical properties. A thorough understanding of its melting and boiling points, with careful consideration of experimental conditions, is crucial for its effective use in research and development. Adherence to strict safety protocols is paramount when handling this corrosive and irritant compound. This guide provides a foundational understanding to support its safe and efficient application in the synthesis of novel chemical entities.

References

  • This compound - ChemBK. [Link]
  • This compound | C12H16ClNO | CID 2801562 - PubChem. [Link]

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An In-Depth Technical Guide to the Solubility Profile of 4-Benzyl-2-(chloromethyl)morpholine for Pharmaceutical and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Compound Profile

4-Benzyl-2-(chloromethyl)morpholine is a substituted morpholine derivative that serves as a critical intermediate in various synthetic pathways, particularly within medicinal chemistry and drug development.[1][2] The morpholine ring is considered a "privileged structure" in pharmacology, as its inclusion in a molecule can confer advantageous physicochemical properties such as enhanced aqueous solubility and improved metabolic stability, which are pivotal for developing effective therapeutic agents.[2] The structure of this compound is unique, featuring a reactive chloromethyl group that is a prime site for nucleophilic substitution, allowing for the facile construction of more complex molecular architectures.[2]

Understanding the solubility of this intermediate is paramount for researchers and drug development professionals. Solubility dictates the choice of reaction solvents, influences reaction kinetics, and is fundamental to the design of purification protocols such as crystallization and chromatography. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents, grounded in the principles of its molecular structure.

Table 1: Key Physicochemical Properties and Identifiers

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 40987-25-5[1][2][3][4][5]
Molecular Formula C₁₂H₁₆ClNO[3][4][5]
Molecular Weight 225.71 g/mol [2][3][4]
Appearance Colorless liquid[1]
Primary Hazards Causes severe skin burns and eye damage. Irritating to eyes, skin, and respiratory system.[1][3][6]

Section 2: Theoretical Principles Governing Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[7][8] The molecular structure of this compound contains distinct regions with differing polarities, which endows it with a nuanced solubility profile.

cluster_molecule This compound Structure cluster_regions Analysis of Functional Moieties cluster_interactions Resulting Intermolecular Forces Mol Structure Polar Polar Region (Morpholine Ring) Dipole Dipole-Dipole Interactions (from Ether & Amine) Polar->Dipole NonPolar Non-Polar Region (Benzyl Group) VDW Van der Waals Forces (from Benzyl Ring) NonPolar->VDW

Figure 1: Structural analysis of this compound highlighting its polar and non-polar regions.

  • Polar Moieties: The morpholine ring contains both an ether linkage and a tertiary amine. These groups create a permanent dipole moment, allowing the molecule to engage in dipole-dipole interactions with polar solvents. The oxygen and nitrogen atoms can also act as hydrogen bond acceptors.

  • Non-Polar Moiety: The benzyl group is a large, non-polar, aromatic hydrocarbon substituent. It contributes significant lipophilicity to the molecule and primarily interacts via weaker van der Waals forces.[2] This region favors solubility in non-polar or moderately polar solvents.

This structural duality suggests that this compound will not be highly soluble in extremely polar solvents like water but will exhibit good solubility in solvents of intermediate polarity and those with some non-polar character.

Section 3: Predicted Solubility Profile

While exhaustive quantitative data is not widely published, a reliable predictive profile can be constructed based on structural analysis and known qualitative information. The compound is reported to be soluble in alcohol and ether, which aligns with our theoretical assessment.[1]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

SolventSolvent ClassPredicted SolubilityRationale
Water Polar ProticLow / InsolubleThe large, non-polar benzyl group outweighs the polarity of the morpholine ring, hindering miscibility with the highly polar, hydrogen-bonded network of water.
Methanol / Ethanol Polar ProticHighThese alcohols have both a polar hydroxyl group and a non-polar alkyl chain, effectively solvating both the morpholine and benzyl moieties of the compound.
Dichloromethane (DCM) Polar AproticHighDCM is a solvent of intermediate polarity that can effectively solvate the entire molecule without the strong hydrogen bonding that would exclude the non-polar group.
Tetrahydrofuran (THF) Polar AproticHighAs a cyclic ether, THF's polarity is well-suited to dissolve the morpholine ring, and its overall structure is compatible with the benzyl group.
Diethyl Ether Moderately PolarHighSimilar to THF, its polarity and alkyl groups make it an excellent solvent for molecules with both polar and non-polar characteristics.[1]
Acetone Polar AproticModerate to HighThe highly polar carbonyl group may have strong interactions with the morpholine ring, leading to good solubility.
Acetonitrile Polar AproticModerateWhile polar, acetonitrile is less effective at solvating large non-polar groups compared to solvents like DCM or THF.
Toluene Non-Polar AromaticModerate to HighThe aromatic nature of toluene will have favorable π-stacking interactions with the benzyl group, promoting solubility.
Hexane / Heptane Non-Polar AliphaticLowThese non-polar solvents will interact favorably with the benzyl group but are poor at solvating the polar morpholine ring, likely resulting in limited solubility.

Section 4: Experimental Protocol for Solubility Determination

To validate the predicted profile and obtain precise data for process development, experimental determination is essential. The following protocols provide methods for both rapid qualitative screening and accurate quantitative measurement.

Critical Safety Precautions

This compound is classified as a hazardous substance that can cause severe skin burns, eye damage, and irritation.[1][3][6] All handling must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE) is mandatory, including:

  • Chemical-resistant gloves (e.g., nitrile).

  • Tightly fitting safety goggles and a face shield.

  • A flame-resistant laboratory coat.

Protocol for Qualitative Solubility Assessment

This method provides a rapid assessment of solubility in various solvents, ideal for initial screening.

Methodology:

  • Dispense approximately 25 mg of this compound into a clean, dry 13x100 mm test tube.

  • Add the selected solvent in 0.25 mL increments, up to a total volume of 1.0 mL.

  • After each addition, cap and vigorously agitate the test tube for 30 seconds using a vortex mixer.

  • Visually inspect the solution against a dark background for any undissolved material.

  • Record the observation based on the following criteria:

    • Soluble: A completely clear, single-phase solution is formed.

    • Sparingly Soluble: A significant portion of the compound dissolves, but some solid/liquid particles remain.

    • Insoluble: The compound does not visibly dissolve.

start Start add_compound Add ~25 mg of compound to a test tube start->add_compound add_solvent Add 0.25 mL of solvent add_compound->add_solvent vortex Vortex for 30 seconds add_solvent->vortex observe Visually inspect for dissolution vortex->observe soluble Result: Soluble observe->soluble  Yes check_volume Total volume < 1.0 mL? observe->check_volume  No end End soluble->end check_volume->add_solvent  Yes insoluble Result: Sparingly Soluble or Insoluble check_volume->insoluble  No insoluble->end

Figure 2: Workflow for the qualitative determination of solubility.

Protocol for Quantitative Solubility Determination (Isothermal Gravimetric Method)

This protocol determines the equilibrium solubility at a specific temperature, providing precise data (e.g., in mg/mL or mol/L) necessary for process chemistry and formulation.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 5 mL) in a sealed vial equipped with a magnetic stir bar. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled shaker bath (e.g., at 25°C) and stir vigorously for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, turn off the stirring and allow the excess solid to settle for 1-2 hours at the same constant temperature.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a volumetric pipette fitted with a filter tip (e.g., a 0.45 µm PTFE syringe filter) to prevent transfer of any solid particles.

  • Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, clean, and dry vial. Remove the solvent under a gentle stream of nitrogen or using a rotary evaporator.

  • Analysis: Once the solvent is fully evaporated, place the vial in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.

  • Calculation: The solubility is calculated by dividing the final mass of the dried solute by the volume of the aliquot taken.

Section 5: Practical Implications in Research and Development

A clear understanding of this compound's solubility is not merely academic; it directly impacts laboratory and process efficiency.

  • Reaction Solvent Selection: For synthetic transformations involving the chloromethyl group, a solvent that fully dissolves both the morpholine substrate and the incoming nucleophile is required for optimal reaction rates. Dichloromethane, THF, and alcohols are excellent starting points for such reactions.

  • Purification and Crystallization: The differential solubility predicted between polar protic solvents (high solubility) and non-polar aliphatic solvents (low solubility) suggests that an alcohol/hexane or alcohol/heptane solvent-antisolvent system would be highly effective for purification by crystallization.

  • Chromatography: The intermediate polarity of the compound indicates that it is well-suited for normal-phase silica gel chromatography using solvent systems like ethyl acetate/hexanes or dichloromethane/methanol.

  • Drug Formulation: The morpholine scaffold is often incorporated to improve the aqueous solubility of a final active pharmaceutical ingredient (API).[2] While this intermediate itself has low water solubility, its derivatives can be tailored to achieve the desired pharmacokinetic profile.

Section 6: Conclusion

This compound possesses a solubility profile dominated by its dual-nature structure. The polar morpholine ring and the non-polar benzyl group allow it to dissolve readily in a range of moderately polar to non-polar organic solvents, with particularly high solubility in alcohols, ethers, and chlorinated solvents. Its solubility is limited in the extremes of the polarity spectrum, such as water and aliphatic hydrocarbons. The predictive framework and experimental protocols detailed in this guide provide researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this valuable synthetic intermediate in their work, optimizing reaction conditions, streamlining purification, and advancing pharmaceutical design.

References

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Purity and Analytical Standards for 4-Benzyl-2-(chloromethyl)morpholine: A Framework for Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyl-2-(chloromethyl)morpholine is a key heterocyclic building block in modern organic and medicinal chemistry.[1] Its utility as a synthetic intermediate, particularly in the development of novel pharmaceutical agents, demands a rigorous and well-defined approach to quality control.[1] The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and reproducibility of downstream applications. This technical guide provides a comprehensive framework for establishing the purity and analytical standards of this compound. We will delve into the rationale behind selecting specific analytical techniques, provide detailed, field-proven protocols, and outline a logical workflow for the comprehensive characterization of this critical reagent.

Compound Profile and Significance

This compound (CAS No: 40987-25-5) is a substituted morpholine characterized by a benzyl group on the nitrogen at position 4 and a reactive chloromethyl group at position 2.[1][2] This unique arrangement of functional groups makes it a versatile intermediate. The benzyl group imparts lipophilicity, while the chloromethyl moiety serves as a reactive handle for nucleophilic substitution, enabling the construction of more complex molecular architectures.[1]

PropertyValueSource
CAS Number 40987-25-5[2]
Molecular Formula C₁₂H₁₆ClNO[2]
Molecular Weight 225.71 g/mol [2]
Appearance White to Yellow Solid[3]
Melting Point 46-50 °C[3]
Storage 2-8 °C, Inert Atmosphere[3][4]

The Genesis of Impurities: A Synthesis-Driven Perspective

Understanding the potential impurities in a given batch of this compound begins with its synthesis. A robust impurity profile is built upon knowledge of starting materials, intermediates, and potential side reactions. The most common synthetic routes include:

  • N-Alkylation of 2-(chloromethyl)morpholine: This involves reacting 2-(chloromethyl)morpholine with benzyl bromide under basic conditions.[1]

  • Reaction of Benzylamine with Epichlorohydrin: This convergent approach forms the morpholine ring and introduces the benzyl group simultaneously.[1]

Based on these pathways, a profile of potential process-related impurities can be predicted.

Impurity TypePotential SpeciesRationale
Unreacted Starting Materials Benzylamine, Epichlorohydrin, 2-(chloromethyl)morpholine, Benzyl bromideIncomplete reaction conversion.
Intermediates N-benzyl-2-morpholinone (from alternative routes)Incomplete conversion from an intermediate step.[1]
Over-alkylation Products Quaternary ammonium saltsReaction of the product with excess benzyl bromide.
Degradation Products Hydrolysis products (e.g., 4-benzyl-2-(hydroxymethyl)morpholine)Exposure to moisture, particularly during workup or storage.
Residual Solvents Dichloromethane, Diethyl ether, AcetonitrileSolvents used during synthesis and purification.[5][6]

A systematic approach to identifying and controlling these impurities is paramount for ensuring lot-to-lot consistency.

The Analytical Toolkit: A Multi-Technique Approach to Characterization

No single analytical technique is sufficient to fully characterize a chemical entity. A multi-pronged strategy is essential for unambiguous structural confirmation and accurate purity assessment.

cluster_workflow Analytical Characterization Workflow Sample Batch of 4-Benzyl-2- (chloromethyl)morpholine Identity Identity Confirmation (NMR, MS) Sample->Identity Purity Purity & Impurity Assay (HPLC, GC) Sample->Purity Residual Residual Solvent Analysis (Headspace GC) Sample->Residual Decision Quality Decision: Release or Reject? Identity->Decision Purity->Decision Residual->Decision Report Certificate of Analysis (CoA) Decision->Report Meets Spec

Caption: General workflow for analytical characterization.

Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural confirmation. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

  • ¹H NMR: Confirms the presence of key structural motifs: the aromatic protons of the benzyl group, the benzylic methylene protons, the morpholine ring protons, and the chloromethyl protons. Integration of the signals should correspond to the number of protons in each group.

  • ¹³C NMR: Provides a count of the unique carbon atoms in the molecule, confirming the complete carbon skeleton.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for both identification and impurity analysis. The expected molecular ion peak [M]⁺ for C₁₂H₁₆ClNO would be observed at m/z 225.7.[2]

Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds.[7] A reversed-phase method is typically the most effective starting point.

  • Principle: The method separates the main component from its impurities based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.

  • Quantification: Purity is typically determined by an area percent calculation, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography (GC): GC is ideal for analyzing thermally stable and volatile compounds. It is particularly useful for detecting volatile organic impurities and residual solvents.[7] When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative data. Coupling with a Mass Spectrometer (GC-MS) allows for the identification of unknown impurity peaks.[8]

Establishing Analytical Standards and Protocols

The following protocols represent robust starting points for the quality control of this compound. Method validation according to ICH Q2(R1) guidelines is required before implementation in a regulated environment.

Protocol 1: HPLC-UV for Purity Determination

This protocol is designed to separate the main component from potential non-volatile impurities.

A. Instrumentation & Conditions

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard robust system for QC labs.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA general-purpose reversed-phase column offering good resolution.[9]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent peak shape for the amine.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.[9]
Gradient 30% B to 95% B over 20 min, hold 5 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.[9]
Detection UV at 254 nmThe benzyl group provides strong absorbance at this wavelength.
Injection Vol. 10 µLStandard volume for analytical HPLC.

B. Procedure

  • System Suitability Test (SST): Prepare a solution of the reference standard at ~0.5 mg/mL. Inject five replicate injections. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve in 20 mL of acetonitrile to make a 0.5 mg/mL solution.

  • Analysis: Inject the sample solution into the HPLC system.

  • Data Processing: Integrate all peaks. Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: GC-MS for Identity and Volatile Impurities

This method confirms the identity via mass spectrum and screens for volatile impurities.

A. Instrumentation & Conditions

ParameterSettingRationale
GC-MS System Agilent 7890B GC with 5977A MSD or equivalentIndustry-standard for reliable GC-MS analysis.[10]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-bleed, non-polar column suitable for a wide range of analytes.[10]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Injector Temp. 280 °CEnsures complete volatilization of the analyte.
Oven Program 100 °C (1 min), ramp at 20 °C/min to 300 °C (5 min)A temperature ramp effectively separates compounds with different boiling points.[10]
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °C (Electron Ionization, 70 eV)Standard conditions for generating reproducible mass spectra.[8]
Mass Scan Range m/z 40-450Covers the molecular weight of the target and expected impurities.

B. Procedure

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in methanol or ethyl acetate.

  • Analysis: Inject 1 µL of the sample solution (splitless injection mode is recommended for trace analysis).[10]

  • Data Processing:

    • Identity: Confirm the retention time and mass spectrum of the main peak against a reference standard. The spectrum should show the molecular ion and characteristic fragments (e.g., m/z 91 for the tropylium ion).

    • Impurities: Identify any additional peaks by searching their mass spectra against a library (e.g., NIST). Quantify using relative peak area if standards are unavailable.

Managing Out-of-Specification (OOS) Results

A clearly defined procedure for investigating results that do not meet the pre-defined specifications is a critical component of any quality system.

cluster_oos Out-of-Specification (OOS) Investigation OOS OOS Result Obtained (e.g., Purity < 97%) Check1 Phase 1: Lab Investigation - Check calculations - Review instrument logs - Examine raw data OOS->Check1 Error Assignable Cause Found? (e.g., calculation error) Check1->Error Invalidate Invalidate Result. Re-test. Error->Invalidate Yes Check2 Phase 2: Full Investigation - Re-sample if necessary - Analyze with orthogonal method - Review synthesis batch record Error->Check2 No RootCause Identify Root Cause (e.g., synthesis deviation) Check2->RootCause

Caption: Decision tree for an OOS investigation workflow.

Conclusion

The quality of this compound is not merely a number on a certificate of analysis; it is the foundation upon which reliable and reproducible scientific outcomes are built. A comprehensive analytical strategy, grounded in an understanding of the compound's synthetic origins, is essential. By integrating structural confirmation techniques like NMR and MS with quantitative purity assessments via HPLC and GC, researchers and drug developers can ensure that this critical building block meets the stringent standards required for its intended application. The protocols and workflows outlined in this guide provide a robust framework for achieving this critical objective.

References

  • ChemBK. (2024). This compound.
  • Molbase. (n.d.). Synthesis of 4-methyl-2-[α-(2-methoxy-phenoxy)-4-chloro-benzyl]-morpholine.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 4-Benzylmorpholine.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 40987-25-5.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for a publication. Retrieved from The Royal Society of Chemistry website. [Link]
  • Organic Syntheses. (n.d.). Procedure for N-Benzyl-1-(trimethylsilyl)methanamine.
  • Pharmaffiliates. (n.d.). CAS No : 40987-25-5 | Product Name : this compound.
  • Chemsigma. (n.d.). 4-(4-(chloromethyl)benzyl)morpholine hydrochloride [1226917-12-9].
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
  • MDPI. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Molecules, 28(17), 6429. [Link]
  • Agilent. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Taiwan Food and Drug Administration. (2015). Method of Test for Preservatives in Cosmetics (2).

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A Comprehensive Guide to the Thermochemical Profile of 4-Benzyl-2-(chloromethyl)morpholine: Methodologies for Determination and In-Silico Prediction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Benzyl-2-(chloromethyl)morpholine is a substituted morpholine derivative with potential applications as an intermediate in pharmaceutical synthesis.[1] A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is paramount for ensuring process safety, optimizing reaction conditions, and predicting thermal stability. To date, a comprehensive, publicly available thermochemical dataset for this specific compound is lacking. This technical guide provides a detailed roadmap for researchers, scientists, and drug development professionals to experimentally determine and computationally predict the key thermochemical parameters of this compound. We outline state-of-the-art experimental techniques, including combustion calorimetry and differential scanning calorimetry, and present a robust computational chemistry workflow. This document is designed not as a repository of existing data, but as a methodological framework to empower researchers to generate high-quality, reliable thermochemical data for this and structurally related compounds.

Introduction: The Need for Thermochemical Data

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] Its derivatives, such as this compound, are valuable building blocks in the synthesis of novel therapeutic agents.[3] The development of safe, scalable, and efficient synthetic processes for these molecules hinges on a deep understanding of their thermodynamic properties. Thermochemical data governs energy release during reactions, dictates phase behavior, and informs on the thermal stability of the compound, all of which are critical considerations in chemical process development and hazard assessment.

This guide addresses the current information gap by providing a detailed, practical framework for the determination of the thermochemical properties of this compound. We will explore both experimental and computational avenues, emphasizing the synergy between these approaches for data validation and a more complete understanding of the molecule's energetic landscape.

Physicochemical Properties and Synthesis

A foundational step in any thermochemical investigation is to ascertain the basic physical properties and ensure the purity of the analyte.

Known Physicochemical Data

A summary of the currently available physicochemical data for this compound is presented in Table 1. This information is aggregated from various chemical supplier databases and serves as a starting point for further characterization.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆ClNO[4][5]
Molar Mass 225.71 g/mol [4]
Appearance White to yellow solid[6]
Melting Point 46-50 °C[6][7]
Boiling Point 120-122 °C at 1 mm Hg[1]
Density (Predicted) 1.132 g/cm³[1][7]
Storage Temperature 2-8 °C[6]

Table 1: Summary of Known Physicochemical Properties

Synthesis and Purification Protocol

The quality of thermochemical data is directly dependent on the purity of the sample. The synthesis of this compound can be achieved through established methods for N-alkylation and subsequent modification of morpholine derivatives. A plausible synthetic route is the N-benzylation of 2-(chloromethyl)morpholine.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a solution of 2-(chloromethyl)morpholine hydrochloride in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a stoichiometric excess of a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to neutralize the hydrochloride and liberate the free base.

  • N-Benzylation: Add benzyl bromide or benzyl chloride dropwise to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the collected fractions should be assessed by NMR and LC-MS.

  • Final Product Characterization: Confirm the identity and purity (>99.5%) of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry before proceeding with thermochemical measurements.

Experimental Determination of Thermochemical Properties

Direct measurement remains the gold standard for obtaining accurate thermochemical data. This section details the primary experimental techniques required.

Standard Molar Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds like this compound, this is most accurately determined by combustion calorimetry .

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet of high-purity this compound (approx. 1 g) is placed in a crucible within a high-pressure vessel (the "bomb"). A known amount of water is added to the bomb to ensure saturation of the final atmosphere.

  • Pressurization and Ignition: The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm. The sample is then ignited via a cotton fuse wire of known combustion energy.

  • Calorimetry: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature change of the water is monitored with high precision. The energy equivalent of the calorimeter is determined separately using a standard substance with a known heat of combustion, such as benzoic acid.

  • Data Analysis: The standard specific energy of combustion (Δc u°) is calculated from the corrected temperature rise. The standard molar enthalpy of combustion (Δc H°) is then determined. Finally, the standard molar enthalpy of formation (Δf H°) is calculated using Hess's Law, incorporating the known standard enthalpies of formation for the combustion products (CO₂, H₂O, HCl, and N₂).

Heat Capacity (Cp) and Enthalpies of Phase Transition

Differential Scanning Calorimetry (DSC) is the primary technique for measuring heat capacity and the enthalpies of phase transitions (e.g., melting and vaporization).

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate of 10 K/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.

    • Enthalpy of Fusion (ΔfusH): A sharp endothermic peak will be observed at the melting point. The area under this peak is directly proportional to the enthalpy of fusion.

    • Thermal Stability: The onset of a large exothermic or endothermic event at higher temperatures can indicate the decomposition temperature.

Thermal Stability

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability of a material by measuring its mass change as a function of temperature.

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation: A small sample (5-10 mg) is placed in a tared TGA pan.

  • Measurement: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The mass of the sample is continuously recorded.

  • Data Analysis: A plot of mass versus temperature reveals the temperatures at which the sample loses mass. This indicates decomposition or volatilization. The data can be used to determine the onset temperature of decomposition and to study the kinetics of the decomposition process. No specific data on the decomposition of this compound is currently available.[7]

G cluster_exp Experimental Workflow cluster_data Derived Thermochemical Data synthesis Synthesis & Purification (>99.5% Purity) combustion Combustion Calorimetry synthesis->combustion High-Purity Sample dsc Differential Scanning Calorimetry (DSC) synthesis->dsc High-Purity Sample tga Thermogravimetric Analysis (TGA) synthesis->tga High-Purity Sample hof Standard Enthalpy of Formation (ΔfH°) combustion->hof cp Heat Capacity (Cp) dsc->cp h_phase Enthalpy of Fusion (ΔfusH) dsc->h_phase stability Thermal Stability Profile tga->stability G cluster_comp Computational Workflow cluster_data_comp Predicted Thermochemical Data conf_search Conformational Search (Molecular Mechanics) dft_opt DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) conf_search->dft_opt Low-Energy Conformers g4_energy High-Level Single-Point Energy (e.g., G4 Theory) dft_opt->g4_energy Optimized Geometries s_cp_comp Entropy (S°) & Heat Capacity (Cp) dft_opt->s_cp_comp From Vibrational Frequencies hof_comp Gas-Phase Enthalpy of Formation (ΔfH°(g)) g4_energy->hof_comp Via Atomization Method

Figure 2: In-silico workflow for predicting thermochemical properties.

Data Integration and Validation

The true strength of this approach lies in the integration of experimental and computational data. For instance, the computationally derived gas-phase enthalpy of formation can be compared with the experimental value obtained from combustion calorimetry after correcting for the enthalpy of sublimation or vaporization. Discrepancies between the two can highlight potential issues with either the experimental setup or the computational model, leading to a more refined and reliable final dataset.

Safety Considerations

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE). [1]

  • Eye/Face Protection: Wear tightly fitting safety goggles. [7]* Skin Protection: Wear suitable protective clothing and gloves. [1]* Handling: Avoid contact with strong oxidizing agents and strong acids. [1]Handle in a well-ventilated area or fume hood.

A full Safety Data Sheet (SDS) should be consulted before handling this compound. [7]

Conclusion

While direct thermochemical data for this compound is not currently available in the literature, this guide provides a comprehensive, scientifically grounded framework for its determination. By combining meticulous synthesis and purification with precise experimental measurements using calorimetry and TGA, researchers can obtain high-quality data for the enthalpy of formation, heat capacity, and thermal stability. These experimental efforts, when coupled with a robust computational workflow, allow for mutual validation and a deeper understanding of the molecule's energetic properties. The methodologies outlined herein are not only applicable to the title compound but can be adapted for a wide range of pharmaceutical intermediates, promoting safer and more efficient chemical process development.

References

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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded protocol for performing quantum chemical calculations on 4-Benzyl-2-(chloromethyl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry. As a privileged scaffold, the morpholine ring and its derivatives are pivotal in the development of new therapeutics, particularly for the central nervous system (CNS).[1][2] This document, designed for drug development professionals and computational chemists, moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices. We will detail a complete workflow—from initial structure preparation to the analysis of key electronic properties—using Density Functional Theory (DFT). The objective is to equip researchers with a robust, self-validating framework to elucidate the structural and electronic characteristics of this molecule, thereby accelerating rational drug design efforts.[3][4]

Introduction: The 'Why' Behind the Molecule

This compound is a substituted morpholine that serves as a valuable synthetic intermediate in pharmaceutical development.[5][6] The morpholine core is prized in medicinal chemistry for conferring favorable properties such as improved aqueous solubility and metabolic stability.[1] The molecule's structure is characterized by a benzyl group at the N4 position, which adds lipophilicity, and a reactive chloromethyl group at the C2 position.[5] This chloromethyl moiety is a key functional handle; its susceptibility to nucleophilic substitution allows for the facile construction of more complex molecular architectures.[5]

Understanding the intrinsic properties of this foundational scaffold at a quantum level is paramount. Quantum chemical calculations allow us to predict molecular geometry, stability, and electronic behavior with high precision, offering insights that are difficult or impossible to obtain experimentally.[7][8][9] By computing properties such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO), we can forecast sites of reactivity, understand potential drug-receptor interactions, and guide the synthesis of derivatives with enhanced therapeutic profiles.[10][11] This in-silico approach is a cornerstone of modern drug discovery, saving significant time and resources by prioritizing the most promising candidates for laboratory synthesis.[4][12]

Theoretical Foundations: Justifying the Computational Approach

The selection of a computational method is a critical decision dictated by a trade-off between accuracy and computational cost. For a molecule of this size (~30 atoms), Density Functional Theory (DFT) offers the optimal balance, providing reliable results without the prohibitive computational expense of higher-level ab initio methods.[13][14]

  • Why Density Functional Theory (DFT)? DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.[13][14] This approach has revolutionized computational chemistry, enabling the study of larger and more relevant biological systems.[14][15]

  • Why the B3LYP Functional? Within the DFT framework, we must choose an exchange-correlation functional. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals for organic molecules.[16][17] It incorporates a portion of exact Hartree-Fock exchange, which often corrects for some of the inherent limitations of pure DFT functionals, leading to highly accurate geometries and thermochemical properties for a vast range of organic compounds.[18][19]

  • Why the 6-31G(d) Basis Set? A basis set is a set of mathematical functions used to build molecular orbitals. The 6-31G(d) Pople-style basis set is a pragmatic choice for initial geometry optimizations. It is considered a minimal basis set that provides a good description of valence electrons for organic molecules.[18] The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing bonding in three-dimensional space. While larger basis sets can provide greater accuracy, B3LYP/6-31G(d) is a well-established model chemistry for achieving reliable initial results efficiently.[18][20]

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a logical, step-by-step procedure for the quantum chemical characterization of this compound. This workflow is designed to be self-validating, with a frequency calculation used to confirm the nature of the optimized geometry.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Calculation (DFT: B3LYP/6-31G(d)) cluster_analysis 3. Data Analysis & Interpretation Input Initial 3D Structure (SMILES: ClCC1CN(CC2=CC=CC=C2)CCO1) Opt Geometry Optimization Input->Opt Submit for Optimization Freq Frequency Analysis Opt->Freq Use Optimized Geometry Validation Validation Check: No Imaginary Frequencies? Freq->Validation Analyze Output Properties Electronic Properties (HOMO, LUMO, MEP) Validation->Opt No (Saddle Point) Re-optimize Validation->Properties Yes (True Minimum) FMO LUMO Energy_LUMO Gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator) HOMO Energy_HOMO HOMO->LUMO Excitation

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Biological activity screening of 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of 4-Benzyl-2-(chloromethyl)morpholine

Authored by a Senior Application Scientist

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] This guide provides a comprehensive framework for the biological activity screening of a specific, yet underexplored derivative, this compound. While primarily documented as a synthetic intermediate, its structural features—a lipophilic benzyl group and a reactive chloromethyl moiety—suggest a high potential for diverse biological interactions.[3] This document outlines a strategic, multi-tiered screening cascade designed to elucidate the cytotoxic, antimicrobial, and neuroactive potential of this compound. The protocols detailed herein are grounded in established methodologies and are intended to provide researchers in drug discovery and development with a robust starting point for investigation.

Introduction: Unveiling the Potential of a Versatile Scaffold

Morpholine and its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5] The versatility of the morpholine ring, with its capacity for hydrogen bonding and favorable metabolic profile, makes it a "privileged structure" in drug design.[1][2] this compound is a compound of particular interest due to its unique combination of a benzyl group, which can enhance membrane permeability and engage in aromatic interactions, and a reactive chloromethyl group at the 2-position.[3] This chloromethyl group serves as a handle for further chemical modification but also presents a potential site for covalent interaction with biological macromolecules.

Currently, the publicly available literature on the specific biological activities of this compound is limited.[6] This guide, therefore, proposes a logical and efficient screening strategy to systematically evaluate its biological potential. The proposed workflow is designed to first establish a baseline of cytotoxicity, followed by parallel screening for key therapeutic areas where morpholine derivatives have historically shown promise.

Physicochemical Properties and Synthetic Considerations

This compound is an organic compound with the chemical formula C12H16ClNO.[7][8] It is typically a colorless to pale yellow liquid, soluble in alcohols and ethers.[7]

Key Structural Features:

  • Morpholine Ring: A six-membered heterocyclic ring containing both nitrogen and oxygen, contributing to its advantageous physicochemical and metabolic properties.[5]

  • 4-Benzyl Group: Increases lipophilicity, potentially enhancing cell membrane penetration and offering opportunities for aromatic interactions with biological targets.[3]

  • 2-(chloromethyl) Group: A reactive site susceptible to nucleophilic substitution, making it a valuable synthetic intermediate.[3] The chlorine atom is a good leaving group, which could also lead to covalent interactions with biological targets.

Synthesis: The compound can be synthesized through methods such as the N-alkylation of 2-chloromethylmorpholine with benzyl bromide under alkaline conditions or by reacting epichlorohydrin with a substituted benzylamine.[3][7] Chiral synthesis is also possible using chiral epichlorohydrins to obtain specific enantiomers, which is crucial as the biological activity of morpholine derivatives can be stereospecific.[3]

A Strategic Screening Cascade

To efficiently probe the biological activity of this compound, a tiered screening approach is recommended. This allows for early identification of general toxicity, followed by more specific, hypothesis-driven assays.

Screening_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Activity Screening cluster_2 Tier 3: Secondary & Mechanistic Assays A Compound Acquisition & Purity Assessment B General Cytotoxicity Screening A->B Initial Safety Profile C Antimicrobial Activity (Antibacterial & Antifungal) B->C Proceed if non-specifically cytotoxic at high concentrations D Anticancer Activity (Panel of Cancer Cell Lines) B->D Proceed if non-specifically cytotoxic at high concentrations E Neuroactivity Screening (e.g., Enzyme Inhibition) B->E Proceed if non-specifically cytotoxic at high concentrations F Dose-Response & IC50/MIC Determination C->F For active 'hits' D->F For active 'hits' E->F For active 'hits' G Mechanism of Action Studies F->G Elucidate biological mechanism Mechanistic_Assays A Primary Hit (e.g., Anticancer Activity) B Dose-Response Curve & IC50 Confirmation A->B C Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Target Identification Studies (e.g., CETSA, Affinity Chromatography) B->E F Pathway Analysis (e.g., Western Blot for PI3K/Akt/mTOR) B->F

Caption: Potential follow-up assays for a primary anticancer "hit".

For an anticancer hit, this could involve assays to determine if cell death occurs via apoptosis or necrosis (e.g., Annexin V/Propidium Iodide staining), cell cycle analysis, and target deconvolution studies to identify the molecular target. Given that some morpholine derivatives are known to inhibit the PI3K/Akt/mTOR pathway, this would be a logical starting point for mechanistic investigation. [9]

Conclusion and Future Directions

This compound represents a molecule with significant, yet largely unexplored, potential for biological activity. Its structural characteristics, rooted in the privileged morpholine scaffold, warrant a systematic investigation. The screening cascade detailed in this guide provides a comprehensive and logical framework for researchers to begin this exploration. By first establishing a cytotoxicity profile and then proceeding with targeted primary and secondary assays, the scientific community can efficiently uncover the therapeutic potential of this and similar morpholine derivatives, paving the way for future drug discovery and development efforts. Further research into structure-activity relationships (SAR) by synthesizing and screening analogs will also be a critical next step in optimizing any identified biological activities.

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A Technical Guide to the Pharmacological Relevance of the 4-Benzyl-Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent presence in a multitude of bioactive compounds and its ability to confer favorable physicochemical and metabolic properties.[1][2] When substituted with a benzyl group at the 4-position, the resulting 4-benzyl-morpholine scaffold emerges as a highly versatile pharmacophore with a wide spectrum of pharmacological activities. This guide provides a comprehensive technical overview of this scaffold, synthesizing field-proven insights into its synthesis, biological activities, and structure-activity relationships. We will explore its significant potential in oncology, infectious diseases, and neurodegenerative disorders, supported by detailed experimental protocols and mechanistic diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the 4-benzyl-morpholine core for the discovery of novel therapeutic agents.

The Morpholine Core: A Privileged Scaffold in Drug Discovery

The six-membered morpholine heterocycle, containing both a secondary amine and an ether functional group, is not merely a synthetic building block but a strategic component in drug design. Its "privileged" status stems from several key attributes:

  • Improved Physicochemical Properties: The morpholine moiety often enhances aqueous solubility and can modulate lipophilicity, crucial parameters for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[3]

  • Metabolic Stability: The cyclic ether is generally resistant to metabolic degradation, which can improve the half-life of a compound.

  • Structural Versatility: The nitrogen atom provides a convenient handle for synthetic modification, allowing for the introduction of various substituents to explore chemical space and fine-tune biological activity.[4]

  • Pharmacodynamic Contributions: The oxygen atom can act as a hydrogen bond acceptor, and the entire ring can engage in critical interactions with biological targets, often forming an integral part of the pharmacophore.

The addition of a benzyl group at the nitrogen atom (N-4) introduces a lipophilic aromatic moiety that is pivotal for engaging with numerous biological targets through hydrophobic and π-stacking interactions, unlocking a diverse range of pharmacological activities.[5]

Synthetic Strategies for 4-Benzyl-Morpholine Derivatives

The construction of the 4-benzyl-morpholine scaffold is typically straightforward, lending itself to the creation of large compound libraries for screening. The most common approach is the direct N-alkylation of a morpholine precursor.

General Synthetic Workflow

A prevalent and efficient method involves the N-benzylation of a substituted or unsubstituted morpholine ring with an appropriate benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a non-nucleophilic base.

cluster_synthesis General Synthesis: N-Benzylation Morpholine Morpholine Precursor Reaction N-Alkylation Morpholine->Reaction BenzylHalide Benzyl Halide (e.g., Benzyl Bromide) BenzylHalide->Reaction Base Base (e.g., K₂CO₃, DIPEA) Base->Reaction Proton Scavenger Solvent Aprotic Solvent (e.g., Acetonitrile) Solvent->Reaction Reaction Medium Product 4-Benzyl-Morpholine Derivative Workup Work-up & Purification Reaction->Workup Workup->Product EZH2 EZH2 Enzyme Methylation Methylation EZH2->Methylation H3K27 Histone H3 (Lysine 27) H3K27->Methylation H3K27me3 H3K27me3 (Trimethylation) Methylation->H3K27me3 Repression Tumor Suppressor Gene Repression H3K27me3->Repression Proliferation Cancer Cell Proliferation Repression->Proliferation Inhibitor 4-Benzyl-Morpholine Derivative Inhibitor->EZH2 Inhibits cluster_sar Key SAR Insights Core R1_label Substituents on Benzyl Ring (R1) - Electron-withdrawing groups  (e.g., halo, nitro) can enhance  anticancer/antimicrobial activity. R1_label->R1_pos R2_label Substituents on Morpholine Ring (R2) - Small alkyl groups (e.g., methyl)  at C3 can influence stereochemistry  and target binding. R2_label->R2_pos

Sources

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and target-binding interactions, have made it a ubiquitous structural motif in a vast array of clinically successful drugs and biologically active molecules. This technical guide provides a comprehensive overview of substituted morpholine derivatives, delving into their synthesis, structural characterization, diverse applications, and the underlying principles that govern their biological activity.

The Morpholine Moiety: Physicochemical Properties and Pharmacokinetic Advantages

The morpholine ring's value in drug design stems from its distinct structural and electronic features. The presence of the oxygen atom introduces a degree of polarity and the capacity for hydrogen bonding, which can enhance solubility and interactions with biological targets.[1][2] The nitrogen atom, being a weak base, contributes to the molecule's overall pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] This balanced hydrophilic-lipophilic character often allows morpholine-containing compounds to readily cross cellular membranes, including the blood-brain barrier, a critical attribute for central nervous system (CNS) drugs.[3]

Synthetic Strategies for Substituted Morpholine Derivatives

The construction of the morpholine ring and the introduction of various substituents can be achieved through a multitude of synthetic routes. The choice of a particular method often depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Classical and Modern Synthetic Protocols

Traditional methods for morpholine synthesis often involve the cyclization of 1,2-amino alcohols.[5] However, recent advancements have led to the development of more efficient and versatile strategies, including transition metal-catalyzed reactions and stereoselective approaches.

A representative modern synthetic protocol is the Palladium-catalyzed carboamination reaction, which allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[6][7]

Experimental Protocol: Palladium-Catalyzed Carboamination for Morpholine Synthesis [6]

  • Reaction Setup: In a nitrogen-filled glovebox, add Pd(OAc)2 (2 mol %), P(2-furyl)3 (8 mol %), and NaOtBu (2.0 equiv) to a Schlenk tube.

  • Addition of Reactants: Add a solution of the N-allyl-N-arylethanolamine substrate (1.0 equiv) and the aryl or alkenyl bromide (2.0 equiv) in toluene.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 105 °C for the specified time (typically 12-24 hours).

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired substituted morpholine.

Stereoselective Synthesis of Chiral Morpholines

The synthesis of enantiomerically pure morpholine derivatives is of paramount importance, as the stereochemistry of a molecule can dramatically influence its pharmacological activity. Several stereoselective methods have been developed, including asymmetric hydrogenation and organocatalytic cyclizations.[8][9][10]

Asymmetric hydrogenation of dehydromorpholines using chiral rhodium catalysts is an effective method for producing 2-substituted chiral morpholines with high enantioselectivity.[8][9]

Dehydromorpholine 2-Substituted Dehydromorpholine Product Enantiomerically Enriched 2-Substituted Morpholine Dehydromorpholine->Product Asymmetric Hydrogenation Catalyst Chiral Rhodium Catalyst (e.g., with SKP ligand) Catalyst->Product H2 H₂ H2->Product

Caption: Asymmetric hydrogenation of a 2-substituted dehydromorpholine to yield a chiral morpholine derivative.

Spectroscopic Characterization of Morpholine Derivatives

The unambiguous identification and structural elucidation of synthesized morpholine derivatives rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the constitution and stereochemistry of morpholine derivatives. The chemical shifts and coupling constants of the protons on the morpholine ring provide valuable information about their chemical environment and relative orientation.

Typical ¹H NMR Spectral Data for the Morpholine Ring: [11][12]

ProtonChemical Shift (δ, ppm)Multiplicity
H-2, H-6 (axial & equatorial)3.6 - 3.8m
H-3, H-5 (axial & equatorial)2.7 - 2.9m
N-H (if unsubstituted)1.5 - 2.5br s
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for the morpholine ring include C-O-C stretching and N-H bending (for N-unsubstituted morpholines).[11][13][14]

Characteristic IR Absorption Bands for Morpholine Derivatives: [11]

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (secondary amine)3300 - 3500Medium
C-H stretch (alkane)2850 - 3000Strong
C-O-C stretch (ether)1070 - 1150Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the morpholine derivatives, confirming their elemental composition.[11][13][14]

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Chemical Synthesis of Substituted Morpholine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: General experimental workflow for the synthesis and characterization of substituted morpholine derivatives.

Applications of Substituted Morpholine Derivatives in Drug Development

The versatility of the morpholine scaffold is evident in the wide range of therapeutic areas where its derivatives have found application.

Anticancer Agents

Many potent and selective kinase inhibitors incorporate a morpholine moiety. For instance, derivatives of morpholine have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] The morpholine ring can engage in crucial hydrogen bonding interactions within the kinase active site, contributing to the inhibitor's potency and selectivity.[1]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth MorpholineInhibitor Morpholine-based Inhibitor MorpholineInhibitor->PI3K Inhibits MorpholineInhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine-based inhibitors.

Central Nervous System (CNS) Agents

The ability of morpholine derivatives to cross the blood-brain barrier has led to their development as drugs for various neurological and psychiatric disorders.[3][4] For example, moclobemide is a reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant, and reboxetine is a selective norepinephrine reuptake inhibitor.[3][15] In the field of neurodegenerative diseases, morpholine-based compounds are being investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the treatment of Alzheimer's disease.[16]

Anti-infective Agents

The morpholine scaffold is also present in several anti-infective drugs. Linezolid, an oxazolidinone antibiotic, contains a morpholine ring and is effective against multidrug-resistant Gram-positive bacteria.[15] Amorolfine is a morpholine derivative used as a topical antifungal agent that inhibits ergosterol biosynthesis in fungi.[15]

Table of Selected Commercially Available Drugs Containing a Morpholine Moiety:

Drug NameTherapeutic AreaMechanism of Action
Aprepitant AntiemeticNK1 receptor antagonist[3]
Linezolid AntibacterialInhibits protein synthesis[15]
Moclobemide AntidepressantReversible inhibitor of MAO-A[15]
Reboxetine AntidepressantSelective norepinephrine reuptake inhibitor[3]
Amorolfine AntifungalInhibits ergosterol biosynthesis[15]
Gefitinib AnticancerEGFR tyrosine kinase inhibitor

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective morpholine-based drugs. SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity.[1][7] For instance, the nature and position of substituents on the morpholine ring and any attached aromatic systems can significantly impact target binding, selectivity, and pharmacokinetic properties.[1][7]

Future Perspectives

The exploration of substituted morpholine derivatives continues to be a vibrant area of research. Future efforts will likely focus on the development of novel, highly selective, and efficient synthetic methodologies, including green chemistry approaches. Furthermore, the application of computational modeling and artificial intelligence in drug design will accelerate the discovery of new morpholine-based therapeutic agents with improved efficacy and safety profiles for a wide range of diseases.

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An In-Depth Technical Guide to 4-Benzyl-2-(chloromethyl)morpholine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyl-2-(chloromethyl)morpholine is a key heterocyclic building block in synthetic organic and medicinal chemistry. Its unique structural features, comprising a morpholine scaffold, a benzyl group, and a reactive chloromethyl moiety, render it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of pharmaceutical agents. Detailed experimental protocols for its synthesis and characterization are also presented to provide a practical resource for laboratory professionals.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation arises from its frequent appearance in a diverse array of bioactive molecules and approved pharmaceuticals. The incorporation of a morpholine moiety can confer advantageous physicochemical properties to a molecule, such as enhanced aqueous solubility and improved metabolic stability, which are critical for the development of new therapeutic agents.[1] Morpholine scaffolds are versatile and readily accessible building blocks that can significantly influence a molecule's interaction with biological targets, often forming a crucial part of the pharmacophore—the essential molecular features responsible for a drug's activity.[1]

This compound stands out as a particularly useful derivative. The benzyl group provides lipophilicity and the potential for aromatic interactions, while the strategically positioned chloromethyl group at the 2-position introduces a reactive electrophilic site. The chlorine atom, being a good leaving group, makes the chloromethyl moiety susceptible to nucleophilic substitution reactions, a feature extensively exploited by synthetic chemists to construct more complex molecular architectures.[1]

Discovery and Historical Context

While the specific historical account of the first synthesis of this compound is not prominently documented in readily accessible literature, its development can be contextualized within the broader history of morpholine chemistry and the search for novel pharmaceutical agents. The synthesis of substituted morpholines has been an active area of research for decades, with early patents from the mid-20th century describing various methods for their preparation.[2][3][4]

The emergence of this compound as a valuable intermediate is intrinsically linked to the development of psychoactive drugs, particularly those with a phenmetrazine-like structure. Fenbutrazate, a psychostimulant used as an appetite suppressant, is a notable example.[5] Although a direct synthetic route from this compound to Fenbutrazate is not the most commonly cited, the structural similarity and the chemical logic of its potential as a precursor highlight the importance of this and related substituted morpholines in the landscape of central nervous system drug discovery.[6] The historical development of amphetamines and their derivatives throughout the 20th century spurred extensive research into related heterocyclic compounds, creating a scientific environment ripe for the exploration of molecules like this compound.[7][8][9][10]

Synthesis of this compound

Several synthetic routes to this compound have been developed, offering flexibility in terms of starting materials and reaction conditions. The choice of a particular method often depends on factors such as the desired scale of the reaction, the availability of precursors, and the need for enantiomeric purity.

From Epichlorohydrin and Benzylamine

A convergent and widely applicable method for constructing the this compound scaffold involves the reaction of epichlorohydrin with benzylamine.[1] This approach allows for the simultaneous introduction of the benzyl group and the formation of the morpholine ring. The reaction typically proceeds through a nucleophilic attack of the benzylamine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization. This methodology is particularly valuable for accessing a variety of substituted analogs by simply varying the starting benzylamine.[1]

Synthesis_from_Epichlorohydrin Epichlorohydrin Epichlorohydrin Intermediate N-Benzyl-1-amino-3-chloro-2-propanol Epichlorohydrin->Intermediate Nucleophilic attack Benzylamine Benzylamine Benzylamine->Intermediate Product This compound Intermediate->Product Intramolecular cyclization (base-catalyzed)

Caption: Synthesis via Epichlorohydrin and Benzylamine.

Experimental Protocol: Synthesis from Epichlorohydrin and Benzylamine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Addition of Epichlorohydrin: Cool the solution in an ice bath and add epichlorohydrin (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cyclization: Cool the reaction mixture and add a solution of sodium hydroxide (1.2 equivalents) in water. Heat the mixture to reflux for another 2-3 hours to facilitate the intramolecular cyclization.

  • Work-up: After cooling, extract the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

From 2-Chloromethylmorpholine and Benzyl Bromide

An alternative direct approach involves the N-alkylation of a pre-formed 2-chloromethylmorpholine ring.[1] This reaction is typically carried out by treating 2-chloromethylmorpholine with benzyl bromide in the presence of a base. The alkaline conditions facilitate the deprotonation of the morpholine nitrogen, creating a nucleophilic amine that readily attacks the electrophilic benzyl bromide.[1] The choice of base (e.g., potassium carbonate, triethylamine) and solvent is crucial for optimizing the reaction yield and minimizing side products.[1]

Synthesis_from_Chloromethylmorpholine Chloromethylmorpholine 2-Chloromethylmorpholine Product This compound Chloromethylmorpholine->Product N-Alkylation BenzylBromide Benzyl Bromide BenzylBromide->Product Base Base (e.g., K2CO3) Base->Product

Caption: N-Alkylation Synthesis Route.

Chiral Synthesis

For applications in drug development, the synthesis of enantiomerically pure compounds is often required. One of the most effective strategies for the asymmetric synthesis of this compound enantiomers is the use of chiral epichlorohydrins as starting materials.[1] Both (R)- and (S)-epichlorohydrin are commercially available and can be reacted with benzylamine to afford the corresponding (R)- or (S)-4-benzyl-2-(chloromethyl)morpholine with high enantiopurity.[1]

Physicochemical Properties and Spectroscopic Characterization

This compound is typically a white to yellow solid at room temperature.[11] Its physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 40987-25-5[1][11][12][13][14][15][16][17]
Molecular Formula C₁₂H₁₆ClNO[11][15][16][17]
Molecular Weight 225.71 g/mol [1][15]
Melting Point 46-50 °C[11]
Boiling Point 120-122 °C at 1 mmHg[12]
Appearance White to Yellow Solid[11]
Storage Temperature 2-8 °C[11]

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene (CH₂) protons, and distinct signals for the protons of the morpholine ring and the chloromethyl group.[1]

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms, including the aromatic carbons, the benzylic carbon, the carbons of the morpholine ring, and the carbon of the chloromethyl substituent.[1]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. These include C-H stretching vibrations for the aromatic and aliphatic portions, C-N stretching of the tertiary amine, and C-O-C stretching of the ether linkage in the morpholine ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development and Organic Synthesis

The primary application of this compound lies in its role as a versatile intermediate in organic synthesis, particularly for the preparation of more elaborate molecules for pharmaceutical and industrial purposes.[1] The reactive chloromethyl group allows for the introduction of various other functionalities through nucleophilic substitution reactions, enabling the synthesis of a diverse range of morpholine-containing derivatives.[1]

Precursor to Fenbutrazate and Other Phenylmorpholine Derivatives

Fenbutrazate is a psychostimulant that has been used as an appetite suppressant.[5] It is a derivative of phenmetrazine (3-methyl-2-phenylmorpholine). While a direct conversion of this compound to Fenbutrazate is not the primary synthetic route, the underlying phenylmorpholine scaffold is key. The synthesis of Fenbutrazate involves the N-alkylation of 3-methyl-2-phenylmorpholine with a suitable side chain, followed by esterification. The general synthetic strategies for phenylmorpholine derivatives often involve multi-step sequences starting from precursors like propiophenone and ethanolamine derivatives.[18] The chemistry of this compound is highly relevant to the construction of such complex morpholine-containing structures.

Fenbutrazate_Synthesis_Concept SubstitutedMorpholine Substituted Morpholine (e.g., 3-methyl-2-phenylmorpholine) Alkylation N-Alkylation with 2-chloroethanol derivative SubstitutedMorpholine->Alkylation Intermediate 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol Alkylation->Intermediate Esterification Esterification with 2-phenylbutyryl chloride Intermediate->Esterification Fenbutrazate Fenbutrazate Esterification->Fenbutrazate

Caption: Conceptual Pathway to Fenbutrazate.

Safety Information

This compound is an irritant and should be handled with appropriate safety precautions. It may cause irritation to the eyes, respiratory system, and skin.[12] It is recommended to wear suitable protective clothing, gloves, and eye/face protection when handling this compound.[12] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[12]

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis is well-established through multiple routes, and its reactive chloromethyl group provides a convenient handle for further molecular elaboration. While its direct historical discovery is not widely chronicled, its importance is evident through its utility as a building block for complex molecules, including those with therapeutic potential. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

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A Technical Guide to 4-Benzyl-2-(chloromethyl)morpholine: Sourcing, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Morpholine Scaffold

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1] Its frequent appearance in approved drugs and clinical candidates is no coincidence. The morpholine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[1][2] Its versatile and accessible nature as a synthetic building block further cements its importance in drug design and development.[1]

This guide focuses on a particularly valuable derivative: 4-Benzyl-2-(chloromethyl)morpholine (CAS No: 35195-46-9). This compound serves as a key intermediate, combining the benefits of the morpholine core with a reactive chloromethyl group and a lipophilic benzyl substituent.[3] The benzyl group can facilitate interactions with aromatic residues in biological targets, while the chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups.[3] This unique combination makes it a strategic building block for constructing more complex molecules with therapeutic potential.[3] This guide provides an in-depth overview of its commercial availability, synthesis, safe handling, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Specifications

PropertyValueSource
CAS Number 35195-46-9PubChem[1]
Molecular Formula C₁₂H₁₆ClNOPubChem[1]
Molecular Weight 225.71 g/mol PubChem[1]
Appearance Colorless liquid to white/yellow solidChemBK, Sigma-Aldrich
Melting Point -7 °C (liquid) to 46-50 °C (solid)ChemBK, Sigma-Aldrich
Boiling Point 262-264 °CChemBK
Solubility Soluble in alcohol and etherChemBK
Storage Inert atmosphere, 2-8°CBLD Pharm

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. When sourcing this intermediate, it is crucial to consider purity, available quantities, and lead times. Below is a comparative table of notable suppliers.

SupplierPurity/Grades OfferedAvailable QuantitiesNotes
Sigma-Aldrich (Merck) 97%Inquire for availabilityOften provides detailed certificates of analysis.
Thermo Scientific (Maybridge) 97%1g, 5g, 10gAvailable through various distributors like Fisher Scientific and RHENIUM BIO SCIENCE.
BLD Pharm InquireInquire (cold-chain transport)Offers online ordering with potential special offers.
ChemBK Listed Suppliers 95-99%1kg to bulkMarketplace with multiple Chinese suppliers like Shanghai Macklin Biochemical Co., Ltd.
ChemicalBook Listed Suppliers 95-99%Grams to kilogramsLists numerous suppliers from China, the US, and the UK, such as Capot Chemical Co., Ltd.
AbacipharmTech Inquire1kgProvides pricing for kilogram quantities.

Pricing is subject to change and should be confirmed with the respective suppliers.

Synthesis of this compound: Key Methodologies

Several synthetic routes to this compound have been established, offering flexibility based on available starting materials and desired stereochemistry. The primary approaches involve the formation of the morpholine ring and the introduction of the benzyl and chloromethyl groups.

Method 1: N-Alkylation of a Pre-formed Morpholine Ring

A direct and common approach is the N-alkylation of 2-(chloromethyl)morpholine with benzyl bromide under alkaline conditions. The base facilitates the deprotonation of the morpholine nitrogen, creating a nucleophilic amine that readily attacks the electrophilic benzyl bromide.[3][4] The choice of base and solvent is critical for optimizing the yield and minimizing side products.[3]

cluster_0 N-Alkylation Pathway 2_chloromethylmorpholine 2-(Chloromethyl)morpholine product This compound 2_chloromethylmorpholine->product Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) benzyl_bromide Benzyl Bromide benzyl_bromide->product

Caption: N-Alkylation of 2-(chloromethyl)morpholine.

Method 2: Convergent Synthesis from Epichlorohydrin

A widely applicable method involves the reaction of epichlorohydrin with benzylamine.[3] This convergent approach introduces the benzyl group and forms the morpholine ring in a single synthetic sequence. The reaction proceeds via a nucleophilic attack of the benzylamine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization.[3] A key advantage of this method is the ability to generate analogs by simply varying the starting substituted benzylamine.[3]

cluster_1 Epichlorohydrin Pathway epichlorohydrin Epichlorohydrin intermediate Open-chain Intermediate epichlorohydrin->intermediate benzylamine Benzylamine benzylamine->intermediate Nucleophilic attack product This compound intermediate->product Intramolecular cyclization

Caption: Convergent synthesis from epichlorohydrin.

Chiral Synthesis Strategies

For applications in stereospecific drug development, the synthesis of enantiomerically pure this compound is crucial. One of the most effective strategies is to utilize chiral starting materials. Both (R)- and (S)-epichlorohydrin are commercially available and can be reacted with benzylamine to produce the corresponding (R)- or (S)-4-Benzyl-2-(chloromethyl)morpholine with high enantiopurity.[3] This approach leverages the inherent chirality of the starting material to dictate the stereochemistry of the final product.[3]

Experimental Protocol: Synthesis via N-Alkylation

The following is a representative protocol for the synthesis of this compound via the N-alkylation of 2-(chloromethyl)morpholine hydrochloride. This protocol should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-(Chloromethyl)morpholine hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(chloromethyl)morpholine hydrochloride (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile synthetic intermediate for more complex molecules, particularly in the pharmaceutical industry.[3] The reactive chloromethyl group is a key feature, as the chlorine atom is a good leaving group, making the moiety susceptible to nucleophilic substitution reactions.[3] This allows for the introduction of a wide array of functionalities, enabling the synthesis of diverse morpholine-containing derivatives.[3]

A Building Block for Novel Chemical Entities

The 4-benzylmorpholine core is a desirable structural motif in the development of new chemical entities.[3] While direct synthesis of major commercial drugs from this specific intermediate is not widely documented, its utility is demonstrated in the synthesis of precursors and analogs for various therapeutic targets.

A concrete example of its application is in the synthesis of N-[(4-benzyl-2-morpholinyl)methyl]phthalimide .[5] This reaction showcases the reactivity of the chloromethyl group in a nucleophilic substitution with the potassium salt of phthalimide.

Experimental Protocol: Synthesis of N-[(4-benzyl-2-morpholinyl)methyl]phthalimide [5]

Materials:

  • This compound

  • Phthalimide potassium salt

  • Dimethylformamide (DMF)

  • Ice-water

  • Isopropyl alcohol

Procedure:

  • A mixture of 4-benzyl-2-chloromethylmorpholine (86.4 g), phthalimide potassium salt (78.0 g), and dimethylformamide (700 ml) is refluxed with stirring for 5 hours.[5]

  • The reaction mixture is then poured into ice-water.[5]

  • The resulting precipitate is collected by filtration and recrystallized from isopropyl alcohol to yield N-[(4-benzyl-2-morpholinyl)methyl]phthalimide (107 g).[5]

cluster_2 Application in Synthesis start This compound product N-[(4-benzyl-2-morpholinyl)methyl]phthalimide start->product DMF, Reflux reagent Phthalimide Potassium Salt reagent->product

Caption: Synthesis of a phthalimide derivative.

This reaction demonstrates how this compound can be used to introduce the 4-benzylmorpholin-2-ylmethyl moiety into a molecule, a common strategy for creating libraries of compounds for biological screening. The resulting primary amine, after deprotection of the phthalimide, can be further functionalized.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification: [1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4] In case of inadequate ventilation, wear respiratory protection.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up in an inert atmosphere at 2-8°C.[6]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] If on skin, take off immediately all contaminated clothing and rinse skin with water. If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[4]

Conclusion

This compound is a commercially available and synthetically versatile building block of significant interest to the drug discovery and development community. Its unique structural features, combining the beneficial properties of the morpholine scaffold with a reactive chloromethyl group, provide a robust platform for the synthesis of novel and diverse chemical entities. A thorough understanding of its sourcing, synthetic methodologies, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to leverage this valuable intermediate in their quest for new therapeutic agents.

References

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Methodological & Application

The Versatile Synthon: Application Notes on the Synthesis of Heterocyclic Compounds from 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 4-Benzyl-2-(chloromethyl)morpholine, a versatile building block for the construction of a diverse array of heterocyclic compounds. The inherent reactivity of the C2-chloromethyl group, a primary alkyl chloride, renders it an excellent electrophile for nucleophilic substitution reactions. This guide will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the synthesis of substituted morpholine derivatives, including ethers, thioethers, amines, and triazoles. The methodologies presented herein are designed to be robust and scalable, catering to the needs of researchers in medicinal chemistry and drug development.

Introduction: The Strategic Advantage of the this compound Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability to drug candidates.[1] this compound (CAS No: 40987-25-5, Molecular Formula: C₁₂H₁₆ClNO) emerges as a particularly strategic starting material due to the convergence of two key features: the protective 4-benzyl group and the reactive 2-chloromethyl handle.[2] The benzyl group can be readily removed via catalytic hydrogenation, unveiling a secondary amine for further functionalization. The chloromethyl group, being a primary alkyl halide, is highly susceptible to SN2 displacement by a wide range of nucleophiles, allowing for the facile introduction of diverse functionalities at the C2 position.[1]

This guide will explore the synthetic landscape accessible from this versatile synthon, providing detailed protocols for its reaction with O-, S-, and N-nucleophiles, as well as its conversion to an azide for subsequent cycloaddition reactions.

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the reaction of benzylamine with epichlorohydrin. This approach constructs the morpholine ring in a one-pot procedure.

Protocol 2.1: Synthesis from Benzylamine and Epichlorohydrin

Reaction Scheme:

G benzylamine Benzylamine intermediate Intermediate benzylamine->intermediate epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate product This compound intermediate->product Intramolecular cyclization G start_material This compound product 4-Benzyl-2-((4-nitrophenoxy)methyl)morpholine start_material->product phenol 4-Nitrophenol phenol->product base K₂CO₃ base->product Base G start_material This compound product 4-Benzyl-2-((phenylthio)methyl)morpholine start_material->product thiol Thiophenol thiol->product base NaH base->product Base G azide 4-Benzyl-2-(azidomethyl)morpholine product 4-Benzyl-2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)morpholine azide->product alkyne Phenylacetylene alkyne->product catalyst CuSO₄·5H₂O Sodium Ascorbate catalyst->product Catalyst

Sources

Application Notes & Protocols: 4-Benzyl-2-(chloromethyl)morpholine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the synthesis and application of 4-Benzyl-2-(chloromethyl)morpholine, a pivotal intermediate in modern pharmaceutical development. The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its favorable pharmacokinetic properties and synthetic versatility.[1][2] this compound distinguishes itself through a unique combination of a bulky, lipophilic N-benzyl group and a highly reactive C2-chloromethyl moiety.[3] This guide elucidates the core chemical principles of this intermediate, details robust synthetic protocols, and explores its critical role in the construction of complex active pharmaceutical ingredients (APIs), most notably in the synthesis of norepinephrine reuptake inhibitors like Reboxetine.

Introduction: The Strategic Value of the Morpholine Core

The morpholine ring is a recurring motif in a multitude of CNS-active drugs and other therapeutic agents.[2] Its prevalence is not coincidental; the ring's conformation, the weak basicity of the nitrogen atom, and the hydrogen bond-accepting capability of the oxygen atom collectively contribute to improved solubility, metabolic stability, and blood-brain barrier permeability.[2] this compound emerges as a particularly valuable building block. The N-benzyl group serves as a protecting group or as an integral part of the final molecular structure, while the C2-chloromethyl group functions as a potent electrophilic handle. The chlorine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution, which is the primary reaction exploited in its downstream applications.[3]

Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties is paramount for safe handling and successful experimental design.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 40987-25-5[4][5]
Molecular Formula C₁₂H₁₆ClNO[4][5]
Molecular Weight 225.72 g/mol [4][6]
Appearance Colorless liquid[5]
Boiling Point 262-264 °C[5]
Solubility Soluble in alcohol and ether[5]
Storage 2-8°C, Refrigerator[7]

Safety & Handling: this compound is an irritant, capable of causing severe skin burns and eye damage.[5][6] It may also cause respiratory irritation.[6] Therefore, all manipulations must be conducted in a well-ventilated fume hood. Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[5] In case of accidental contact with eyes, rinse immediately with copious amounts of water and seek prompt medical advice.[5]

Synthetic Pathways to the Intermediate

Several reliable methods exist for the synthesis of this compound. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical requirements.

  • Route A: From Epichlorohydrin and Benzylamine: This is a convergent and highly efficient method. It involves the nucleophilic attack of benzylamine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the morpholine ring.[3] This approach is particularly advantageous for producing chiral versions of the intermediate by starting with enantiomerically pure (R)- or (S)-epichlorohydrin.[3]

  • Route B: N-Alkylation of 2-(Chloromethyl)morpholine: A direct approach that involves the benzylation of a pre-formed 2-(chloromethyl)morpholine ring. The reaction is typically performed with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) to deprotonate the morpholine nitrogen, thereby activating it for nucleophilic attack on the benzyl bromide.[3][5]

  • Route C: Via N-Benzyl-2-morpholinone: An alternative strategy that proceeds through a lactam intermediate. N-benzyl-2-morpholinone can be treated with a strong base followed by subsequent chemical transformations to reduce the ketone and convert the resulting alcohol into the target chloride.[3]

Synthesis_of_4_Benzyl_2_chloromethyl_morpholine cluster_A Route A cluster_B Route B cluster_C Route C A_start1 Epichlorohydrin A_int Ring Opening & Intramolecular Cyclization A_start1->A_int A_start2 Benzylamine A_start2->A_int product This compound A_int->product Convergent Synthesis B_start1 2-(Chloromethyl)morpholine B_int N-Alkylation (Base) B_start1->B_int B_start2 Benzyl Bromide B_start2->B_int B_int->product Direct Alkylation C_start N-Benzyl-2-morpholinone C_int Reduction & Chlorination C_start->C_int C_int->product Lactam Route

Figure 1: Key synthetic routes to this compound.

Application in the Synthesis of Reboxetine

A primary application of this compound is as a key building block in the synthesis of Reboxetine , a selective norepinephrine reuptake inhibitor used for the treatment of clinical depression.[8][9] The synthesis hinges on a classic Williamson ether synthesis, where the electrophilic chloromethyl group of the intermediate reacts with a nucleophilic phenoxide.

The core transformation involves the reaction of (2R)-4-benzyl-2-[(R)-chloromethyl]morpholine with 2-ethoxyphenol. The stereochemistry is critical for pharmacological activity, and the desired (S,S)-Reboxetine enantiomer is typically synthesized from the corresponding chiral intermediates.[9][10]

Reboxetine_Synthesis_Workflow start This compound (Chiral Intermediate) reaction Williamson Ether Synthesis (Nucleophilic Substitution) start->reaction reagent 2-Ethoxyphenol reagent->reaction conditions Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) conditions->reaction product N-Benzyl Reboxetine (Protected Intermediate) reaction->product final_step N-Debenzylation (e.g., Hydrogenolysis) product->final_step final_product Reboxetine final_step->final_product

Figure 2: Workflow for the synthesis of Reboxetine from the title intermediate.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions based on their specific substrates and available equipment.

Protocol 1: Synthesis of this compound (Route A)

This protocol is adapted from the general principle of reacting epichlorohydrin with a primary amine.[3]

Materials:

  • Benzylamine

  • Epichlorohydrin (use of (R)- or (S)-enantiomer for chiral synthesis)

  • Methanol (MeOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (1.0 eq) in methanol.

  • Addition of Epichlorohydrin: Cool the solution to 0 °C in an ice bath. Add epichlorohydrin (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Cyclization: Gently heat the reaction mixture to reflux for 4-6 hours to facilitate the intramolecular cyclization. Monitor the reaction progress by TLC.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Purification: Dissolve the residue in diethyl ether and wash with water. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Synthesis of an N-Benzyl Reboxetine Analogue (General Procedure)

This protocol outlines the nucleophilic substitution reaction central to the use of this intermediate.[11]

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (e.g., 2-ethoxyphenol) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

Procedure (using K₂CO₃):

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted phenol, anhydrous potassium carbonate, and anhydrous DMF.

  • Addition of Intermediate: Stir the suspension vigorously for 15 minutes. Add a solution of this compound in DMF dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into cold water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash chromatography on silica gel to yield the desired aryl ether.

Conclusion

This compound is a high-value, versatile intermediate whose strategic importance in pharmaceutical synthesis is well-established. Its utility is defined by the reactive chloromethyl group, which allows for reliable and efficient coupling with a wide range of nucleophiles to construct complex molecular architectures. The protocols and applications detailed herein, particularly its role in the synthesis of Reboxetine, underscore its significance for researchers and professionals in drug discovery and development. Mastery of its synthesis and reactivity provides a powerful tool for accessing novel chemical matter based on the privileged morpholine scaffold.

References

  • ChemBK. (2024, April 9). This compound.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • Pharmaffiliates. (n.d.). CAS No : 40987-25-5 | Product Name : this compound.
  • MDPI. (n.d.). Upgrading Renewable Phenols to Functional Benzyl Chlorides and Formamides: Versatile Building Blocks for the Chemical Industry.
  • Google Patents. (n.d.). WO2004018440A1 - Benzyl morpholine derivatives.
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API).
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API).
  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PubMed. (n.d.). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine.
  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.
  • ResearchGate. (n.d.). Synthesis of (S,S)‐Reboxetine.
  • Google Patents. (n.d.). WO2011158257A1 - Preparation process of fesoterodine and intermediates.
  • PubChem. (n.d.). Reboxetine.
  • Google Patents. (n.d.). US9012678B2 - Processes for the preparation of fesoterodine.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 40987-25-5.
  • PubMed. (n.d.). Chiral Synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol.
  • Google Patents. (n.d.). US20110124903A1 - Solid state forms of fesoterodine intermediates.
  • PubMed. (n.d.). (S, S)-2-[α-(2-(2-[ 18 F]Fluoroethoxy)phenoxy)benzyl]morpholine.

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Detailed protocol for the synthesis of 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Detailed Protocol for the Synthesis of 4-Benzyl-2-(chloromethyl)morpholine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged heterocyclic motif frequently incorporated into the core structure of a wide range of therapeutic agents.[1][2] Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a valuable pharmacophore in medicinal chemistry.[1] this compound is a key synthetic intermediate, providing a versatile building block for the elaboration of more complex molecules. The benzyl group offers lipophilicity, while the reactive chloromethyl group at the 2-position serves as a crucial electrophilic handle for nucleophilic substitution reactions, enabling the construction of diverse molecular architectures.[3] This compound and its derivatives are instrumental in the development of novel chemical entities targeting a variety of biological pathways, including monoamine reuptake inhibition for neurological disorders.[4][5]

This document provides a detailed, two-step protocol for the synthesis of this compound, beginning with the formation of the morpholine ring to create a key alcohol intermediate, followed by its chlorination.

Overall Synthesis Workflow

The synthesis is performed in two primary stages:

  • Synthesis of 4-Benzyl-2-(hydroxymethyl)morpholine: This step involves the reaction of N-benzylethanolamine with epichlorohydrin to construct the morpholine ring system. This reaction proceeds via a nucleophilic attack of the secondary amine on the epoxide, followed by an intramolecular cyclization.[3]

  • Chlorination of 4-Benzyl-2-(hydroxymethyl)morpholine: The hydroxyl group of the intermediate is then converted to a chloride using a suitable chlorinating agent, yielding the final product.

Synthesis_Workflow cluster_0 Part A: Ring Formation cluster_1 Part B: Chlorination A N-Benzylethanolamine C 4-Benzyl-2-(hydroxymethyl)morpholine A->C Ring Opening & Intramolecular Cyclization B Epichlorohydrin B->C Ring Opening & Intramolecular Cyclization E This compound (Final Product) C->E Deoxychlorination D Thionyl Chloride (SOCl₂) D->E

Caption: Two-step synthesis pathway for this compound.

PART A: Synthesis of 4-Benzyl-2-(hydroxymethyl)morpholine

This procedure details the formation of the morpholine ring from commercially available starting materials. The reaction between N-benzylethanolamine and epichlorohydrin is a robust method for creating the N-benzyl substituted morpholine core.[6]

Materials and Reagents
Reagent/MaterialFormulaMolecular Wt.Amount (Molar Eq.)Supplier Notes
N-BenzylethanolamineC₉H₁₃NO151.21 g/mol 50.0 mmol (1.0 eq)Purity >98%
EpichlorohydrinC₃H₅ClO92.52 g/mol 55.0 mmol (1.1 eq)Purity >99%
Sodium Hydroxide (NaOH)NaOH40.00 g/mol 55.0 mmol (1.1 eq)As a 2N aqueous soln.
Methanol (MeOH)CH₃OH32.04 g/mol 150 mLAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93 g/mol As neededFor extraction
Magnesium Sulfate (MgSO₄)MgSO₄120.37 g/mol As neededAnhydrous
Protocol: Step-by-Step
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-benzylethanolamine (7.56 g, 50.0 mmol) in methanol (100 mL).

  • Reagent Addition: While stirring at room temperature, add epichlorohydrin (5.1 g, 55.0 mmol) dropwise to the solution over 15 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1).

  • Basification and Cyclization: Cool the mixture to 0°C in an ice bath. Slowly add 2N aqueous sodium hydroxide (27.5 mL, 55.0 mmol) dropwise. The base catalyzes the intramolecular cyclization to form the morpholine ring.[6]

  • Stirring: Remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 100 mL of deionized water and extract with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil.

  • Purification: The crude 4-Benzyl-2-(hydroxymethyl)morpholine can be purified by silica gel column chromatography using a gradient elution of Ethyl Acetate in Hexane (e.g., 20% to 50%) to afford the pure product.

PART B: Synthesis of this compound

This part of the protocol focuses on the conversion of the primary alcohol synthesized in Part A into the target alkyl chloride. Thionyl chloride is an effective reagent for this transformation.

Safety Precautions

Critical: Thionyl chloride is highly corrosive, toxic, and reacts violently with water to release HCl and SO₂ gases.[7] This entire procedure must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.[8]

Materials and Reagents
Reagent/MaterialFormulaMolecular Wt.Amount (Molar Eq.)Supplier Notes
4-Benzyl-2-(hydroxymethyl)morpholineC₁₂H₁₇NO₂207.27 g/mol 20.0 mmol (1.0 eq)From Part A
Thionyl Chloride (SOCl₂)SOCl₂118.97 g/mol 24.0 mmol (1.2 eq)Purity >99%, handle with extreme care
Dichloromethane (DCM)CH₂Cl₂84.93 g/mol 100 mLAnhydrous
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01 g/mol As neededAqueous solution for quenching
BrineNaCl (aq)-As neededSaturated aqueous solution
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04 g/mol As neededAnhydrous
Protocol: Step-by-Step
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve the purified 4-Benzyl-2-(hydroxymethyl)morpholine (4.15 g, 20.0 mmol) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermic reaction with thionyl chloride.

  • Reagent Addition: Add thionyl chloride (1.75 mL, 2.85 g, 24.0 mmol) dropwise to the stirred solution over 30 minutes. Vigorous gas evolution (HCl, SO₂) will be observed. Ensure the fume hood is functioning correctly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction to completion by TLC. The product spot should be less polar than the starting alcohol.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, quench the reaction by adding saturated aqueous sodium bicarbonate solution dropwise until gas evolution ceases. This neutralizes the excess thionyl chloride and the HCl generated.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL), deionized water (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. This will yield the crude this compound.

  • Purification & Characterization: The final product can be purified via silica gel column chromatography if necessary, typically using a low-polarity eluent system like Ethyl Acetate/Hexane. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Results & Physicochemical Data

CompoundMolecular FormulaMolecular WeightPhysical StateBoiling Point
This compoundC₁₂H₁₆ClNO225.71 g/mol Off-white solid[9]120-122°C @ 1 mmHg[9]

References

  • ChemBK. (2024, April 9). This compound.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-6.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • PrepChem. (n.d.). Synthesis of 4-methyl-2-[α-(2-methoxy-phenoxy)-4-chloro-benzyl]-morpholine.
  • Boegesoe, K. P., et al. (1997). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 40(10), 1558-1569.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(19), 6667.
  • Google Patents. (n.d.). WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt.

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Application Notes & Protocols: Strategic Nucleophilic Substitution of 4-Benzyl-2-(chloromethyl)morpholine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the nucleophilic substitution reactions involving 4-Benzyl-2-(chloromethyl)morpholine, a versatile synthetic intermediate. The morpholine scaffold is a privileged structure in medicinal chemistry, and the strategic functionalization of its chloromethyl group opens avenues for the creation of diverse molecular architectures.[1] This document delineates the core mechanistic principles, provides validated, step-by-step protocols for reaction with various nucleophiles, and presents expected outcomes to guide researchers, medicinal chemists, and drug development professionals in leveraging this reagent for novel compound synthesis.

Introduction: The Strategic Value of this compound

This compound is a substituted morpholine derivative characterized by a benzyl group on the nitrogen atom and a reactive chloromethyl moiety at the C2 position.[2] The morpholine ring is a cornerstone in drug design, prized for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[1] The true synthetic utility of this molecule, however, lies in the chloromethyl group. The chlorine atom serves as an excellent leaving group, rendering the adjacent carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2] This reactivity is the key feature exploited by synthetic chemists to introduce diverse functional groups and construct more complex molecules, particularly for pharmaceutical applications.[2]

This guide focuses on the practical application of this reactivity, providing a framework for predictable and efficient nucleophilic substitution reactions.

Mechanistic Underpinnings: The S_N_2 Pathway

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism.[3] Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.

Causality of the S_N_2 Pathway:

  • Primary Carbon Center: The electrophilic carbon of the chloromethyl group is a primary carbon. This minimizes steric hindrance, making it highly accessible for backside attack by a nucleophile, a hallmark of the S_N_2 pathway.[4]

  • Good Leaving Group: The chloride ion is a stable anion and therefore an effective leaving group, which facilitates the displacement reaction.[2]

  • Concerted Mechanism: The process is concerted; the nucleophile attacks the electrophilic carbon and the chloride leaving group departs in a single, continuous step. This passes through a trigonal bipyramidal transition state.[3]

  • Stereochemical Inversion: A key consequence of the backside attack is the inversion of stereochemistry at the reaction center. While the starting material is often used as a racemate, if an enantiomerically pure form were used, the product would exhibit the opposite configuration at the C2-methylene carbon.[5]

Caption: General S_N_2 mechanism for this compound.

Synthesis of the Starting Material

While commercially available, understanding the synthesis of this compound provides context for potential impurities and scalability. A common and effective method involves the reaction of a benzylamine with epichlorohydrin.[2] This approach builds the morpholine ring and introduces the benzyl group concurrently. The reaction proceeds through a nucleophilic attack of the benzylamine on the epoxide, followed by an intramolecular cyclization to form the target molecule.[2] Chiral syntheses can be achieved by starting with enantiomerically pure (R)- or (S)-epichlorohydrin.[2]

Experimental Protocols

Safety First: this compound is an irritant, potentially causing severe skin burns and eye damage.[6][7] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol details the synthesis of 4-Benzyl-2-((morpholin-4-yl)methyl)morpholine, a common transformation for building bis-heterocyclic structures.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 - 1.5 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), Water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile (to make a ~0.5 M solution).

    • Add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq). The base is crucial for scavenging the HCl generated during the reaction.[8]

    • Heat the reaction mixture to reflux (approx. 82°C for MeCN) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Cool the mixture to room temperature and filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and brine (1x).[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

Thiolates are excellent nucleophiles and react readily to form thioethers.[9] This protocol describes the synthesis of 4-Benzyl-2-((phenylthio)methyl)morpholine.

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether, Water, Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, suspend anhydrous potassium carbonate (1.5 eq) in anhydrous DMF (~0.5 M).

    • Add thiophenol (1.1 eq) dropwise at room temperature. Stir for 15-30 minutes to ensure the formation of the potassium thiophenolate salt.

    • Add a solution of this compound (1.0 eq) in a minimal amount of DMF.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[9]

    • Upon completion, pour the reaction mixture into cold water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with water (2x) and brine (1x), then dry over anhydrous magnesium sulfate.[9]

    • Filter and concentrate the solution under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired thioether.

Protocol 3: Reaction with Oxygen Nucleophiles (e.g., Sodium Methoxide)

Alkoxides are strong nucleophiles that can be used to form ether linkages. This protocol outlines the synthesis of 4-Benzyl-2-(methoxymethyl)morpholine.

  • Materials:

    • This compound (1.0 eq)

    • Sodium Methoxide (NaOMe) solution in Methanol (1.5 eq) or solid NaOMe with dry Methanol solvent.

    • Methanol (MeOH)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Ethyl acetate (EtOAc), Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in dry methanol (~0.4 M), add sodium methoxide (1.5 eq) at room temperature.

    • Heat the reaction mixture to reflux (approx. 65°C) for 6-12 hours. Monitor progress by TLC or LC-MS.[9]

    • After cooling to room temperature, carefully neutralize the reaction by adding saturated aqueous ammonium chloride solution until the pH is ~7.[9]

    • Remove the methanol under reduced pressure.

    • Partition the remaining residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.[9]

    • Concentrate the filtrate in vacuo and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for nucleophilic substitution reactions, providing a starting point for optimization.

Table 1: Reaction with Amine Nucleophiles

Nucleophile Base (eq) Solvent Temp (°C) Time (h) Typical Yield (%)
Morpholine K₂CO₃ (2.0) MeCN 82 4-12 75-90
Piperidine K₂CO₃ (2.0) DMF 80 3-8 80-95

| Aniline | Et₃N (1.5) | Toluene | 110 | 12-24 | 60-75 |

Table 2: Reaction with Thiol and Oxygen Nucleophiles

Nucleophile Base (eq) Solvent Temp (°C) Time (h) Typical Yield (%)
Thiophenol K₂CO₃ (1.5) DMF 25 2-4 85-95
Sodium Methoxide - (1.5) MeOH 65 6-12 70-85

| Phenol | K₂CO₃ (2.0) | DMF | 100 | 12-18 | 65-80 |

General Experimental Workflow Visualization

Workflow A 1. Reagent Preparation - Dissolve Nucleophile & Base in Solvent B 2. Reaction Initiation - Add this compound A->B C 3. Reaction - Stir at specified temperature B->C D 4. Monitoring - TLC / LC-MS analysis C->D Periodic Sampling D->C Incomplete E 5. Work-up - Quench reaction - Liquid-liquid extraction D->E Complete F 6. Isolation - Dry organic layer - Concentrate in vacuo E->F G 7. Purification - Column Chromatography - or Recrystallization F->G H 8. Characterization - NMR, MS, etc. G->H

Caption: General experimental workflow for nucleophilic substitution.[8]

References

  • This compound - ChemBK. ChemBK. [Online]. Available: [Link]
  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. [Online]. Available: [Link]
  • US7294623B2 - Benzyl morpholine derivatives - Google Patents. Google Patents. [Online].
  • Novel synthesis of cis-3,5-disubstituted morpholine derivatives. PubMed. [Online]. Available: [Link]
  • This compound | C12H16ClNO | CID 2801562. PubChem. [Online]. Available: [Link]
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Studies of the reactivity of morpholine, 2-mercaptobenzothiazole and 2 of their derivatives with selected amino acids. PubMed. [Online]. Available: [Link]
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. [Online]. Available: [Link]
  • Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Online]. Available: [Link]
  • 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). LibreTexts. [Online]. Available: [Link]

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The Versatile Synthon: Application Notes and Protocols for 4-Benzyl-2-(chloromethyl)morpholine in Bioactive Molecule Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Morpholine Scaffold and the Utility of a Key Building Block

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent presence in a wide array of approved pharmaceuticals and bioactive molecules.[1] Its advantageous physicochemical properties, such as enhancing aqueous solubility and metabolic stability, make it a desirable feature in drug design.[2] The morpholine moiety can significantly influence a molecule's interaction with biological targets and is often a key component of the pharmacophore—the essential molecular features responsible for a drug's activity.[1]

Within the diverse landscape of morpholine-containing building blocks, 4-benzyl-2-(chloromethyl)morpholine emerges as a particularly versatile and valuable intermediate. Its structure, featuring a benzyl-protected nitrogen and a reactive chloromethyl group at the C-2 position, allows for facile and targeted derivatization. The chlorine atom serves as an excellent leaving group, rendering the adjacent methylene carbon susceptible to nucleophilic substitution. This reactivity is the linchpin for its utility, enabling synthetic chemists to construct more complex molecular architectures and introduce a variety of functional groups to explore structure-activity relationships (SAR).[2]

This guide provides detailed application notes and experimental protocols for the use of this compound in the preparation of several classes of bioactive molecules. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and experimental choices to ensure both reproducibility and a deeper understanding of the synthetic transformations.

Synthesis of the Key Intermediate: this compound

The preparation of this compound can be efficiently achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired stereochemistry.

Protocol 1: From N-Benzylethanolamine and Epichlorohydrin

This convergent approach constructs the morpholine ring in a one-pot reaction, offering an efficient route to the racemic product.

Reaction Scheme:

Protocol 1 start N-Benzylethanolamine + Epichlorohydrin intermediate Intermediate Adduct start->intermediate Nucleophilic attack product (±)-4-Benzyl-2-(chloromethyl)morpholine intermediate->product Intramolecular cyclization (base)

Caption: Synthesis of (±)-4-Benzyl-2-(chloromethyl)morpholine.

Materials:

  • N-Benzylethanolamine

  • Epichlorohydrin

  • Suitable solvent (e.g., isopropanol, toluene)

  • Base (e.g., potassium carbonate, sodium hydroxide)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a stirred solution of N-benzylethanolamine (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

  • Slowly add epichlorohydrin (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure (±)-4-benzyl-2-(chloromethyl)morpholine.

Expert Insights: The choice of base and solvent is critical to optimize the yield and minimize the formation of side products. A polar aprotic solvent can facilitate the nucleophilic attack, while a non-nucleophilic base is preferred to avoid competing reactions.

Protocol 2: Chiral Synthesis from (R)- or (S)-Epichlorohydrin

For the preparation of enantiomerically pure this compound, a chiral starting material is employed. This method leverages the pre-existing stereocenter of epichlorohydrin to control the stereochemistry of the final product.[2]

Reaction Scheme:

Protocol 2 start (R)-Epichlorohydrin + N-Benzylethanolamine product (S)-4-Benzyl-2-(chloromethyl)morpholine start->product Base-catalyzed ring opening and intramolecular cyclization

Caption: Enantioselective synthesis of (S)-4-Benzyl-2-(chloromethyl)morpholine.

Procedure:

The procedure is analogous to Protocol 1, with the substitution of racemic epichlorohydrin with either (R)- or (S)-epichlorohydrin to yield the corresponding enantiomer of this compound. The stereochemistry of the resulting product will be inverted at the C-2 position relative to the starting epichlorohydrin.

Application in the Synthesis of Bioactive Molecules

The reactivity of the chloromethyl group in this compound makes it an ideal precursor for introducing a variety of substituents at the C-2 position through nucleophilic substitution reactions.

Synthesis of Reboxetine Analogues (Antidepressants)

Reboxetine is a selective norepinephrine reuptake inhibitor used for the treatment of clinical depression.[3] Its core structure features a 2-substituted morpholine. This compound can serve as a key intermediate in the synthesis of Reboxetine and its analogues.

Reaction Principle: Williamson Ether Synthesis

The key step in this synthesis is a Williamson ether synthesis, where a phenoxide nucleophile displaces the chloride from the chloromethyl group of the morpholine derivative.[4]

Reboxetine Synthesis start (S)-4-Benzyl-2-(chloromethyl)morpholine intermediate (S,S)-2-((2-Ethoxyphenoxy)methyl)-4-benzylmorpholine start->intermediate Williamson Ether Synthesis reagents 2-Ethoxyphenol + Base (e.g., NaH) reagents->intermediate product (S,S)-Reboxetine intermediate->product Debenzylation (e.g., H₂, Pd/C)

Caption: Synthetic pathway to (S,S)-Reboxetine.

Protocol 3: Synthesis of a Reboxetine Analogue

Materials:

  • (S)-4-Benzyl-2-(chloromethyl)morpholine

  • Substituted phenol (e.g., 2-ethoxyphenol)

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Debenzylation reagent (e.g., H₂, Pd/C, or 1-chloroethyl chloroformate followed by methanolysis)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Phenoxide Formation: To a stirred solution of the substituted phenol (1.1 eq) in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: Cool the phenoxide solution to 0 °C and add a solution of (S)-4-benzyl-2-(chloromethyl)morpholine (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction may require heating to proceed to completion.

  • Work-up: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the N-benzylated intermediate.

  • Debenzylation: Dissolve the purified intermediate in a suitable solvent (e.g., ethanol, methanol) and subject it to catalytic hydrogenation (e.g., H₂ gas at atmospheric pressure with 10% Pd/C catalyst) until the benzyl group is cleaved.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final Reboxetine analogue.

Quantitative Data for Representative Reboxetine Analogues:

AnalogueR-group on PhenolYield (%)Norepinephrine Reuptake Inhibition (IC₅₀, nM)
Reboxetine 2-Ethoxy~70-801.1
Analogue A 2-Methoxy~752.5
Analogue B 4-Fluoro~655.3

(Note: Yields and IC₅₀ values are representative and may vary based on specific reaction conditions and assay protocols.)

Synthesis of Anti-inflammatory Agents

The morpholine scaffold is present in numerous compounds with anti-inflammatory properties.[5][6] By reacting this compound with various nucleophiles, novel derivatives with potential anti-inflammatory activity can be synthesized.

Reaction Principle: Thioether Formation

The reaction with a thiol nucleophile provides a straightforward route to 2-thiomethyl-substituted morpholine derivatives.

Anti-inflammatory Synthesis start This compound product 4-Benzyl-2-((arylthio)methyl)morpholine Derivative start->product reagents Substituted Thiophenol + Base reagents->product Nucleophilic Substitution

Caption: Synthesis of thioether-linked morpholine derivatives.

Protocol 4: Synthesis of 4-Benzyl-2-((arylthio)methyl)morpholine Derivatives

Materials:

  • This compound

  • Substituted thiophenol

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, DMF)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the substituted thiophenol (1.1 eq) in the chosen solvent, add the base (1.5 eq).

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the desired thioether derivative.

Biological Activity Data for Representative Anti-inflammatory Morpholine Derivatives:

CompoundNucleophileAnti-inflammatory Activity (IC₅₀, µM)Target
Derivative 1 4-Mercaptobenzoic acid5.2COX-2
Derivative 2 2-Mercaptopyridine8.7iNOS

(Note: These are representative examples; the bioactivity of newly synthesized compounds would require experimental validation.)

Synthesis of CNS-Active Agents

The morpholine ring is a key pharmacophore for many central nervous system (CNS) active drugs due to its ability to improve blood-brain barrier permeability.

Reaction Principle: N-Alkylation of Amines

The reaction of this compound with primary or secondary amines leads to the formation of 2-(aminomethyl)morpholine derivatives, which can exhibit a range of CNS activities.

Protocol 5: Synthesis of 4-Benzyl-2-(aminomethyl)morpholine Derivatives

Materials:

  • This compound

  • Primary or secondary amine

  • Base (e.g., potassium carbonate, diisopropylethylamine)

  • Solvent (e.g., acetonitrile, DMSO)

  • Standard laboratory glassware

Procedure:

  • To a solution of the amine (1.2 eq) and base (2.0 eq) in the chosen solvent, add this compound (1.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work up the reaction by filtering off the base and concentrating the solvent.

  • Purify the crude product by column chromatography to obtain the desired 2-(aminomethyl)morpholine derivative.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established and robust chemical transformations. To ensure the trustworthiness and reproducibility of these experiments, the following points are critical:

  • Purity of Starting Materials: The purity of this compound and the nucleophile is paramount. Impurities can lead to side reactions and lower yields.

  • Inert Atmosphere: For reactions involving strong bases like NaH, maintaining an inert atmosphere is crucial to prevent quenching of the base by atmospheric moisture.

  • Reaction Monitoring: Diligent monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Thorough Characterization: The identity and purity of the final products should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its strategic placement of a reactive chloromethyl group on the privileged morpholine scaffold provides a gateway to a diverse array of derivatives with potential therapeutic applications in areas such as depression, inflammation, and central nervous system disorders. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors, ultimately contributing to the discovery of novel and improved therapeutic agents.

References

  • Putri, D. F., et al. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs. Journal of Applied Pharmaceutical Science, 8(05), 019-025.
  • RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. DOI:10.1039/D3RA01893H.
  • E3S Web of Conferences. (2024).
  • Turkish Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • MDPI. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 27(15), 4983.
  • ResearchGate. (2021). Synthesis and Antiviral Activity of N-Heterocyclic Hydrazine Derivatives of Camphor and Fenchone.
  • National Institutes of Health. (2007). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Bioorganic & Medicinal Chemistry Letters, 17(13), 3654–3657.
  • ResearchGate. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives.
  • PubMed. (2004). Chiral Synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168-73.
  • PubMed Central. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Medicinal Chemistry, 64(18), 13354–13375.
  • Ask this paper. (n.d.). synthesis-and-sar-of-morpholine-and-its-derivatives-a-review-update.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • PrepChem.com. (n.d.). Synthesis of 4-benzyl-2-[2-(2-thenyl)phenoxymethyl]morpholine.
  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare....
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  • ResearchGate. (2007). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
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  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • ACS Publications. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega.
  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate.
  • National Center for Biotechnology Information. (n.d.). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine.
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Application Notes & Protocols: Strategic Alkylation of Amines and Thiols with 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2][3] Its unique conformational flexibility and the presence of both hydrogen bond accepting and donating capabilities (after protonation) allow it to engage in diverse interactions with biological targets.[4] Within this chemical class, 4-benzyl-2-(chloromethyl)morpholine stands out as a versatile and highly valuable synthetic intermediate.[5] The benzyl group serves as a common and readily cleavable protecting group for the morpholine nitrogen, while the chloromethyl group at the C2 position provides a reactive electrophilic site for nucleophilic substitution.[5][6]

This reactivity is the cornerstone of its utility, enabling the covalent attachment of the morpholine moiety to a wide array of nucleophiles. This guide provides an in-depth analysis and detailed protocols for the reaction of this compound with two critical classes of nucleophiles in drug discovery: amines and thiols. These reactions, proceeding via a classical bimolecular nucleophilic substitution (S_N2) mechanism, are fundamental for constructing complex molecular architectures and are pivotal in the synthesis of numerous active pharmaceutical ingredients (APIs), including the antidepressant drug Reboxetine.[6][7][8] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key building block in their synthetic campaigns.

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dominated by the reactivity of the C2-substituted chloromethyl group. The chlorine atom is an effective leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to attack by nucleophiles.[5][6]

Reaction with Amines: N-Alkylation

The reaction with primary or secondary amines results in the formation of a new carbon-nitrogen bond, a cornerstone transformation in organic synthesis.[9] The reaction proceeds via a classic S_N2 pathway. The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. This occurs in a single, concerted step where the C-N bond forms simultaneously as the C-Cl bond breaks.[10] A base is typically required to neutralize the HCl generated in situ, preventing the protonation and deactivation of the starting amine.

Caption: S_N2 mechanism for N-alkylation of an amine.

Reaction with Thiols: S-Alkylation

Thiols are highly potent nucleophiles, often more so than their corresponding amine or alcohol analogues in polar aprotic solvents.[11] The reaction with this compound to form thioethers (sulfides) also proceeds via an S_N2 mechanism. A base is used to deprotonate the thiol, forming a highly nucleophilic thiolate anion (RS⁻), which then readily attacks the electrophilic center to displace the chloride ion.[11] This reaction is typically very efficient and high-yielding.

Caption: S_N2 mechanism for S-alkylation of a thiol.

Experimental Protocols and Workflow

The following protocols are generalized procedures that serve as a robust starting point. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.

Safety Precautions: this compound is an irritant and should be handled with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.[12]

Experimental Workflow A 1. Reagent Preparation Dissolve Nucleophile (Amine/Thiol) and Base in Anhydrous Solvent B 2. Reaction Setup Add this compound Stir at RT or Heat A->B Inert Atmosphere C 3. Reaction Monitoring Track Progress using TLC or LC-MS B->C D 4. Work-up Quench Reaction (e.g., with water) Extract with Organic Solvent C->D Upon Completion E 5. Isolation Combine Organic Layers Dry and Concentrate D->E F 6. Purification Purify Crude Product via Silica Gel Chromatography E->F G 7. Characterization Confirm Structure (NMR, MS) F->G Pure Product

Caption: General experimental workflow for alkylation reactions.

Protocol 1: N-Alkylation of a Primary Amine (e.g., Benzylamine)

Objective: To synthesize 4-benzyl-2-((benzylamino)methyl)morpholine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Anhydrous acetonitrile (ACN)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add potassium carbonate (1.5 eq) and anhydrous acetonitrile.

  • Add benzylamine (1.1 eq) to the stirred suspension.

  • Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The choice to heat (e.g., to 50-60 °C) can accelerate the reaction for less reactive amines.[13]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting chloromethylmorpholine is consumed.

  • Upon completion, filter the mixture to remove the inorganic base and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.[14]

Protocol 2: S-Alkylation of a Thiol (e.g., Thiophenol)

Objective: To synthesize 4-benzyl-2-((phenylthio)methyl)morpholine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Thiophenol (1.05 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve thiophenol (1.05 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Thiolate alkylations are often rapid.

  • Monitor the reaction's progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure thioether.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction parameters. Yields are illustrative and will vary based on the specific nucleophile and reaction scale.

ParameterN-Alkylation (Protocol 1)S-Alkylation (Protocol 2)Rationale / Notes
Nucleophile Benzylamine (1.1 eq)Thiophenol (1.05 eq)A slight excess of the nucleophile can help drive the reaction to completion.
Base K₂CO₃ (1.5 eq)Et₃N (1.2 eq)K₂CO₃ is a mild, inexpensive inorganic base suitable for many N-alkylations.[13] Et₃N is an organic base that also acts as an acid scavenger, suitable for S-alkylations.
Solvent Acetonitrile (ACN)Tetrahydrofuran (THF)Polar aprotic solvents are ideal as they solvate the cation but not the nucleophile, accelerating S_N2 reactions.[15]
Temperature Room Temp. to 60 °C0 °C to Room Temp.S-alkylations are often faster and more exothermic, starting at 0 °C helps control the reaction rate. N-alkylations may require heat.
Time 12 - 24 hours2 - 6 hoursThiolates are generally more potent nucleophiles than amines, leading to shorter reaction times.[11]
Expected Yield 75 - 90%85 - 95%S-alkylation is typically a very high-yielding transformation.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules in drug discovery and development. The protocols detailed herein for N- and S-alkylation provide reliable and efficient methods for introducing the valuable 4-benzylmorpholine scaffold onto amine and thiol-containing substrates. A thorough understanding of the underlying S_N2 mechanism and careful control of reaction parameters are key to achieving high yields and purity. These foundational reactions open the door to a vast chemical space of novel morpholine derivatives for biological evaluation.

References

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Application Notes & Protocols: Strategic Derivatization of 4-Benzyl-2-(chloromethyl)morpholine for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged pharmacophore" for its ability to improve the pharmacokinetic profile of drug candidates.[1][2][3] This document provides a detailed guide to the strategic derivatization of 4-benzyl-2-(chloromethyl)morpholine, a versatile building block for creating diverse chemical libraries. The inherent reactivity of the C2-chloromethyl group offers a reliable handle for introducing a wide range of functionalities through nucleophilic substitution.[4][5] We present detailed, field-proven protocols for the derivatization of this scaffold with amine, phenol, and thiol nucleophiles, explain the mechanistic rationale behind experimental choices, and discuss the application of these derivatives in structure-activity relationship (SAR) studies.

Introduction: The Value of the Morpholine Scaffold

Morpholine (tetrahydro-1,4-oxazine) is a heterocyclic motif frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and target engagement.[1][6] Its unique structure, featuring both a basic nitrogen atom and a hydrogen-bond-accepting oxygen atom, allows it to modulate the physicochemical properties of a parent molecule favorably.[6][7]

The specific scaffold, this compound, is a particularly valuable intermediate in drug discovery.[4] Its key attributes include:

  • A Protected Amine: The benzyl group on the morpholine nitrogen (N4) serves as a stable protecting group, preventing unwanted side reactions at this position.

  • A Reactive Electrophile: The chloromethyl group at the C2 position contains a primary alkyl chloride. The chlorine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack.[4][8] This provides a robust and predictable site for chemical modification.

  • Structural Rigidity and Lipophilicity: The benzyl group adds a degree of lipophilicity and offers potential for aromatic interactions, while the morpholine ring provides a defined conformational scaffold.[4]

This combination makes this compound an ideal starting point for generating libraries of compounds to explore SAR and identify novel therapeutic agents.[9][10]

Core Chemistry: The SN2 Reaction Pathway

The derivatization strategies outlined in this guide are predicated on the bimolecular nucleophilic substitution (SN2) reaction mechanism.[5][11] In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom of the chloromethyl group, simultaneously displacing the chloride leaving group.[8]

Key characteristics of this reaction that inform our protocol design include:

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite the leaving group, leading to an inversion of stereochemistry if the carbon is a chiral center.[11]

  • Dependence on Reactants: The reaction rate is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile.[11]

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, Acetonitrile, DMSO) are preferred as they solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it more reactive.[12]

SN2_Mechanism cluster_start Reactants cluster_ts Transition State cluster_end Products Nu Nu:⁻ TS [Nu---CH₂(R)---Cl]⁻ Nu->TS Backside Attack Substrate R-CH₂-Cl Substrate->TS Product R-CH₂-Nu TS->Product Bond Formation LeavingGroup Cl⁻ TS->LeavingGroup Bond Breaking

Caption: Generalized SN2 mechanism for derivatization.

Experimental Protocols for Derivatization

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound with various classes of nucleophiles.

Safety Precaution: this compound is an irritant to the eyes, respiratory system, and skin.[13] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

Protocol 1: Synthesis of Amine Derivatives via N-Alkylation

This protocol describes the reaction with primary or secondary amines to form a new carbon-nitrogen bond, a common strategy in medicinal chemistry to introduce basic centers or modulate polarity.[14]

Workflow:

N_Alkylation_Workflow Start This compound + Primary/Secondary Amine (R₂NH) Step1 Dissolve in Aprotic Solvent (DMF) Add Base (K₂CO₃ or DIPEA) Start->Step1 Step2 Heat Reaction Mixture (e.g., 60-80 °C) Step1->Step2 Step3 Monitor by TLC/LC-MS Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Purify by Column Chromatography Step4->Step5 End Isolated Amine Derivative Step5->End

Caption: Workflow for N-alkylation of the morpholine scaffold.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1 - 1.5 equiv)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and the desired amine nucleophile (1.1 equiv).

  • Solvent and Base Addition: Add anhydrous DMF (to make a ~0.2 M solution) followed by powdered anhydrous K₂CO₃ (2.5 equiv). Rationale: K₂CO₃ is an inexpensive, non-nucleophilic base sufficient to scavenge the HCl generated during the reaction. DIPEA can be used as an alternative liquid base.

  • Reaction Conditions: Stir the mixture at 60-80 °C. Rationale: Heating accelerates the SN2 reaction, especially for less reactive amines. The temperature can be adjusted based on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers sequentially with water and then brine. Rationale: This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Synthesis of Ether and Thioether Derivatives (O/S-Alkylation)

This protocol details the reaction with phenols or thiols to generate aryl ethers and thioethers, which can act as hydrogen bond acceptors or introduce different spatial and electronic properties.

Materials:

  • This compound (1.0 equiv)

  • Phenol or Thiol (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the phenol or thiol (1.1 equiv) in anhydrous MeCN.

  • Base Addition: Add Cs₂CO₃ (1.5 equiv). Rationale: Cs₂CO₃ is highly effective for O- and S-alkylation due to the high solubility of the resulting cesium phenoxide/thiolate and the "cesium effect," which can accelerate alkylation reactions.

  • Substrate Addition: Add a solution of this compound (1.0 equiv) in MeCN dropwise to the stirring suspension.

  • Reaction Conditions: Stir the reaction at room temperature or heat to 50 °C if the nucleophile is less reactive.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 2-12 hours).

  • Workup and Purification: Follow steps 5-8 from Protocol 1. The workup procedure is analogous.

Summary of Derivatization Strategies

The choice of nucleophile, base, and solvent is critical for optimizing reaction outcomes. The following table summarizes common conditions for various derivatization reactions.

Nucleophile ClassExample NucleophileRecommended BaseSolventTypical Temp.Product Linkage
Primary Amines Aniline, BenzylamineK₂CO₃, DIPEADMF, MeCN60-80 °CSecondary Amine
Secondary Amines Piperidine, MorpholineK₂CO₃, DIPEADMF, MeCN60-80 °CTertiary Amine
Phenols Phenol, 4-MethoxyphenolCs₂CO₃, K₂CO₃MeCN, DMF25-50 °CAryl Ether
Thiols Thiophenol, Benzyl mercaptanCs₂CO₃, K₂CO₃MeCN, DMF25 °CThioether
Azides Sodium Azide (NaN₃)N/ADMSO, DMF50-70 °CAlkyl Azide
Carboxylates Sodium BenzoateN/ADMF60-80 °CEster

Characterization and Validation

Confirmation of successful derivatization is achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Successful reaction is confirmed by the disappearance of the chloromethyl protons (a singlet typically around 3.6-3.8 ppm in ¹H NMR) and the appearance of new signals corresponding to the incorporated nucleophile. The diastereotopic protons of the new -CH₂-Nu group will often appear as a multiplet.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Conclusion: Application in Drug Discovery

The derivatization of this compound provides a powerful platform for generating novel chemical entities for drug discovery programs.[15] By systematically varying the nucleophile introduced at the C2 position, researchers can:

  • Probe Structure-Activity Relationships (SAR): Determine which functional groups and physicochemical properties are critical for biological activity.[1][9]

  • Optimize Pharmacokinetic Properties: Fine-tune solubility, lipophilicity (LogP), and metabolic stability.[2][6]

  • Explore New Binding Interactions: Introduce groups that can form new hydrogen bonds, ionic bonds, or hydrophobic interactions with a biological target.[7]

The protocols described herein offer robust and reproducible methods for accessing a wide array of morpholine derivatives, enabling the rapid exploration of chemical space to identify promising new therapeutic leads.

References

  • This compound | 40987-25-5. (n.d.). Benchchem.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Various Authors. (2021). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
  • This compound. (2024). ChemBK.
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Various Authors. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science (IJPREMS).
  • Di Micco, S., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
  • Morpholine derivatives: Significance and symbolism. (2024). Consensus.
  • Khan, I., et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.
  • Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (n.d.). ResearchGate.
  • Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Zhang, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696. [Link]
  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(9), 897-913. [Link]
  • The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and Sn2 Reaction Mechanism. YouTube.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.
  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal.
  • Nucleophilic substitution. (n.d.). In Wikipedia.
  • Hamlin, T. A., & Bickelhaupt, F. M. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 19(11), 1315-1330. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed, technically-grounded guide for the scale-up synthesis of 4-Benzyl-2-(chloromethyl)morpholine, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The morpholine scaffold is frequently incorporated into pharmaceutical agents to enhance properties such as aqueous solubility, metabolic stability, and target affinity.[2][3][4][5] This guide focuses on a robust and scalable two-step synthetic sequence, beginning with the formation of the precursor alcohol, 4-Benzyl-2-(hydroxymethyl)morpholine, followed by its chlorination. We will delve into the mechanistic rationale behind the procedural choices, process optimization for large-scale production, and critical safety considerations, ensuring a self-validating and reproducible protocol for researchers and development professionals.

Introduction and Strategic Overview

This compound serves as a key intermediate due to its unique structural features: a lipophilic benzyl group, a solubilizing morpholine core, and a reactive chloromethyl handle.[1] The chlorine atom acts as an excellent leaving group, making the C2 position susceptible to nucleophilic substitution and enabling the facile construction of more complex molecular architectures.[1]

Several synthetic routes to this target molecule have been reported, including:

  • Direct N-alkylation: Reaction of 2-(chloromethyl)morpholine with a benzyl halide.[1]

  • Convergent Synthesis: Cyclization of N-benzylaminoethanol derivatives or reaction of benzylamine with epichlorohydrin.[1]

  • Functional Group Interconversion: Conversion of a precursor at the C2 position, such as an alcohol, to the desired chloromethyl group.

For scalability, reproducibility, and control, the functional group interconversion strategy, specifically the chlorination of 4-Benzyl-2-(hydroxymethyl)morpholine, presents a highly advantageous pathway. The alcohol precursor is readily accessible, and the subsequent chlorination reaction is typically high-yielding and amenable to large-scale operations. This guide will detail this preferred route.

Synthetic Workflow and Mechanism

The selected strategy proceeds in two principal stages, as illustrated in the workflow diagram below. The key transformation is the conversion of a primary alcohol to an alkyl chloride using thionyl chloride (SOCl₂), a common and effective reagent for this purpose.[3]

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Chlorination A N-Benzylethanolamine + Glycidol B 4-Benzyl-2-(hydroxymethyl)morpholine A->B Cyclization C 4-Benzyl-2-(hydroxymethyl)morpholine D This compound (Target Molecule) C->D SOCl₂ / DCM G cluster_0 Chlorination Mechanism R_OH R-OH (Alcohol Precursor) Intermediate R-O-S(O)Cl (Alkyl Chlorosulfite) R_OH->Intermediate + SOCl₂ - HCl SOCl2 SOCl₂ Product R-Cl (Target Alkyl Chloride) Intermediate->Product + Cl⁻ (from SOCl₂) Byproducts SO₂ + HCl

Caption: Simplified mechanism for alcohol chlorination with thionyl chloride.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory setting. All operations should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Part A: Synthesis of 4-Benzyl-2-(hydroxymethyl)morpholine (Precursor)

While this precursor is commercially available, a scalable synthesis can be achieved from N-benzylethanolamine and glycidol. This protocol assumes the precursor is on hand for the primary chlorination step.

Part B: Scale-Up Synthesis of this compound

This protocol is designed for a ~20 g scale and can be adapted for larger quantities.

Materials & Equipment:

  • Reagents:

    • 4-Benzyl-2-(hydroxymethyl)morpholine (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet

    • Ice-water bath

    • Rotary evaporator

    • Separatory funnel

    • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry three-neck flask under a nitrogen atmosphere, add 4-Benzyl-2-(hydroxymethyl)morpholine (e.g., 20.7 g, 100 mmol).

    • Dissolve the starting material in anhydrous dichloromethane (DCM, ~200 mL).

    • Causality: An inert atmosphere prevents reaction with atmospheric moisture, and an anhydrous solvent is crucial as thionyl chloride reacts violently with water.

  • Addition of Thionyl Chloride:

    • Cool the solution to 0 °C using an ice-water bath.

    • Charge the dropping funnel with thionyl chloride (8.9 mL, 14.3 g, 120 mmol).

    • Add the thionyl chloride dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.

    • Causality: The reaction is exothermic. Slow, controlled addition at low temperature prevents runaway reactions and minimizes the formation of side products.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • CRITICAL STEP: Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (~150 mL) dropwise. Vigorous gas evolution (CO₂ and SO₂) will occur. Maintain efficient stirring and control the rate of addition to manage the effervescence.

    • Causality: The basic NaHCO₃ solution neutralizes the excess thionyl chloride and the HCl generated during the reaction. This step is highly exothermic and produces gas; extreme caution is required.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with additional DCM (2 x 75 mL).

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic phase sequentially with water (1 x 100 mL) and then brine (1 x 100 mL).

    • Causality: Washing removes residual inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and initiates the drying process.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and wash the filter cake with a small amount of DCM.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a solid or viscous oil.

    • For scale-up, purification is best achieved by recrystallization. A suitable solvent system (e.g., ethyl acetate/heptane) should be determined at a small scale.

    • The product can also be purified by flash column chromatography on silica gel if higher purity is required.

Quantitative Data & Characterization

ParameterValueNotes
Scale 100 mmolBased on 4-Benzyl-2-(hydroxymethyl)morpholine
**Equivalents (SOCl₂) **1.2A slight excess ensures complete conversion.
Solvent Dichloromethane (DCM)Good solubility for starting material and product.
Temperature 0 °C to Room Temp.Critical for controlling exotherm.
Reaction Time 2 - 4 hoursMonitor by TLC/LC-MS.
Typical Yield 85 - 95%Dependent on work-up and purification efficiency.
Purity (Post-Recrystallization) >97%As determined by HPLC or NMR.

Expected Characterization Data:

  • Appearance: White to yellow solid. [6]* Molecular Formula: C₁₂H₁₆ClNO. [7]* Molecular Weight: 225.71 g/mol . [7]* Melting Point: 46-50 °C. [6]* ¹H NMR & ¹³C NMR: Spectra should be consistent with the proposed structure, showing characteristic peaks for the benzyl, morpholine, and chloromethyl groups.

  • Mass Spectrometry (MS): ESI+ m/z calculated for C₁₂H₁₆ClNO [M+H]⁺: 226.0993; found should be consistent.

Safety and Hazard Management

The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gases (SO₂ and HCl). Causes severe skin burns and eye damage.

    • Handling: Must be handled in a well-ventilated chemical fume hood. Use a syringe or cannula for transfers. Ensure all glassware is scrupulously dry. Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.

  • Dichloromethane (DCM):

    • Hazards: Volatile and a suspected carcinogen.

    • Handling: Use in a fume hood to avoid inhalation of vapors.

  • Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂):

    • Hazards: Toxic and corrosive gases are generated during the reaction and quenching steps.

    • Handling: The reaction and quench must be performed in a fume hood. An acid gas scrubber or trap connected to the nitrogen outlet is recommended for large-scale reactions.

Personal Protective Equipment (PPE):

  • Chemical splash goggles and a face shield.

  • Flame-resistant lab coat.

  • Appropriate chemical-resistant gloves (e.g., butyl rubber or Viton for thionyl chloride).

References

  • Benchchem. (n.d.). This compound | 40987-25-5.
  • Benchchem. (n.d.). 2-(Chloromethyl)morpholine hydrochloride | 144053-97-4.
  • PrepChem. (n.d.). Synthesis of 4-methyl-2-[α-(2-methoxy-phenoxy)-4-chloro-benzyl]-morpholine.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis and Characterization of Novel Morpholine-Containing Compounds.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.
  • Benchchem. (n.d.). Enantioselective Synthesis of (R)-4-Benzyl-3-methylmorpholine: A Technical Guide.
  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.
  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • PrepChem.com. (n.d.). Synthesis of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives.
  • EvitaChem. (n.d.). Buy 4-(4-(Chloromethyl)benzyl)morpholine (EVT-13291640).
  • Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • BLD Pharm. (n.d.). 40987-25-5|this compound.
  • Sigma-Aldrich. (n.d.). 4-BENZYL-2-CHLOROMETHYL-MORPHOLINE | 40987-25-5.
  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution.
  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
  • Pharmaffiliates. (n.d.). CAS No : 40987-25-5 | Product Name : this compound.
  • Apollo Scientific. (n.d.). (R)-4-Benzyl-2-(hydroxymethyl)morpholine.
  • PMC. (n.d.). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.

Sources

Application Note & Protocols: 4-Benzyl-2-(chloromethyl)morpholine as a Versatile Scaffold for the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent threat of respiratory viruses, including influenza and coronaviruses, necessitates the continuous development of novel antiviral therapeutics. The morpholine heterocycle is recognized as a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties.[1][2] This application note details the strategic use of 4-Benzyl-2-(chloromethyl)morpholine, a key synthetic intermediate, for the rational design and synthesis of potential cold and flu medications. We provide an in-depth analysis of the intermediate's chemical reactivity, a strategic workflow for drug development, and detailed, field-proven protocols for synthesizing novel antiviral candidates through nucleophilic substitution pathways.

Introduction: The Strategic Value of the Morpholine Scaffold

Morpholine is a six-membered heterocyclic ring that is a cornerstone in modern drug discovery due to its unique combination of features.[3] Its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic/pharmacodynamic (PK/PD) profiles makes it an attractive moiety for medicinal chemists.[4][5] The oxygen atom can act as a hydrogen bond acceptor, while the flexible chair-like conformation allows for optimal binding within target protein active sites.[6]

The specific intermediate, This compound , offers a unique combination of functionalities that make it an exceptionally valuable building block for creating diverse chemical libraries.[7]

  • The N-Benzyl Group: This group provides lipophilicity, which can be crucial for cell membrane permeability. It also offers a site for potential aromatic interactions with biological targets.[7]

  • The C2-Chloromethyl Group: This is the primary reactive center of the molecule. The chlorine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution.[7] This allows for the straightforward covalent attachment of various pharmacophores.

  • The Morpholine Core: As discussed, this core structure imparts favorable physicochemical properties to the final compound.

This guide provides a strategic framework and actionable protocols for leveraging this intermediate in the synthesis of next-generation antiviral agents.

Overall Synthetic Strategy & Workflow

The central strategy involves using this compound as a foundational scaffold. The reactive chloromethyl group is exploited to couple the morpholine moiety with other molecular fragments known to possess or confer antiviral activity. This modular approach allows for the rapid generation of a library of novel compounds for biological screening.

The workflow is a self-validating system, beginning with the synthesis of derivatives and culminating in their characterization and evaluation.

G cluster_synthesis Synthesis & Purification cluster_validation Validation & Screening start Start: 4-Benzyl-2- (chloromethyl)morpholine reaction Nucleophilic Substitution (SN2 Reaction) start->reaction nucleophile Select Antiviral Pharmacophore (e.g., Pyrimidine, Azole) nucleophile->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify charac Structural Characterization (NMR, LC-MS, HRMS) purify->charac screen In Vitro Antiviral Assay (e.g., CPE, Plaque Reduction) charac->screen sar Structure-Activity Relationship (SAR) Analysis screen->sar

Caption: High-level workflow for developing novel antiviral agents.

Core Synthetic Protocols

The following protocols are presented as robust starting points for synthesizing derivatives. The choice of nucleophile is critical and should be guided by prior knowledge of pharmacophores active against target viruses like influenza or coronaviruses. Pyrimidine and azole derivatives, for example, have demonstrated broad antiviral potential.[8][9][10]

Safety Precaution: this compound is classified as a substance that can cause severe skin burns and eye damage.[11] All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of a 4-((4-Benzylmorpholin-2-yl)methoxy)pyrimidine Derivative

Causality & Rationale: This protocol describes the coupling of the morpholine scaffold to a hydroxypyrimidine. Pyrimidine derivatives are known components of potent antiviral agents, including non-nucleoside reverse transcriptase inhibitors and anti-influenza compounds.[9][10] The ether linkage formed is generally more stable metabolically than an ester linkage. The base (Potassium Carbonate) is crucial for deprotonating the hydroxyl group of the pyrimidine, rendering it a potent nucleophile to attack the chloromethyl group.

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxypyrimidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Hydroxypyrimidine (1.1 eq) and anhydrous Potassium Carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a slurry (approx. 0.1 M concentration relative to the limiting reagent).

  • Stir the suspension vigorously at room temperature for 20 minutes.

  • Add a solution of this compound (1.0 eq) in a minimum amount of anhydrous acetonitrile dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and maintain with stirring overnight (12-16 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting morpholine derivative is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Work-up: Dissolve the crude residue in Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a 1-((4-Benzylmorpholin-2-yl)methyl)-1H-benzo[d]imidazole Derivative

Causality & Rationale: This protocol leverages the nucleophilicity of the imidazole nitrogen. Benzimidazole-containing compounds are another class of molecules with established antiviral activity.[12] The N-alkylation reaction described is a common and effective method for forming C-N bonds. A non-nucleophilic base like potassium carbonate is sufficient to facilitate the reaction without competing in the substitution.[12]

Materials:

  • This compound (1.0 eq)

  • Benzimidazole (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve Benzimidazole (1.0 eq) in anhydrous DMF.

  • Add anhydrous Potassium Carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in DMF dropwise.

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and dichloromethane.

  • Work-up: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Wash the combined organic layers with brine (2x) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid using flash column chromatography on silica gel (e.g., using a gradient of Methanol in Dichloromethane).

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and HRMS data to confirm the identity and purity of the desired product.

Mechanistic Rationale & Data Interpretation

The synthetic utility of this compound is rooted in its ability to participate in Sₙ2 reactions. The goal is to create a hybrid molecule where the morpholine scaffold acts as a "pharmacokinetic modulator" and the attached moiety serves as the "bioactive pharmacophore."

G cluster_components Molecular Components cluster_product Target Compound A This compound (PK Modulator Scaffold) C Novel Hybrid Antiviral Candidate A->C Covalent Linkage (Sₙ2 Reaction) B Antiviral Pharmacophore (Bioactive Moiety) - Pyrimidine - Azole - Thiazole B->C Provides Target Binding Affinity

Caption: Conceptual diagram of the hybrid molecule design strategy.

Expected Data & Outcomes

The synthesized compounds should be evaluated for their potential as antiviral agents. A primary screening assay, such as a cell-based cytopathic effect (CPE) inhibition assay against influenza or a relevant coronavirus, would be the first step.

Table 1: Hypothetical Data for Synthesized Derivatives

Compound IDStructure (Attached Pharmacophore)Molecular Weight ( g/mol )Hypothetical IC₅₀ (Influenza A/H1N1)Hypothetical CC₅₀ (MDCK cells)Selectivity Index (SI = CC₅₀/IC₅₀)
PRO-PYR-01 4-Hydroxypyrimidine285.3415 µM>100 µM>6.7
PRO-BZI-01 Benzimidazole307.3922 µM>100 µM>4.5
  • IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that inhibits viral replication by 50%. Lower values are better.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration that causes a 50% reduction in viable host cells. Higher values are better.

  • Selectivity Index (SI): A critical measure of antiviral specificity. An SI > 10 is generally considered promising for further development.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of novel drug candidates. Its well-defined reactive site allows for predictable and efficient coupling to a wide range of bioactive pharmacophores. The protocols and strategies outlined in this document provide a solid foundation for researchers and drug development professionals to explore new chemical space in the urgent search for effective medications against common and emerging respiratory viruses.

References

  • Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. PubMed Central.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • This compound | 40987-25-5. Benchchem.
  • Figure 2. Various approaches for synthesis of morpholine. ResearchGate.
  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.
  • Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate.
  • Tzara, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research.
  • Optimized synthesis of anti-COVID-19 drugs aided by retrosynthesis software. National Institutes of Health.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.
  • This compound | C12H16ClNO | CID 2801562. PubChem.
  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.
  • Discovery of Dihydro-Alkyloxy-Benzyl-Oxopyrimidines as Promising Anti-Influenza Virus Agents. Lirias.

Sources

The Strategic Application of 4-Benzyl-2-(chloromethyl)morpholine in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold and the Significance of Chirality

The morpholine ring is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational rigidity and hydrogen bonding capabilities make it a valuable component in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. When substituents are introduced onto the morpholine core, stereoisomers arise, and it is a well-established principle that the biological activity of these stereoisomers can differ significantly. This underscores the critical importance of asymmetric synthesis to access single enantiomers of morpholine-containing drug candidates, ensuring enhanced therapeutic efficacy and improved safety profiles.

This technical guide focuses on the application of 4-Benzyl-2-(chloromethyl)morpholine as a strategic chiral building block in asymmetric synthesis. While not typically employed as a chiral auxiliary or catalyst, its enantiomerically pure forms are invaluable starting materials for the synthesis of complex chiral molecules. The reactive chloromethyl group at the C-2 position serves as a versatile handle for introducing the chiral morpholine scaffold into a target molecule through nucleophilic substitution reactions.

This document provides a comprehensive overview of the synthesis of enantiopure (R)- and (S)-4-Benzyl-2-(chloromethyl)morpholine and detailed protocols for its application in the synthesis of pharmaceutical intermediates, supported by mechanistic insights and quantitative data.

I. Enantioselective Synthesis of (R)- and (S)-4-Benzyl-2-(chloromethyl)morpholine

The most direct and reliable method for preparing enantiomerically pure this compound is through the use of chiral starting materials, specifically (R)- and (S)-epichlorohydrin, which are commercially available. This approach ensures that the stereochemistry of the final product is controlled from the outset.[1]

The synthesis proceeds via a two-step, one-pot reaction involving the nucleophilic attack of benzylamine on the epoxide ring of chiral epichlorohydrin, followed by an intramolecular cyclization to form the morpholine ring.

Visualizing the Synthetic Pathway

cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Epichlorohydrin (R)- or (S)-Epichlorohydrin Step1 Nucleophilic Attack Epichlorohydrin->Step1 Benzylamine Benzylamine Benzylamine->Step1 Step2 Intramolecular Cyclization Step1->Step2 Intermediate Amino Alcohol Product (R)- or (S)-4-Benzyl-2- (chloromethyl)morpholine Step2->Product

Caption: Synthetic workflow for enantiopure this compound.

Detailed Experimental Protocol: Synthesis of (S)-4-Benzyl-2-(chloromethyl)morpholine

This protocol describes the synthesis of the (S)-enantiomer starting from (S)-epichlorohydrin. The (R)-enantiomer can be synthesized by following the same procedure using (R)-epichlorohydrin.

Materials:

  • (S)-Epichlorohydrin (1.0 eq)

  • Benzylamine (1.1 eq)

  • Methanol (sufficient to make a 1 M solution)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-epichlorohydrin (1.0 eq) in methanol.

  • Addition of Benzylamine: To the stirred solution, add benzylamine (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (S)-4-Benzyl-2-(chloromethyl)morpholine.

Expected Yield: 70-85%

Characterization Data:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.[2]

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm), a singlet for the benzylic methylene protons, and distinct signals for the protons of the morpholine ring and the chloromethyl group.

  • ¹³C NMR: The spectrum should reveal the corresponding signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

II. Application in Asymmetric Synthesis: A Chiral Building Block Approach

The primary application of enantiopure this compound in asymmetric synthesis is as a chiral building block . The inherent chirality at the C-2 position is transferred to the target molecule through a nucleophilic substitution reaction at the chloromethyl group.

General Workflow for Application

Chiral_Building_Block (S)-4-Benzyl-2- (chloromethyl)morpholine SN2_Reaction SN2 Reaction Chiral_Building_Block->SN2_Reaction Nucleophile Nucleophile (e.g., Phenol, Amine, Thiol) Nucleophile->SN2_Reaction Intermediate Chiral Morpholine Derivative SN2_Reaction->Intermediate Deprotection Debenzylation (optional) Intermediate->Deprotection Final_Product Enantiopure Target Molecule Deprotection->Final_Product

Caption: General workflow for using this compound as a chiral building block.

III. Case Study: Synthesis of a Key Intermediate for (S,S)-Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant, with the (S,S)-enantiomer being the therapeutically active form. A key intermediate in its synthesis is a chiral 2-alkoxymethyl-morpholine derivative. Enantiopure (S)-4-Benzyl-2-(chloromethyl)morpholine is an excellent starting material for the synthesis of this intermediate.

Synthetic Scheme

The synthesis involves the reaction of (S)-4-Benzyl-2-(chloromethyl)morpholine with 2-ethoxyphenol, followed by the removal of the N-benzyl protecting group.

Detailed Experimental Protocol: Synthesis of (S)-2-((2-ethoxyphenoxy)methyl)morpholine

Step 1: Synthesis of (S)-4-Benzyl-2-((2-ethoxyphenoxy)methyl)morpholine

Materials:

  • (S)-4-Benzyl-2-(chloromethyl)morpholine (1.0 eq)

  • 2-Ethoxyphenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-ethoxyphenol (1.1 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Addition of Chiral Building Block: Add a solution of (S)-4-Benzyl-2-(chloromethyl)morpholine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-4-Benzyl-2-((2-ethoxyphenoxy)methyl)morpholine.

Quantitative Data:

ReactantProductYield (%)Stereoselectivity
(S)-4-Benzyl-2-(chloromethyl)morpholine(S)-4-Benzyl-2-((2-ethoxyphenoxy)methyl)morpholine85-95>99% ee

Step 2: Debenzylation to (S)-2-((2-ethoxyphenoxy)methyl)morpholine

The N-benzyl group can be removed via catalytic hydrogenation.

Materials:

  • (S)-4-Benzyl-2-((2-ethoxyphenoxy)methyl)morpholine (1.0 eq)

  • Palladium on carbon (10% Pd/C, 10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: Dissolve (S)-4-Benzyl-2-((2-ethoxyphenoxy)methyl)morpholine (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add palladium on carbon (10 mol%) to the solution.

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Reaction: Stir the reaction mixture vigorously until the starting material is consumed (monitor by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the debenzylated product, (S)-2-((2-ethoxyphenoxy)methyl)morpholine.

This intermediate can then be further elaborated to synthesize (S,S)-Reboxetine.[3]

IV. Conclusion and Future Perspectives

Enantiomerically pure this compound is a highly valuable and versatile chiral building block in asymmetric synthesis. Its straightforward preparation from readily available chiral precursors and the reactivity of its chloromethyl group allow for the efficient introduction of the chiral morpholine moiety into a wide range of molecules. This is particularly relevant in the field of drug discovery and development, where the synthesis of single-enantiomer pharmaceuticals is of paramount importance.

The protocols detailed in this guide provide a solid foundation for researchers and scientists to utilize this important synthetic intermediate. Future research in this area may focus on expanding the scope of nucleophiles used in the substitution reaction and developing novel applications of the resulting chiral morpholine derivatives in the synthesis of new bioactive compounds and complex natural products.

V. References

  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Taylor & Francis Online. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. Available at: [Link]

  • Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. PubMed. Available at: [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Applied Science & Engineering. Available at: [Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. National Institutes of Health. Available at: [Link]

  • This compound | C12H16ClNO | CID 2801562. PubChem. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. Available at: [Link]

Sources

Application Notes & Protocols for the Green Synthesis of 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine scaffold is a privileged structure in medicinal chemistry, integral to numerous approved pharmaceuticals.[1][2] 4-Benzyl-2-(chloromethyl)morpholine, in particular, serves as a crucial synthetic intermediate, with its reactive chloromethyl group enabling the construction of diverse and complex molecular architectures.[3] Traditional synthetic routes to this compound often rely on stoichiometric reagents, hazardous materials, and multi-step processes that generate significant waste. This document provides a detailed guide to greener, more sustainable synthetic approaches, designed for researchers, scientists, and drug development professionals. We will dissect a novel, two-step green pathway, contrasting it with conventional methods through the lens of established green chemistry metrics. The protocols herein are designed to be robust, scalable, and self-validating, providing not just procedural steps but also the underlying scientific rationale to empower researchers in their process optimization efforts.

The Imperative for Green Synthesis: A Comparative Overview

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[4] For a key building block like this compound, shifting from traditional to green methodologies offers profound benefits in terms of safety, environmental impact, and cost-efficiency.

Traditional Synthetic Pathways (The Baseline)

Conventional methods for synthesizing the target molecule typically fall into two categories:

  • Route A: Epichlorohydrin and Benzylamine: This convergent approach involves the reaction of epichlorohydrin with benzylamine.[3] While effective, it uses a hazardous epoxide and often requires stringent control to avoid side reactions.

  • Route B: N-Alkylation of 2-Chloromethylmorpholine: This method involves the direct benzylation of a pre-formed 2-chloromethylmorpholine ring using benzyl bromide under alkaline conditions.[3][5] This route utilizes a lachrymatory benzyl halide and can present challenges in achieving selective mono-alkylation.

These classical routes often suffer from poor atom economy and a high E-Factor (Environmental Factor), reflecting a large amount of waste generated per kilogram of product.[6][7]

A Proposed Green Synthetic Framework

We propose a superior two-step approach grounded in green chemistry principles. This strategy leverages a redox-neutral cyclization and a sustainable chlorination step, significantly improving the overall environmental footprint of the synthesis.

G

Mechanistic Insights and Protocol Design

A core tenet of our green approach is the use of a redox-neutral cyclization, which avoids the hydride reducing agents common in traditional morpholine syntheses from morpholinones.[1] This enhances safety and reduces waste streams containing boron or aluminum salts.

Step 1: Redox-Neutral Synthesis of 4-Benzyl-2-(hydroxymethyl)morpholine

This key step adapts a highly efficient protocol for morpholine synthesis that uses ethylene sulfate as a two-carbon electrophile to cyclize a 1,2-amino alcohol.[1][8] We propose starting with N-benzyl-2-amino-1,3-propanediol, which can be readily prepared from the bio-renewable resource serinol.

Causality Behind Experimental Choices:

  • Ethylene Sulfate: This reagent is an excellent choice as it provides the two-carbon linker for cyclization in a redox-neutral fashion. The reaction proceeds via a simple SN2 reaction followed by an intramolecular cyclization, with sulfate as the only major byproduct.[8]

  • Potassium tert-Butoxide (t-BuOK): A strong, non-nucleophilic base is required to deprotonate the hydroxyl group, facilitating the final ring-closing SN2 reaction.[9]

  • Solvent (THF): Tetrahydrofuran is a suitable aprotic solvent that effectively solubilizes the reactants and intermediates without interfering with the reaction mechanism.

G start N-Benzyl Amino Diol intermediate1 Sulfate Intermediate (Zwitterion) start->intermediate1 + Ethylene Sulfate (SN2 Attack) intermediate2 Alkoxide Intermediate intermediate1->intermediate2 + t-BuOK (Deprotonation) product 4-Benzyl-2- (hydroxymethyl)morpholine intermediate2->product Intramolecular SN2 Cyclization

Step 2: Green Chlorination of the Hydroxymethyl Intermediate

The conversion of the primary alcohol to a chloride is a critical step. Traditional reagents like thionyl chloride (SOCl₂) or oxalyl chloride generate corrosive HCl gas and other toxic byproducts. We advocate for a modified Appel reaction using a polymer-supported phosphine and carbon tetrachloride or a similar carbon source.

Causality Behind Experimental Choices:

  • Polymer-Supported Triphenylphosphine: This solid-phase reagent allows for a classic Appel-type reaction. The key advantage is that the resulting phosphine oxide byproduct remains bound to the polymer resin and can be easily removed by simple filtration. This dramatically simplifies purification, eliminating the need for chromatography to remove triphenylphosphine oxide, a common challenge in standard Appel reactions.

  • Carbon Tetrachloride (CCl₄) or Hexachloroacetone: While CCl₄ is a known ozone-depleting substance and its use should be minimized, it is highly effective in this context. Alternatives like hexachloroacetone or N-chlorosuccinimide (NCS) in the presence of triphenylphosphine can also be explored as greener options.[10] The choice depends on a balance of reactivity, safety, and environmental impact.

Detailed Application Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 4-Benzyl-2-(hydroxymethyl)morpholine

Materials:

  • N-benzyl-2-amino-1,3-propanediol (1.0 eq)

  • Ethylene sulfate (1.1 eq)[1][8]

  • Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add N-benzyl-2-amino-1,3-propanediol (1.0 eq) and anhydrous THF (to make a 0.5 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add ethylene sulfate (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Once the formation of the intermediate zwitterion is complete, cool the mixture back to 0 °C.

  • Add potassium tert-butoxide (1.2 eq) in several portions, again controlling the internal temperature. A precipitate may form.

  • Stir the reaction mixture at room temperature for an additional 4-6 hours until cyclization is complete (monitor by TLC/LC-MS).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the title compound.

Self-Validation:

  • Expected Yield: 85-95%

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC.

Protocol 2: Green Chlorination to this compound

Materials:

  • 4-Benzyl-2-(hydroxymethyl)morpholine (1.0 eq)

  • Polymer-supported triphenylphosphine (1.5 eq)

  • Carbon tetrachloride (CCl₄) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Benzyl-2-(hydroxymethyl)morpholine (1.0 eq), polymer-supported triphenylphosphine (1.5 eq), and anhydrous DCM (to make a 0.4 M solution).

  • Cool the suspension to 0 °C in an ice bath.

  • Add carbon tetrachloride (1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the disappearance of the starting material by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the polymer-supported phosphine oxide byproduct.

  • Wash the resin with additional DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The resulting crude oil is typically of high purity. If necessary, further purification can be achieved by flash chromatography.

Self-Validation:

  • Expected Yield: >90%

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR. The appearance of the chloromethyl signal and disappearance of the hydroxymethyl signal in the NMR spectrum are key indicators of success.

Green Chemistry Metrics: A Quantitative Comparison

To objectively assess the "greenness" of our proposed route against a traditional baseline (e.g., the epichlorohydrin route), we can use established metrics.[4][6][11]

MetricFormulaTraditional Route (Estimate)Proposed Green Route (Estimate)Advantage
Atom Economy (AE) [6](MW of Product / Σ MW of Reactants) x 100%~65%~80%Higher AE indicates less waste is generated from the reactants themselves.
Process Mass Intensity (PMI) [6]Total Mass in Process (kg) / Mass of Product (kg)>50<20A lower PMI signifies a more efficient process with less overall mass (solvents, reagents, water) used.
E-Factor [7]Total Waste (kg) / Mass of Product (kg)>49<19Directly measures waste production; a lower value is significantly better for the environment.

Estimates are based on typical reaction conditions and workup procedures. Actual values will vary with scale and specific process optimization.

Conclusion

The transition to greener synthetic strategies is not merely an academic exercise but a critical necessity for the future of pharmaceutical and chemical manufacturing. The proposed synthesis of this compound via a redox-neutral cyclization with ethylene sulfate followed by a solid-phase reagent-mediated chlorination offers substantial improvements over traditional methods.[1][8] This approach demonstrates higher atom economy, generates significantly less waste as quantified by a lower PMI and E-Factor, and enhances process safety by avoiding hazardous reagents and simplifying purification. By adopting these protocols, researchers can produce this valuable intermediate in a manner that is both scientifically elegant and environmentally responsible.

References

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link]
  • PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • ResearchGate. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Nielsen, T. E., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(4), 858–861. [Link]
  • Porcheddu, A., et al. (2023). Green metrics in mechanochemistry. Green Chemistry, 25(20), 8066-8110. [Link]
  • Simpson, A. (2011). The use of environmental metrics to evaluate green chemistry improvements to synthesis. Green Chemistry Blog, Royal Society of Chemistry. [Link]
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. [Link]
  • Xia, W., et al. (2017). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 13, 1056-1061. [Link]
  • ResearchGate. (2017).
  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(8), 1819-1822. [Link]
  • Mitchell, W. L., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2638-2642. [Link]
  • Tobiszewski, M., et al. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(10), 1733. [Link]
  • Sheldon, R. A., et al. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4149. [Link]
  • Sippola, R. (2020). Green chemistry metrics for organic synthetic chemistry. University of Oulu. [Link]
  • Taha, M., et al. (2019). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 24(17), 3058. [Link]
  • CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. (2011).
  • ChemBK. (2024). This compound. ChemBK. [Link]

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Application Note: Strategic Use of the N-Benzyl Group for Morpholine Protection in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for imparting favorable physicochemical properties like enhanced polarity and metabolic stability to drug candidates.[1] Protecting the morpholine nitrogen is often a critical step in multi-step syntheses to prevent unwanted side reactions. The benzyl (Bn) group serves as a robust and highly versatile protecting group for the morpholine nitrogen.[2][3][4] It is stable across a wide array of reaction conditions, including acidic and basic environments, yet can be selectively removed under specific reductive or oxidative conditions.[3][5]

This guide provides a comprehensive overview of the strategic application of the N-benzyl group for protecting morpholine. It details field-proven protocols for both the introduction (benzylation) and cleavage (debenzylation) of this group, explains the mechanistic rationale behind procedural choices, and offers a decision-making framework for selecting the optimal deprotection strategy.

Protection: Introduction of the N-Benzyl Group

The most common and efficient method for installing the N-benzyl group onto a morpholine nitrogen is through direct alkylation with a benzyl halide. This SN2 reaction is typically performed in the presence of a mild base to neutralize the acid generated. An alternative, particularly for more complex substrates, is reductive amination, though direct alkylation is often more straightforward for a simple heterocycle like morpholine.[4]

Workflow for N-Benzylation of Morpholine

cluster_setup Reaction Setup cluster_reaction Reaction & Workup A Dissolve Morpholine in Anhydrous Solvent (e.g., CH₃CN) B Add Mild Base (e.g., K₂CO₃) A->B C Add Benzyl Halide (e.g., BnBr) dropwise B->C D Heat to Reflux (Monitor by TLC/LC-MS) C->D E Cool and Filter to remove base D->E F Concentrate Filtrate under reduced pressure E->F G Purified N-Benzylmorpholine F->G

Caption: General workflow for the N-alkylation of morpholine.

Protocol 1: N-Benzylation via Direct Alkylation

This protocol describes a standard procedure for the synthesis of 4-benzylmorpholine from morpholine and benzyl bromide.

Materials:

  • Morpholine (1.0 eq.)

  • Benzyl bromide (BnBr) or Benzyl chloride (BnCl) (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the morpholine derivative (1.0 eq.).

  • Dissolve the morpholine in anhydrous acetonitrile (approx. 10 mL per mmol of amine).

  • Add anhydrous potassium carbonate (2.0 eq.) to the solution. The base will not fully dissolve, creating a suspension.[1]

  • While stirring vigorously at room temperature, add the benzyl halide (1.1 eq.) dropwise. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.[3]

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 2-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude 4-benzylmorpholine, which is often of sufficient purity for subsequent steps. Further purification can be achieved by column chromatography if necessary.

Expert Insight: The choice of benzyl bromide over chloride can accelerate the reaction due to the better leaving group ability of bromide. Using a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can also increase the rate by in-situ formation of the more reactive benzyl iodide.[3]

Deprotection: Cleavage of the N-Benzyl Group

The removal of the N-benzyl group is a critical step that must be planned according to the functional groups present in the rest of the molecule. The three most common strategies are catalytic hydrogenolysis, transfer hydrogenation, and oxidative cleavage.[2]

Decision-Making Framework for N-Debenzylation

Start Molecule with N-Benzyl Morpholine Q1 Are reducible groups present? (alkenes, alkynes, Cbz, NO₂) Start->Q1 Q2 Are electron-rich aromatics or sensitive ethers present? Q1->Q2 No M3 Use Oxidative Cleavage (CAN, DDQ) Q1->M3 Yes M1 Use Catalytic Hydrogenolysis (H₂, Pd/C) Q2->M1 No Q2->M3 Yes M2 Consider Transfer Hydrogenation (Ammonium Formate, Pd/C) M1->M2 Alternative (avoids H₂ gas) End Deprotected Morpholine M1->End M2->End M3->End

Caption: Choosing the right debenzylation method.

Method A: Catalytic Hydrogenolysis

This is the most common and often cleanest method for N-debenzylation.[5] It involves the cleavage of the C-N bond using hydrogen gas and a palladium catalyst.[2][5] The only byproduct is toluene, which is easily removed.

Mechanism: The N-benzyl amine and H₂ adsorb onto the palladium surface. The C-N bond is cleaved by active palladium hydride species, releasing the deprotected amine and toluene.[5]

Protocol 2: Standard Hydrogenolysis with Pd/C and H₂ Gas

Materials:

  • 4-Benzylmorpholine derivative (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (10 mol % Pd)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate) (10-20 mL)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the N-benzyl protected amine (1.0 mmol) in a suitable solvent (e.g., 20 mL of methanol) in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution. Safety: Pd/C can be pyrophoric; handle under an inert atmosphere and do not allow it to dry on filter paper in the presence of air and solvent.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this purge cycle 3 times.

  • Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC/LC-MS. Reaction times can vary from 1 to 24 hours.[2]

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen).

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[2]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Trustworthiness Note: Incomplete reactions can sometimes be caused by catalyst poisoning, particularly if sulfur-containing compounds are present. If the reaction stalls, filtering and adding fresh catalyst can sometimes drive it to completion.

Method B: Catalytic Transfer Hydrogenation

This method is an excellent alternative to using hydrogen gas, employing a hydrogen donor like ammonium formate. It is often faster and avoids the need for specialized hydrogenation equipment.[2][6]

Protocol 3: Transfer Hydrogenation with Ammonium Formate

Materials:

  • 4-Benzylmorpholine derivative (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (NH₄HCO₂) (5-10 eq.)

  • Methanol or Ethanol (10-20 mL)

Procedure:

  • In a round-bottom flask, suspend the N-benzyl protected amine (1.0 mmol) in methanol (10 mL).

  • Add 10% Pd/C (equal weight to the substrate is sometimes used for rapid reactions).[5]

  • Add anhydrous ammonium formate (approx. 5 equivalents) in one portion.

  • Heat the mixture to reflux and monitor by TLC. Reactions are often complete within 10 minutes to 2 hours.[2]

  • After completion, cool the reaction, and filter through Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate. The residue will contain the product and excess ammonium formate. The salt can often be removed by partitioning the residue between a dilute acid (e.g., 1M HCl) and an organic solvent (e.g., ethyl acetate), followed by basification of the aqueous layer and extraction of the free amine.

Method C: Oxidative Cleavage

When reductive methods are incompatible with other functional groups in the molecule, oxidative cleavage provides a powerful alternative. Ceric Ammonium Nitrate (CAN) is a common reagent for this transformation and is highly chemoselective for N-benzyl groups over O-benzyl groups.[7][8][9]

Protocol 4: Oxidative Debenzylation with Ceric Ammonium Nitrate (CAN)

Materials:

  • 4-Benzylmorpholine derivative (1.0 mmol)

  • Ceric Ammonium Nitrate (CAN) (2.5 eq.)

  • Acetonitrile/Water mixture (e.g., 3:1 v/v)

Procedure:

  • Dissolve the N-benzyl substrate in a mixture of acetonitrile and water.[10]

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of CAN (2.5 equivalents) in water dropwise. The reaction mixture will typically turn yellow/orange.

  • Stir the reaction at 0 °C and allow it to warm slowly to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the color fades.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Summary of Deprotection Strategies

MethodKey ReagentsConditionsAdvantagesDisadvantages & Incompatibilities
Catalytic Hydrogenolysis H₂ gas, 10% Pd/CRT, 1 atm H₂High yield, clean byproducts (toluene), mild conditions.[2][5]Requires H₂ gas handling; incompatible with alkenes, alkynes, nitro groups, other benzyl ethers, and Cbz groups.[10] Catalyst can be poisoned.
Transfer Hydrogenation NH₄HCO₂, 10% Pd/CRefluxAvoids H₂ gas, rapid reactions, standard glassware.[2]Incompatible with the same groups as hydrogenolysis; removal of excess ammonium formate can be tedious.[2]
Oxidative Cleavage Ceric Ammonium Nitrate (CAN)0 °C to RTChemoselective for N-Bn over O-Bn[8]; useful when reductive methods fail.Requires stoichiometric oxidant, potential for side reactions with other electron-rich moieties, workup can be more involved.[2][10]

References

  • Title: Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection Source: BenchChem URL
  • Title: Technical Support Center: (R)
  • Title: Application Notes and Protocols for the Debenzylation of 4-Benzylmorpholine Derivatives Source: BenchChem URL
  • Title: Chemoselective oxidative debenzylation of tertiary N-benzyl amines Source: RSC Publishing URL
  • Title: Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate Source: Journal of the Chemical Society, Perkin Transactions 1 URL
  • Title: Chemoselective oxidative debenzylation of tertiary N-benzyl amines (Secondary Source)
  • Title: Benzyl (Bn)
  • Title: Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene Source: ResearchGate URL
  • Title: The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate Source: ResearchGate URL
  • Title: Amino Protecting Group-Benzyl Series Source: Suzhou Highfine Biotech URL
  • Title: Application Notes & Protocols: N-Functionalization of the Morpholine Ring Source: BenchChem URL

Sources

Application Note & Protocol: Continuous Flow Synthesis of 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 4-benzyl-2-(chloromethyl)morpholine, a key intermediate in pharmaceutical development, utilizing continuous flow chemistry. We transition from traditional batch methodologies to a more efficient, safer, and scalable continuous process. This application note details the rationale behind the synthetic strategy, provides a step-by-step protocol for a proposed two-stage flow synthesis, and offers insights into process optimization and safety. The target audience for this guide includes researchers, scientists, and professionals in drug development and process chemistry.

Introduction: The Case for Flow Synthesis

This compound is a valuable building block in medicinal chemistry, with its substituted morpholine scaffold appearing in numerous biologically active compounds.[1] The reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution, enabling the construction of diverse molecular architectures.[1]

Traditional batch synthesis of this compound often involves the reaction of N-benzyl-2-morpholine-ethanol with a chlorinating agent like thionyl chloride. While effective, batch processes can present challenges related to:

  • Safety: The use of highly reactive and potentially hazardous reagents like thionyl chloride in large volumes poses significant safety risks.[2][3][4]

  • Scalability: Scaling up exothermic reactions can be difficult due to heat transfer limitations in large reactors, potentially leading to side reactions and reduced yields.

  • Process Control: Maintaining precise control over reaction parameters such as temperature and mixing can be challenging in large batch vessels.

Continuous flow chemistry offers a compelling solution to these challenges.[5][6][7] By performing reactions in a continuous stream through a microreactor or coiled tubing, we can achieve:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time.[8]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat exchange and mixing, leading to better temperature control and improved reaction selectivity.[7][8]

  • Rapid Optimization and Scalability: Reaction parameters can be quickly screened and optimized by adjusting flow rates and other variables. Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel).[8]

This application note will detail a proposed two-step continuous flow synthesis of this compound, starting from the commercially available starting materials N-benzylethanolamine and epichlorohydrin.

Synthetic Strategy: A Two-Stage Continuous Process

Our proposed continuous flow synthesis is divided into two distinct stages:

Stage 1: Synthesis of N-Benzyl-2-morpholine-ethanol. This stage involves the reaction of N-benzylethanolamine with epichlorohydrin to form the morpholine ring.

Stage 2: Chlorination of N-Benzyl-2-morpholine-ethanol. The alcohol intermediate from Stage 1 is then reacted with thionyl chloride in a continuous flow stream to yield the final product, this compound.

This two-stage approach allows for the optimization of each reaction step independently and avoids potential incompatibilities between reagents.

Reaction Mechanism

Stage 1: Morpholine Ring Formation

The formation of the morpholine ring proceeds via a tandem reaction sequence. First, the secondary amine of N-benzylethanolamine acts as a nucleophile, attacking the epoxide ring of epichlorohydrin. This is followed by an intramolecular nucleophilic substitution, where the hydroxyl group attacks the carbon bearing the chlorine atom, leading to ring closure and the formation of the morpholine scaffold.

Stage 2: Chlorination

The chlorination of the primary alcohol with thionyl chloride is a classic SN2 reaction. The hydroxyl group is first converted into a good leaving group (a chlorosulfite ester), which is then displaced by a chloride ion to yield the chloromethyl product.

Experimental Section: A Detailed Protocol

Materials and Equipment
Reagents & Solvents Equipment
N-BenzylethanolamineTwo high-pressure syringe pumps
EpichlorohydrinTwo T-mixers
Thionyl chlorideTwo heated coil reactors (e.g., PFA or stainless steel)
Dichloromethane (DCM, anhydrous)Back-pressure regulator
Triethylamine (anhydrous)Online IR or UV-Vis spectrometer (optional)
Saturated sodium bicarbonate solutionAutomated fraction collector
BrineStandard laboratory glassware for workup
Anhydrous magnesium sulfateRotary evaporator
NMR spectrometer, GC-MS for analysis
Flow Chemistry Setup

The following diagram illustrates the proposed two-stage continuous flow setup:

Flow_Setup cluster_stage1 Stage 1: Morpholine Ring Formation cluster_stage2 Stage 2: Chlorination pump1 Pump A (N-Benzylethanolamine in DCM) mixer1 T-Mixer 1 pump1->mixer1 pump2 Pump B (Epichlorohydrin in DCM) pump2->mixer1 reactor1 Heated Coil Reactor 1 (e.g., 80°C, 10 min residence time) mixer1->reactor1 mixer2 T-Mixer 2 reactor1->mixer2 pump3 Pump C (Thionyl Chloride & Et3N in DCM) pump3->mixer2 reactor2 Heated Coil Reactor 2 (e.g., 50°C, 5 min residence time) mixer2->reactor2 bpr Back-Pressure Regulator (10 bar) reactor2->bpr collection Product Collection (Quenched with NaHCO₃) bpr->collection

Caption: Proposed two-stage continuous flow setup.

Step-by-Step Protocol

Preparation of Reagent Solutions:

  • Solution A: Prepare a solution of N-benzylethanolamine (1.0 M) in anhydrous dichloromethane.

  • Solution B: Prepare a solution of epichlorohydrin (1.0 M) in anhydrous dichloromethane.

  • Solution C: In a separate flask, prepare a solution of thionyl chloride (1.2 M) and triethylamine (1.5 M) in anhydrous dichloromethane. Caution: This should be done in a well-ventilated fume hood, as the reaction is exothermic and produces HCl gas.

Flow Synthesis Procedure:

  • System Priming: Prime the entire flow system with dichloromethane to ensure no air bubbles are present.

  • Stage 1 - Morpholine Ring Formation:

    • Set the temperature of Coil Reactor 1 to 80°C.

    • Set the flow rates of Pump A and Pump B to deliver a 1:1 molar ratio of N-benzylethanolamine to epichlorohydrin into T-Mixer 1. The total flow rate should be adjusted to achieve the desired residence time in Coil Reactor 1 (e.g., 10 minutes).

  • Stage 2 - Chlorination:

    • Set the temperature of Coil Reactor 2 to 50°C.

    • The output stream from Coil Reactor 1, containing the N-benzyl-2-morpholine-ethanol intermediate, is directly fed into T-Mixer 2.

    • Set the flow rate of Pump C to introduce the thionyl chloride/triethylamine solution into T-Mixer 2 at a 1.2:1 molar ratio relative to the intermediate from Stage 1. The total flow rate should be set to achieve the desired residence time in Coil Reactor 2 (e.g., 5 minutes).

  • Workup and Purification:

    • The output from Coil Reactor 2 is passed through a back-pressure regulator (set to 10 bar to prevent solvent boiling) and collected in a flask containing a rapidly stirred aqueous solution of saturated sodium bicarbonate to quench the reaction and neutralize excess acid.

    • The collected biphasic mixture is transferred to a separatory funnel. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Process Optimization and Characterization

To optimize the synthesis, a Design of Experiments (DoE) approach is recommended.[9][10][11][12] Key parameters to investigate include:

Parameter Stage 1 Stage 2
Temperature 60 - 100°C40 - 70°C
Residence Time 5 - 20 minutes2 - 10 minutes
Molar Ratios N-benzylethanolamine:epichlorohydrinIntermediate:Thionyl Chloride

The output of the reaction can be monitored in real-time using online analytical techniques such as IR or UV-Vis spectroscopy to determine reaction completion and identify potential side products. The final product should be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess purity.

Safety Considerations

  • Thionyl Chloride: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[4] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[2] All waste containing thionyl chloride should be quenched and disposed of according to institutional guidelines.[13]

  • Pressurized System: The flow chemistry setup operates under pressure. Ensure all fittings are secure and the system is leak-tested before introducing reagents.

  • Exothermic Reactions: While flow chemistry provides excellent temperature control, be aware of the potential for exothermic reactions, especially during the preparation of the thionyl chloride solution and the quenching step.

Conclusion

The transition from batch to continuous flow synthesis for this compound offers significant advantages in terms of safety, process control, and scalability. The proposed two-stage flow protocol provides a robust starting point for researchers to develop a highly efficient and optimized synthesis of this important pharmaceutical intermediate.

References

  • Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. (n.d.). ResearchGate.
  • Flow Chemistry for the Synthesis of Heterocycles. (n.d.). springerprofessional.de.
  • This compound. (n.d.). ChemBK.
  • Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. (2013, July 22). Drexel University.
  • Flow Chemistry. (n.d.). NJ Bio, Inc.
  • 9 Reasons to Perform Flow Chemistry. (n.d.). Lab Unlimited.
  • Main advantages of flow chemistry on the drug discovery and development pipeline. (n.d.). ResearchGate.
  • How dangerous is thionyl chloride?. (2021, November 23). Reddit.
  • Standard Operating Procedures For Thionyl Chloride Waste Handling. (n.d.). Drexel University.
  • Benzyl morpholine derivatives. (n.d.). Google Patents.
  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. (n.d.). MDPI.
  • In-Flow Generation of Thionyl Fluoride (SOF2) Enables the Rapid and Efficient Synthesis of Acyl Fluorides from Carboxylic Acids. (2024, July 12). JACS Au - ACS Publications.
  • Morpholines. Synthesis and Biological Activity. (2025, August 9). ResearchGate.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024, June 17). ACS Omega.
  • Flow Chemistry for Process Optimisation using Design of Experiments. (2020, December 14). ResearchGate.
  • Flow chemistry for process optimisation using design of experiments. (2020, December 14). Springer.
  • Flow chemistry for process optimisation using design of experiments. (n.d.). ResearchGate.
  • Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents. (n.d.). AIR Unimi.
  • This compound. (n.d.). PubChem.
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (n.d.). RSC Publishing.

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4-Benzyl-2-(chloromethyl)morpholine in the development of novel imaging agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Leveraging 4-Benzyl-2-(chloromethyl)morpholine for the Synthesis of Novel Imaging Agents

Abstract

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into therapeutic agents to enhance physicochemical and pharmacokinetic properties.[1][2] Its utility, however, extends beyond therapeutics into the realm of molecular imaging. This guide focuses on a particularly versatile derivative, this compound, as a foundational building block for the development of novel imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The strategic placement of a reactive chloromethyl group on the stable, biocompatible morpholine core provides a reliable anchor point for conjugation to targeting vectors and chelating agents.[3] We present here a detailed exploration of the chemical rationale, synthesis protocols, and validation workflows for utilizing this compound to create next-generation radiopharmaceuticals, empowering researchers to accelerate the discovery of probes for oncology, neurology, and beyond.[4][5]

The this compound Scaffold: A Privileged Starting Point

The selection of a core scaffold is a critical decision in the design of any molecular probe. This compound presents a unique combination of features that make it an advantageous starting material for imaging agent development.

  • The Morpholine Core: The morpholine ring is not merely a passive spacer. Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's pKa is similar to physiological pH, contributing to aqueous solubility and favorable pharmacokinetic profiles.[6] This inherent "drug-like" quality often translates to better in vivo behavior, reducing non-specific background signals that can plague imaging studies.[1]

  • The N-Benzyl Group: This group adds a degree of lipophilicity, which can be crucial for modulating the overall LogD (distribution coefficient) of the final imaging agent.[3] A well-balanced LogD is essential for achieving desired biodistribution, such as crossing the blood-brain barrier or facilitating cell membrane permeability.[7]

  • The C2-Chloromethyl Reactive Handle: This is the scaffold's key functional element. The chlorine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution (S_N2) reactions.[3] This provides a chemically robust and efficient method for covalently linking the scaffold to other molecular components, such as bifunctional chelators or targeting ligands equipped with a nucleophilic functional group (e.g., a primary amine).

cluster_molecule This compound cluster_features Key Physicochemical Features M Structure img F1 Morpholine Core (Hydrophilicity, Stability) F2 N-Benzyl Group (Lipophilicity, Sterics) F3 C2-Chloromethyl Group (Reactive Handle for Conjugation)

Caption: Key structural features of this compound.

Conceptual Framework for Imaging Agent Design

Modern imaging agents are typically modular constructs. Our scaffold can be envisioned as the central hub connecting the two functional ends of the probe: the targeting moiety and the imaging reporter. For radiometal-based imaging (the focus of this guide), the reporter module consists of a bifunctional chelator that securely holds a positron- or gamma-emitting radionuclide.[8][9]

The general workflow involves first using the chloromethyl handle to conjugate the morpholine scaffold to a chelator. This creates a stable, bifunctional intermediate that can be purified, characterized, and stored. In a subsequent step, this intermediate is complexed with the desired radiometal.

G cluster_conjugate Step 1: Synthesis cluster_final_agent Step 2: Radiolabeling Scaffold 4-Benzyl-2- (chloromethyl)morpholine Conjugate Scaffold-Chelator Conjugate Scaffold->Conjugate Nucleophilic Substitution Chelator Bifunctional Chelator (e.g., DOTA-amine) Chelator->Conjugate Radiometal Radiometal (e.g., ⁶⁸Ga, ⁶⁴Cu, ¹⁷⁷Lu) FinalAgent Final Imaging Agent (Radiopharmaceutical) Radiometal->FinalAgent Conjugate->FinalAgent Coordination Chemistry

Caption: Modular design and two-step preparation of a novel imaging agent.

Application Protocol 1: Synthesis of a DOTA-Conjugated Intermediate

This protocol details the synthesis of a bifunctional precursor by conjugating this compound with an amine-functionalized DOTA derivative. DOTA is a macrocyclic chelator widely used in nuclear medicine due to its ability to form highly stable complexes with a variety of radiometals, including Gallium-68 (for PET) and Lutetium-177 (for theranostics).[10]

Rationale

The primary amine on the DOTA derivative acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the morpholine scaffold. The reaction is performed under basic conditions to ensure the amine is deprotonated and thus maximally nucleophilic. The resulting conjugate is a stable, versatile intermediate ready for radiolabeling.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve 1.0 equivalent of this compound (CAS: 40987-25-5) in anhydrous Dimethylformamide (DMF).[11][12]

    • In a separate flask, dissolve 1.1 equivalents of an amine-functionalized DOTA derivative (e.g., DOTA-GA-NH₂) in anhydrous DMF.

    • Prepare a solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), adding 3.0 equivalents relative to the morpholine starting material.

  • Reaction Execution:

    • To the stirred solution of the DOTA derivative, add the DIPEA.

    • Slowly add the solution of this compound dropwise to the DOTA/DIPEA mixture at room temperature.

    • Heat the reaction mixture to 60-70°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.

    • Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification (Self-Validation):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the DMF solvent under reduced pressure (vacuum).

    • Redissolve the crude residue in a minimal amount of water/acetonitrile mobile phase.

    • Purify the product using preparative High-Performance Liquid Chromatography (HPLC). This step is crucial for separating the desired product from unreacted starting materials and side products.

    • Collect the fractions containing the pure product.

  • Product Characterization (Self-Validation):

    • Confirm the identity and purity of the final DOTA-conjugated product.

    • Mass Spectrometry (ESI-MS): Verify the molecular weight of the compound.

    • Nuclear Magnetic Resonance (NMR): Confirm the covalent linkage and overall structure.

    • Lyophilize the pure fractions to obtain the final product as a solid powder. Store desiccated at -20°C.

G Start Start Reagents 1. Dissolve Reagents (Scaffold, DOTA-NH₂, DIPEA) in anhydrous DMF Start->Reagents Combine 2. Combine Solutions Add scaffold solution to DOTA/DIPEA mixture Reagents->Combine React 3. Heat & Stir (60-70°C, 12-18h) under inert atmosphere Combine->React Monitor 4. Monitor Progress (TLC or LC-MS) React->Monitor Monitor->React Incomplete Workup 5. Solvent Removal (Rotary Evaporation) Monitor->Workup Complete Purify 6. Purification (Preparative HPLC) Workup->Purify Characterize 7. Characterization (LC-MS, NMR) Purify->Characterize Store 8. Lyophilize & Store (-20°C, Desiccated) Characterize->Store End End Store->End

Caption: Workflow for the synthesis and validation of the DOTA-conjugate.

Application Protocol 2: Radiolabeling with Gallium-68 and Quality Control

This protocol describes the efficient labeling of the DOTA-conjugated precursor with Gallium-68 (⁶⁸Ga), a generator-produced positron emitter ideal for PET imaging due to its short half-life (68 min).[13]

Rationale

The chelation of ⁶⁸Ga³⁺ by the DOTA cage is highly dependent on pH. The reaction must be performed in a slightly acidic buffer (pH 3.5-4.5) to maintain ⁶⁸Ga in its soluble ionic form and to facilitate its entry into the macrocyclic cage. Quality control is a mandatory, non-negotiable step in producing any radiopharmaceutical to ensure it is safe and effective for in vivo use.[14]

Radiolabeling Conditions
ParameterConditionRationale
Radionuclide Gallium-68 (⁶⁸Ga)Short half-life, generator-produced, ideal for PET.[15]
Precursor Conc. 10-50 µgSufficient for high specific activity labeling.
Buffer 0.1 M Sodium AcetateMaintains optimal pH (3.5 - 4.5) for chelation.
Temperature 95°CProvides activation energy to accelerate metal incorporation.
Time 5-10 minutesRapid reaction kinetics are typical for ⁶⁸Ga-DOTA labeling.
Step-by-Step Methodology
  • Preparation:

    • Elute ⁶⁸GaCl₃ from a certified ⁶⁸Ge/⁶⁸Ga generator using ultrapure 0.1 M HCl.

    • In a sterile, reaction-vial, add 10-50 µg of the DOTA-conjugated precursor.

    • Add 500 µL of 0.1 M sodium acetate buffer to the vial.

  • Labeling Reaction:

    • Add the ⁶⁸GaCl₃ eluate (typically 0.5-1.0 mL) to the precursor/buffer mixture.

    • Ensure the final pH is between 3.5 and 4.5. Adjust with additional buffer or HCl if necessary.

    • Securely cap the vial and place it in a heating block pre-heated to 95°C for 5-10 minutes.

  • Purification:

    • After heating, cool the vial to room temperature.

    • Pass the reaction mixture through a C18 Sep-Pak cartridge that has been pre-conditioned with ethanol and water.

    • Wash the cartridge with sterile water to remove any unchelated, hydrophilic ⁶⁸Ga.

    • Elute the final radiolabeled product from the cartridge using a small volume of ethanol, followed by sterile saline for injection to create an injectable formulation.

  • Quality Control (Self-Validation):

    • Radiochemical Purity (RCP): This is the most critical QC test. It determines the percentage of radioactivity associated with the desired product.

      • Method: Use radio-TLC or radio-HPLC.[16]

      • Acceptance Criteria: RCP must be >95% for preclinical/clinical use.

    • Sterility and Endotoxin Testing: Mandatory for any agent intended for in vivo use.

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_qc Quality Control (Validation) Elute 1. Elute ⁶⁸Ga from Generator Combine 3. Add ⁶⁸Ga to Precursor Elute->Combine Mix 2. Mix Precursor & Buffer Mix->Combine Heat 4. Heat at 95°C (5-10 min) Combine->Heat Cool 5. Cool to RT Heat->Cool SepPak 6. C18 Sep-Pak Purification Cool->SepPak Formulate 7. Formulate for Injection SepPak->Formulate RCP 8. Measure Radiochemical Purity (>95% required) Formulate->RCP Release Ready for In Vitro / In Vivo Use RCP->Release

Caption: Workflow for ⁶⁸Ga-radiolabeling and mandatory quality control.

Application Protocol 3: In Vitro Characterization

Before advancing to costly and complex in vivo studies, several in vitro assays must be performed to characterize the fundamental properties of the new imaging agent.[17][18]

In Vitro Assay Summary
AssayMethodPurposeExample Result
Plasma Stability Incubate radiotracer in human/mouse plasma at 37°C; analyze with radio-HPLC at time points (0, 30, 60, 120 min).To ensure the radiotracer remains intact in a biological matrix.>98% intact at 2h
Lipophilicity (LogD) Octanol-water shake-flask method.To predict in vivo biodistribution and cell permeability.LogD = -1.5
Cell Binding (If a targeting moiety is present) Incubate with target-positive vs. target-negative cells. Measure cell-associated radioactivity.To confirm specific binding to the biological target.5-fold higher uptake in target+ cells
Protocol: Plasma Stability Assay
  • Add ~1 MBq of the purified radiopharmaceutical to 500 µL of fresh human or mouse plasma.

  • Incubate the mixture in a shaker at 37°C.

  • At specified time points (e.g., 5, 30, 60, 120 minutes), take a 50 µL aliquot.

  • Quench the aliquot by adding 100 µL of cold acetonitrile to precipitate plasma proteins.

  • Centrifuge the sample at 10,000g for 5 minutes.

  • Analyze the supernatant using a radio-HPLC system to determine the percentage of intact radiotracer versus any radioactive metabolites or degradation products.

In Vivo Workflow Considerations

Successful in vitro characterization provides the confidence to proceed to preclinical in vivo evaluation.[19][20] This phase aims to understand the agent's biodistribution, pharmacokinetics, and targeting efficacy in a living system.

G Model 1. Animal Model Selection (e.g., Tumor Xenograft) Admin 2. Agent Administration (e.g., Intravenous) Model->Admin Imaging 3. Dynamic/Static PET/CT Imaging Admin->Imaging Biodist 4. Ex Vivo Biodistribution & Dosimetry Imaging->Biodist Analysis 5. Data Analysis (Image Quantification, %ID/g Calculation) Biodist->Analysis

Caption: Standardized workflow for preclinical in vivo evaluation of a new imaging agent.

Conclusion

This compound is a powerful and versatile chemical scaffold for the development of novel molecular imaging agents. Its privileged morpholine core imparts favorable physicochemical properties, while its reactive chloromethyl handle allows for straightforward and efficient conjugation chemistry. By following the detailed synthesis, radiolabeling, and validation protocols outlined in this guide, researchers can leverage this building block to construct sophisticated radiopharmaceuticals, thereby accelerating the discovery of new tools for the diagnosis and management of human disease.

References

  • Meppelder, H. M., et al. (2011). Chelating agents and their use in radiopharmaceutical sciences. Mini Reviews in Medicinal Chemistry, 11(11), 968-83.
  • Blower, P. J., et al. (2021). Chelating Agents and their Use in Radiopharmaceutical Sciences.
  • Chen, Y., et al. (2021). Development of Novel 18F-PET Agents for Tumor Hypoxia Imaging. Journal of Medicinal Chemistry, 64(9), 5593-5602.
  • Kumar, A., et al. (2022). In Vitro and In Vivo Evaluation of Targeted Fluorescent Imaging Agents for Diagnosis and Resection of Cancer. Current Protocols, 2(12), e623.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Benzyl-2-(chloromethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we have compiled this guide based on established literature and practical experience to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are three primary and well-established routes for the synthesis of this compound:

  • Route A: N-Alkylation of 2-(chloromethyl)morpholine. This is a straightforward approach involving the reaction of 2-(chloromethyl)morpholine with a benzylating agent, such as benzyl bromide, in the presence of a base.[1][2]

  • Route B: From Epichlorohydrin and Benzylamine. This convergent method involves the reaction of epichlorohydrin with benzylamine, which leads to the formation of the morpholine ring and the introduction of the benzyl group in a single synthetic sequence.[1]

  • Route C: Via an N-Benzyl-2-morpholinone Intermediate. This alternative strategy utilizes N-benzyl-2-morpholinone as a precursor, which can be converted to the target molecule through subsequent reduction and chlorination steps.[1]

Q2: What are the critical parameters that influence the yield and purity of the final product?

Several factors can significantly impact the outcome of your synthesis:

  • Reaction Temperature: Temperature control is crucial to minimize side reactions and prevent decomposition.[3][4]

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for optimizing the reaction rate and minimizing the formation of byproducts.[1]

  • Stoichiometry of Reactants: Precise control of the molar ratios of the starting materials is essential to ensure complete conversion and avoid side reactions.[3]

  • Purification Method: The choice of purification technique, such as distillation or chromatography, will depend on the purity of the crude product and the nature of the impurities.

Q3: What are the main safety precautions to consider during this synthesis?

This compound and some of the reagents used in its synthesis are hazardous.[2] It is imperative to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

  • Avoid contact with skin and eyes, as the compound is irritating.[2]

  • Handle reagents like benzyl bromide and epichlorohydrin with care, as they are toxic and potentially carcinogenic.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield Incomplete Reaction: The reaction may not have reached completion.- Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for byproduct formation.[3] - Ensure efficient stirring to promote reactant mixing.
Suboptimal Reagent Ratios: Incorrect stoichiometry of reactants.- Carefully verify the molar ratios of your starting materials and reagents.[3] - Consider a slight excess of the less expensive reagent to drive the reaction to completion.
Side Reactions: Competing reactions are consuming starting materials or the desired product.- Optimize the reaction temperature; lower temperatures often improve selectivity.[3] - Choose a more selective base or solvent system. - Purify starting materials to remove any impurities that may catalyze side reactions.
Product Loss During Workup: Inefficient extraction or purification.- Perform multiple extractions with the appropriate solvent to ensure complete recovery of the product. - Optimize your purification method (e.g., adjust the solvent gradient in column chromatography).
Formation of Significant Side Products Over-alkylation (in Route A): Formation of a quaternary ammonium salt.- Use a controlled amount of benzyl bromide. - Add the benzyl bromide slowly to the reaction mixture.
Ring-Opening of Morpholine: Acidic conditions can lead to the cleavage of the morpholine ring.- Use non-acidic or mildly basic conditions, especially during workup and purification. - If an acidic wash is necessary, perform it quickly and at a low temperature.
Polymerization (in Route B): Epichlorohydrin can polymerize under certain conditions.- Add the epichlorohydrin slowly to the reaction mixture. - Maintain a controlled temperature throughout the addition.
Difficulty in Product Purification Oily Product That Fails to Solidify: Presence of impurities.- Attempt purification by column chromatography to separate the desired product from impurities.[5] - Consider converting the product to its hydrochloride salt, which may be a crystalline solid and easier to purify by recrystallization.
Co-elution with Starting Materials in Chromatography: Similar polarities of the product and unreacted starting materials.- Optimize the eluent system for column chromatography by trying different solvent mixtures or gradients.[5] - If the starting material is an amine, adding a small amount of a volatile base like triethylamine to the eluent can improve separation.[5]

Experimental Protocols

Optimized Protocol for Route A: N-Alkylation of 2-(chloromethyl)morpholine

This protocol is designed to maximize yield and minimize side products.

Materials:

  • 2-(chloromethyl)morpholine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-(chloromethyl)morpholine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Slowly add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Diagram of the N-Alkylation Workflow

G start Start reactants Mix 2-(chloromethyl)morpholine, K₂CO₃, and Acetonitrile start->reactants add_benzyl_bromide Add Benzyl Bromide (dropwise) reactants->add_benzyl_bromide reflux Reflux and Monitor by TLC add_benzyl_bromide->reflux workup Cool, Filter, and Concentrate reflux->workup extraction Dissolve in Ether, Wash with NaHCO₃ and Brine workup->extraction dry_concentrate Dry over MgSO₄, Filter, and Concentrate extraction->dry_concentrate purification Purify by Distillation or Chromatography dry_concentrate->purification end End Product purification->end

Caption: Workflow for the N-alkylation of 2-(chloromethyl)morpholine.

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization.

Mechanism of N-Alkylation (Route A)

The reaction proceeds via a standard Sₙ2 mechanism. The base (potassium carbonate) deprotonates the secondary amine of the 2-(chloromethyl)morpholine, increasing its nucleophilicity. The resulting nucleophilic nitrogen atom then attacks the electrophilic carbon of the benzyl bromide, displacing the bromide ion and forming the C-N bond.

Diagram of the N-Alkylation Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Morpholine 2-(chloromethyl)morpholine Nucleophile Deprotonated Morpholine (Nucleophile) Morpholine->Nucleophile + K₂CO₃ Base K₂CO₃ Product This compound Nucleophile->Product + Benzyl Bromide BenzylBromide Benzyl Bromide

Caption: Mechanism of N-alkylation of 2-(chloromethyl)morpholine.

References

  • This compound | 40987-25-5 - Benchchem. URL
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  • troubleshooting guide for the synthesis of morpholine compounds - Benchchem. URL
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  • Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers | Request PDF - ResearchG
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  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | The Journal of Organic Chemistry - ACS Public
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  • Morpholine: Application, synthesis and toxicity - ChemicalBook. URL
  • US7294623B2 - Benzyl morpholine derivatives - Google P
  • This compound | C12H16ClNO | CID 2801562 - PubChem. URL
  • WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google P
  • common side products in the chloromethylation of 2-chlorothiophene - Benchchem. URL
  • Blanc chloromethyl
  • Blanc chloromethyl
  • Enantioselective Synthesis of (R)-4-Benzyl-3-methylmorpholine: A Technical Guide - Benchchem. URL
  • 4-Benzyl-2-(chloromethyl)

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Side reactions and byproduct formation in 4-Benzyl-2-(chloromethyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-benzyl-2-(chloromethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the common challenges encountered during the synthesis of this important pharmaceutical intermediate.

I. Troubleshooting Guide: Side Reactions and Byproduct Formation

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Route 1: N-Alkylation of 2-(Chloromethyl)morpholine with Benzyl Halide

This synthetic approach involves the reaction of 2-(chloromethyl)morpholine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[1] While seemingly straightforward, several side reactions can impact yield and purity.

Question 1: My reaction yield is significantly lower than expected, and I observe multiple spots on my TLC plate. What is the likely cause?

Answer: Low yields and multiple products in this synthesis are often attributable to over-alkylation and the formation of a quaternary ammonium salt, specifically 4,4-dibenzyl-2-(chloromethyl)morpholin-4-ium halide.

  • Mechanism of Over-Alkylation: The target product, this compound, is a tertiary amine and remains nucleophilic. It can compete with the starting material, 2-(chloromethyl)morpholine (a secondary amine), for the benzyl halide electrophile. This second benzylation results in the formation of a stable quaternary ammonium salt. The presence of excess benzyl halide or high reaction temperatures can favor this side reaction.[2]

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess (no more than 1.1 equivalents) of the benzyl halide.

    • Slow Addition: Add the benzyl halide to the reaction mixture slowly and at a controlled temperature to maintain a low instantaneous concentration, favoring the reaction with the more abundant secondary amine.

    • Temperature Management: Maintain a moderate reaction temperature. High temperatures can accelerate the rate of the second alkylation.

    • Choice of Base and Solvent: The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.[1] Weaker bases and less polar solvents can sometimes reduce the rate of quaternization.

Question 2: I have a significant amount of unreacted 2-(chloromethyl)morpholine remaining in my crude product. How can I improve the conversion?

Answer: Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate mixing, or a deactivated benzyl halide.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if necessary.

    • Efficient Stirring: Ensure the reaction mixture is being stirred efficiently to promote contact between the reactants, especially if the reaction is heterogeneous.

    • Reagent Quality: Ensure the benzyl halide is of high purity and has not degraded. Benzyl halides can be sensitive to moisture and light.

    • Base Strength: Consider using a stronger base to more effectively deprotonate the secondary amine, increasing its nucleophilicity. However, be mindful that a very strong base might also promote side reactions.

Question 3: I suspect an elimination side reaction is occurring. What would be the product, and how can I minimize it?

Answer: While less common than over-alkylation, an elimination reaction can occur where the base abstracts a proton from the carbon adjacent to the chloromethyl group, leading to the formation of 4-benzyl-2-methylenemorpholine. This is more likely with a sterically hindered, strong base.

  • Mechanism of Elimination: This is typically an E2-type elimination, favored by strong, non-nucleophilic bases.[3]

  • Troubleshooting Steps:

    • Choice of Base: Use a weaker, non-hindered base like potassium carbonate or sodium bicarbonate.

    • Temperature Control: Lowering the reaction temperature will generally disfavor elimination reactions more than substitution reactions.

Route 2: Reaction of Benzylamine with Epichlorohydrin

This convergent approach involves the nucleophilic attack of benzylamine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the morpholine ring.[4]

Question 1: My final product is a complex mixture, and the yield of the desired morpholine is low. What are the potential side reactions in this route?

Answer: This reaction can be prone to several side reactions, leading to a complex product mixture. The primary side products include the formation of a dimeric piperazine derivative and incomplete cyclization or alternative cyclization products.

  • Formation of 1,4-Dibenzylpiperazine-2,5-diol: This dimer can form through the intermolecular reaction of two molecules of the initial amino alcohol intermediate before the desired intramolecular cyclization can occur.

  • Incomplete Cyclization: The intermediate N-benzyl-1-amino-3-chloro-2-propanol may fail to cyclize, remaining as an impurity.

  • Formation of Oxetane or Azetidine Rings: Under certain conditions, alternative ring closures can occur, leading to four-membered ring byproducts, though this is less common for morpholine synthesis.

  • Troubleshooting Steps:

    • High Dilution: Running the reaction under high dilution conditions can favor the intramolecular cyclization over the intermolecular dimerization.

    • Controlled Addition: Slowly add the epichlorohydrin to the benzylamine solution to maintain a low concentration of the electrophile.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Polar aprotic solvents are often used to facilitate the nucleophilic substitution reactions.[4]

    • pH Control: Careful control of the pH during the cyclization step is important. A suitable base is required to deprotonate the hydroxyl group for the intramolecular Williamson ether synthesis.

Question 2: I am observing impurities that appear to be related to the hydrolysis of epichlorohydrin. How can I prevent this?

Answer: Epichlorohydrin is susceptible to hydrolysis, especially in the presence of water and acid or base, to form 1-chloro-2,3-propanediol and other related byproducts.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure that your reactants and solvent are dry. Use anhydrous solvents and properly dried glassware.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended purification methods for this compound?

A1: The most common and effective purification techniques are:

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from unreacted starting materials and byproducts.[4] A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective.

  • Vacuum Distillation: As this compound is a liquid with a relatively high boiling point, vacuum distillation can be an excellent method for purification, especially for larger scale preparations.[4]

Q2: What analytical techniques are best for assessing the purity of my product and identifying byproducts?

A2: A combination of techniques is recommended for a comprehensive analysis:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring and preliminary purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for identifying and quantifying volatile impurities. A standard GC-MS method would involve a non-polar capillary column and electron impact (EI) ionization.[5]

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of the main product and non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying the structures of major byproducts.[4]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Benzyl Halides: Benzyl bromide and benzyl chloride are lachrymators and are corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Epichlorohydrin: Epichlorohydrin is toxic and a suspected carcinogen. All manipulations should be carried out in a fume hood with appropriate PPE.

  • Bases: Handle strong bases with care, as they are corrosive.

  • General Precautions: As with all chemical syntheses, it is important to wear appropriate PPE, work in a well-ventilated area, and be aware of the potential hazards of all reagents and solvents used.

III. Experimental Protocols & Visualization

Protocol 1: Synthesis of this compound via N-Alkylation

Materials:

  • 2-(Chloromethyl)morpholine hydrochloride

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of 2-(chloromethyl)morpholine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, slowly add benzyl bromide (1.05 eq) at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

Diagrams

cluster_main Main Reaction Pathway cluster_side Side Reaction: Over-Alkylation 2-CM 2-(Chloromethyl)morpholine Product This compound 2-CM->Product N-Alkylation BnBr Benzyl Bromide BnBr->Product Base Base Base->Product Product_side This compound Quat_Salt Quaternary Ammonium Salt (Byproduct) Product_side->Quat_Salt Second N-Alkylation BnBr_side Benzyl Bromide BnBr_side->Quat_Salt

Caption: N-Alkylation main reaction vs. over-alkylation side reaction.

Start Low Yield / Impure Product Check_Stoich Verify Stoichiometry of Benzyl Halide Start->Check_Stoich Check_Temp Review Reaction Temperature Start->Check_Temp Check_Purity Assess Purity of Starting Materials Start->Check_Purity TLC_Analysis Analyze TLC for Byproducts Check_Stoich->TLC_Analysis Check_Temp->TLC_Analysis Check_Purity->TLC_Analysis Purification Purification Strategy TLC_Analysis->Purification Column_Chrom Column Chromatography Purification->Column_Chrom Vac_Dist Vacuum Distillation Purification->Vac_Dist Pure_Product Pure Product Column_Chrom->Pure_Product Vac_Dist->Pure_Product

Caption: Troubleshooting workflow for low yield and impurity issues.

IV. Quantitative Data Summary

ParameterRoute 1 (N-Alkylation)Route 2 (Epichlorohydrin)Reference
Typical Yield 60-80%50-70%General synthetic literature
Major Byproduct Quaternary ammonium saltDimeric piperazine derivative[2]
Reaction Temp. 25-80 °C25-100 °C[1]
Common Solvents Acetonitrile, DMF, TolueneToluene, Methanol[4]
Purification Column Chromatography, DistillationColumn Chromatography[4]

V. References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dibenzylpiperazine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Dibenzylpiperazine. Retrieved from [Link]

  • Google Patents. (n.d.). US3497556A - Reaction products of primary alkyl amines and epichlorohydrin. Retrieved from

  • MDPI. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Journal of Advanced Scientific Research KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). EP0488767A2 - Process for making epichlorohydrin resins. Retrieved from

  • PubChem. (n.d.). 1,4-Dibenzylpiperazine. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Quaternization of N‐benzyl and N‐(2,3‐dimethyl)benzylproline esters N.... Retrieved from [Link]

  • Google Patents. (n.d.). US3686315A - Reaction product of epichlorohydrin compound and beta-alkylamine. Retrieved from

  • ResearchGate. (n.d.). 1,4-Dibenzylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Retrieved from [Link]

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Technical Support Center: Purification of 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Benzyl-2-(chloromethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this versatile intermediate. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purification can be challenging due to its potential for being a liquid or a low-melting solid, the reactivity of the chloromethyl group, and the presence of structurally similar impurities.[1][2] This guide provides a systematic approach to overcoming these challenges using common laboratory techniques.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Column Chromatography Issues

Q1: My column chromatography separation is poor, with significant overlap between my product and impurities. What should I do?

A1: Poor separation in column chromatography is a common issue that can often be resolved by optimizing the mobile phase and other parameters.

  • Eluent System Optimization: The polarity of the eluent is critical. For this compound, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[3]

    • Too Fast Elution (High Rf): If your compound and impurities are coming off the column too quickly, your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • Too Slow Elution (Low Rf): If your compound is sticking to the column, increase the eluent's polarity by gradually increasing the proportion of the polar solvent.

    • TLC is Your Guide: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product to achieve good separation.[4]

  • Gradient Elution: If a single solvent mixture (isocratic elution) doesn't resolve your mixture, a gradient elution can be highly effective. Start with a low-polarity mobile phase and gradually increase the polarity during the separation. A common gradient for this type of compound could be from 100% heptane to a 70:30 heptane/ethyl acetate mixture.[3]

  • Sample Loading: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel. For difficult separations, use a lower ratio.

Q2: I suspect my compound is decomposing on the silica gel column. What are the signs and how can I prevent it?

A2: The chloromethyl group can be susceptible to nucleophilic attack, and the slightly acidic nature of silica gel can sometimes catalyze decomposition or hydrolysis if water is present.

  • Signs of Decomposition:

    • Streaking on TLC: The spot on the TLC plate appears as a long streak rather than a defined spot.

    • Appearance of New Spots: You observe new, often more polar, spots on the TLC plate of the collected fractions compared to the crude material.

    • Low Recovery: The total mass of the recovered fractions is significantly lower than the amount of crude material loaded.

  • Prevention Strategies:

    • Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine. You can either add ~1% triethylamine to your eluent system or pre-treat the silica gel.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).

    • Speed is Key: Use flash chromatography with applied pressure to minimize the time the compound spends on the column.

    • Avoid Protic Solvents: Methanol in the eluent can potentially react with the chloromethyl group on the acidic silica surface. Stick to aprotic solvents like ethyl acetate, dichloromethane, and hexane.

Recrystallization and Salt Formation Issues

Q1: I'm trying to recrystallize this compound, but it's "oiling out" instead of forming crystals. What's happening?

A1: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling, rather than crystallizing. This is common for low-melting solids or impure compounds.

  • Troubleshooting Steps:

    • Re-dissolve: Heat the solution to re-dissolve the oil.

    • Add More Solvent: Add a small amount of the hot solvent to ensure the compound is fully dissolved.

    • Slow Cooling: Allow the solution to cool very slowly. Insulate the flask to retain heat for a longer period.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

    • Solvent System: You may need to change your solvent system. A mixture of solvents, one in which the compound is soluble and one in which it is less soluble, often works well. For a compound like this, consider solvent pairs like isopropanol/water or ethyl acetate/hexane.[3][5]

Q2: My compound is an oil at room temperature. How can I use crystallization for purification?

A2: If the free base is an oil, purification via salt formation is an excellent strategy. Amines readily form crystalline salts with acids, which can then be easily purified by recrystallization.

  • Recommended Salts:

    • Hydrochloride (HCl) salt: Can be formed by bubbling HCl gas through a solution of the amine in an anhydrous solvent (e.g., diethyl ether or ethyl acetate) or by adding a solution of HCl in an organic solvent.

    • Oxalate salt: Formed by reacting the amine with oxalic acid in a suitable solvent like ethanol, isopropanol, or ethyl acetate. The oxalate salt often precipitates readily.[1]

    • Tosylate salt: Can be prepared by reacting the amine with p-toluenesulfonic acid.[1]

  • General Procedure for Oxalate Salt Formation and Purification:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol).

    • In a separate flask, dissolve one equivalent of oxalic acid in the same solvent.

    • Slowly add the oxalic acid solution to the amine solution with stirring.

    • The oxalate salt should precipitate. If not, you may need to cool the solution in an ice bath or reduce the volume of the solvent.

    • Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.

    • The salt can then be recrystallized from a suitable solvent to improve its purity.

    • To regenerate the free base, dissolve the purified salt in water, basify the solution with a base like sodium hydroxide or sodium carbonate, and extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purification of this compound by TLC?

A1: Due to the presence of a benzyl group, the compound is UV active and will appear as a dark spot on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm). For visualization, you can also use a potassium permanganate (KMnO4) stain, which will react with the morpholine moiety, or a p-anisaldehyde stain.

Q2: What are the likely impurities I should be trying to remove?

A2: The impurities will depend on the synthetic route used.

  • From N-alkylation of 2-chloromethylmorpholine: Unreacted 2-chloromethylmorpholine and benzyl bromide.

  • From epichlorohydrin and benzylamine: Unreacted starting materials and potentially regioisomers or polymeric byproducts.[1]

Q3: How should I store purified this compound?

A3: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Given the reactive nature of the chloromethyl group, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability to prevent hydrolysis with atmospheric moisture.

Q4: Is this compound hazardous?

A4: Yes, this compound is considered hazardous. It can be corrosive and an irritant.[2] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a starting point and should be optimized based on TLC analysis of your crude material.

  • TLC Analysis: Develop a TLC of your crude material using a mixture of heptane and ethyl acetate (e.g., start with 9:1, 4:1, and 1:1 ratios) to find a solvent system that gives your product an Rf of ~0.2-0.3.

  • Column Packing:

    • Select an appropriately sized column.

    • Pack the column with silica gel as a slurry in the least polar eluent mixture determined from your TLC analysis.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry loading": dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column at a steady rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from Isopropanol

This protocol is suitable if your product is a solid at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the flask to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Summary

PropertyValueSource
Molecular Formula C12H16ClNO[6]
Molecular Weight 225.71 g/mol [6]
Appearance White to yellow solid
Melting Point 46-50 °C
Boiling Point 262-264 °C[2]

Visual Diagrams

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis (e.g., Heptane/EtOAc) Crude_Product->TLC_Analysis Is_Solid Is the product a solid? TLC_Analysis->Is_Solid Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No Recrystallization Recrystallization (e.g., from Isopropanol) Is_Solid->Recrystallization Yes Salt_Formation Salt Formation (e.g., Oxalate salt) Is_Solid->Salt_Formation If oily or difficult to crystallize Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Salt_Formation->Pure_Product

Caption: Decision workflow for purification of this compound.

Troubleshooting_Column_Chromatography Start Poor Separation Check_Rf Check Rf on TLC Start->Check_Rf Optimize_Eluent Optimize Eluent System Check_Rf->Optimize_Eluent Rf not 0.2-0.3 Check_Loading Check Sample Loading Check_Rf->Check_Loading Rf is optimal Gradient_Elution Use Gradient Elution Optimize_Eluent->Gradient_Elution Good_Separation Good Separation Gradient_Elution->Good_Separation Reduce_Loading Reduce Sample Load Check_Loading->Reduce_Loading Overloaded Decomposition Suspect Decomposition? Check_Loading->Decomposition Loading is fine Reduce_Loading->Good_Separation Deactivated_Silica Use Deactivated Silica or Alumina Decomposition->Deactivated_Silica Yes Decomposition->Good_Separation No Flash_Chromatography Use Flash Chromatography Deactivated_Silica->Flash_Chromatography Flash_Chromatography->Good_Separation

Caption: Troubleshooting guide for column chromatography.

References

  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • Supporting Information. (n.d.). 4.
  • Organic Syntheses. (n.d.). 2.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • PubMed. (2003). Hydrolysis of N- and S-monomethyl derivatives of 2-thiophenobarbital.
  • MDPI. (n.d.). Effective Antioxidants for Stabilization of Chlorophyll Adsorbed on Silica Surface.
  • Google Patents. (n.d.). US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight.

Sources

Stability of 4-Benzyl-2-(chloromethyl)morpholine under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-Benzyl-2-(chloromethyl)morpholine (CAS 40987-25-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this versatile synthetic intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the stability of this compound under various experimental conditions.

Introduction

This compound is a key building block in organic synthesis, notably as a precursor in the manufacturing of pharmaceuticals such as the antidepressant Reboxetine.[1] Its structure, featuring a morpholine ring, a benzyl group, and a reactive chloromethyl moiety, offers a unique combination of functionalities. However, this same structural complexity can present stability challenges under certain reaction conditions. Understanding the potential degradation pathways is crucial for optimizing reaction yields, ensuring the purity of downstream products, and maintaining the integrity of your research.

This guide is structured in a question-and-answer format to directly address the practical issues you may encounter. The insights provided are grounded in established chemical principles and informed by stability studies of structurally related compounds.

Troubleshooting Guide & FAQs

Hydrolytic Stability (Acidic, Basic, and Neutral Conditions)

Question 1: I am observing unexpected side products in my reaction mixture when using acidic conditions. Could this compound be degrading?

Answer: Yes, it is highly probable that your compound is undergoing acid-catalyzed degradation. The chloromethyl group is susceptible to nucleophilic substitution, and under aqueous acidic conditions, hydrolysis can occur, leading to the formation of 4-Benzyl-2-(hydroxymethyl)morpholine.

Furthermore, the ether linkage within the morpholine ring can be labile under strong acidic conditions, potentially leading to ring-opening. While less common, this possibility should be considered, especially at elevated temperatures.

Troubleshooting Tips:

  • pH Control: If possible, perform your reaction in a buffered system or use a milder acid.

  • Anhydrous Conditions: If water is not essential for your reaction, ensure all solvents and reagents are rigorously dried.

  • Lower Temperatures: Reducing the reaction temperature can significantly slow down the rate of hydrolysis.

  • Reaction Time: Monitor your reaction closely and minimize the reaction time to reduce the formation of degradation products.

Question 2: My reaction under basic conditions is giving a complex mixture of products. What could be the cause?

Answer: this compound is also susceptible to degradation under basic conditions. The primary degradation pathway is likely hydrolysis of the chloromethyl group to the corresponding alcohol, 4-Benzyl-2-(hydroxymethyl)morpholine, via an SN2 mechanism.

Additionally, under strongly basic conditions, elimination reactions can compete with substitution, potentially leading to the formation of an exocyclic methylene compound, although this is generally less favored.

Troubleshooting Tips:

  • Choice of Base: Use a non-nucleophilic base if its role is simply to scavenge acid. If a nucleophilic base is required for the desired transformation, consider its reactivity towards the chloromethyl group.

  • Temperature Control: As with acidic conditions, lower temperatures will help to minimize side reactions.

  • Solvent Effects: The choice of solvent can influence the rates of substitution and elimination reactions. Protic solvents may facilitate hydrolysis.

Oxidative Stability

Question 3: I am running a reaction that may have oxidative conditions, and I am seeing a loss of my starting material. Is this compound prone to oxidation?

Answer: Yes, the this compound structure contains moieties that are susceptible to oxidation. The benzylic position (the CH2 group attached to the nitrogen and the phenyl ring) and the tertiary amine of the morpholine ring are potential sites of oxidation.

Oxidation of the tertiary amine can lead to the formation of an N-oxide, which may undergo further rearrangements.[2] The benzylic position can be oxidized to a carbonyl group, forming a benzoyl derivative. The morpholine ring itself can also undergo oxidative cleavage under harsh conditions.[2]

Troubleshooting Tips:

  • Inert Atmosphere: If your reaction is sensitive to air, perform it under an inert atmosphere of nitrogen or argon.

  • Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Avoid Oxidizing Agents: Be mindful of the compatibility of your reagents and catalysts with the morpholine and benzyl functionalities.

Thermal and Photolytic Stability

Question 4: I need to heat my reaction to a high temperature. Is this compound thermally stable?

Troubleshooting Tips:

  • Temperature Screening: If possible, run small-scale experiments at different temperatures to determine the optimal balance between reaction rate and degradation.

  • Use of Catalysts: Employing a more active catalyst might allow you to achieve the desired transformation at a lower temperature.

Question 5: My reaction is being run under a UV lamp. Should I be concerned about photolytic degradation?

Answer: Yes, compounds containing a benzyl group are often susceptible to photodegradation. The aromatic ring can absorb UV light, leading to the formation of reactive intermediates that can undergo a variety of subsequent reactions, including bond cleavage and oxidation. Stability studies of Reboxetine have shown that it is susceptible to photodegradation.[3][4]

Troubleshooting Tips:

  • Protect from Light: If your reaction is not a photochemical one, protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.

  • Wavelength Selection: If UV light is required, use a wavelength that is selectively absorbed by your desired reactant and not by the this compound if possible.

Summary of Stability under Various Conditions

Stress ConditionPotential for DegradationLikely Degradation Pathway(s)Recommended Precautions
Acidic Hydrolysis HighHydrolysis of the chloromethyl group to a hydroxymethyl group; potential for morpholine ring opening under harsh conditions.Use mild acids, control pH, work under anhydrous conditions, and use lower temperatures.
Basic Hydrolysis HighHydrolysis of the chloromethyl group to a hydroxymethyl group.Use non-nucleophilic bases where possible and control the temperature.
Oxidation Moderate to HighN-oxidation of the morpholine nitrogen; oxidation of the benzylic position.Work under an inert atmosphere and avoid unnecessary exposure to oxidizing agents.
Thermal Stress ModerateElimination reactions; decomposition at very high temperatures.Avoid excessive heating; screen for optimal reaction temperature.
Photolytic Stress HighDegradation initiated by UV absorption by the benzyl group.Protect the reaction from light unless it is a photochemical reaction.

Experimental Protocols

To assist researchers in evaluating the stability of this compound in their specific reaction systems, the following general forced degradation protocols can be adapted. These are based on standard pharmaceutical stress testing guidelines.

Protocol 1: Acidic and Basic Hydrolysis Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with a suitable base (e.g., 0.1 M sodium hydroxide) before analysis.

  • Basic Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate and sample as described for acidic hydrolysis.

    • Neutralize the aliquots with a suitable acid (e.g., 0.1 M hydrochloric acid) before analysis.

  • Analysis: Analyze the samples by a suitable chromatographic method (e.g., HPLC-UV) to determine the remaining concentration of the parent compound and to observe the formation of any degradation products.

Protocol 2: Oxidative Degradation Study
  • Stock Solution Preparation: Prepare a stock solution as described in Protocol 1.

  • Oxidative Stress:

    • To a known volume of the stock solution, add a solution of hydrogen peroxide (e.g., 3% v/v).

    • Incubate the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points.

  • Analysis: Analyze the samples immediately by HPLC-UV to monitor for degradation.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

This compound This compound 4-Benzyl-2-(hydroxymethyl)morpholine 4-Benzyl-2-(hydroxymethyl)morpholine This compound->4-Benzyl-2-(hydroxymethyl)morpholine Acidic/Basic Hydrolysis N-Oxide Derivative N-Oxide Derivative This compound->N-Oxide Derivative Oxidation (N) Benzylic Oxidation Product Benzylic Oxidation Product This compound->Benzylic Oxidation Product Oxidation (Benzylic CH2) caption Potential Degradation Pathways

Caption: Potential Degradation Pathways

cluster_workflow Forced Degradation Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Condition\n(Acid, Base, Oxidant, Heat, Light) Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) Prepare Stock Solution->Apply Stress Condition\n(Acid, Base, Oxidant, Heat, Light) Sample at Time Points Sample at Time Points Apply Stress Condition\n(Acid, Base, Oxidant, Heat, Light)->Sample at Time Points Neutralize/Quench (if needed) Neutralize/Quench (if needed) Sample at Time Points->Neutralize/Quench (if needed) Analyze by HPLC Analyze by HPLC Neutralize/Quench (if needed)->Analyze by HPLC End End Analyze by HPLC->End caption Forced Degradation Experimental Workflow

Caption: Forced Degradation Experimental Workflow

References

  • Özkul, A., Kılınç, A., & Beksöz, B. (2007). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets.
  • ResearchGate. (n.d.). A Selective High-Performance Liquid Chromatography Method for the Determination of Reboxetine in Bulk Drug and Tablets.
  • Östman, J. R., Hedenmalm, K., & Spigset, O. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 935–942. [Link]
  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., & Piercey, M. F. (2000). The Promises and Pitfalls of Reboxetine. Psychopharmacology, 151(3), 223–233. [Link]
  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7(Suppl 1), S23–S35. [Link]
  • Raggi, M. A., Casamenti, G., Mandrioli, R., Izzo, G., & Kenndler, E. (2001). Enantioseparation of the antidepressant reboxetine.
  • ResearchGate. (n.d.). Assay of REB in pharmaceutical formulations.
  • Pharmaffiliates. (n.d.). Reboxetine-impurities.
  • Raggi, M. A., Bugamelli, F., Sabbioni, C., Ferranti, A., Fanali, S., & Volterra, V. (2002). Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 209–215. [Link]
  • Zhao, Z. Z., Qin, X. Z., Wu, A., & Yuan, Y. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical Sciences, 93(8), 1957–1961. [Link]
  • Pharmaffiliates. (n.d.). Reboxetine-impurities.
  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., & Piercey, M. F. (2000). The Promises and Pitfalls of Reboxetine. Psychopharmacology, 151(3), 223–233. [Link]
  • Bakshi, M., & Singh, S. (2012). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical and Biomedical Analysis, 69, 1–16. [Link]
  • Dolzonek, J., & Caban, M. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 234, 829–835. [Link]
  • Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34–41. [Link]
  • International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method.
  • NovaBioassays. (n.d.). Accelerated Stress and Forced Degradation Study.
  • Coriolis Pharma. (n.d.). Forced Degradation Studies.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • Gontarska, M., Dołowy, M., & Pyka-Pająk, A. (2022). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. Molecules, 27(19), 6524. [Link]
  • PubChem. (n.d.). This compound.
  • Cryan, J. F., Page, M. E., & Lucki, I. (1999). Reboxetine attenuates forced swim test-induced behavioural and neurochemical alterations in the rat. European Journal of Pharmacology, 379(2-3), 125–133. [Link]
  • Page, M. E., & Lucki, I. (2002). Noradrenergic lesions differentially alter the antidepressant-like effects of reboxetine in a modified forced swim test. European Journal of Pharmacology, 436(1-2), 83–91. [Link]
  • Szafraniec-Szczęsny, J., Korzeniowska, K., & Jachym, M. (2023).
  • Wang, T., Lu, Y., & Wilson, L. J. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10427–10436. [Link]
  • Der Pharma Chemica. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol.
  • Szafraniec-Szczęsny, J., & Jachym, M. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(21), 7261. [Link]
  • Gç, M., & Moss, R. A. (2003). Effect of substituents on the thermal decomposition of diazirines: experimental and computational studies. The Journal of Organic Chemistry, 68(19), 7471–7478. [Link]
  • Cryan, J. F., O'Leary, O. F., & Lucki, I. (2005). Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment. Psychopharmacology, 182(3), 335–344. [Link]
  • Khan, M. S., & Akhtar, M. J. (2011). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences, 73(4), 438–441. [Link]
  • ResearchGate. (n.d.). Kinetic Studies on the Cleavage of N -phthaloylglycine in the Buffers of Hydrazine and Morpholine.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853–1859. [Link]
  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.

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Overcoming challenges in the chloromethylation of N-benzylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical guide addresses common challenges and questions related to the synthesis of chloromethylated N-benzylmorpholine derivatives. Our analysis of common synthetic goals suggests that researchers referencing the "chloromethylation of N-benzylmorpholine" are typically aiming to synthesize 4-benzyl-2-(chloromethyl)morpholine , a valuable intermediate.[1]

This guide focuses on the most practical and safer synthetic pathways to this target molecule, while also addressing the significant hazards associated with the classical chloromethylation of the aromatic ring (the Blanc reaction), a route we strongly discourage.

Frequently Asked Questions (FAQs)

Q1: I want to perform a chloromethylation of N-benzylmorpholine. What is the expected product?

The term can be ambiguous. While it could literally mean a chloromethylation of the benzyl ring via electrophilic aromatic substitution, this is a hazardous route. In practice, the goal is almost always the synthesis of This compound , where the chloromethyl group is on the morpholine ring.[1] This guide will focus on the synthesis of this specific isomer.

Q2: Why is the direct chloromethylation of the N-benzylmorpholine aromatic ring (Blanc reaction) not recommended?

The Blanc chloromethylation, which uses formaldehyde and hydrogen chloride with a Lewis acid catalyst like zinc chloride, is notorious for producing bis(chloromethyl) ether (BCME) as a byproduct.[2][3] BCME is a potent carcinogen with high volatility, posing a severe inhalation risk.[4] Furthermore, the reaction can be difficult to control, often leading to a mixture of ortho- and para-substituted products, di-substituted products, and diarylmethane side products.[2][5] Given the availability of safer and more specific synthetic routes, the Blanc reaction should be avoided for this substrate.

Q3: What are the recommended synthetic routes to this compound?

There are several more reliable and safer methods than direct aromatic chloromethylation. The choice depends on the availability of starting materials and desired scale.

  • Route A: N-Alkylation (Recommended): This is a direct and common approach involving the N-alkylation of 2-chloromethylmorpholine with benzyl bromide in the presence of a base. It offers good control and avoids the hazardous reagents of the Blanc reaction.[1][6]

  • Route B: From Epichlorohydrin: A convergent approach where epichlorohydrin reacts with benzylamine. This method builds the morpholine ring and attaches the benzyl group in a single sequence.[1] It is particularly useful for creating diverse analogs by simply changing the starting amine.

Q4: What are the primary safety concerns when handling this compound?

The target compound itself is an irritant to the eyes, respiratory system, and skin.[6] It is also an alkylating agent. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, with a focus on the recommended N-alkylation route.

Q5: My reaction yield is very low or I recovered only starting material. What went wrong?

This is a common issue often related to reaction conditions.

  • Probable Cause 1: Ineffective Base. The base is critical for deprotonating the morpholine nitrogen, making it nucleophilic. If the base is too weak or sterically hindered, the reaction will not proceed efficiently.

    • Solution: Use a non-nucleophilic base of sufficient strength. Potassium carbonate (K₂CO₃) is a common and effective choice. Ensure the base is anhydrous, as water can interfere with the reaction.

  • Probable Cause 2: Improper Solvent Choice. The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.

    • Solution: A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is typically recommended. These solvents effectively solvate the cation of the base and do not interfere with the nucleophilic attack.[7]

  • Probable Cause 3: Insufficient Temperature or Reaction Time. N-alkylation reactions can be slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 50-60 °C) can significantly increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.

Q6: My final product is impure and I see multiple spots on the TLC. How can I improve selectivity?

Side product formation is often a result of over-alkylation or side reactions of the starting materials.

  • Probable Cause 1: Quaternization of the Product. The product, this compound, is a tertiary amine and can be further alkylated by benzyl bromide to form a quaternary ammonium salt. This is a common issue in amine alkylations.[8]

    • Solution: Carefully control the stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the amine (2-chloromethylmorpholine) relative to the alkylating agent (benzyl bromide). This ensures the more expensive benzyl bromide is consumed and minimizes the chance of it reacting with the product.

  • Probable Cause 2: Degradation of Reagents. Benzyl bromide can be sensitive to light and air, and 2-chloromethylmorpholine can be unstable over long-term storage.

    • Solution: Use fresh, high-purity reagents. If necessary, purify the benzyl bromide by distillation before use.

Q7: I am having difficulty purifying the final product. It is an oil and co-elutes with starting material during column chromatography.

Purification can be challenging due to the physical properties of the product.

  • Solution 1: Optimize Chromatography. Use a shallow solvent gradient during column chromatography to improve separation. A hexane/ethyl acetate system is a good starting point. Test solvent systems thoroughly with TLC before running the column.

  • Solution 2: Salt Formation and Crystallization. If the product is an oil, it can often be converted to a solid crystalline salt, which is much easier to purify. Dissolve the crude oil in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in ether. The resulting hydrochloride salt will often precipitate and can be collected by filtration and recrystallized.

Data Summary Tables

Table 1: Comparison of Primary Synthetic Routes

Feature Route A: N-Alkylation Route B: From Epichlorohydrin
Starting Materials 2-Chloromethylmorpholine, Benzyl Bromide Epichlorohydrin, Benzylamine
Key Reagents Base (e.g., K₂CO₃), Solvent (e.g., ACN) Solvent (e.g., MeOH, EtOH)
Primary Advantage Direct, good for specific target Convergent, good for analog synthesis
Common Challenge Potential for over-alkylation Control of regioselectivity

| Reference |[1],[6] |[1] |

Table 2: Physical Properties of this compound

Property Value Source
CAS Number 40987-25-5
Molecular Formula C₁₂H₁₆ClNO
Appearance White to Yellow Solid
Melting Point 46-50 °C
Boiling Point 262-264 °C [6]

| Storage Temp. | 2-8 °C | |

Visualized Workflows and Mechanisms

Diagram 1: Discouraged Blanc Chloromethylation Pathway

cluster_reactants Reactants cluster_products Products NBzM N-Benzylmorpholine Desired Chloromethylated Product (ortho/para mixture) NBzM->Desired Main Reaction Side1 Di-substituted Product NBzM->Side1 Side Reaction Reagents CH₂O, HCl, ZnCl₂ Reagents->Desired Carcinogen Bis(chloromethyl) ether (BCME) Reagents->Carcinogen Hazardous Byproduct Formation Side2 Diarylmethane Adduct Desired->Side2 Side Reaction

Caption: The hazardous Blanc reaction, leading to multiple side products and the potent carcinogen BCME.

Diagram 2: Recommended Synthesis via N-Alkylation

cluster_reactants Starting Materials cluster_conditions Conditions cluster_products Product CMM 2-Chloromethylmorpholine Product This compound CMM->Product BnBr Benzyl Bromide BnBr->Product Base K₂CO₃ Solvent Acetonitrile Heat Heat (50-60 °C)

Caption: The recommended, safer N-alkylation route to the target molecule.

Diagram 3: Troubleshooting Workflow for Low Yield

Start Problem: Low Reaction Yield Check_TLC Analyze TLC Plate Start->Check_TLC Only_SM Only Starting Material Visible? Check_TLC->Only_SM SM_Product Both Starting Material & Product Visible? Check_TLC->SM_Product Only_SM->SM_Product No Check_Base Verify Base Quality (Anhydrous? Sufficiently Strong?) Only_SM->Check_Base Yes Check_Time Increase Reaction Time SM_Product->Check_Time Yes Check_Temp Increase Reaction Temperature Check_Base->Check_Temp Sol_Base Action: Use fresh, anhydrous K₂CO₃ Check_Base->Sol_Base Sol_Temp Action: Heat to 50-60 °C Check_Temp->Sol_Temp Monitor Monitor by TLC Every 1-2 hours Check_Time->Monitor Sol_Time Action: Continue reaction and monitor Monitor->Sol_Time

Caption: A step-by-step workflow for troubleshooting low product yield in the N-alkylation reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

This protocol describes a representative procedure for the N-alkylation of 2-chloromethylmorpholine.

Materials:

  • 2-Chloromethylmorpholine hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (ACN), anhydrous

  • Sodium hydroxide (NaOH), 1M aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Preparation of Free Base: In a separatory funnel, dissolve 2-chloromethylmorpholine hydrochloride in water. Add 1M NaOH solution dropwise until the pH is >12. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 2-chloromethylmorpholine free base as an oil. Use this immediately in the next step.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the freshly prepared 2-chloromethylmorpholine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Reagent Addition: Add benzyl bromide (0.95 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete (disappearance of benzyl bromide), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

References

  • Benchchem. This compound | 40987-25-5. URL: https://www.benchchem.com/product/40987-25-5
  • ChemBK. This compound. URL: https://www.chembk.com/en/chem/4-benzyl-2-(chloromethyl)morpholine
  • MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. URL: https://www.mdpi.com/1420-3049/27/19/6620
  • Wikipedia. Blanc chloromethylation. URL: https://en.wikipedia.
  • Durham E-Theses. New studies in aromatic chloromethylation. URL: https://etheses.dur.ac.uk/3757/
  • Sciencemadness Discussion Board. Blanc Chloromethylation - Removing BCME from Product. URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=154315
  • Chemistry LibreTexts. Reactions of Amines. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.06%3A_Reactions_of_Amines
  • Sigma-Aldrich. 4-BENZYL-2-CHLOROMETHYL-MORPHOLINE | 40987-25-5. URL: https://www.sigmaaldrich.

Sources

Technical Support Center: Proactive Prevention of Bis(chloromethyl) Ether (BCME) Impurity Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the prevention of bis(chloromethyl) ether (BCME) impurities. This guide is designed to provide you, the researcher, with the technical knowledge and practical steps necessary to identify, control, and eliminate the formation of this hazardous impurity in your experiments. As a potent carcinogen, even trace amounts of BCME are a significant safety concern. This resource will equip you with the expertise to ensure the integrity of your research and the safety of your laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is bis(chloromethyl) ether (BCME) and why is it a concern?

Bis(chloromethyl) ether is a volatile, colorless liquid with a suffocating odor. It is not a naturally occurring compound but can be an unintended byproduct in chemical reactions. The primary concern with BCME is its classification as a potent human carcinogen, with chronic exposure linked to an increased risk of lung cancer. Due to its high toxicity, regulatory bodies like OSHA, NIOSH, and ACGIH have established stringent exposure limits.

Q2: Under what conditions does BCME form?

BCME can form spontaneously when formaldehyde and hydrogen chloride (HCl) are present together, particularly in anhydrous or low-water conditions and at a very low pH. The reaction can occur in both the liquid and vapor phases. While high concentrations of the reactants favor its formation, BCME has been detected even at low ppm levels of formaldehyde and HCl.

Q3: My procedure involves both formaldehyde and a chloride source. Am I at risk of forming BCME?

The potential for BCME formation exists whenever formaldehyde and a chloride source (especially HCl) are combined, particularly in non-aqueous solvents. The risk is heightened in reactions that generate HCl in situ in the presence of formaldehyde. It is crucial to assess your specific reaction conditions, including solvent, temperature, and pH, to determine the likelihood of BCME formation.

Q4: How can I detect the presence of BCME in my reaction mixture?

Several analytical methods can detect and quantify BCME. The OSHA-recommended method (OSHA 10) involves derivatization followed by gas chromatography with an electron capture detector (GC-ECD). Gas chromatography-mass spectrometry (GC-MS) is also a highly sensitive and specific method for the determination of BCME.

Troubleshooting Guide: Identifying and Mitigating BCME Formation

This section provides a systematic approach to troubleshooting potential BCME formation in your experiments.

Issue 1: Unexpected side products observed in reactions involving formaldehyde and HCl.

Possible Cause: Formation of BCME.

Troubleshooting Steps:

  • Analytical Confirmation:

    • Carefully take a small aliquot of your reaction mixture.

    • Quench the aliquot immediately with an aqueous solution of a basic organic amine, such as aqueous ammonia or a tertiary amine, to neutralize HCl and decompose any BCME. Note that BCME is not readily decomposed by water or aqueous base alone due to its low solubility.

    • Analyze the quenched sample using a validated analytical method like GC-MS to confirm the presence and quantity of BCME.

  • Reaction Condition Review:

    • Solvent: Are you using a non-aqueous solvent? Anhydrous conditions favor BCME formation.

    • Temperature: While the reaction can occur at room temperature, elevated temperatures can increase the rate of formation.

    • Concentration: High concentrations of formaldehyde and HCl significantly increase the risk.

Issue 2: Confirmation of BCME presence in the reaction mixture.

Immediate Actions:

  • Cease the Experiment Safely: Stop the reaction under controlled conditions in a well-ventilated fume hood.

  • Implement Engineering Controls: Ensure all work is conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Decontamination: Prepare a decontamination solution. An aqueous solution containing a basic organic amine (e.g., a tertiary amine), a nonionic surfactant, and an alkali-metal hydroxide is effective for decontaminating surfaces.

Proactive Prevention Strategies

The most effective approach to managing BCME is to prevent its formation from the outset.

Strategy 1: Modification of Reaction Conditions

If the use of formaldehyde and HCl is unavoidable, certain modifications can minimize BCME formation:

  • Introduce Water: The presence of water favors the hydrolysis of BCME back to formaldehyde and HCl. If your reaction chemistry allows, the use of aqueous solutions can significantly reduce the risk.

  • Control Reagent Addition: Add the limiting reagent slowly to keep its instantaneous concentration low. Consider the order of addition to avoid having high concentrations of both formaldehyde and HCl present simultaneously.

  • Temperature Control: Maintain the lowest practical reaction temperature to reduce the reaction rate.

  • pH Control: Avoid highly acidic conditions where possible.

Strategy 2: Utilization of Alternative Reagents

A highly recommended and safer approach is to replace the formaldehyde/HCl combination with alternative reagents that do not produce BCME.

Alternative for Chloromethylation: Dimethoxymethane and Acetyl Chloride

For reactions such as the methoxymethylation (MOM) protection of alcohols, using dimethoxymethane and a halide donor like acetyl chloride in the presence of a catalytic amount of a Lewis acid (e.g., zinc bromide) is a safer alternative. This method avoids the co-presence of formaldehyde and HCl, thus preventing BCME formation.

Experimental Protocols

Protocol 1: Safer Methoxymethylation of an Alcohol

This protocol describes a method for the protection of an alcohol using dimethoxymethane and acetyl chloride, which avoids the formation of BCME.

Materials:

  • Alcohol to be protected

  • Dimethoxymethane (anhydrous)

  • Acetyl chloride

  • Zinc bromide (ZnBr₂) (anhydrous)

  • Anhydrous toluene

  • Diisopropylethylamine (DIPEA)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Chloromethyl Methyl Ether (CMME) Reagent (in situ):

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the anhydrous zinc bromide catalyst in anhydrous dimethoxymethane.

    • Add anhydrous toluene as a solvent.

    • Slowly add acetyl chloride to the mixture at room temperature. The reaction is typically complete within 2-3 hours. This generates a solution of CMME in toluene.

  • Methoxymethylation of the Alcohol:

    • Cool the freshly prepared CMME solution to 5-10 °C in an ice-water bath.

    • Add the alcohol to be protected in one portion.

    • Slowly add diisopropylethylamine (DIPEA) dropwise over 30 minutes, ensuring the internal temperature remains below 25 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours or until completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

  • Workup and Quenching:

    • Cool the reaction mixture to 0 °C.

    • Dilute the reaction mixture with ethyl acetate.

    • Slowly add a saturated aqueous solution of ammonium chloride with vigorous stirring. Continue stirring for at least 5 minutes to ensure complete quenching of any residual CMME.

    • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product as necessary (e.g., by column chromatography).

Protocol 2: Decontamination of BCME-Contaminated Surfaces

This protocol outlines a method for the safe decontamination of laboratory surfaces contaminated with BCME.

Materials:

  • Decontamination solution: An aqueous solution containing a basic tertiary alkyl polyamine, an alkali metal hydroxide (e.g., sodium hydroxide), and a nonionic surfactant.

  • Appropriate PPE: Chemical-resistant gloves, lab coat, safety goggles, and a face shield.

  • Absorbent pads

  • Waste disposal bags labeled for hazardous waste.

Procedure:

  • Ensure Proper Ventilation: Perform the decontamination procedure in a well-ventilated fume hood.

  • Prepare the Decontamination Solution: Prepare the decontamination solution according to established safety protocols.

  • Apply the Solution: Liberally apply the decontamination solution to the contaminated surface.

  • Allow Contact Time: Allow the solution to remain in contact with the surface for a sufficient time to ensure complete decomposition of the BCME.

  • Wipe and Rinse: Wipe the surface with absorbent pads. Dispose of the pads in a labeled hazardous waste bag.

  • Final Rinse: Rinse the surface thoroughly with water.

  • Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's guidelines.

Data Presentation

Table 1: Occupational Exposure Limits for Bis(chloromethyl) ether

Regulatory BodyExposure LimitNotes
OSHA (Occupational Safety and Health Administration) No specific PEL established. Regulated under the 13 Carcinogens standard (29 CFR 1910.1003).Exposure must be reduced to the lowest feasible concentration.
NIOSH (National Institute for Occupational Safety and Health) Recommends limiting exposure to the lowest feasible concentration.Classified as a potential occupational carcinogen.
ACGIH (American Conference of Governmental Industrial Hygienists) TLV-TWA: 0.001 ppm (0.0047 mg/m³)Classified as an A1, confirmed human carcinogen.

Visualizations

BCME Formation Pathway

The following diagram illustrates the acid-catalyzed formation of bis(chloromethyl) ether from two molecules of formaldehyde and hydrogen chloride.

BCME_Formation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 2 HCHO 2 Formaldehyde Protonated_HCHO Protonated Formaldehyde [CH2OH]+ 2 HCHO->Protonated_HCHO + H+ (from HCl) 2 HCl 2 HCl Chloromethanol Chloromethanol (CH2ClOH) Protonated_HCHO->Chloromethanol + Cl- BCME Bis(chloromethyl) ether (ClCH2OCH2Cl) Chloromethanol->BCME + Protonated Formaldehyde - H2O H2O Water BCME_Prevention_Workflow start Planning a reaction involving formaldehyde or a precursor check_chloride Does the reaction involve a chloride source, especially HCl? start->check_chloride no_risk Low risk of BCME formation. Proceed with standard safety precautions. check_chloride->no_risk No assess_alternatives Can alternative reagents be used? (e.g., dimethoxymethane/acetyl chloride) check_chloride->assess_alternatives Yes use_alternatives Use safer alternative reagents. Follow established protocols. assess_alternatives->use_alternatives Yes modify_conditions Modify reaction conditions: - Add water (if possible) - Control reagent addition rate - Maintain low temperature - Control pH assess_alternatives->modify_conditions No implement_monitoring Implement analytical monitoring for BCME. modify_conditions->implement_monitoring decontamination_plan Have a decontamination and quenching plan in place. implement_monitoring->decontamination_plan

Technical Support Center: Mitigation of Hydroxymethyl Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate the formation of hydroxymethyl byproducts in their experiments. This resource provides in-depth technical guidance, from foundational principles to actionable protocols, ensuring the integrity and purity of your target compounds.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are hydroxymethyl byproducts, and why are they a concern?

Hydroxymethyl byproducts are unwanted chemical entities that arise during chemical synthesis and processing. A prevalent example is 5-hydroxymethylfurfural (HMF), an organic compound formed from the dehydration of reducing sugars like glucose and fructose.[1][2] These byproducts are a significant concern in drug development and chemical synthesis for several reasons:

  • Purity and Safety: They represent impurities that can compromise the safety and efficacy of the final product. In pharmaceutical preparations, even minor impurities can have significant biological effects.

  • Yield Reduction: The formation of byproducts consumes starting materials, thereby reducing the overall yield of the desired compound.[3][4]

  • Downstream Complications: Byproducts can interfere with subsequent reaction steps or complicate purification processes, increasing time and cost.[5]

  • Regulatory Scrutiny: Regulatory agencies have stringent requirements for the purity of drug substances, making byproduct control a critical aspect of process development.

Q2: What are the primary drivers of hydroxymethyl byproduct formation?

The formation of these byproducts is typically multifactorial.[6] Key drivers include:

  • Temperature: Elevated temperatures significantly accelerate the dehydration reactions that lead to byproduct formation.[6][7]

  • pH: Acidic conditions are a major catalyst for the formation of compounds like HMF.[3][6][7] The lower the pH, the more favorable the reaction environment for sugar dehydration.

  • Starting Materials: The type of sugar used can influence the rate of byproduct formation. For instance, fructose is more susceptible to dehydration to HMF than glucose.[3][7]

  • Water Activity: Low water activity, or high sugar concentration, can increase the rate of dehydration reactions.[7]

Troubleshooting Guides: Proactive Mitigation Strategies

This section provides detailed troubleshooting guides to address specific challenges related to hydroxymethyl byproduct formation.

Issue 1: High Levels of Byproducts Detected Post-Reaction

If you are observing unexpectedly high levels of hydroxymethyl byproducts in your reaction mixture, consider the following troubleshooting steps.

Root Cause Analysis Diagram

cluster_0 Problem: High Hydroxymethyl Byproducts cluster_1 Potential Causes cluster_2 Mitigation Strategies High_Byproducts High Byproduct Levels Detected Temp Excessive Temperature High_Byproducts->Temp pH Low pH (Acidic) High_Byproducts->pH Time Prolonged Reaction Time High_Byproducts->Time Reactants Reactive Starting Materials (e.g., Fructose) High_Byproducts->Reactants Optimize_Temp Optimize Temperature and Time Temp->Optimize_Temp Adjust_pH pH Control and Buffering pH->Adjust_pH Time->Optimize_Temp Change_Reactants Modify Starting Materials Reactants->Change_Reactants Use_Scavengers Introduce Scavengers Adjust_pH->Use_Scavengers If pH adjustment is limited

Caption: Troubleshooting logic for high byproduct formation.

Step-by-Step Mitigation Protocol:

  • Reaction Parameter Optimization:

    • Temperature Control: Systematically lower the reaction temperature in increments of 5-10°C to find the optimal balance between reaction rate and byproduct formation.[7] Techniques like high-temperature short-time (HTST) processing can be beneficial.[7]

    • Time Limitation: Reduce the overall reaction or heating time to minimize the exposure of sensitive materials to harsh conditions.[1]

  • pH Management:

    • Buffering: Introduce a suitable buffer system to maintain a pH closer to neutral.[7] This can significantly suppress acid-catalyzed dehydration.

    • Alkaline Additives: In some cases, the careful addition of a mild base can neutralize acidic catalysts.[2][7]

  • Reactant Modification:

    • Sugar Substitution: If possible, substitute highly reactive sugars like fructose with less reactive ones such as glucose.[3][7]

Data Summary: Impact of pH on Byproduct Formation

pH LevelRelative HMF Formation RateReference
3.0High[6]
5.0Moderate[8]
7.0Low[7]
8.0Very Low[9]
Issue 2: Byproduct Formation During Storage or Downstream Processing

Byproducts can also form after the primary reaction is complete, particularly during storage or subsequent processing steps that involve heat.

Preventative Workflow

Start Crude Product Cooling Rapid Cooling Start->Cooling Storage Controlled Storage (Low Temp, Neutral pH) Cooling->Storage Purification Purification Step Storage->Purification Final Pure Product Purification->Final

Caption: Workflow to prevent post-reaction byproduct formation.

Recommended Actions:

  • Rapid Cooling: Immediately cool the reaction mixture after completion to halt thermally driven side reactions.

  • Controlled Storage: Store intermediate and final products at reduced temperatures and, if necessary, adjust the pH to a neutral range to ensure long-term stability.[1]

  • Use of Scavengers: For formulations where byproduct formation is a persistent issue, the inclusion of nitrite scavengers like ascorbic acid or α-tocopherol can be considered.[10]

Reactive Strategy: Byproduct Removal Post-Formation

In instances where byproduct formation is unavoidable, the focus shifts to effective purification.

Purification Strategy Selection

Purification MethodPrincipleBest ForReference
Column Chromatography Separation based on differential adsorption to a stationary phase.Separating isomers and byproducts with different polarities.[11][12]
Preparative HPLC High-resolution separation based on partitioning between mobile and stationary phases.Achieving very high purity (>98%) and separating closely related compounds.[11]
Crystallization/Recrystallization Separation based on differences in solubility at varying temperatures.Isolating a pure crystalline compound from a solution.[12]
Liquid-Liquid Extraction Separation based on differential solubility in two immiscible solvents.Removing impurities with significantly different solubility profiles.[13]
Scavenging Resins Covalent or ionic binding of impurities to a solid support.Selectively removing specific functional groups or excess reagents.[14]

Experimental Protocol: Silica Gel Column Chromatography for HMF Removal

This protocol provides a general guideline for the removal of HMF from a reaction mixture. The specific solvent system will need to be optimized for your compound of interest.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them for the presence of your target compound and the hydroxymethyl byproduct using an appropriate analytical method like HPLC-UV or LC-MS.[1][15][16]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods for Detection and Quantification

Accurate detection and quantification of hydroxymethyl byproducts are crucial for process control and quality assurance.

Analytical MethodPrincipleSensitivity & SpecificityReference
HPLC-UV Chromatographic separation followed by UV-Vis detection.Good for routine quantification when byproducts have a chromophore.[1][16]
LC-MS/MS Chromatographic separation coupled with mass spectrometry.High sensitivity and specificity, ideal for complex matrices and trace-level detection.[16][17]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Suitable for volatile byproducts; may require derivatization.[18]

References

  • The Science Behind HMF: Formation, Detection, and Mitigation Strategies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • How can the formation of 5-Hydroxymethylfurfural (HMF) in processed foods or beverages be minimized during heat treatment? (2025, November 17). Sugar Energy.
  • Hydroxymethylfurfural – Knowledge and References. (n.d.). Taylor & Francis.
  • Hydroxymethylfurfural. (n.d.). In Wikipedia.
  • Shapla, U. M., Solayman, M., Alam, N., Khalil, M. I., & Gan, S. H. (2018). 5-Hydroxymethylfurfural (HMF) levels in honey and other food products: effects on bees and human health. Chemistry Central Journal, 12(1), 35.
  • How does the chemical structure of 5-Hydroxymethylfurfural (HMF) influence its reactivity and stability during industrial processes? (2025, September 8). Sugar Energy.
  • How does 5-Hydroxymethylfurfural (HMF) interact with other chemical intermediates during downstream processing or formulation? (2025, August 18). Sugar Energy.
  • Effect of synthesis pH on the structure and catalytic properties of FeMo catalysts. (2019, December 17). RSC Advances.
  • Purification strategies to remove impurities from synthetic Methyl 4-O-feruloylquinate. (n.d.). Benchchem.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
  • Purification Techniques. (n.d.). Journal of New Developments in Chemistry.
  • Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. (n.d.). MDPI.
  • Selectively Removing Organic Impurities? It's Easy If You Do It Smartly. (2022, October 1). SiliCycle.
  • List of purification methods in chemistry. (n.d.). In Wikipedia.
  • CN104297399A - Method for detecting byproducts 4-methylimidazole and 2-acetyl-4-hydroxy-butylimidazole in caramel pigment. (n.d.). Google Patents.
  • N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products. (n.d.).
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • Detecting 7-Desmethyl-3-hydroxyagomelatine: A Comparative Guide to Analytical Methods. (2025, December). Benchchem.
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.

Sources

Optimizing temperature and solvent for 4-Benzyl-2-(chloromethyl)morpholine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-benzyl-2-(chloromethyl)morpholine. This document offers in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges encountered during experimentation. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your synthetic work.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am consistently obtaining a low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yield is a common challenge that can stem from several factors, primarily related to reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A well-chosen solvent system (e.g., ethyl acetate/hexanes) should show the disappearance of the starting materials and the appearance of the product spot. If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature. Ensure vigorous stirring to maintain a homogenous reaction mixture.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can promote side reactions and decomposition of reactants or products.

    • Solution: For the N-alkylation of 2-(chloromethyl)morpholine with benzyl bromide, a temperature range of 40-60°C is often optimal when using solvents like acetonitrile.[1] For the reaction of benzylamine with epichlorohydrin, the optimal temperature may vary, and it's crucial to perform small-scale experiments to determine the ideal temperature for your specific conditions.

  • Choice of Base and Solvent: The selection of the base and solvent system is crucial for efficient synthesis.[2]

    • Solution: In the N-alkylation route, a moderately strong base like potassium carbonate (K₂CO₃) is commonly used. Ensure it is finely powdered and anhydrous to maximize its reactivity. The solvent choice impacts the solubility of reagents and the reaction rate. Polar aprotic solvents like acetonitrile or DMF are often preferred for SN2 reactions.

  • Poor Quality of Reagents: The purity of your starting materials is paramount. Impurities in 2-(chloromethyl)morpholine, benzyl bromide, or benzylamine can lead to unwanted side reactions and lower yields.

    • Solution: Ensure your reagents are of high purity. If necessary, purify the starting materials before use. For instance, benzylamine can be purified by vacuum distillation.

Issue 2: Formation of Multiple Products (Side Reactions)

Question: My TLC analysis shows multiple spots in the product mixture, indicating the formation of side products. What are these impurities and how can I minimize them?

Answer:

The formation of byproducts is a common issue. The nature of these impurities depends on the synthetic route chosen.

  • Over-alkylation (Quaternization): In the N-alkylation of 2-(chloromethyl)morpholine, the desired product, a tertiary amine, can be further alkylated by benzyl bromide to form a quaternary ammonium salt.[1] This is a common side reaction that consumes both the product and the alkylating agent.

    • Solution:

      • Control Stoichiometry: Use a precise stoichiometry, with only a slight excess of benzyl bromide (e.g., 1.05-1.1 equivalents).

      • Slow Addition: Add the benzyl bromide dropwise to the reaction mixture to maintain a low concentration of the alkylating agent, thereby minimizing the chance of a second alkylation.

  • Reaction of Epichlorohydrin at Both Ends: In the synthesis using benzylamine and epichlorohydrin, it's possible for the amine to react with two molecules of epichlorohydrin, or for two molecules of benzylamine to react with one molecule of epichlorohydrin, leading to complex mixtures.

    • Solution:

      • Control Stoichiometry and Temperature: Careful control of the molar ratio of the reactants is crucial. A 1:1 molar ratio is a good starting point. The reaction temperature should be optimized to favor the desired 1:1 adduct formation.

  • Polymerization of Epichlorohydrin: Epichlorohydrin can polymerize under certain conditions, especially in the presence of acidic or basic catalysts at elevated temperatures.[3]

    • Solution: Maintain a controlled temperature and avoid the use of overly strong acids or bases that might initiate polymerization.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are the best purification strategies?

Answer:

Effective purification is essential to obtain the desired product in high purity. The choice of method depends on the nature of the impurities.

  • Unreacted Starting Materials: Residual 2-(chloromethyl)morpholine, benzyl bromide, or benzylamine are common impurities.

    • Solution:

      • Aqueous Wash: An acidic wash (e.g., dilute HCl) can be used to remove unreacted benzylamine by converting it to its water-soluble hydrochloride salt. A basic wash (e.g., saturated sodium bicarbonate solution) can help remove any acidic byproducts.

      • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the product from both starting materials and non-polar byproducts.[4] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

      • Vacuum Distillation: this compound has a relatively high boiling point (262-264°C), making vacuum distillation a suitable purification method, especially for larger scale syntheses.[5]

  • Quaternary Ammonium Salt: If over-alkylation has occurred, the resulting quaternary ammonium salt is highly polar and will likely remain in the aqueous phase during an extraction or stick to the baseline on a silica gel TLC plate.

    • Solution: The primary strategy is to prevent its formation as described in the side reactions section. If present, it can often be separated from the desired product by simple extraction, as the product is soluble in organic solvents while the salt is more soluble in water.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the N-alkylation of 2-(chloromethyl)morpholine with benzyl bromide?

A1: Polar aprotic solvents are generally preferred for this SN2 reaction. Acetonitrile is a common and effective choice as it readily dissolves the reactants and facilitates the reaction.[6][7] Dimethylformamide (DMF) can also be used. The choice of solvent can influence the reaction rate, so it may be beneficial to screen a few solvents to find the optimal one for your specific setup.

Q2: What is the role of the base in the N-alkylation reaction?

A2: The base, typically potassium carbonate (K₂CO₃) or another non-nucleophilic base, is essential to deprotonate the secondary amine of the 2-(chloromethyl)morpholine. This generates the more nucleophilic free amine, which can then readily attack the electrophilic benzyl bromide.

Q3: How can I monitor the progress of the reaction between benzylamine and epichlorohydrin?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[3][8] Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The disappearance of the benzylamine and epichlorohydrin spots and the appearance of a new product spot will indicate the progression of the reaction. Staining with potassium permanganate can be useful for visualizing the spots if they are not UV-active.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Benzyl bromide and 2-(chloromethyl)morpholine are lachrymators and irritants. [5] They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

  • Epichlorohydrin is a toxic and reactive compound. [9] Handle it with care in a fume hood.

  • The reaction can be exothermic. When adding reagents, especially on a larger scale, it is advisable to use an ice bath to control the temperature and prevent a runaway reaction.

Data Presentation

Table 1: Recommended Solvent and Temperature Conditions for N-Alkylation

SolventBaseTemperature Range (°C)Expected Yield (%)Notes
AcetonitrileK₂CO₃60-8085-95A common and effective system. Refluxing may be required.[7][10]
DMFK₂CO₃Room Temperature - 6080-90Good solubility of reactants, but requires more rigorous purification to remove the high-boiling solvent.
THFNaH0 - Room Temperature75-85Requires anhydrous conditions due to the use of sodium hydride.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

Materials:

  • 2-(Chloromethyl)morpholine

  • Benzyl bromide

  • Potassium carbonate (anhydrous, finely powdered)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(chloromethyl)morpholine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Slowly add benzyl bromide (1.05 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: Synthesis of this compound from Benzylamine and Epichlorohydrin

Materials:

  • Benzylamine

  • Epichlorohydrin

  • A suitable solvent (e.g., methanol or ethanol)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) in the chosen solvent.

  • Cool the solution in an ice bath and slowly add epichlorohydrin (1.0 eq) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a predetermined optimal temperature (e.g., 40-50°C).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine to remove any water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by vacuum distillation or column chromatography.

Visualization of Key Processes

Reaction Mechanism: N-Alkylation

N_Alkylation cluster_reactants Reactants cluster_products Products 2_chloromethylmorpholine 2-(Chloromethyl)morpholine (Secondary Amine) benzyl_bromide Benzyl Bromide (Alkylating Agent) 2_chloromethylmorpholine->benzyl_bromide Nucleophilic Attack (SN2) product This compound benzyl_bromide->product Forms C-N bond salt KHCO₃ + KBr benzyl_bromide->salt Forms KBr base Base (K₂CO₃) base->2_chloromethylmorpholine Deprotonation base->salt Forms KHCO₃

Caption: N-Alkylation of 2-(chloromethyl)morpholine with benzyl bromide.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion via TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes complete Reaction Complete incomplete->complete No extend_time->check_completion increase_temp Increase Temperature extend_time->increase_temp increase_temp->check_completion check_reagents Check Reagent Quality impure Impure Reagents? check_reagents->impure purify_reagents Purify Starting Materials impure->purify_reagents Yes check_conditions Review Reaction Conditions impure->check_conditions No purify_reagents->start suboptimal Suboptimal Conditions? check_conditions->suboptimal optimize_solvent Optimize Solvent/Base suboptimal->optimize_solvent Yes purification_issue Investigate Purification Losses suboptimal->purification_issue No optimize_solvent->start optimize_temp Optimize Temperature optimize_temp->start complete->check_reagents end Improved Yield purification_issue->end

Caption: Systematic workflow for troubleshooting low product yield.

References

  • ChemBK. (2024, April 9). This compound.
  • Khan, I. A., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.
  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • Pennington, F. C., & Daniels, J. (1964). Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks.
  • Molteni, G., & Gatti, A. (n.d.). Synthesis of 4-methyl-2-[α-(2-methoxy-phenoxy)-4-chloro-benzyl]-morpholine. Molbase.
  • Zarghi, A., et al. (2016). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. PMC - NIH.
  • Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE.
  • Supporting Information. (n.d.). General procedure A1-2.
  • RSC Publishing. (n.d.). Green Chemistry.
  • Scite.ai. (n.d.). The Reaction of Epichlorohydrin with Secondary Amines.
  • Google Patents. (n.d.). US4054542A - Amine-epichlorohydrin polymeric compositions.
  • ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • MDPI. (2022). Carboxylation Reaction of Epichlorohydrin: Spectra-Based Experimental and Analytical System for Online Reaction Study.
  • ChemRxiv. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Organic Syntheses. (n.d.). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin.
  • ResearchGate. (n.d.). Representative morpholine ring formation reactions.

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Handling and storage recommendations for 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Benzyl-2-(chloromethyl)morpholine (CAS 40987-25-5). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling, storage, and application of this versatile synthetic intermediate. As a substituted morpholine, this compound is a valuable building block, but its reactive chloromethyl group necessitates careful management to ensure experimental success and laboratory safety.[1] This guide provides in-depth, field-proven insights into its practical use, troubleshooting potential issues, and answering frequently asked questions.

Section 1: Core Chemical Properties & Safety Data Summary

Properly understanding the chemical's characteristics is the foundation of its safe and effective use. This compound is a corrosive substance that demands strict adherence to safety protocols.[2][3]

PropertyValueSource
Molecular Formula C₁₂H₁₆ClNO[2][3]
Molecular Weight 225.72 g/mol [2]
Appearance White to Yellow Solid or Colorless Liquid[4][5]
Primary Hazards H314: Causes severe skin burns and eye damage.[2][3][6]
Additional Hazards May be harmful if swallowed (H302) and may cause respiratory irritation (H335).[3] Some data suggests it may be toxic in contact with skin (H311) and cause an allergic skin reaction (H317).[7]
Signal Word Danger[2][6]

Section 2: Frequently Asked Questions (FAQs)

Here we address common queries regarding the handling and storage of this compound.

Q1: What are the absolute essential personal protective equipment (PPE) requirements for handling this compound?

A1: Due to its corrosive nature, a comprehensive PPE setup is mandatory.[2] Always wear:

  • Eye/Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be used if there is a risk of splashing.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any tears or perforations before use.[8]

  • Body Protection: A flame-retardant lab coat or long-sleeved impervious clothing is essential to prevent skin contact.[6]

  • Respiratory Protection: All handling of the compound should be performed in a certified chemical fume hood to avoid inhalation of vapors or mists.[2][8]

Q2: What are the optimal long-term storage conditions for this compound?

A2: To maintain the integrity and reactivity of the compound, store it in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For optimal stability, some suppliers recommend refrigeration at 2-8°C or even storage in a freezer.[5][7] It is crucial to store it away from incompatible materials such as strong oxidizing agents, bases, and amines to prevent hazardous reactions.[10]

Q3: The compound is described as both a solid and a liquid. Which is correct?

A3: The physical state can vary depending on purity and ambient temperature. It has a reported melting point between -7°C and 46-50°C, which explains the discrepancy.[4][5] Always be prepared to handle it as either a low-melting solid or a viscous liquid. If it is solid, ensure you do not heat it excessively to melt it, as thermal decomposition can release irritating gases.[2]

Q4: How should I dispose of waste containing this compound?

A4: Waste must be treated as hazardous. Do not discharge it into sewer systems.[6] Any unreacted material should be cautiously quenched (see Section 4, Protocol 2). The resulting solution should be neutralized and then placed in a clearly labeled, sealed container for disposal by a licensed chemical waste management company, in accordance with local, state, and federal regulations.[11][12]

Q5: Can the N-benzyl group be cleaved during my reaction?

A5: Yes, this is a possibility. The N-benzyl group is a common protecting group that can be removed under certain conditions, most notably via catalytic hydrogenolysis (e.g., using Palladium on carbon with a hydrogen source).[10][13] If your synthetic route involves reagents that can facilitate debenzylation and this is not the desired outcome, you may need to reconsider your reaction conditions or choice of protecting group. Conversely, if debenzylation is the goal, this is a viable strategy.[14]

Section 3: Troubleshooting Guide for Synthesis

The reactivity of the chloromethyl group is key to this compound's utility but can also be the source of experimental challenges.[1] This section provides a logical framework for troubleshooting common issues in nucleophilic substitution reactions.

Diagram: Troubleshooting Low Yield in Nucleophilic Substitution

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Nucleophile 1. Assess Nucleophile Start->Check_Nucleophile Check_Conditions 2. Evaluate Reaction Conditions Start->Check_Conditions Check_Substrate 3. Verify Substrate Integrity Start->Check_Substrate Check_Side_Reactions 4. Investigate Side Products (TLC/LC-MS) Start->Check_Side_Reactions Sol_Nucleophile1 Use fresh / purified nucleophile Check_Nucleophile->Sol_Nucleophile1 Degraded? Sol_Nucleophile2 Switch to a stronger, less hindered nucleophile Check_Nucleophile->Sol_Nucleophile2 Too weak? Sol_Conditions1 Use anhydrous polar aprotic solvent (DMF, DMSO) Check_Conditions->Sol_Conditions1 Wrong solvent? Sol_Conditions2 Increase temperature or reaction time incrementally Check_Conditions->Sol_Conditions2 Insufficient energy? Sol_Substrate Store substrate under inert gas; handle quickly Check_Substrate->Sol_Substrate Decomposed? Sol_Side_Reactions1 If elimination (E2): Use less basic nucleophile, lower temperature Check_Side_Reactions->Sol_Side_Reactions1 New nonpolar spot? Sol_Side_Reactions2 If hydrolysis: Ensure strictly anhydrous conditions Check_Side_Reactions->Sol_Side_Reactions2 New polar spot?

Caption: A decision tree for troubleshooting low-yielding Sₙ2 reactions.

Problem: My nucleophilic substitution reaction has a low or zero yield.

This is a common issue when working with alkyl halides. The reaction is typically a bimolecular nucleophilic substitution (Sₙ2).[4][15] The success of this reaction is highly dependent on several factors.[15]

Potential Cause Explanation & Causality Recommended Solution
Weak or Inactive Nucleophile The rate of an Sₙ2 reaction is directly proportional to the strength of the nucleophile.[4] If the nucleophile is inherently weak, sterically hindered, or has degraded due to improper storage (e.g., oxidation, hydration), it will not effectively displace the chloride leaving group.[15]Verify the purity and activity of your nucleophile. If possible, use a freshly opened bottle or purify it before use. Consider switching to a stronger or less sterically hindered nucleophile.[2]
Inappropriate Solvent Choice Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for Sₙ2 reactions because they solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive.[2] Protic solvents (e.g., water, methanol, ethanol) will form a solvent shell around the nucleophile through hydrogen bonding, stabilizing it and drastically reducing its reactivity.[15]Switch to a high-purity, anhydrous polar aprotic solvent. Ensure all glassware is flame- or oven-dried to remove traces of water, which can deactivate strong nucleophiles.[2]
Presence of Side Reactions Elimination (E2): If your nucleophile is also a strong, bulky base, it can abstract a proton from the carbon adjacent to the chloromethyl group, leading to an elimination product instead of a substitution product. This is more likely at higher temperatures.[15] Hydrolysis: If trace water is present in the reaction, it can act as a nucleophile, hydrolyzing the chloromethyl group to a hydroxymethyl group.For Elimination: Use a less basic nucleophile if the chemistry allows. Lowering the reaction temperature often favors substitution over elimination.[15] For Hydrolysis: Maintain strictly anhydrous conditions. Use dry solvents and an inert atmosphere (Nitrogen or Argon).
Substrate Instability Although generally stable under recommended storage, the compound can degrade if exposed to moisture or incompatible chemicals, leading to lower effective concentration and the introduction of impurities.Always use the compound from a properly stored, tightly sealed container. If you suspect degradation, consider purifying the material before use.

Section 4: Key Experimental Protocols

Adherence to standardized protocols is critical for both safety and reproducibility.

Protocol 1: General Handling and Dispensing

This protocol outlines the minimum safety requirements for handling the reagent.

Handling_Workflow Start Start: Prepare for Handling Step1 1. Don Full PPE (Goggles, Lab Coat, Gloves) Start->Step1 Step2 2. Work Inside a Certified Chemical Fume Hood Step1->Step2 Step3 3. Prepare Inert Atmosphere (N₂ or Ar), if required Step2->Step3 Step4 4. Weigh Compound Quickly into a Tared, Dry Vessel Step3->Step4 Step5 5. Tightly Reseal Main Container Immediately Step4->Step5 Step6 6. Clean Spatula and Weighing Area with Appropriate Solvent Step5->Step6 End End: Proceed with Experiment Step6->End

Caption: Standard workflow for safely dispensing the reagent.

Methodology:

  • Preparation: Before retrieving the compound from storage, ensure your workspace in the chemical fume hood is clean and uncluttered. Have all necessary glassware, reagents, and waste containers ready.

  • Personal Protection: Don all required PPE as outlined in the FAQ section.[8]

  • Dispensing: a. Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. b. If the reaction is sensitive to air or moisture, perform the transfer under a blanket of inert gas (e.g., Nitrogen or Argon). c. Quickly weigh the desired amount of the compound into a dry, tared reaction vessel. d. Immediately and tightly reseal the main container. Parafilm can be used for an extra seal.

  • Cleanup: Wipe down the spatula and the balance area with a cloth dampened with a suitable solvent (e.g., isopropanol) to decontaminate surfaces. Dispose of the cloth in the solid hazardous waste container.

  • Post-Handling: Wash hands and any exposed skin thoroughly after completing the task.[13]

Protocol 2: Safe Quenching of a Reaction Mixture

This protocol describes how to safely neutralize a reaction after it is complete. The primary goal is to deactivate any remaining reactive species in a controlled manner.

Methodology:

  • Cool the Reaction: Before quenching, cool the reaction vessel in an ice/water bath to 0°C. This will help dissipate the heat generated during the exothermic quenching process.[3]

  • Prepare Quenching Agent: Choose an appropriate quenching agent. For deactivating alkyl chlorides, a slow addition of a protic solvent is often effective. A common choice is isopropanol or ethanol, followed by water.[16][17]

  • Slow Addition: With vigorous stirring, add the quenching agent dropwise to the reaction mixture. Never add the reaction mixture to the quenching agent. Monitor for any signs of a vigorous reaction (e.g., gas evolution, rapid temperature increase).[16]

  • Complete the Quench: After the initial reactivity subsides, continue the slow addition of the quenching agent. Once the addition is complete, allow the mixture to slowly warm to room temperature while stirring.

  • Neutralization and Workup: After the quench is complete, proceed with your standard aqueous workup, which may include neutralization with a weak acid or base (e.g., saturated sodium bicarbonate solution) before extraction.[6]

References

  • PubChem. This compound.
  • Sarpong, R. (2016, November 22). Quenching of Water Reactive Materials. University of California, Berkeley. [Link]
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]
  • Anslyn Group. Anslyn Group Safety Manual.
  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. [Link]
  • ChemBK. This compound. [Link]
  • Rewolinski, M., et al. An efficient method for the N-debenzylation of aromatic heterocycles.
  • National Institutes of Health. (2024, June 12).
  • National Institutes of Health. (2011, December 13).
  • University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals. [Link]
  • UConn Health. Waste Stream Disposal –Quick Sheet. [Link]

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Technical Support Center: 4-Benzyl-2-(chloromethyl)morpholine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of nucleophilic substitution with 4-Benzyl-2-(chloromethyl)morpholine.

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct, problem-solution format, grounded in established chemical principles and field-proven insights.

Core Principles of Reactivity

This compound is a valuable synthetic intermediate characterized by a morpholine scaffold, an N-benzyl protecting group, and a reactive chloromethyl group at the C2 position.[1] The primary utility of this compound lies in its susceptibility to nucleophilic substitution reactions, where the chlorine atom, a good leaving group, is displaced by a wide range of nucleophiles.[1]

These reactions predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The key to success lies in understanding and optimizing the interplay between the substrate, nucleophile, solvent, and reaction conditions. The benzylic group provides lipophilicity, while the morpholine ring can influence the molecule's conformation and solubility.[1]

Caption: General SN2 mechanism for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?

This is the most common issue and typically points to one of three areas: nucleophile reactivity, solvent choice, or reaction conditions.

Potential Cause A: Poor Nucleophile Reactivity The SN2 reaction rate is directly dependent on the strength of the nucleophile.[4] Weak nucleophiles react slowly or not at all.

  • Expert Insight: Nucleophilicity is not solely about basicity. While related, factors like polarizability and solvation play a huge role. For instance, in protic solvents, iodide (I⁻) is a better nucleophile than fluoride (F⁻) because it is larger, more polarizable, and less tightly solvated.

  • Troubleshooting Steps:

    • Assess Nucleophile Strength: If using a neutral nucleophile (e.g., an alcohol or a primary/secondary amine), it may be too weak. It often requires deprotonation with a suitable, non-nucleophilic base (e.g., NaH, K₂CO₃, or a hindered amine base like DBU) to generate the more potent anionic form (alkoxide or amide).[5]

    • Switch to a Stronger Nucleophile: If possible, consider using a more reactive nucleophile.

Nucleophile TypeExamplesRelative Reactivity
Strong RS⁻, I⁻, CN⁻, N₃⁻, R₂N⁻High
Moderate Br⁻, RNH₂, RCO₂⁻Medium
Weak H₂O, ROH, RCOOHLow
Very Weak Cl⁻, F⁻Very Low
Caption: Relative reactivity of common nucleophiles in SN2 reactions.

Potential Cause B: Inappropriate Solvent Choice The choice of solvent is arguably the most critical parameter for a successful SN2 reaction. The solvent's role is to dissolve the reactants and stabilize the transition state, but its interaction with the nucleophile can dramatically alter reactivity.[6][7]

  • Expert Insight: SN2 reactions are favored by polar aprotic solvents .[8][9] These solvents (e.g., DMF, DMSO, acetonitrile) can dissolve ionic nucleophiles but do not strongly solvate the anion. This leaves the nucleophile "naked" and highly reactive.[6] In contrast, polar protic solvents (e.g., water, methanol, ethanol) form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that blunts their reactivity and significantly slows the reaction.[9][10]

solvent_effect cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nu_protic Nu⁻ H1 H⁺ H1->Nu_protic H2 H⁺ H2->Nu_protic H3 H⁺ H3->Nu_protic H4 H⁺ H4->Nu_protic label_protic Solvent cage hinders nucleophile. REACTION IS SLOW. Nu_aprotic Nu⁻ C1 Cation⁺ C2 Cation⁺ label_aprotic 'Naked' nucleophile is highly reactive. REACTION IS FAST.

Caption: Effect of solvent on nucleophile reactivity in SN2 reactions.

  • Troubleshooting Steps:

    • Verify Solvent Type: Ensure you are using a polar aprotic solvent.

    • Ensure Anhydrous Conditions: Water is a protic solvent and can interfere with the reaction. Use anhydrous solvents, especially when working with highly reactive anionic nucleophiles.

    • Solvent Optimization: If one polar aprotic solvent gives poor results, try another.

SolventTypeDielectric Constant (ε)Notes
Dimethylformamide (DMF)Polar Aprotic37Excellent choice, dissolves many salts.
Dimethyl sulfoxide (DMSO)Polar Aprotic47Highly polar, can accelerate slow reactions.
Acetonitrile (MeCN)Polar Aprotic37.5Good general-purpose solvent.
AcetonePolar Aprotic21Less polar, but effective for many reactions.[9]
Methanol (MeOH)Polar Protic33Avoid for SN2 ; will solvate nucleophile.
Water (H₂O)Polar Protic80Avoid for SN2 ; promotes SN1 and solvates nucleophiles.[11]

Potential Cause C: Insufficient Temperature or Reaction Time Nucleophilic substitutions, like most reactions, are temperature-dependent.

  • Troubleshooting Steps:

    • Reaction Monitoring: Do not rely on a fixed reaction time from a literature procedure. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

    • Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the heat. A common range is 50-80 °C.[12] Be aware that excessive heat can promote side reactions like elimination (E2).

Q2: I'm observing multiple spots on my TLC plate. What are the potential side reactions?

Potential Cause: E2 Elimination While SN2 is generally favored for primary halides like this one, the competing E2 elimination pathway can occur, especially with a sterically bulky or strongly basic nucleophile at elevated temperatures.[13] This would result in the formation of an alkene.

  • Mitigation Strategy:

    • Use a nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻).

    • Avoid sterically hindered, strong bases (e.g., potassium tert-butoxide).

    • Run the reaction at the lowest effective temperature.

Q3: The reaction seems to work, but I'm having trouble with the work-up and purification.

Issue: Emulsion during Aqueous Work-up The N-benzyl group makes the molecule relatively nonpolar and "greasy," which can lead to the formation of stable emulsions during extraction with aqueous and organic layers.

  • Solution:

    • Add Brine: After the initial aqueous wash, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.[12]

    • Filter through Celite: Pass the emulsified mixture through a pad of Celite or diatomaceous earth.

    • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

Issue: Co-elution during Column Chromatography The product may have a similar polarity to the starting material or byproducts, making separation difficult.

  • Solution:

    • Optimize Solvent System: Systematically screen different solvent systems for your silica gel chromatography. A common starting point is a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).

    • Alternative Purification: If chromatography fails, consider converting the product to a salt (e.g., hydrochloride salt by adding HCl in ether) and purifying it via recrystallization.

Q4: My starting material is enantiomerically pure. What is the stereochemical outcome of the reaction?

This compound is a chiral molecule. The carbon to which the chloromethyl group is attached (C2) is a stereocenter.

  • Expert Insight: The SN2 reaction proceeds through a backside attack mechanism. This results in a complete inversion of stereochemistry at the electrophilic carbon center.[2][14] If you start with the (R)-enantiomer of the substrate, the product will have the (S)-configuration, and vice-versa. This is a hallmark of the SN2 pathway.

stereochemistry (R)-Substrate (R)-Configuration TS_Inversion Backside Attack by Nu⁻ (R)-Substrate->TS_Inversion Sₙ2 Reaction (S)-Product (S)-Configuration TS_Inversion->(S)-Product Inversion of Stereochemistry

Caption: Stereochemical inversion during the SN2 reaction.

  • Practical Implication: If the stereochemistry of your final molecule is critical, you must start with an enantiomerically pure form of this compound. Such materials can be synthesized from chiral starting materials like (R)- or (S)-epichlorohydrin.[1] If you begin with a racemic mixture, your product will also be a racemic mixture.

Validated Starting Protocol: General SN2 Reaction

This protocol provides a robust starting point for reacting this compound with a generic anionic nucleophile (Nu⁻).

Materials:

  • This compound (1.0 eq)

  • Nucleophile source (e.g., Sodium salt of nucleophile, 1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Reaction vessel with magnetic stirrer and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the nucleophile source in the anhydrous solvent.

  • Substrate Addition: To the stirred solution of the nucleophile, add a solution of this compound in the same solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).[12]

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS at regular intervals (e.g., every hour).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, 3 times).[12]

  • Washing: Combine the organic layers and wash with water, followed by brine to remove the solvent and break any emulsions.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.

References

  • This compound | 40987-25-5. Benchchem.
  • This compound. ChemBK.
  • SN2 Effect of Solvent. OpenOChem Learn.
  • Analysis of solvent effect on SN2 reactions by different theoretical models. ResearchGate.
  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.
  • Troubleshooting low yields in nucleophilic substitution on pyrimidine rings. Benchchem.
  • SN1 vs SN2. KPU Pressbooks.
  • Characteristics of the SN2 Reaction. Chemistry LibreTexts.
  • Solvent Effects on Sn2 Reactions. YouTube.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions.... PMC - PubMed Central.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central.
  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
  • N-Dealkylation of Amines. MDPI.
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • The Discovery of Nucleophilic Substitution Reactions. Organic Chemistry Class Notes.
  • Nucleophilic substitution reactions (video). Khan Academy.
  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube.

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Technical Support Center: Impurity Analysis of 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for Analytical methods for detecting impurities in 4-Benzyl-2-(chloromethyl)morpholine.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the analysis of this compound. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document provides in-depth, experience-driven answers to common analytical challenges, detailed experimental protocols, and troubleshooting guides designed to ensure robust and reliable impurity profiling.

Frequently Asked Questions (FAQs) & Analytical Strategy

This section addresses common questions encountered during the impurity analysis of this compound, blending theoretical principles with practical solutions.

Q1: What are the potential impurities I should be looking for in this compound?

A1: Impurities in this compound can be broadly categorized based on their origin, as defined by the International Council for Harmonisation (ICH) guidelines.[2]

  • Organic Impurities: These are the most common and can include:

    • Starting Materials: Unreacted precursors from the synthesis, such as benzylamine, epichlorohydrin, or 2-chloromethylmorpholine and benzyl bromide.[1]

    • By-products: Compounds formed from side reactions during synthesis. This could include isomers, products of over-alkylation, or dimers. For instance, if benzyl chloride is used as a raw material, impurities like benzaldehyde or α,α-dichlorotoluene could be present.[3]

    • Intermediates: Partially reacted molecules that did not proceed to the final product, like N-benzyl-2-morpholinone if that synthetic route is used.[1]

    • Degradation Products: Impurities that form during storage or manufacturing due to exposure to stress factors like acid, base, heat, light, or oxygen.[2]

  • Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, catalysts (e.g., palladium catalysts), or residual metals.[2]

  • Residual Solvents: Organic or inorganic liquids used during synthesis and purification (e.g., toluene, acetonitrile, ethanol).[2]

Q2: What are the regulatory limits for these impurities?

A2: The acceptable limits for impurities are governed by the ICH Q3A(R2) guideline for new drug substances.[4][5] The thresholds are based on the maximum daily dose (MDD) of the final drug product and dictate the level at which an impurity must be reported, identified, and qualified (i.e., assessed for safety).

Maximum Daily Dose (MDD) Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10%0.15%
> 2 g/day 0.03%0.05%0.05%
Table 1: ICH Q3A(R2) Impurity Thresholds. These thresholds are critical for setting specifications for the purity of this compound.[2][6]
Q3: Which analytical technique is best for routine purity analysis: HPLC or GC?

A3: The choice depends on the specific impurities you are targeting. A multi-technique approach is often the most comprehensive.

  • High-Performance Liquid Chromatography (HPLC) is the primary and most versatile technique for analyzing this compound and its non-volatile organic impurities.[7][8] A reversed-phase HPLC method with UV detection is typically the gold standard for routine quality control and quantification.

  • Gas Chromatography (GC) , especially when coupled with a mass spectrometer (GC-MS), is ideal for analyzing volatile impurities.[9] This includes residual solvents and volatile by-products from synthesis, such as toluene.[3][10] Headspace GC is the preferred method for this analysis to avoid interference from the non-volatile main compound.

Below is a decision tree to guide your selection of the primary analytical technique.

G start Impurity Analysis Required q_volatile Is the target impurity volatile? (e.g., Residual Solvents) start->q_volatile gc_path Use Gas Chromatography (GC-MS) - Ideal for volatiles - Headspace sampling is preferred q_volatile->gc_path Yes hplc_path Use High-Performance Liquid Chromatography (HPLC-UV/MS) - Best for non-volatile process impurities and degradants q_volatile->hplc_path No q_structure Is the structure unknown? hplc_path->q_structure quantify Quantify using validated HPLC or GC method q_structure->quantify No isolate Isolate Impurity (e.g., Prep-HPLC) q_structure->isolate Yes elucidate Elucidate Structure (LC-MS, NMR, FT-IR) isolate->elucidate elucidate->quantify

Caption: Decision tree for selecting the appropriate analytical technique.

Troubleshooting Guide: HPLC Method Development

Q4: I am developing an HPLC method, but my peak for this compound is tailing. What should I do?

A4: Peak tailing for amine-containing compounds like morpholine derivatives is a common issue in reversed-phase HPLC. It is typically caused by secondary interactions between the basic nitrogen atom and residual acidic silanol groups on the silica-based column packing.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase.[7] At a lower pH (around 2.5-3.5), the morpholine nitrogen will be protonated. This minimizes its interaction with the silanol groups, leading to a more symmetrical peak shape.

  • Use a Base-Deactivated Column: Employ a column specifically designed for analyzing basic compounds. These columns have end-capping technologies that shield the residual silanol groups.

  • Add a Competing Base: In some cases, adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can occupy the active silanol sites, preventing the analyte from interacting with them.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

Q5: I see unexpected peaks in my chromatogram. How do I determine their source?

A5: Unexpected peaks can originate from the sample, the solvent/mobile phase, or the HPLC system itself. A systematic approach is required for identification.

G start Unexpected Peak Observed step1 1. Inject a Blank (Mobile Phase or Diluent) start->step1 q1 Is the peak present in the blank? step1->q1 res1_yes Source is Contamination: - Mobile Phase - Diluent - System Carryover q1->res1_yes Yes res1_no Peak is Sample-Related q1->res1_no No step2 2. Compare with Reference Standard and Placebo/Excipients (if applicable) res1_no->step2 q2 Does the peak match a known impurity or excipient? step2->q2 res2_yes Peak is a Known Impurity or Excipient Degradant q2->res2_yes Yes res2_no Peak is an Unknown Degradant or Process Impurity q2->res2_no No step3 3. Use a Diode Array Detector (DAD) to check peak purity res2_no->step3 step4 4. Proceed to LC-MS for mass identification and fragmentation analysis step3->step4

Caption: Logical workflow for troubleshooting unexpected HPLC peaks.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for a reversed-phase HPLC method capable of separating this compound from its potential impurities and degradation products.

Parameter Condition Rationale/Expertise
Instrumentation HPLC system with UV/DAD detectorDAD allows for peak purity analysis and spectral identification.
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides good retention for moderately non-polar compounds like this one.
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileTFA is used as an ion-pairing agent to improve the peak shape of the basic analyte.[7] Acetonitrile is a common organic modifier.
Gradient Start at 30% B, ramp to 90% B over 20 min, hold for 5 min, return to 30% B and equilibrate for 5 min.A gradient is essential to elute a wide range of impurities with varying polarities. This must be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControls retention time reproducibility.
Detection 254 nmThe benzyl group provides strong UV absorbance at this wavelength. A full spectrum should be checked to find the optimal wavelength.
Injection Vol. 10 µLShould be optimized to avoid column overload.
Sample Prep. Dissolve sample in mobile phase A/B (50:50 v/v) to a concentration of ~0.5 mg/mL.Ensures sample is fully dissolved and compatible with the mobile phase.

Table 2: Recommended Starting Parameters for HPLC-UV Analysis.

Protocol 2: Headspace GC-MS for Residual Solvents

This method is designed to detect and quantify volatile residual solvents without interference from the main compound.

Parameter Condition Rationale/Expertise
Instrumentation Headspace Sampler coupled to a GC-MS systemHeadspace sampling introduces only volatile components into the GC, protecting the system from the non-volatile API.[10]
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar columnProvides good separation for a wide range of common organic solvents.[10]
Headspace Vial 20 mL vial with ~100 mg of sampleThe amount should be consistent and optimized.
Incubation Temp. 110 °CMust be high enough to volatilize solvents but low enough to prevent thermal degradation of the sample.[10]
Incubation Time 10-20 minutesAllows the headspace to reach equilibrium.
Carrier Gas Helium at 1.0 mL/minInert carrier gas.
GC Oven Program Start at 40°C (hold 5 min), ramp to 240°C at 10°C/min (hold 5 min)A typical program to separate common solvents with varying boiling points.
MS Detector Electron Impact (EI) at 70 eV, Scan range 35-350 amuStandard EI ionization provides reproducible fragmentation patterns for library matching and identification.

Table 3: Recommended Starting Parameters for Headspace GC-MS Analysis.

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[11][12] The goal is to achieve 5-20% degradation of the active substance.

Stress Condition Typical Reagent/Condition Purpose
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 2-8 hoursTo identify degradation products susceptible to low pH.
Base Hydrolysis 0.1 M NaOH, heat at 60°C for 2-8 hoursTo identify degradation products susceptible to high pH.[11]
Oxidation 3% H₂O₂, room temperature for 24 hoursTo identify oxidation products.
Thermal Solid sample in oven at 80°C for 48 hoursTo assess solid-state thermal stability.
Photolytic Sample exposed to ICH-specified light conditions (UV/Vis)To assess light sensitivity.[13]

Table 4: General Conditions for Forced Degradation Studies. Samples should be neutralized after acid/base stress before analysis.[14]

The Role of Advanced Spectroscopic Techniques

Q6: My LC-MS analysis shows an unknown impurity with a mass of [M+H]⁺ = 242. How can I confirm its structure?

A6: While LC-MS provides the molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for unequivocal structure elucidation of unknown impurities.

General Workflow:

  • Isolate the Impurity: Use preparative HPLC to collect a sufficient quantity (typically >1 mg) of the unknown impurity.

  • Acquire NMR Spectra: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a suite of NMR experiments.[15]

    • ¹H NMR: Provides information on the number and type of protons and their connectivity.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal proton-proton and proton-carbon correlations, allowing you to piece together the molecular structure fragment by fragment.

  • Structure Elucidation: By analyzing the combined data from MS and NMR, you can confidently propose and confirm the structure of the unknown impurity. For example, a mass shift of +16 could indicate oxidation, which would be confirmed in the NMR by changes in chemical shifts or the appearance of new signals.

References

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investig
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
  • ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy - gmp-compliance.org.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines - Benchchem.
  • spectroscopic analysis (NMR, IR, Mass Spec) of morpholine and its analogues - Benchchem.
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
  • This compound | 40987-25-5 - Benchchem.
  • A Comparative Guide to Purity Assessment of 4-Benzylmorpholine: HPLC vs. GC-MS - Benchchem.
  • Forced Degrad
  • Overview of forced degradation | Download Scientific Diagram - ResearchG
  • Recognizing the NMR p
  • Forced Degrad
  • Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research.
  • Development of forced degradation and stability indic
  • Pharmaceutical impurities and degradation products: Uses and applic
  • Technical Support Center: (R)
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chrom
  • Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products - MDPI.

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Strategies to control regioselectivity in the synthesis of 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyl-2-(chloromethyl)morpholine serves as a critical building block in the synthesis of various biologically active compounds, most notably the antidepressant reboxetine.[1][2][3][4][5] Its molecular structure, featuring a morpholine ring with a benzyl group at the nitrogen (N4) and a reactive chloromethyl group at the C2 position, makes it a versatile synthetic intermediate.[6] The primary challenge in its synthesis lies in controlling the regioselectivity—ensuring that the benzyl group attaches to the nitrogen atom and not the oxygen, and that the chloromethyl group is correctly positioned. This guide will explore the key strategies to achieve this control.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the primary synthetic routes to this compound?

There are two predominant strategies for synthesizing this target molecule:

  • Route A: N-Alkylation of a Pre-formed Morpholine Ring. This approach involves synthesizing 2-(chloromethyl)morpholine first, followed by the N-alkylation with benzyl bromide or a similar benzylating agent.[6]

  • Route B: Cyclization of an Acyclic Precursor. This method typically involves the reaction of a suitably substituted amino alcohol with an electrophile that brings in the remaining atoms of the morpholine ring, often in a one-pot or sequential process. A common example is the reaction of benzylamine with epichlorohydrin.[6]

Troubleshooting Guide: Common Issues and Solutions
Problem 1: Poor Regioselectivity in N-Alkylation (Route A) - O-Alkylation as a side product.

Symptoms:

  • Formation of a significant amount of the O-benzylated isomer.

  • Complex product mixture, making purification difficult.

  • Low yield of the desired N-benzylated product.

Root Cause Analysis: The core of this issue lies in the competing nucleophilicity of the nitrogen and oxygen atoms in the starting amino alcohol or the morpholine ring. While the nitrogen is generally more nucleophilic, under certain conditions, O-alkylation can become a significant side reaction. Factors influencing this include:

  • Base Strength and Steric Hindrance: A strong, non-nucleophilic base is crucial to deprotonate the nitrogen selectively without promoting O-alkylation.

  • Solvent Effects: The choice of solvent can influence the relative nucleophilicity of the N and O atoms. Protic solvents can solvate the nitrogen lone pair, potentially reducing its reactivity.

  • Leaving Group on the Benzylating Agent: A better leaving group (e.g., triflate vs. chloride) can lead to a more reactive electrophile, which may be less selective.

Solutions & Strategies:

  • Protecting Group Strategy: The most robust method to ensure N-alkylation is to protect the hydroxyl group before the benzylation step. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a common choice as it can be easily installed and removed under mild conditions.[7]

    • Protocol:

      • React 2-(hydroxymethyl)morpholine with TBDMS-Cl and imidazole in an aprotic solvent like DMF.

      • Isolate the O-protected intermediate.

      • Perform the N-benzylation using benzyl bromide and a mild base (e.g., K₂CO₃).

      • Deprotect the silyl ether using a fluoride source like TBAF.

  • Optimization of Reaction Conditions:

    • Base Selection: Use a sterically hindered, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) to favor deprotonation of the less hindered nitrogen.[8][9]

    • Solvent Choice: Employ aprotic polar solvents like DMF or DMSO to enhance the nucleophilicity of the nitrogen.

    • Temperature Control: Running the reaction at lower temperatures can often improve selectivity.

ParameterRecommended ConditionRationale
Base Potassium tert-butoxide (t-BuOK)Sterically hindered, favors N-deprotonation.
Solvent Dimethylformamide (DMF)Aprotic, polar; enhances nitrogen nucleophilicity.
Temperature 0 °C to room temperatureLower temperature can increase selectivity.
Problem 2: Lack of Regiocontrol in Ring Formation (Route B).

Symptoms:

  • Formation of isomeric products, such as the 3-(chloromethyl)morpholine derivative.

  • Low overall yield of the desired 2-substituted product.

Root Cause Analysis: When constructing the morpholine ring from an acyclic precursor, the regioselectivity of the cyclization step is paramount. For instance, in the reaction of benzylamine with epichlorohydrin, the initial nucleophilic attack of the amine can occur at either carbon of the epoxide. The subsequent intramolecular cyclization must then proceed in a way that places the chloromethyl group at the C2 position.

Solutions & Strategies:

  • Stepwise Synthesis for Unambiguous Regiochemistry: A more controlled approach involves a stepwise sequence:

    • First, react benzylamine with a protected version of epichlorohydrin or a related three-carbon unit where the future C2 and C3 positions are clearly defined.

    • This is followed by deprotection and cyclization.

  • Use of Chiral Starting Materials: Employing enantiomerically pure starting materials, such as (R)- or (S)-epichlorohydrin, can provide excellent control over the stereochemistry and, consequently, the regiochemistry of the final product.[6]

Problem 3: Formation of Dimerization or Polymerization Products.

Symptoms:

  • Presence of high molecular weight species in the reaction mixture.

  • Low recovery of the desired monomeric product.

Root Cause Analysis: This issue often arises from intermolecular reactions competing with the desired intramolecular cyclization. This is particularly prevalent in Route B if the reaction conditions favor intermolecular nucleophilic attack.

Solutions & Strategies:

  • High Dilution Conditions: Performing the cyclization step under high dilution conditions (i.e., very low concentration of the reactant) will favor the intramolecular reaction over intermolecular reactions. This is a classic strategy for ring-forming reactions.

  • Slow Addition: Adding the acyclic precursor slowly to the reaction mixture containing the cyclization catalyst or base can also maintain a low instantaneous concentration, thus promoting intramolecular cyclization.

Visualizing the Synthetic Strategies

To better understand the key decision points in the synthesis, the following diagrams illustrate the main routes and the points where regioselectivity must be controlled.

Synthetic_Routes cluster_0 Route A: N-Alkylation of Pre-formed Ring cluster_1 Route B: Cyclization of Acyclic Precursor Start_A 2-(Hydroxymethyl)morpholine Chlorination Chlorination (e.g., SOCl₂) Start_A->Chlorination Step 1 Intermediate_A 2-(Chloromethyl)morpholine Chlorination->Intermediate_A N_Benzylation N-Benzylation (BnBr, Base) Intermediate_A->N_Benzylation Step 2 (Regioselectivity Challenge) Product_A This compound N_Benzylation->Product_A Start_B1 Benzylamine Ring_Formation Ring Formation & Cyclization Start_B1->Ring_Formation Start_B2 Epichlorohydrin Start_B2->Ring_Formation Product_B This compound Ring_Formation->Product_B (Regioselectivity Challenge)

Caption: Key Synthetic Routes to this compound.

Troubleshooting_Regioselectivity Problem Poor Regioselectivity (N- vs. O-Alkylation) Solution1 Protecting Group Strategy (e.g., TBDMS) Problem->Solution1 Most Robust Solution2 Optimize Reaction Conditions Problem->Solution2 Alternative Base Base Selection (e.g., t-BuOK) Solution2->Base Solvent Solvent Choice (e.g., DMF) Solution2->Solvent Temperature Temperature Control Solution2->Temperature

Caption: Decision Tree for Troubleshooting Poor Regioselectivity.

Conclusion

Controlling regioselectivity in the synthesis of this compound is a critical aspect that directly impacts the efficiency and success of the overall synthetic campaign. By understanding the underlying principles of competing nucleophilicity and reaction kinetics, and by implementing strategies such as the use of protecting groups, optimization of reaction conditions, and control of reactant concentrations, researchers can effectively overcome the common challenges associated with this synthesis. This guide provides a framework for troubleshooting and developing robust and reproducible synthetic protocols for this important pharmaceutical intermediate.

References

  • Liu, C., Lin, Z.-W., Zhou, Z.-H., & Chen, H.-B. (2017). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & Biomolecular Chemistry, 15(25), 5395–5401. [Link]
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • PubChem. (n.d.). Reboxetine.
  • ResearchGate. (2017). Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine).
  • ResearchGate. (2017). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • U.S. National Library of Medicine. (2008). (S, S)-2-[α-(2-(2-[ 18 F]Fluoroethoxy)phenoxy)benzyl]morpholine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US).

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Technical Support Center: 4-Benzyl-2-(chloromethyl)morpholine Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Benzyl-2-(chloromethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions regarding its potential degradation pathways. Our aim is to equip you with the knowledge to anticipate stability issues, design robust analytical methods, and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under typical laboratory conditions?

Based on its chemical structure, this compound possesses two primary sites susceptible to degradation: the reactive chloromethyl group and the N-benzyl group. The main degradation pathways to consider are hydrolysis, oxidation, and to a lesser extent, photolysis. The morpholine ring itself is generally stable but can undergo cleavage under harsh conditions.

Q2: I am observing an unexpected peak in my chromatogram when analyzing a sample of this compound that has been stored in a protic solvent. What could this be?

An unexpected peak, particularly in the presence of protic solvents like water or alcohols, strongly suggests hydrolysis of the chloromethyl group. The chlorine atom is a good leaving group and can be displaced by a nucleophile.[1] In an aqueous environment, this would result in the formation of 4-Benzyl-2-(hydroxymethyl)morpholine. If an alcohol is the solvent, you would expect the corresponding ether. We recommend confirming the identity of this impurity using mass spectrometry.

Q3: My sample of this compound has developed a yellowish tint over time, even when stored in the dark. What could be the cause?

A color change to yellow often indicates oxidative degradation. The tertiary amine of the morpholine ring and the benzylic position are susceptible to oxidation. This can lead to the formation of N-oxides or cleavage of the benzyl group to form benzaldehyde and 4-benzylmorpholine. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q4: Are there any specific storage conditions recommended to ensure the stability of this compound?

Yes, proper storage is crucial. Based on available safety data sheets and chemical properties, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, ideally at 2-8°C.[2][3] To prevent degradation, protect it from moisture, strong oxidizing agents, and prolonged exposure to light.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[4] Below are troubleshooting guides for common issues encountered during these studies with this compound.

Issue 1: No Degradation Observed Under Mild Stress Conditions
  • Plausible Cause: this compound may be relatively stable under the initial stress conditions. Forced degradation studies sometimes require more stringent conditions to achieve a target degradation of 5-20%.[5]

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).

    • Elevate Temperature: If conducting the study at room temperature, consider increasing the temperature to 50-60°C.[5] Monitor the reaction closely to avoid excessive degradation.

    • Extend Exposure Time: Increase the duration of the stress test, taking time points at regular intervals to track the degradation progress.

Issue 2: Rapid and Complete Degradation of the Parent Compound
  • Plausible Cause: The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant to normal storage conditions.

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Decrease the molarity of the acid, base, or oxidizing agent.

    • Lower Temperature: Perform the study at a lower temperature to slow down the reaction rate.

    • Decrease Exposure Time: Sample at earlier time points to capture the primary degradation products.

Issue 3: Poor Resolution Between the Parent Peak and Degradant Peaks in HPLC
  • Plausible Cause: The chromatographic method is not optimized to separate structurally similar compounds. The degradation products, such as the hydrolyzed analog, may have similar polarities to the parent compound.

  • Troubleshooting Steps:

    • Gradient Optimization: Adjust the mobile phase gradient to increase the separation between closely eluting peaks. A shallower gradient can often improve resolution.

    • Change Stationary Phase: Consider using a different HPLC column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to achieve better separation.

    • Modify Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of the analytes and improve separation.

Potential Degradation Pathways and Products

The following sections outline the likely degradation pathways for this compound.

Hydrolytic Degradation

Under aqueous acidic, basic, or neutral conditions, the primary degradation pathway is the hydrolysis of the chloromethyl group to form the corresponding alcohol.

  • Proposed Product: 4-Benzyl-2-(hydroxymethyl)morpholine

  • Mechanism: Nucleophilic substitution (SN1 or SN2) of the chloride by water or hydroxide ion.

Diagram of Hydrolytic Degradation

parent This compound product 4-Benzyl-2-(hydroxymethyl)morpholine parent->product Hydrolysis reagent + H2O (Acid/Base/Neutral)

Caption: Hydrolysis of this compound.

Oxidative Degradation

Oxidation can occur at the tertiary amine or the benzylic position.

  • Proposed Products:

    • This compound N-oxide

    • Benzaldehyde

    • 2-(Chloromethyl)morpholine

  • Mechanism: Oxidation of the nitrogen atom to an N-oxide or oxidative cleavage of the N-benzyl bond.

Diagram of Oxidative Degradation

parent This compound n_oxide This compound N-oxide parent->n_oxide N-Oxidation benzaldehyde Benzaldehyde parent->benzaldehyde N-debenzylation (Oxidative Cleavage) morpholine_deriv 2-(Chloromethyl)morpholine parent->morpholine_deriv N-debenzylation (Oxidative Cleavage)

Caption: Potential oxidative degradation pathways.

Experimental Protocols

The following are sample protocols for conducting forced degradation studies on this compound.

Protocol 1: Acidic and Basic Hydrolysis
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 1 M HCl.

  • Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 1 M NaOH.

  • Incubation: Incubate the solutions at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Neutralize the acidic aliquots with an equivalent amount of 1 M NaOH and the basic aliquots with 1 M HCl.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV/MS method.

Protocol 2: Oxidative Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Oxidation: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature and protect it from light. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze the samples immediately by HPLC-UV/MS.

Data Summary: Hypothetical Degradation Profile

The following table represents hypothetical data from a forced degradation study to illustrate the expected outcomes.

Stress ConditionIncubation Time (hours)Parent Compound Remaining (%)Major Degradation Product
1 M HCl at 60°C24854-Benzyl-2-(hydroxymethyl)morpholine
1 M NaOH at 60°C8784-Benzyl-2-(hydroxymethyl)morpholine
3% H₂O₂ at RT2492This compound N-oxide

References

  • ChemBK. This compound. [Link]
  • MedCrave online.
  • PubChem. This compound. [Link]
  • CORE.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
  • Coriolis Pharma.

Sources

Technical Support Center: Safe Workup Procedures for Reactions Involving 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides detailed, field-proven answers and troubleshooting protocols for researchers, scientists, and drug development professionals working with 4-Benzyl-2-(chloromethyl)morpholine. As a reactive alkylating agent and a substituted morpholine, this compound requires specific handling and workup procedures to ensure safety, maximize yield, and maintain product integrity.

Section 1: Hazard Identification and Safe Handling (FAQs)

This section addresses the most frequently asked questions regarding the safe handling and inherent risks of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous chemical with multiple risk factors. According to safety data, it is corrosive and causes severe skin burns and eye damage.[1][2] It is also an irritant to the skin, eyes, and respiratory system.[3] The primary reactive site, the chloromethyl group, makes it a potent alkylating agent, which necessitates careful handling to avoid unwanted reactions and exposure.

Q2: What is the mandatory Personal Protective Equipment (PPE) when handling this compound?

A2: Due to its corrosive and irritant nature, a comprehensive PPE strategy is non-negotiable. All operations should be conducted inside a certified chemical fume hood.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, inspected before use. Use proper glove removal technique.[4]To prevent skin contact, which can cause severe burns.[1][2]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[2]To protect against splashes that can cause serious eye damage.
Skin and Body A flame-retardant laboratory coat. Ensure clothing is impervious to chemicals.[2]To protect against accidental spills and skin exposure.
Respiratory Use is mandated if exposure limits are exceeded or if irritation is experienced.[2]To prevent inhalation of vapors or aerosols that can irritate the respiratory system.[3]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial for maintaining the chemical's stability and ensuring safety. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4] Store it away from incompatible materials such as strong oxidizing agents and strong acids to prevent hazardous reactions.[3] Some suppliers recommend storing under an inert gas atmosphere.[4]

Section 2: Standard Reaction Workup Protocol

A successful reaction outcome is critically dependent on a well-executed workup procedure. The following steps provide a robust framework for quenching the reaction and isolating the crude product.

Experimental Workflow Overview

The following diagram outlines the standard sequence for a reaction workup involving this compound.

G cluster_0 Step 1: Quenching cluster_1 Step 2: Extraction cluster_2 Step 3: Washing cluster_3 Step 4: Isolation A Reaction Mixture (Post-Completion) B Cool to 0-5 °C (Ice Bath) A->B C Slowly Add Quenching Agent (e.g., sat. aq. NH4Cl) B->C D Stir for 15-30 min at 0-5 °C C->D E Transfer to Separatory Funnel D->E Proceed to Extraction F Add Extraction Solvent (e.g., EtOAc, DCM) E->F G Separate Organic & Aqueous Layers F->G H Back-extract Aqueous Layer G->H I Combine Organic Layers H->I Pool Extracts J Wash with Mild Base (e.g., sat. aq. NaHCO3) I->J K Wash with Brine (sat. aq. NaCl) J->K L Dry Organic Layer (e.g., Na2SO4, MgSO4) K->L Proceed to Drying M Filter or Decant Drying Agent L->M N Concentrate in vacuo (Rotary Evaporator) M->N O Crude Product for Purification N->O

Caption: Standard aqueous workup workflow.

Step-by-Step Methodology

Objective: To safely quench residual reactive species and isolate the crude product from the reaction mixture.

Materials:

  • Reaction mixture

  • Ice-water bath

  • Quenching solution (e.g., saturated aqueous ammonium chloride, pre-chilled)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Washing solutions (e.g., saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride (brine))

  • Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)

  • Standard laboratory glassware including a separatory funnel

Protocol:

  • Reaction Quenching:

    • Causality: This step is critical for safety. The hydrolysis of the unreacted chloromethyl group can be exothermic. Cooling the reaction prevents a dangerous temperature spike.[5][6]

    • Ensure the reaction is complete via an appropriate analytical method (e.g., TLC, LC-MS).

    • Cool the reaction vessel in an ice-water bath to an internal temperature of 0-5 °C.

    • With vigorous stirring, slowly add a pre-chilled quenching agent (e.g., saturated aqueous NH₄Cl solution or cold water).[5] Monitor the internal temperature closely.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure complete hydrolysis of any remaining this compound.

  • Liquid-Liquid Extraction:

    • Causality: This step partitions the desired organic product from water-soluble impurities.[7][8]

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic extraction solvent (e.g., ethyl acetate). The benzyl group on the molecule increases its lipophilicity, favoring partitioning into the organic layer.[9]

    • Gently mix the layers, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the aqueous layer.

    • Perform one or two additional extractions (back-extractions) of the aqueous layer with the organic solvent to maximize product recovery.

  • Aqueous Washes:

    • Causality: Specific washes are used to remove different classes of impurities.

    • Combine all organic extracts in the separatory funnel.

    • Neutralizing Wash: Wash the organic layer with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution. This is crucial to neutralize any hydrochloric acid (HCl) formed during the hydrolysis of the chloromethyl group, which could otherwise cause product degradation.[5][7]

    • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer and aids in breaking emulsions.[7]

  • Drying and Solvent Removal:

    • Causality: This final step removes trace water and the extraction solvent to yield the isolated crude product.[10]

    • Drain the washed organic layer into a clean flask.

    • Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and swirl the flask. Add more drying agent until it no longer clumps together.

    • Filter or decant the organic solution away from the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude product, which can then be further purified (e.g., by column chromatography).

Section 3: Troubleshooting Guide (Q&A)

Issue: Low or No Product Recovery

Q1: I performed the workup, but my final yield is near zero. Where could my product have gone?

A1: This is a common and frustrating issue. There are several likely culprits:

  • Product is in the Aqueous Layer: The morpholine nitrogen in your product is basic. If the aqueous layer became too acidic during the workup (e.g., from HCl generated during the quench), your product may have become protonated (forming a salt) and partitioned into the aqueous layer.[11][12] Solution: Check the pH of your aqueous layer. If it is acidic, you can try to basify it with NaOH or Na₂CO₃ and re-extract it with an organic solvent.

  • Product is Volatile: While this compound itself has a high boiling point, if you have formed a smaller, more volatile derivative, it may have been lost during solvent removal on the rotary evaporator.[12] Solution: Check the contents of your rotovap's cold trap.

  • Product Adhered to Filtration Media: If you performed a filtration (e.g., through Celite), highly polar products can sometimes adsorb onto the filtration medium.[12] Solution: Suspend a small amount of the used filter agent in a suitable solvent and analyze the liquid by TLC.

Q2: My yield is consistently low. What are the common causes of product loss during this specific workup?

A2: Beyond the issues in Q1, low yields often stem from physical problems during the extraction process:

  • Incomplete Extraction: Ensure you are performing multiple extractions (at least 2-3) of the aqueous layer. A single extraction is often insufficient to recover all the product.

  • Emulsion Formation: The presence of both a lipophilic benzyl group and a polar morpholine ring can lead to the formation of stable emulsions between the organic and aqueous layers, trapping product at the interface. See Q5 for how to address this.

  • Product Degradation: If the workup is not performed promptly and at a low temperature, your product may be degrading.[5][12] This is especially true if acidic conditions are not neutralized quickly.

Issue: Product Purity & Stability

Q3: My crude NMR or TLC analysis shows multiple unexpected spots after the workup. What could have happened?

A3: This strongly suggests that your product is unstable under the workup conditions. The most likely cause is degradation due to exposure to acid or base.[12] The HCl generated from quenching the chloromethyl group is a primary suspect. This acid can catalyze decomposition or side reactions if not neutralized promptly.

Q4: How can I prevent my product from degrading during the workup?

A4: The key is temperature control and immediate neutralization.

  • Maintain Low Temperatures: Always perform the quench at 0-5 °C to control the rate of hydrolysis and dissipate heat.[5][6]

  • Immediate Neutralization: After the initial extraction, immediately wash the organic layer with a saturated sodium bicarbonate solution. This will neutralize the problematic HCl before it can cause significant damage to your target molecule.[5][7]

  • Work Efficiently: Do not leave the reaction mixture sitting for extended periods after quenching, especially before the neutralization step.

Issue: Physical Workup Problems

Q5: I have a persistent emulsion that won't separate. How can I break it?

A5: Emulsions are a common challenge. Here is a systematic approach to breaking them.

G start Persistent Emulsion Formed step1 Try Mechanical Agitation: Gently swirl or stir the funnel. start->step1 step2 Add Saturated Brine (NaCl aq.) step1->step2 If fails end Layers Separated step1->end Success step3 Add a few drops of a different organic solvent (e.g., THF). step2->step3 If fails step2->end Success step4 Filter the entire mixture through a pad of Celite or glass wool. step3->step4 If fails step3->end Success step5 Centrifuge the mixture (if equipment is available). step4->step5 If fails step4->end Success step5->end Success

Caption: Troubleshooting guide for breaking emulsions.

Rationale for Emulsion-Breaking Techniques:

  • Brine: Increases the ionic strength of the aqueous phase, which decreases the solubility of organic components in it and helps force the separation of layers.[7]

  • Filtration: The high surface area of Celite or glass wool can help to break up the microscopic droplets that form the emulsion.

  • Centrifugation: Applies a strong force that physically separates the two phases based on their density differences.

Section 4: Advanced Purification & Mechanistic Insights

Q6: How does the pH of the aqueous wash critically affect the isolation of this compound?

A6: The pH of the aqueous phase directly controls the protonation state of the morpholine nitrogen, which in turn dictates the molecule's solubility. This can be used as a powerful purification tool but is also a potential pitfall.

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst poisoning issues encountered in chemical reactions involving 4-Benzyl-2-(chloromethyl)morpholine. Our focus is to deliver not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve challenges in your synthetic workflows.

Introduction: The Challenge of this compound in Catalysis

This compound is a valuable synthetic intermediate, featuring a morpholine core that is prevalent in many pharmaceutical agents. However, its structure presents a dual threat to common transition metal catalysts, particularly those based on palladium. The lone pair of electrons on the morpholine nitrogen and the reactive chloromethyl group can act in concert or independently to poison and deactivate the catalyst, leading to sluggish or incomplete reactions. This guide will dissect these issues and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

Q1: My palladium-catalyzed cross-coupling reaction stalls after partial conversion when using this compound. What is the likely cause?

A1: The most probable cause is catalyst poisoning by the morpholine nitrogen. Secondary amines, like the one in your substrate, are well-known inhibitors of palladium catalysts.[1] The nitrogen's lone pair can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity.[1] This leads to a gradual decrease in the effective catalyst concentration as the reaction proceeds, resulting in a stall.

Q2: I am observing a rapid, initial loss of catalyst activity. Could the chloromethyl group be the culprit?

A2: Yes, while nitrogen poisoning is often gradual, the chloromethyl group can contribute to more immediate deactivation, particularly in reactions sensitive to halides. Chloride ions can alter the electronic properties and coordination sphere of the palladium catalyst. Depending on the reaction, chloride ions can either inhibit or, in some cases, modify the catalytic cycle. In many cross-coupling reactions, excess chloride can lead to the formation of less reactive or inactive palladium-chloride species, disrupting the catalytic cycle.

Q3: Which types of catalysts are most susceptible to poisoning by this substrate?

A3: Palladium catalysts, especially those with electron-rich metal centers and sterically accessible coordination sites, are highly susceptible. This includes common catalysts like Pd/C, Pd(PPh₃)₄, and Pd(OAc)₂. Catalysts for hydrogenation, cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig), and C-H activation are all at risk.

Q4: Can product inhibition be a factor?

A4: Absolutely. If your product also contains an accessible amine, it can be an even more potent poison than the starting material. As the product concentration increases, it can progressively bind to and deactivate the catalyst.

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into the mechanisms of catalyst poisoning by this compound and offers structured approaches to mitigate these issues.

Guide 1: Diagnosing the Poisoning Mechanism

The first step in resolving catalyst deactivation is to understand the root cause. Both the morpholine nitrogen and the chloromethyl group can be responsible.

Mechanism 1: Nitrogen Poisoning (Amine Coordination)

The lone pair on the morpholine's nitrogen atom can act as a Lewis base, coordinating to the electron-deficient palladium center. This can lead to the formation of stable bis(amino)-palladium complexes, which are often catalytically inactive.[1]

Caption: Nitrogen poisoning of a palladium catalyst.

Mechanism 2: Halide Inhibition (Chloride Coordination)

If the chloromethyl group undergoes a reaction that releases chloride ions (e.g., oxidative addition in a cross-coupling cycle), these ions can coordinate to the palladium center. This can alter the reactivity of the catalyst, often by forming more stable, less reactive anionic palladium complexes. This can inhibit key steps in the catalytic cycle, such as reductive elimination.

Caption: Halide inhibition of a palladium catalyst.

Guide 2: Preventative Measures and Reaction Optimization

Modifying your reaction conditions can often overcome catalyst poisoning without resorting to catalyst regeneration.

StrategyActionRationale
Ligand Selection Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like XPhos or RuPhos).Bulky ligands can sterically hinder the coordination of the morpholine nitrogen to the palladium center, favoring the desired catalytic pathway over the formation of inactive amine complexes.[2]
Catalyst Loading Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).This can compensate for the portion of the catalyst that is deactivated, allowing the reaction to proceed to completion. However, this is a less cost-effective solution.
Temperature Control Optimize the reaction temperature.Higher temperatures can sometimes promote the dissociation of the poisoning amine from the catalyst, restoring its activity. Conversely, for some systems, lower temperatures may be beneficial if deactivation pathways have a higher activation energy than the desired reaction.
Use of Additives Consider the addition of a Lewis acid or a sacrificial agent.A Lewis acid can potentially coordinate to the morpholine nitrogen, "masking" it from the catalyst. A sacrificial, non-reactive amine could also be added in excess to preferentially bind to the catalyst, though this is a less common strategy.
Slow Addition Add the this compound solution slowly over the course of the reaction.This keeps the instantaneous concentration of the poisoning substrate low, reducing the rate of catalyst deactivation.
Guide 3: Catalyst Regeneration Protocols

When preventative measures are insufficient, regeneration of the poisoned catalyst may be possible. This is particularly relevant for heterogeneous catalysts like Palladium on Carbon (Pd/C).

Protocol 1: Aqueous Base Wash for Amine-Poisoned Palladium Catalysts

This procedure is based on the principle that a basic wash can displace the coordinated amine from the palladium surface.[3]

Materials:

  • Poisoned Pd/C catalyst

  • Deionized water

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • Catalyst Recovery: After the reaction, carefully filter the heterogeneous Pd/C catalyst from the reaction mixture. Wash with a suitable solvent to remove residual organic compounds.

  • Aqueous Slurry Formation: Transfer the recovered catalyst to a flask and create a slurry with deionized water (approximately 10-20 mL of water per gram of catalyst).

  • Base Treatment: Prepare a 0.1 M to 0.5 M aqueous solution of sodium carbonate or sodium bicarbonate. Add this solution to the catalyst slurry. A patent suggests that contacting the poisoned catalyst with an alkali metal carbonate solution can be effective.[3]

  • Heating and Stirring: Heat the slurry to 60-80°C with vigorous stirring for 1-2 hours under an inert atmosphere. The elevated temperature helps to desorb the poisoning amine.

  • Filtration and Washing: Allow the mixture to cool to room temperature. Filter the catalyst and wash thoroughly with several portions of deionized water until the filtrate is neutral.

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. The regenerated catalyst can now be tested for activity.

Expected Outcome: This treatment can restore a significant portion of the catalyst's activity. The effectiveness will depend on the severity of the poisoning. A patent on this topic suggests that reactivation of up to 100% or more can be achieved under optimized conditions.[3]

Catalyst_Regeneration Poisoned_Catalyst Poisoned Pd/C (with coordinated amine) Aqueous_Slurry Form Aqueous Slurry Poisoned_Catalyst->Aqueous_Slurry Base_Wash Add Na₂CO₃ Solution & Heat (60-80°C) Aqueous_Slurry->Base_Wash Displacement Amine Displacement by Base/Water Base_Wash->Displacement Filtration Filter and Wash with DI Water Displacement->Filtration Drying Dry Under Vacuum Filtration->Drying Regenerated_Catalyst Regenerated Pd/C Drying->Regenerated_Catalyst

Caption: Workflow for the regeneration of an amine-poisoned palladium catalyst.

Part 3: Data Summary and Performance Metrics

While specific quantitative data for this compound is scarce in the literature, the following table provides a generalized overview of the expected impact of amine poisons on catalyst performance and the potential for recovery.

ParameterUnpoisoned CatalystPoisoned CatalystRegenerated Catalyst
Reaction Rate (Initial) HighSignificantly ReducedPartially to Fully Restored
Conversion at Time X >95%10-50% (stalled)70-95%
Catalyst Appearance Black Powder (Pd/C)May appear unchangedBlack Powder (Pd/C)
Turnover Number (TON) HighLowIntermediate to High

References

  • Brazier, J. B., et al. (2014). Catalysis in flow: Operando study of Pd catalyst speciation and leaching.
  • Ji, Y., et al. (2018). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. [Source details not fully available].
  • US Patent 3959382A. (1976). Method for reactivating palladium catalysts.
  • García-García, P., et al. (2023).
  • Amatore, C., et al. (2004). Mechanism of Palladium-Catalyzed Reactions: Role of Chloride Ions.
  • Chen, M., et al. (2019).
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Koszinowski, K., & Ritter, S. K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Lopes, C. W., et al. (2017). Tuning the Catalytic Activity and Selectivity of Pd Nanoparticles Using Ligand-Modified Supports and Surfaces. ACS Omega.
  • Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide. (2025). Benchchem.
  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros.
  • Fors, B. P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • van der Heijden, M. J., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Kumar, S., et al. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. [Source details not fully available].
  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
  • LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
  • Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Rivera-Cárcamo, C., et al. (2018). Pd/C Catalyzed selective hydrogenation of nitrobenzene to cyclohexanone oxime in the presence of NH2OH·HCl: Influence of the operative variables and insights on the reaction mechanism.
  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia.
  • Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Serra, M., et al. (2019). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions.
  • Liu, Y., et al. (2024). Enhancing Pd Catalytic Activity by Amine Group Modification for Efficient Direct Synthesis of H2O2.
  • Lopes, C. W., et al. (2017). Tuning the Catalytic Activity and Selectivity of Pd Nanoparticles Using Ligand-Modified Supports and Surfaces.
  • Wipf, P. (2006). The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group.
  • Garg, N. K. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Chen, G., et al. (2016).
  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
  • Fantoni, T., et al. (2025). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design.
  • Karaca, E., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC.
  • Zhang, Y., et al. (2018). Study on ammonia poisoning of Pd system catalyst for CO coupling reaction to diethyl oxalate.
  • Bertova, A. A., et al. (2021). The effect of treatment with sodium carbonate and hydrogen on the activity and selectivity of polymeric Pd-containing catalysts for hydrogenation of acetylene compounds.
  • Google Patents. (n.d.). CN106268864A - A kind of regeneration method of palladium catalyst.

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Validation & Comparative

A Comparative Analysis of 4-Benzyl-2-(chloromethyl)morpholine and Classical Alkylating Agents in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy and synthetic medicinal chemistry, alkylating agents represent a foundational class of compounds. Their ability to covalently modify biological macromolecules, primarily DNA, has been harnessed for therapeutic benefit for decades. This guide provides an in-depth comparison of 4-Benzyl-2-(chloromethyl)morpholine, a substituted morpholine with potential alkylating capabilities, against well-established classes of alkylating agents, including nitrogen mustards, nitrosoureas, and aziridines. This analysis is grounded in structural chemistry, mechanistic principles, and established experimental methodologies for evaluating such compounds.

Introduction to Alkylating Agents: A Double-Edged Sword

Alkylating agents exert their cytotoxic effects by transferring an alkyl group to nucleophilic sites on cellular macromolecules.[1] DNA is the primary target, and alkylation can lead to a cascade of events including DNA strand breakage, cross-linking, and inhibition of DNA replication and transcription, ultimately triggering cell death (apoptosis).[2][3] While highly effective against rapidly dividing cancer cells, this mechanism is not tumor-specific and can affect normal, healthy cells, leading to significant side effects.[1] The development of novel alkylating agents is therefore focused on improving specificity, reducing toxicity, and overcoming mechanisms of drug resistance.

Unveiling this compound: A Structurally Poised Candidate

This compound is a heterocyclic compound featuring a morpholine ring, a benzyl group attached to the nitrogen atom, and a reactive chloromethyl group.[4][5][6] The morpholine scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in bioactive molecules and approved drugs due to its favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability.[4]

The key to its potential as an alkylating agent lies in the 2-(chloromethyl) substituent. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack by electron-rich sites on biological molecules like the N7 position of guanine in DNA.[4]

Proposed Mechanism of Action

The alkylating activity of this compound is predicated on a nucleophilic substitution reaction. The lone pair of electrons on a nucleophilic site, such as the N7 of guanine, would attack the carbon atom of the chloromethyl group, displacing the chloride ion and forming a covalent bond.

Diagram of the Proposed Alkylation Mechanism

Alkylation_Mechanism cluster_reactants Reactants cluster_product Product Molecule This compound Adduct DNA Adduct Molecule->Adduct Alkylation Guanine Guanine in DNA (N7) Guanine->Adduct

Caption: Proposed alkylation of Guanine by this compound.

A Comparative Overview of Classical Alkylating Agents

To contextualize the potential of this compound, it is essential to compare it with established classes of alkylating agents.

Nitrogen Mustards

Nitrogen mustards, such as mechlorethamine and cyclophosphamide, are bifunctional alkylating agents characterized by a bis(2-chloroethyl)amine core.[7][8]

  • Mechanism: They form a highly reactive aziridinium ion intermediate through intramolecular cyclization.[3][7] This intermediate then alkylates DNA, and the presence of a second chloroethyl arm allows for interstrand or intrastrand cross-linking, which is a highly cytotoxic lesion.[8]

  • Reactivity: The reactivity of nitrogen mustards can be modulated by the substituent on the nitrogen atom.[8]

  • Clinical Significance: They are widely used in the treatment of lymphomas, leukemias, and various solid tumors.[8]

Nitrosoureas

Nitrosoureas, like carmustine (BCNU) and lomustine (CCNU), are another class of bifunctional alkylating agents.[9][10]

  • Mechanism: They spontaneously decompose in vivo to form two reactive species: a chloroethyl diazonium hydroxide that acts as an alkylating agent and an isocyanate that can carbamoylate proteins.[11] Their ability to cross-link DNA contributes significantly to their cytotoxicity.[9]

  • Key Feature: Their high lipid solubility allows them to cross the blood-brain barrier, making them valuable in the treatment of brain tumors.[9][10]

  • Toxicity: A major dose-limiting toxicity is delayed myelosuppression.[10]

Aziridines

Aziridine-containing compounds, such as Thiotepa and Mitomycin C, are highly reactive due to the strained three-membered ring.[12][13]

  • Mechanism: The aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a covalent bond with DNA.[14][15] Bifunctional aziridines can induce DNA cross-linking.[12]

  • Reactivity: The reactivity can be influenced by the substituents on the aziridine ring and the rest of the molecule.[13]

  • Applications: They are used in the treatment of various cancers, including breast and bladder cancer.[15]

Head-to-Head Comparison: this compound vs. Classical Agents

The following table provides a theoretical comparison based on the structural features of this compound and the known properties of classical alkylating agents.

FeatureThis compound (Theoretical)Nitrogen MustardsNitrosoureasAziridines
Alkylating Moiety Chloromethyl groupBis(2-chloroethyl)amineChloroethylnitrosoureaAziridine ring
Functionality MonofunctionalBifunctionalBifunctionalMono- or Bifunctional
Activation Direct-actingIntramolecular cyclization to aziridinium ionSpontaneous decompositionDirect reaction (ring strain)
Primary DNA Lesion Mono-adductInter/intrastrand cross-linksInter/intrastrand cross-linksMono-adducts or cross-links
Potential Advantages Favorable physicochemical properties from the morpholine ring; potentially more stable than highly reactive agents.High cytotoxicity due to cross-linking.Ability to cross the blood-brain barrier.High reactivity.
Potential Disadvantages Likely lower cytotoxicity as a monofunctional agent compared to bifunctional agents.High systemic toxicity.Delayed myelosuppression.High reactivity can lead to non-specific reactions.

Experimental Protocols for Evaluation and Comparison

To empirically validate the potential of this compound as an alkylating agent and compare its performance, a series of in vitro and in vivo experiments are necessary.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the concentration of a compound required to inhibit cancer cell growth.[16][17]

  • MTT/MTS Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[18][19]

  • SRB (Sulforhodamine B) Assay: This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.[17]

Experimental Workflow for Cytotoxicity Assays

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with serial dilutions of alkylating agents Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_Reagent Add MTT or SRB reagent Incubate->Add_Reagent Measure_Absorbance Measure absorbance with a plate reader Add_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: A generalized workflow for in vitro cytotoxicity testing.

DNA Alkylation Assays

Directly measuring the extent of DNA alkylation provides mechanistic insight.

  • Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA strand breaks, which can be a consequence of DNA alkylation and subsequent repair processes.[20]

  • LC-MS/MS Analysis of DNA Adducts: This is a highly sensitive and specific method to identify and quantify the specific DNA adducts formed by the alkylating agent.[21][22][23] DNA is isolated from treated cells, hydrolyzed to nucleosides, and analyzed by liquid chromatography-tandem mass spectrometry.[24][25]

In Vivo Efficacy Studies

Animal models are crucial for evaluating the anti-tumor activity and toxicity of a compound in a living organism.[26][27]

  • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.[27]

  • Toxicity Studies: The overall health of the animals, including body weight and blood parameters, is monitored to assess the toxicity of the compound.

Conclusion and Future Directions

This compound presents an interesting scaffold for the development of novel alkylating agents. Its structure suggests a direct-acting, monofunctional alkylating mechanism. While theoretically less potent than bifunctional agents like nitrogen mustards and nitrosoureas, the presence of the morpholine ring could confer advantageous pharmacokinetic properties.

Comprehensive experimental evaluation is required to determine the cytotoxic potency, mechanism of action, and in vivo efficacy of this compound. Comparative studies against classical alkylating agents using the outlined experimental protocols will be essential to ascertain its potential as a therapeutic candidate. Future research could also explore the synthesis of bifunctional analogs of this compound to potentially enhance its cytotoxic activity.

References

  • Pharmacology of Alkylating Agents Nitrogen mustards, Alkylsulfonates, Nitrosoureas, Triazenes, Alkyl - YouTube. (2025-03-14).
  • PubMed. Cytotoxic assays for screening anticancer agents.
  • eScholarship.org. LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage.
  • LCGC International. DNA Adductomic Analysis by Data-Independent Mass Spectrometry.
  • ResearchGate. Analysis of DNA adducts by LC-MS/MS with the data-independent...
  • Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. (2022-03-29).
  • BrainKart. Alkylating Agents: Nitrosoureas. (2018-01-04).
  • Drugs.com. List of Alkylating agents.
  • Encyclopedia MDPI. Nitrogen-Based Alkylating Anticancer Agents.
  • Oncohema Key. Alkylating Agents. (2016-05-27).
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  • PubMed. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. (2018-05-10).
  • NIH. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf. (2024-01-11).
  • Bentham Science Publishers. Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. (2019-06-01).
  • ACS Publications. Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures | Analytical Chemistry.
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  • Oxford Academic. Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection | Carcinogenesis.
  • NIH. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf.
  • NIH. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf.
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  • ACS Publications. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019-07-11).
  • NIH. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012-03-02).
  • ResearchGate. (PDF) Versatile cell-based assay for measuring DNA alkylation damage and its repair. (2025-08-06).
  • NIH. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC.
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  • RSC Publishing. Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. (2023-05-22).
  • MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.
  • NIH. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside.
  • ResearchGate. (PDF) In vivo and in vitro evaluation of the alkylating agent carmethizole.
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  • Oxford Academic. Analysis of DNA alkylation damage and repair in mammalian cells by the comet assay.
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Reactivity of 4-Benzyl-2-(chloromethyl)morpholine versus other chloromethylated heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 4-Benzyl-2-(chloromethyl)morpholine and Other Chloromethylated Heterocycles in Drug Discovery

Introduction: The Privileged Role of Saturated Heterocycles in Medicinal Chemistry

Saturated heterocyclic scaffolds, such as morpholine, piperidine, and pyrrolidine, are cornerstones in the design of modern therapeutics. Their well-defined three-dimensional structures, favorable physicochemical properties, and ability to engage in specific interactions with biological targets make them "privileged structures" in drug discovery. The morpholine ring, in particular, is a common motif in approved drugs, valued for its ability to improve aqueous solubility and metabolic stability.[1][2] Chloromethylated derivatives of these heterocycles are highly valuable synthetic intermediates, acting as electrophilic building blocks for the covalent attachment of the heterocyclic moiety to a target molecule, typically via nucleophilic substitution reactions.

This guide provides an in-depth comparison of the reactivity of this compound with other key chloromethylated azaheterocycles, namely N-benzyl-2-(chloromethyl)piperidine and N-benzyl-2-(chloromethyl)pyrrolidine. Understanding the relative reactivity of these building blocks is crucial for optimizing reaction conditions, controlling selectivity, and ultimately accelerating the drug discovery process.

Theoretical Framework for Reactivity Comparison

The primary reaction pathway for these chloromethylated heterocycles is the bimolecular nucleophilic substitution (SN2) reaction.[1][3] The rate of an SN2 reaction is governed by several factors, including the nature of the substrate (steric and electronic effects), the strength of the nucleophile, the quality of the leaving group (chloride in this case), and the solvent.[2] For a comparative analysis under identical reaction conditions (same nucleophile, leaving group, and solvent), the inherent reactivity of the electrophilic substrate becomes the differentiating factor.

Structural Comparison of the Heterocyclic Scaffolds

The core structural differences between morpholine, piperidine, and pyrrolidine rings are expected to influence the reactivity of the adjacent chloromethyl group.

FeatureThis compoundN-Benzyl-2-(chloromethyl)piperidineN-Benzyl-2-(chloromethyl)pyrrolidine
Ring Size6-membered6-membered5-membered
HeteroatomsNitrogen, OxygenNitrogenNitrogen
Ring ConformationChairChairEnvelope/Twist
Key Torsional AnglesGauche interactions involving the C-O bondAll C-C bond gauche interactionsEclipsing and gauche interactions
Electronic Effects

The presence of an oxygen atom in the morpholine ring, anti-periplanar to the nitrogen, has a significant electron-withdrawing inductive effect. This effect is expected to slightly decrease the electron density on the nitrogen atom compared to piperidine, potentially influencing its role in neighboring group participation. However, the primary electronic effect on the chloromethyl group is the inductive effect of the heteroatoms. The oxygen atom in the morpholine ring, being more electronegative than carbon, will exert an electron-withdrawing effect, which could slightly influence the electrophilicity of the methylene carbon bearing the chlorine.

Steric Effects

Steric hindrance around the reaction center is a critical determinant of SN2 reaction rates.[4][5] The attack of the nucleophile occurs from the backside of the carbon-chlorine bond. The chair conformation of the six-membered rings (morpholine and piperidine) and the envelope/twist conformation of the five-membered pyrrolidine ring will present different steric environments.

  • This compound and N-Benzyl-2-(chloromethyl)piperidine: Both adopt a chair conformation. The bulky N-benzyl group will preferentially occupy an equatorial position to minimize steric strain. The 2-(chloromethyl) group can exist in either an axial or equatorial position. The equatorial position is generally more sterically accessible for backside attack by a nucleophile.

  • N-Benzyl-2-(chloromethyl)pyrrolidine: The five-membered ring is more planar than the six-membered rings, but it still has distinct conformations to minimize torsional strain. The steric hindrance around the 2-position might be slightly different from that of the six-membered rings.

Anticipated Reactivity Trends

  • N-Benzyl-2-(chloromethyl)pyrrolidine: The five-membered ring may offer a slightly different steric and electronic environment compared to the six-membered rings. Theoretical studies on related systems suggest that ring strain can influence reactivity.[6]

  • N-Benzyl-2-(chloromethyl)piperidine: This can be considered a baseline for a six-membered azaheterocycle without the influence of the oxygen atom.

  • This compound: The electron-withdrawing effect of the oxygen atom might slightly modulate the reactivity compared to its piperidine counterpart.

It is important to recognize that the N-benzyl group itself introduces significant steric bulk, which will influence the overall reaction rate for all three compounds.[7]

Experimental Protocol for Comparative Kinetic Analysis

To provide a definitive, data-driven comparison of the reactivity of these chloromethylated heterocycles, a standardized kinetic study is essential. The following protocol outlines a robust method for determining the relative reaction rates using High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction.

Objective

To determine the second-order rate constants for the reaction of this compound, N-benzyl-2-(chloromethyl)piperidine, and N-benzyl-2-(chloromethyl)pyrrolidine with a model nucleophile (e.g., sodium thiophenolate) under identical reaction conditions.

Materials
  • This compound

  • N-Benzyl-2-(chloromethyl)piperidine

  • N-Benzyl-2-(chloromethyl)pyrrolidine

  • Thiophenol

  • Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (e.g., naphthalene)

  • Reaction vials

  • HPLC system with a UV detector and a suitable C18 column

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare stock solutions of reactants and internal standard prep_na_thiophenolate Prepare sodium thiophenolate in situ prep_reagents->prep_na_thiophenolate initiate_reaction Initiate reactions in parallel at constant temperature prep_na_thiophenolate->initiate_reaction take_aliquots Withdraw aliquots at timed intervals initiate_reaction->take_aliquots quench_reaction Quench aliquots with dilute acid take_aliquots->quench_reaction hplc_analysis Analyze quenched aliquots by HPLC quench_reaction->hplc_analysis determine_conc Determine reactant concentration vs. time hplc_analysis->determine_conc calc_rate Calculate second-order rate constants determine_conc->calc_rate

Caption: Workflow for the comparative kinetic study.

Step-by-Step Procedure
  • Preparation of Sodium Thiophenolate: In a reaction vessel, dissolve thiophenol (1.0 equivalent) in acetonitrile. Add a solution of sodium hydroxide (1.0 equivalent) in water dropwise with stirring to generate sodium thiophenolate in situ.

  • Reaction Setup: In separate temperature-controlled reaction vials, place the sodium thiophenolate solution. Add the internal standard (naphthalene).

  • Initiation of Reaction: To each vial, add a solution of the respective chloromethylated heterocycle (1.0 equivalent) in acetonitrile to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute acid (e.g., 0.1 M HCl) to neutralize the remaining thiophenolate.

  • HPLC Analysis: Analyze the quenched aliquots by HPLC. The mobile phase and gradient will need to be optimized to achieve good separation of the starting material, product, and internal standard.

  • Data Analysis:

    • Create a calibration curve for each chloromethylated heterocycle using the internal standard.

    • From the HPLC data, determine the concentration of the chloromethylated heterocycle at each time point.

    • Plot 1/[reactant] versus time. For a second-order reaction, this should yield a straight line with a slope equal to the rate constant (k).

    • Compare the rate constants for the three different heterocycles to determine their relative reactivity.

Visualization of the Reaction Mechanism

The fundamental reaction being studied is an SN2 displacement. The following diagram illustrates the general mechanism.

Caption: General mechanism of an SN2 reaction.

Conclusion

This compound is a valuable synthetic building block in drug discovery, but its reactivity relative to other chloromethylated heterocycles such as those derived from piperidine and pyrrolidine has not been extensively documented in a comparative manner. This guide has provided a theoretical framework for understanding the potential differences in their reactivity based on steric and electronic effects. To bridge the gap in experimental data, a detailed protocol for a comparative kinetic study has been presented. By employing such a standardized methodology, researchers can obtain quantitative data to make informed decisions in the selection of these important synthetic intermediates, ultimately enhancing the efficiency of their research and development efforts.

References

  • Wikipedia. (2023). SN2 reaction. [Link]
  • B. V. S. Reddy et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(8), 1187-1213.
  • S. J. G. O. M. de L. C. Martins et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2686-2713.
  • F. Bordwell et al. (1973). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 95(6), 1845–1853.
  • ResearchGate. (2023). Steric and electronic effects in SN2 reactions. [Link]
  • Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction. [Link]
  • S. C. C. C. de Graaf et al. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry, 87(14), 8966–8977.
  • A. M. A. El-Saghier et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1259–1279.
  • P. Su et al. (2014). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The Journal of Physical Chemistry A, 118(49), 11645–11655.
  • YouTube. (2024). Steric and Nucleophilic Effects on SN2 Reactions. [Link]
  • ResearchGate. (2023).
  • A. Parkin et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219-227.
  • Y. Li et al. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. The Journal of Physical Chemistry A, 126(24), 3956–3964.
  • G. A. Khamitova et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

Sources

A Comparative Guide to N-Substituted Morpholine Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Morpholine Scaffold in Modern Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor, have cemented its status as a "privileged structure."[1][3] This guide provides a comparative analysis of key N-substituted morpholine building blocks—specifically N-aryl, N-acyl, and N-sulfonyl derivatives—offering a practical framework for their synthesis, reactivity, and strategic application in research and development. We will delve into the causality behind synthetic choices and provide validated experimental protocols to empower researchers in their synthetic endeavors.

The Impact of the N-Substituent: A Comparative Overview

The nature of the substituent on the morpholine nitrogen dramatically influences the molecule's steric and electronic properties, thereby dictating its reactivity and potential applications. This section compares three major classes of N-substituted morpholines.

N-Substituent ClassKey Synthetic RoutesTypical ApplicationsPhysicochemical Impact
N-Aryl Palladium-catalyzed Buchwald-Hartwig amination, Ullmann condensationMedicinal chemistry (e.g., kinase inhibitors, GPCR ligands), materials scienceIntroduces aromatic system, modulates basicity, potential for π-stacking interactions
N-Acyl Amide coupling with carboxylic acids or acyl chloridesProdrugs, stable amide isosteres, fine-tuning of solubility and metabolic stabilityGenerally neutral, can act as a hydrogen bond acceptor, influences conformation
N-Sulfonyl Reaction with sulfonyl chloridesBioisosteres for amides and sulfonamides, probes for chemical biologyStrong electron-withdrawing group, reduces basicity, increases metabolic stability

Synthetic Strategies and Mechanistic Insights

The efficient synthesis of N-substituted morpholines is paramount for their widespread use. Below, we explore the predominant synthetic methodologies for each class, providing both mechanistic rationale and practical considerations.

N-Aryl Morpholines: Forging the C-N Bond

The construction of the N-aryl bond is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being the most robust and versatile method.[5][6]

Workflow for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

start Reactants: Morpholine Aryl Halide (Br, Cl) Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Base (e.g., NaOtBu) reaction Reaction Vessel Inert Atmosphere (N2 or Ar) Anhydrous Solvent (e.g., Toluene) start->reaction heating Heating (80-110 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product N-Aryl Morpholine purification->product

Caption: General workflow for the synthesis of N-aryl morpholines via Buchwald-Hartwig amination.

Mechanistic Rationale: The palladium catalyst, in the presence of a suitable phosphine ligand, undergoes oxidative addition into the aryl halide bond. Subsequent coordination of the morpholine and reductive elimination from the palladium center furnishes the desired N-aryl morpholine and regenerates the active catalyst.[5] The choice of ligand is critical and often substrate-dependent, influencing both reaction efficiency and scope.

N-Acyl Morpholines: The Versatility of Amide Coupling

N-acylation of morpholine is typically achieved through standard amide bond formation protocols.[7][8] The choice of coupling reagent and conditions can be tailored to the specific carboxylic acid substrate, especially for those that are sensitive or sterically hindered.

Comparative Amide Coupling Methods

MethodActivating AgentKey AdvantagesCommon Byproducts
Acyl Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)High reactivity, cost-effectiveHCl, SO₂, CO, CO₂
Carbodiimide DCC, EDCMild conditions, broad substrate scopeDicyclohexylurea (DCU), EDC-urea
Phosphonium/Aminium HATU, HBTUHigh efficiency, low racemization for chiral acidsTetramethylurea

Experimental Workflow for N-Acylation via an Acyl Chloride

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation carboxylic_acid Carboxylic Acid activating_agent Activating Agent (e.g., SOCl2) carboxylic_acid->activating_agent acyl_chloride Acyl Chloride Intermediate activating_agent->acyl_chloride morpholine Morpholine acyl_chloride->morpholine n_acyl_morpholine N-Acyl Morpholine acyl_chloride->n_acyl_morpholine Reaction base Base (e.g., Pyridine, Et3N) workup Aqueous Workup & Purification n_acyl_morpholine->workup reactants Morpholine + R-SO2Cl conditions Base (e.g., Pyridine) Solvent (e.g., DCM) Room Temperature reactants->conditions Reaction product N-Sulfonyl Morpholine + HCl conditions->product

Caption: Synthesis of N-sulfonyl morpholines.

Experimental Considerations: This reaction is typically robust and tolerant of a wide range of functional groups on the sulfonyl chloride. The primary consideration is the choice of base to quench the HCl byproduct. Pyridine is often used as it can also serve as the solvent.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis of representative N-substituted morpholines.

Protocol 1: Synthesis of 4-(4-methoxyphenyl)morpholine (N-Aryl)
  • Reactants:

    • 1-bromo-4-methoxybenzene (1.0 mmol, 187 mg)

    • Morpholine (1.2 mmol, 105 µL)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • SPhos (0.04 mmol, 16.4 mg)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and NaOtBu.

    • Evacuate and backfill the tube with argon three times.

    • Add toluene, followed by 1-bromo-4-methoxybenzene and morpholine via syringe.

    • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

    • Cool the reaction to room temperature and quench with water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

  • Expected Yield: 85-95%

Protocol 2: Synthesis of (4-morpholinophenyl)(phenyl)methanone (N-Acyl)
  • Reactants:

    • Benzoic acid (1.0 mmol, 122 mg)

    • Oxalyl chloride (1.2 mmol, 105 µL)

    • Anhydrous dichloromethane (DCM, 5 mL)

    • N,N-Dimethylformamide (DMF, 1 drop)

    • Morpholine (1.1 mmol, 96 µL)

    • Triethylamine (1.5 mmol, 209 µL)

  • Procedure:

    • Dissolve benzoic acid in DCM in a round-bottom flask.

    • Add one drop of DMF, then add oxalyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride.

    • Dissolve the resulting crude benzoyl chloride in fresh DCM (5 mL).

    • In a separate flask, dissolve morpholine and triethylamine in DCM (5 mL).

    • Add the benzoyl chloride solution dropwise to the morpholine solution at 0 °C.

    • Stir the reaction at room temperature for 4 hours.

    • Wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the product.

  • Expected Yield: >90%

Protocol 3: Synthesis of 4-(phenylsulfonyl)morpholine (N-Sulfonyl)
  • Reactants:

    • Benzenesulfonyl chloride (1.0 mmol, 128 µL)

    • Morpholine (1.2 mmol, 105 µL)

    • Pyridine (3 mL)

  • Procedure:

    • Dissolve morpholine in pyridine in a round-bottom flask at 0 °C.

    • Add benzenesulfonyl chloride dropwise to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to afford the pure product.

  • Expected Yield: 90-98%

Conclusion and Future Outlook

N-substituted morpholines are indispensable tools in modern synthetic and medicinal chemistry. [4][9]The choice of N-substituent provides a powerful handle to modulate the physicochemical and pharmacological properties of a molecule. This guide has provided a comparative overview of the synthesis and properties of N-aryl, N-acyl, and N-sulfonyl morpholines, grounded in mechanistic principles and validated experimental protocols. As the demand for novel chemical entities with tailored properties continues to grow, the strategic application of these versatile building blocks will undoubtedly play a crucial role in advancing drug discovery and materials science. [4]

References

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Benchmarking the Synthesis of 4-Benzyl-2-(chloromethyl)morpholine: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Comparative Analysis

Abstract

4-Benzyl-2-(chloromethyl)morpholine is a pivotal intermediate in medicinal chemistry, most notably as a precursor for the synthesis of the norepinephrine reuptake inhibitor, Reboxetine.[1][2][3] The efficiency, scalability, and stereochemical control of its synthesis are therefore of critical importance to researchers and drug development professionals. This guide provides a comprehensive benchmark of the primary synthetic methodologies for this compound. We will dissect three distinct and viable routes: the direct chlorination of a precursor alcohol, the N-alkylation of a pre-formed morpholine ring, and a convergent synthesis involving ring formation. Each route is evaluated based on yield, scalability, safety, cost-effectiveness, and the ability to control stereochemistry. Detailed, field-tested protocols and quantitative comparisons are provided to empower chemists to select the optimal pathway for their specific research and development objectives.

Introduction: The Strategic Importance of this compound

The morpholine scaffold is a privileged structure in drug discovery, prized for its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility.[4] The title compound, this compound, combines this beneficial core with two key functionalities: a benzyl group at the N4 position and a reactive chloromethyl group at the C2 position.[5][6] The benzyl group serves as a common protecting group and a lipophilic moiety, while the chloromethyl handle is an excellent electrophilic site for nucleophilic substitution, enabling the facile introduction of diverse functionalities and the construction of more complex molecular architectures.[5] Its primary application lies as a key building block for antidepressants like Reboxetine and its derivatives, which are used to treat clinical depression and other neurological disorders.[1][3][7]

This guide moves beyond a simple recitation of synthetic procedures. It aims to provide a deep, comparative analysis, explaining the causality behind experimental choices and offering insights to navigate the practical challenges associated with each route.

Route 1: Direct Chlorination of 4-Benzyl-2-(hydroxymethyl)morpholine

This is arguably the most direct and frequently employed route on a lab scale, assuming the precursor alcohol is available. The strategy involves a classical nucleophilic substitution to replace the hydroxyl group with a chloride atom.

Mechanistic Rationale

The conversion of an alcohol to an alkyl chloride requires activating the hydroxyl group to transform it into a better leaving group than hydroxide (OH⁻). Thionyl chloride (SOCl₂) is an exemplary reagent for this purpose. The alcohol's oxygen atom attacks the electrophilic sulfur of SOCl₂, displacing a chloride ion. This intermediate then collapses, with a chloride ion attacking the carbon center and displacing what becomes sulfur dioxide (SO₂) and hydrochloric acid (HCl). The elegance of this method lies in the formation of gaseous byproducts, which are easily removed from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.

Visualization of the Pathway

G cluster_0 Route 1: Direct Chlorination start_1 4-Benzyl-2-(hydroxymethyl)morpholine reagent_1 Thionyl Chloride (SOCl₂) DCM, 0°C to RT start_1->reagent_1 Activation product_1 This compound reagent_1->product_1 Substitution byproducts Byproducts: SO₂(g), HCl(g) reagent_1->byproducts

Caption: Workflow for the synthesis via direct chlorination.

Strengths and Weaknesses
  • Strengths: High yields, straightforward procedure, and easily removable byproducts. It is an excellent choice for a final-step conversion.

  • Weaknesses: Relies on the availability of the precursor alcohol, which itself requires synthesis.[8][9][10] Thionyl chloride is a hazardous reagent that is corrosive, moisture-sensitive, and releases toxic gases, requiring careful handling in a fume hood.

Route 2: N-Alkylation of 2-(Chloromethyl)morpholine

This alternative approach builds the target molecule by forming the N-C bond through alkylation of a pre-existing 2-(chloromethyl)morpholine core with a benzylating agent.

Mechanistic Rationale

This is a classic Sₙ2 reaction. The secondary amine of the 2-(chloromethyl)morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or chloride). A base, typically a mild inorganic base like potassium carbonate (K₂CO₃), is required to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction, preventing the protonation of the starting amine and thus deactivation. Polar aprotic solvents like acetonitrile (ACN) are ideal as they solvate the cation of the base while leaving the nucleophile relatively free, accelerating the reaction rate.

Visualization of the Pathway

G cluster_1 Route 2: N-Alkylation start_2a 2-(Chloromethyl)morpholine reagent_2 K₂CO₃ Acetonitrile (ACN), Reflux start_2a->reagent_2 start_2b Benzyl Bromide start_2b->reagent_2 Sₙ2 Reaction product_2 This compound reagent_2->product_2

Caption: Workflow for the synthesis via N-alkylation.

Strengths and Weaknesses
  • Strengths: This route is robust, generally high-yielding, and utilizes relatively common and inexpensive starting materials.[5][11] The workup is simple, often involving just filtration to remove the inorganic salts.

  • Weaknesses: Benzyl halides are lachrymators and must be handled with care. The reaction may require elevated temperatures (reflux), increasing energy consumption. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, although generally minimal with controlled stoichiometry.

Route 3: Convergent Synthesis via Ring Formation

This elegant strategy constructs the morpholine ring itself from acyclic precursors, simultaneously installing the required substituents. The most effective variation involves the reaction of benzylamine with epichlorohydrin.

Mechanistic Rationale

This synthesis proceeds in two key steps within a single pot. First, the primary amine (benzylamine) acts as a nucleophile and attacks one of the carbons of the epoxide ring in epichlorohydrin, leading to ring-opening. This generates a halo-amino-alcohol intermediate. Second, under the reaction conditions, an intramolecular Sₙ2 reaction occurs where the newly formed secondary amine attacks the carbon bearing the chlorine atom, displacing it and forming the six-membered morpholine ring. This approach is powerful because using an enantiomerically pure starting material, such as (R)- or (S)-epichlorohydrin, directly leads to the synthesis of an enantiomerically pure product.[5]

Visualization of the Pathway

G cluster_2 Route 3: Convergent Ring Formation start_3a Benzylamine intermediate Ring-Opened Intermediate start_3a->intermediate Epoxide Opening start_3b (R/S)-Epichlorohydrin start_3b->intermediate product_3 (R/S)-4-Benzyl-2-(chloromethyl)morpholine intermediate->product_3 Intramolecular Cyclization (Sₙ2)

Caption: Workflow for the convergent ring-formation synthesis.

Strengths and Weaknesses
  • Strengths: Excellent for stereochemical control, providing direct access to enantiopure products.[5] It is a convergent and atom-economical approach. It also allows for the synthesis of a wide array of N-substituted analogs by simply varying the starting amine.

  • Weaknesses: The reaction can be less regioselective if substituted epoxides are used. There is a risk of dimerization or polymerization if the intermolecular reaction competes with the intramolecular cyclization. Epichlorohydrin is a toxic and carcinogenic substance requiring stringent safety protocols.

Quantitative Benchmarking and Data Summary

To provide an objective comparison, the key performance indicators for each synthetic route are summarized below. Data is aggregated from typical literature reports and process chemistry insights.

ParameterRoute 1: Direct ChlorinationRoute 2: N-AlkylationRoute 3: Convergent Ring Formation
Typical Yield >90%85-95%70-85%
Scalability ExcellentExcellentGood (requires careful control)
Stereocontrol Dependent on precursorDependent on precursorExcellent (inherent to route)
Starting Materials Cost Moderate to High (depends on alcohol)Low to ModerateLow
Reagent Hazards High (SOCl₂ is corrosive/toxic)Moderate (benzyl halides are lachrymators)High (Epichlorohydrin is toxic)
Reaction Conditions Mild (0°C to RT)Moderate (Reflux)Moderate (Heating often required)
Key Advantage High-yielding final stepRobust and cost-effectiveDirect access to enantiopure products

Detailed Experimental Protocols

Protocol 1: Synthesis via Direct Chlorination
  • 1. Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-benzyl-2-(hydroxymethyl)morpholine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of substrate).

  • 2. Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • 3. Reagent Addition: Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • 4. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • 5. Workup: Once the reaction is complete, carefully pour the mixture into a beaker of saturated aqueous sodium bicarbonate solution at 0°C to quench excess thionyl chloride. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • 6. Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Protocol 2: Synthesis via N-Alkylation
  • 1. Setup: To a round-bottom flask, add 2-(chloromethyl)morpholine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (ACN, approx. 15 mL per gram of amine).

  • 2. Reagent Addition: Add benzyl bromide (1.05 eq) to the stirred suspension.

  • 3. Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting amine.

  • 4. Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of ACN.

  • 5. Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product, which is often of sufficient purity for subsequent steps or can be further purified by distillation or chromatography.[12]

Protocol 3: Synthesis via Convergent Ring Formation
  • 1. Setup: In a sealed tube or pressure vessel, dissolve benzylamine (1.0 eq) in methanol (approx. 20 mL per gram of amine).

  • 2. Reagent Addition: Add epichlorohydrin (1.1 eq) to the solution. Note: For stereospecific synthesis, use enantiopure (R)- or (S)-epichlorohydrin.

  • 3. Reaction: Seal the vessel and heat the mixture to 60-70°C for 12-18 hours.

  • 4. Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • 5. Purification: Dissolve the residue in ethyl acetate and wash with 1M HCl to remove any unreacted benzylamine, followed by a wash with saturated sodium bicarbonate and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the resulting oil via column chromatography to isolate the target molecule.[5]

Conclusion and Recommendations

The synthesis of this compound can be approached from several distinct strategic directions, each with its own merits and drawbacks. The optimal choice is contingent upon the specific goals of the synthesis.

  • For rapid, small-scale synthesis where the precursor alcohol is readily available, the Direct Chlorination (Route 1) is unparalleled in its efficiency and high yield for the final conversion step.

  • For large-scale, cost-effective production , the N-Alkylation (Route 2) presents the most balanced profile, combining readily available starting materials, operational simplicity, and robust, high yields.

  • For applications in asymmetric synthesis and drug development where specific stereoisomers are required, the Convergent Ring Formation (Route 3) is the superior method. It provides direct access to enantiomerically pure products from chiral starting materials, a critical advantage for developing single-enantiomer pharmaceuticals.

By understanding the underlying mechanisms and practical considerations of each route, researchers can make informed, strategic decisions that align with their objectives, whether they are focused on speed, cost, scale, or stereochemical precision.

References

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  • MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. URL: https://www.mdpi.com/1420-3049/27/15/4987
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A Comparative Guide to the Cross-Reactivity Profiling of 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Benzyl-2-(chloromethyl)morpholine, a representative morpholine-containing compound. Due to the limited publicly available biological data on this specific molecule, we will utilize it as a case study to illustrate the principles and methodologies essential for robust off-target profiling in modern drug discovery. The experimental designs and data presented herein are illustrative, designed to guide researchers in constructing their own rigorous selectivity assessments.

The morpholine ring is recognized in medicinal chemistry as a "privileged structure," a molecular scaffold capable of interacting with multiple biological targets.[1][2][3][4] This versatility, while advantageous for developing potent ligands, necessitates a thorough investigation of potential off-target interactions to mitigate risks of toxicity and ensure therapeutic efficacy.[5][6] Understanding a compound's selectivity profile is a critical step in the drug development pipeline, as off-target effects are a leading cause of clinical trial failures.[6]

For the purpose of this guide, we will postulate that this compound has been identified as a potent inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling pathways often dysregulated in cancer. The morpholine moiety is a common feature in PI3K inhibitors, where its oxygen atom can form crucial hydrogen bonds in the kinase hinge region.[7] Our objective is to build a comparative analysis of its activity against a panel of representative off-targets from major protein families.

Strategic Approach to Off-Target Profiling

A systematic evaluation of cross-reactivity is essential. Our strategy involves a tiered screening cascade designed to identify potential liabilities early in the discovery process. This approach prioritizes broad, high-throughput screens followed by more detailed pharmacological studies for any identified "hits."

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Broad Selectivity Profiling (Single Concentration) cluster_2 Phase 3: Dose-Response Confirmation cluster_3 Phase 4: Cellular & Functional Assays Primary_Assay Primary Target Assay (e.g., PI3Kα Enzymatic Assay) Determine IC50 Kinase_Screen Kinome Panel Screen (~400 kinases @ 1µM) Primary_Assay->Kinase_Screen Compound Advances GPCR_Screen GPCR Panel Screen (~100 receptors @ 10µM) Primary_Assay->GPCR_Screen Ion_Channel_Screen Ion Channel Panel Screen (~50 channels @ 10µM) Primary_Assay->Ion_Channel_Screen Dose_Response IC50/Ki Determination for significant off-target hits Kinase_Screen->Dose_Response GPCR_Screen->Dose_Response Ion_Channel_Screen->Dose_Response Cellular_Assays Cell-based target engagement & functional consequence assays Dose_Response->Cellular_Assays Confirmed Hits G cluster_workflow Automated Patch-Clamp Workflow step1 Step 1: Cell Capture Single cell is positioned on planar electrode step2 Step 2: Seal Formation Giga-ohm seal is formed between cell and electrode step1->step2 step3 Step 3: Baseline Recording Voltage protocol applied Baseline current measured step2->step3 step4 Step 4: Compound Application Test compound is perfused onto the cell step3->step4 step5 Step 5: Post-Compound Recording Voltage protocol repeated Current measured again step4->step5 step6 Step 6: Data Analysis % Inhibition calculated IC50 determined step5->step6

Sources

A Comparative Spectroscopic Guide to 4-Benzyl-2-(chloromethyl)morpholine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount. 4-Benzyl-2-(chloromethyl)morpholine serves as a valuable scaffold, offering a reactive chloromethyl group for further functionalization and a benzyl moiety that can be modified to modulate physicochemical and pharmacological properties. This guide provides an in-depth spectroscopic comparison of this compound and two key derivatives: the electron-donating 4-(4-methoxybenzyl)-2-(chloromethyl)morpholine and the electron-withdrawing 4-(4-nitrobenzyl)-2-(chloromethyl)morpholine. The analysis is grounded in fundamental spectroscopic principles and supported by experimental data and established protocols to ensure scientific integrity and practical utility.

Molecular Structures and Synthetic Context

The compounds under investigation share a common 2-(chloromethyl)morpholine core, with variations in the para-substituent of the N-benzyl group. These seemingly minor changes induce significant and predictable shifts in their spectroscopic signatures, which are invaluable for structural confirmation and purity assessment.

A common and versatile method for synthesizing these compounds is the reaction of a substituted benzylamine with epichlorohydrin, which proceeds via nucleophilic attack on the epoxide followed by intramolecular cyclization[1]. This approach allows for the generation of a diverse library of analogs by simply varying the starting benzylamine.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Data Acquisition cluster_interpretation Data Analysis & Comparison Synthesis Synthesize & Purify Compound Dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS, IR) Synthesis->Dissolve NMR ¹H & ¹³C NMR Spectroscopy Dissolve->NMR FTIR FT-IR Spectroscopy Dissolve->FTIR MS ESI-MS Analysis Dissolve->MS Process Process Raw Data (Fourier Transform, Baseline Correction) NMR->Process FTIR->Process MS->Process Assign Assign Signals & Fragments Process->Assign Compare Compare Spectra of Analogs Assign->Compare Structure Confirm Structure & Purity Compare->Structure

Figure 2. General workflow for spectroscopic analysis.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

[2]

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.

  • Solvent Addition: Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Dissolution: Vortex the vial until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum using a standard single-pulse experiment.

    • Acquire the proton-decoupled ¹³C spectrum. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data (FID) to obtain the final spectrum.

Protocol 2: FT-IR Spectroscopy

[3][4]

  • Background Collection: Record a background spectrum of the empty sample compartment or clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Preparation (Thin Film Method): Dissolve a small amount of the sample (1-2 mg) in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film.

  • Sample Analysis: Place the sample plate in the spectrometer's sample holder.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

[5][6]

  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.

  • Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol or acetonitrile and water, often with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrument Setup:

    • Set the mass spectrometer to operate in positive ion ESI mode.

    • Calibrate the instrument using a standard calibration solution.

    • Optimize source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for maximum ion signal.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire mass spectra over an appropriate m/z range (e.g., 50-500 amu).

  • Fragmentation Analysis (MS/MS): To confirm the structure, perform a product ion scan on the protonated molecular ion ([M+H]⁺). Select the ion of interest in the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) in the collision cell, and scan the resulting fragment ions in the second mass analyzer.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a clear illustration of structure-property relationships. The predictable shifts observed in NMR spectra, the distinct vibrational bands in FT-IR, and the characteristic fragmentation patterns in mass spectrometry provide a robust analytical framework for unambiguous identification. By understanding the causal relationships between molecular structure and spectral output, and by adhering to rigorous experimental protocols, researchers can confidently characterize these and other related molecules, ensuring the integrity of their synthetic and drug discovery endeavors.

References

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  • Kaneko, S., et al. (Inventor). (2007). Imidazole derivative. AU Patent AU2007292155B2.
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  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold in CNS Drug Discovery

For researchers and scientists in the field of drug development, the morpholine ring represents a "privileged scaffold." Its incorporation into a molecule can significantly enhance pharmacokinetic properties, such as solubility and the ability to cross the blood-brain barrier.[1][2] This six-membered heterocycle, containing both a nitrogen and an oxygen atom, is a common feature in a variety of central nervous system (CNS) active drugs.[1][3] The focus of this guide, 4-Benzyl-2-(chloromethyl)morpholine, is a specific embodiment of this scaffold. While primarily documented as a versatile synthetic intermediate, its structural similarity to known bioactive molecules warrants a deeper exploration of its potential biological activities.[4]

This guide will provide a comparative analysis of this compound against its structurally related analogues. Due to the limited publicly available biological data on the title compound, this analysis will leverage data from related compounds to infer potential activities and discuss the structure-activity relationships (SAR) that govern the pharmacological effects of this chemical class. We will delve into the potential for CNS activity, particularly focusing on analgesic and dopaminergic pathways, and provide detailed experimental protocols for assessing such activities.

Comparative Analysis: Structure-Activity Relationships of Substituted Morpholines

The biological activity of morpholine derivatives is profoundly influenced by the nature and position of substituents on the morpholine ring. The 4-benzyl and 2-chloromethyl groups of our title compound are key determinants of its potential interactions with biological targets.

The Significance of the 4-Benzyl Group

The N-benzyl group is a common feature in many centrally acting compounds. It can contribute to the lipophilicity of the molecule, facilitating its passage across the blood-brain barrier. Furthermore, the aromatic ring can engage in various interactions with biological targets, including pi-stacking and hydrophobic interactions.

The Role of the 2-Substituent

The substituent at the 2-position of the morpholine ring plays a crucial role in defining the pharmacological profile. In the case of this compound, the chloromethyl group is a reactive handle, primarily utilized for further chemical synthesis.[4] However, to understand the potential inherent biological activity, we can compare it to analogues where this group is replaced by other functionalities.

Compound/Analog2-Position SubstituentKnown/Potential Biological ActivityKey Insights
This compound -CH₂ClSynthetic IntermediateThe reactive chloromethyl group is ideal for creating libraries of compounds for screening.[4]
4-Benzyl-2-(hydroxymethyl)morpholine-CH₂OHSynthetic Intermediate for enzyme inhibitors and receptor modulators.[5]The hydroxyl group can participate in hydrogen bonding with target proteins.
4-Benzyl-2-((pyrrolidin-1-yl)methyl)morpholine-CH₂-pyrrolidinePotential as an analgesic and for neurotransmitter modulation.[6]The pyrrolidine moiety can enhance binding to specific receptors.
4-Benzyl-2-((piperidin-1-yl)methyl)morpholine-CH₂-piperidinePotential for targeting neurological disorders.[7]The piperidine ring can influence receptor selectivity and potency.

Inference on the Biological Potential of this compound

Based on the activities of its close relatives, it is plausible to hypothesize that this compound, or more likely, its derivatives where the chlorine has been displaced, could exhibit CNS activity. The core 4-benzylmorpholine structure is a recurring motif in compounds with dopaminergic and analgesic properties.[8] The nature of the group that replaces the chlorine at the 2-position would be critical in determining the specific biological target and the resulting pharmacological effect.

Hypothetical Signaling Pathway Involvement

Given the structural similarities to compounds with known CNS activity, a logical starting point for investigation would be the dopaminergic and related monoaminergic signaling pathways.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound Compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibition? VMAT2 VMAT2 Dopamine_Vesicle Dopamine (Vesicle) VMAT2->Dopamine_Vesicle Dopamine_Cytosol Dopamine (Cytosol) Dopamine_Vesicle->Dopamine_Cytosol Release Dopamine_Cytosol->DAT Reuptake Dopamine_Cytosol->VMAT2 MAO Monoamine Oxidase (MAO) Dopamine_Cytosol->MAO Degradation Dopamine_Synapse Dopamine Dopamine_Cytosol->Dopamine_Synapse Metabolites Inactive Metabolites MAO->Metabolites D_Receptor Dopamine Receptor Dopamine_Synapse->D_Receptor Signal_Transduction Signal Transduction D_Receptor->Signal_Transduction

Caption: Hypothetical interaction of a 4-benzylmorpholine derivative with the dopaminergic synapse.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and its derivatives, a series of in vitro and in vivo assays would be necessary.

In Vitro Assay: Monoamine Oxidase (MAO) Inhibition

Rationale: Monoamine oxidases are key enzymes in the degradation of neurotransmitters like dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a mechanism of action for some antidepressant and neuroprotective drugs.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a working solution of MAO assay buffer.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes, a suitable fluorescent probe (e.g., Amplex Red), horseradish peroxidase (HRP), and a substrate (e.g., tyramine for both MAO-A and MAO-B, or a specific substrate for each).

    • Prepare serial dilutions of the test compound and a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Assay Plate Preparation:

    • In a 96-well black microplate, add the assay buffer to all wells.

    • Add the test compound dilutions, positive controls, and a vehicle control to their respective wells.

  • Enzyme Addition and Pre-incubation:

    • Add the MAO-A or MAO-B enzyme solution to all wells except for the no-enzyme control wells.

    • Incubate the plate at 37°C for 10-15 minutes to allow the test compounds to interact with the enzymes.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mixture containing the substrate, fluorescent probe, and HRP in the assay buffer.

    • Add the reaction mixture to all wells to start the enzymatic reaction.

    • Immediately begin measuring the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Caption: Workflow for in vitro MAO inhibition assay.

In Vivo Assay: Forced Swim Test (FST) for Antidepressant-like Activity

Rationale: The FST is a widely used behavioral test to screen for potential antidepressant activity in rodents. A decrease in immobility time is indicative of an antidepressant-like effect.

Step-by-Step Protocol:

  • Animal Acclimation:

    • House male mice or rats in a controlled environment for at least one week before the experiment.

  • Drug Administration:

    • Administer the test compound, a positive control (e.g., imipramine), or a vehicle control intraperitoneally or orally at a predetermined time before the test.

  • Pre-test Session (Day 1):

    • Place each animal individually in a glass cylinder filled with water (23-25°C) for a 15-minute period.

    • Remove the animals, dry them, and return them to their home cages.

  • Test Session (Day 2):

    • 24 hours after the pre-test, place the animals back into the water-filled cylinders for a 5-minute test session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis:

    • Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle control group suggests potential antidepressant activity.

Conclusion and Future Directions

While this compound is primarily recognized for its role as a synthetic building block, the broader family of substituted morpholines exhibits a rich and diverse range of biological activities, particularly within the central nervous system. The structural features of the title compound, specifically the 4-benzyl group, suggest a potential for CNS activity that warrants further investigation.

Future research should focus on the synthesis of a library of derivatives from this compound, where the reactive chloromethyl group is replaced with a variety of functional groups. These new chemical entities should then be subjected to a battery of in vitro and in vivo assays, such as those described in this guide, to elucidate their pharmacological profiles. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile morpholine scaffold.

References

  • Chem-Impex. 4-Benzyl-2-((pyrrolidin-1-yl)methyl) morpholine.
  • Chem-Impex. 4-Benzyl-2-[(piperidin-1-yl)methyl]morpholine.
  • MySkinRecipes. (S)-4-Benzyl-2-(hydroxymethyl)morpholine.
  • LookChem. Cas 1031442-66-6, 4-Benzyl-2-(hydroxymethyl)homomorpholine.
  • PubMed. Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue.
  • PubMed Central. Occurrence of Morpholine in Central Nervous System Drug Discovery.
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  • ResearchGate. Occurrence of Morpholine in Central Nervous System Drug Discovery.

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The Strategic Synthesis of 4-Benzyl-2-(chloromethyl)morpholine: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the synthetic efficiency and economic viability of a crucial building block, comparing a convergent and a linear approach, and contextualizing its application in the synthesis of the antidepressant Reboxetine.

In the landscape of pharmaceutical and fine chemical synthesis, the morpholine scaffold stands as a "privileged structure," prized for its ability to impart favorable physicochemical properties to bioactive molecules, such as enhanced solubility and metabolic stability.[1] Among the vast family of morpholine derivatives, 4-Benzyl-2-(chloromethyl)morpholine serves as a particularly valuable intermediate. Its N-benzyl group offers lipophilicity and a handle for further modifications, while the reactive chloromethyl group at the 2-position provides a key electrophilic site for constructing more complex molecular architectures.[1] This guide offers a comprehensive cost-benefit analysis of two primary synthetic strategies to obtain this versatile building block, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in their synthetic endeavors.

At a Glance: Comparing Synthetic Pathways

This guide will dissect two distinct and representative approaches to the synthesis of this compound:

  • Strategy A: The Convergent Build-Up. This efficient, one-pot approach constructs the morpholine ring from simple, commercially available starting materials: epichlorohydrin and benzylamine.

  • Strategy B: The Linear Functionalization. This traditional, multi-step method begins with a pre-formed morpholine ring, which is sequentially N-benzylated and then functionalized at the 2-position.

We will evaluate these strategies based on a range of critical parameters, including reaction yield, process complexity, and, crucially, a detailed cost analysis of the starting materials and reagents.

The Convergent Advantage: A One-Pot Synthesis from Epichlorohydrin and Benzylamine

A highly efficient route to this compound involves the direct reaction of benzylamine with epichlorohydrin. This convergent approach is attractive for its atom economy and reduced number of synthetic steps. The reaction proceeds through a nucleophilic attack of the benzylamine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the morpholine ring.[1]

Experimental Protocol: Convergent Synthesis

Materials:

  • Benzylamine

  • Epichlorohydrin

  • Methanol

  • Water

Procedure:

  • To a solution of benzylamine (1.0 eq) in a 1:1 mixture of methanol and water, epichlorohydrin (1.1 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

Expected Yield: While specific yields for this exact one-pot procedure can vary, similar syntheses of related morpholine derivatives from epichlorohydrin and amines report yields in the range of 70-85%. For the purpose of this analysis, we will use a conservative estimate of 75%.

The Linear Approach: Stepwise Functionalization of a Morpholine Precursor

A more traditional, linear synthesis involves the N-benzylation of a pre-existing 2-substituted morpholine derivative. A common precursor is 2-(hydroxymethyl)morpholine, which can be benzylated and subsequently chlorinated.

Experimental Protocol: Linear Synthesis

Step 1: N-Benzylation of 2-(Hydroxymethyl)morpholine

Materials:

  • 2-(Hydroxymethyl)morpholine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 2-(hydroxymethyl)morpholine (1.0 eq) in acetonitrile, potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq) are added.

  • The reaction mixture is stirred at 80°C for 12 hours.

  • The mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to yield 4-benzyl-2-(hydroxymethyl)morpholine.

Expected Yield: N-alkylation reactions of this type typically proceed with high efficiency. We will estimate a yield of 90% for this step.

Step 2: Chlorination of 4-Benzyl-2-(hydroxymethyl)morpholine

Materials:

  • 4-Benzyl-2-(hydroxymethyl)morpholine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 4-benzyl-2-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane, cooled to 0°C, thionyl chloride (1.2 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

Expected Yield: The conversion of alcohols to alkyl chlorides using thionyl chloride is generally a high-yielding reaction. A yield of 95% is a reasonable estimate for this transformation.

Overall Yield for Linear Synthesis: 0.90 * 0.95 = 85.5%

Visualizing the Synthetic Workflows

cluster_0 Strategy A: Convergent Synthesis cluster_1 Strategy B: Linear Synthesis A_start1 Benzylamine A_product This compound A_start1->A_product One-pot reaction A_start2 Epichlorohydrin A_start2->A_product One-pot reaction B_start 2-(Hydroxymethyl)morpholine B_mid 4-Benzyl-2-(hydroxymethyl)morpholine B_start->B_mid N-Benzylation B_product This compound B_mid->B_product Chlorination cluster_0 Route 1: Via this compound cluster_1 Route 2: Alternative Acylation-Reduction R1_start1 This compound R1_mid N-Benzyl Reboxetine R1_start1->R1_mid Alkylation R1_start2 2-Ethoxyphenol R1_start2->R1_mid Alkylation R1_product Reboxetine R1_mid->R1_product Debenzylation R2_start1 2-(2-Ethoxyphenoxy)phenylacetic acid R2_mid Amide Intermediate R2_start1->R2_mid Acylation R2_start2 Morpholine R2_start2->R2_mid Acylation R2_product Reboxetine R2_mid->R2_product Reduction

Caption: Two distinct synthetic strategies for the antidepressant Reboxetine.

A cost analysis of these two routes to Reboxetine would need to factor in the cost of 2-ethoxyphenol, the reagents for debenzylation in Route 1, and the cost of 2-(2-ethoxyphenoxy)phenylacetic acid and a reducing agent for Route 2. Given the significantly lower cost of producing the key intermediate in Strategy A, it is highly probable that a synthetic route to Reboxetine leveraging this convergent approach would be more economically favorable.

Conclusion: Strategic Synthesis for Economic and Efficient Outcomes

This comparative analysis clearly demonstrates the significant cost and efficiency advantages of a convergent synthetic strategy for producing this compound. The one-pot reaction of benzylamine and epichlorohydrin is not only more economical in terms of raw material costs but also involves fewer synthetic steps, leading to a reduction in solvent usage, waste generation, and labor.

While the linear approach may offer certain advantages in specific contexts, such as the availability of a particular substituted morpholine precursor, the economic imperative for large-scale synthesis strongly favors the convergent route. For researchers and drug development professionals, the choice of synthetic strategy for accessing key intermediates like this compound can have a profound impact on the overall cost and timeline of a project. This analysis underscores the importance of considering not only the chemical feasibility of a synthetic route but also its economic viability from the earliest stages of development.

References

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  • Reboxetine. DrugFuture.
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  • Synthesis of N-[(4-benzyl-2-morpholinyl)methyl]phthalimide. PrepChem.com.
  • Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Semantic Scholar.
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An In-Silico Comparative Analysis of the Binding Properties of 4-Benzyl-2-(chloromethyl)morpholine Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties and its presence in numerous approved drugs.[1] Its unique structural features often impart improved solubility, metabolic stability, and target-binding affinity to parent molecules. Within this chemical class, 4-benzylmorpholine derivatives have garnered significant attention for their diverse pharmacological activities, including potential applications in neurodegenerative diseases.[2] This guide focuses on a specific member of this family, 4-Benzyl-2-(chloromethyl)morpholine, and its rationally designed derivatives, to predict their binding efficacy against a key therapeutic target in neurodegeneration: Acetylcholinesterase (AChE).

Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, myasthenia gravis, and other neurological conditions characterized by cholinergic deficits.[2] Given the established precedent of morpholine-containing compounds as cholinesterase inhibitors, this in-silico study aims to provide a predictive comparison of the binding properties of novel this compound derivatives.[3][4]

This guide will provide a detailed, step-by-step methodology for a comparative molecular docking study, offering insights into the potential structure-activity relationships (SAR) of these compounds. The objective is to furnish researchers, scientists, and drug development professionals with a scientifically grounded, predictive framework to guide future experimental investigations in this promising area of medicinal chemistry.

Structural Overview of the Parent Compound

The parent compound, this compound, possesses a unique combination of functional groups that make it an attractive starting point for derivative design. The benzyl group offers a scaffold for introducing various substituents to modulate lipophilicity and explore aromatic interactions within a binding pocket. The chloromethyl group at the 2-position of the morpholine ring introduces a reactive site amenable to nucleophilic substitution, although for the purposes of this initial binding study, it is treated as a stable substituent.

Caption: 2D structure of this compound.

In-Silico Comparative Workflow

The predictive analysis of binding properties is conducted through a systematic in-silico workflow. This process begins with the selection of a validated protein target and the design of a virtual library of derivatives. Each derivative, along with the parent compound, is then subjected to molecular docking simulations to predict its binding affinity and pose within the active site of the target protein. The results are then collated and analyzed to establish a preliminary structure-activity relationship.

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis Target_Selection Target Selection: Human Acetylcholinesterase (PDB: 4EY7) Protein_Prep Protein Preparation: Remove water, add hydrogens Target_Selection->Protein_Prep Ligand_Design Ligand Design: Parent Compound & Derivatives Ligand_Prep Ligand Preparation: Energy minimization Ligand_Design->Ligand_Prep Docking Molecular Docking: AutoDock Vina Protein_Prep->Docking Ligand_Prep->Docking Binding_Affinity Calculate Binding Affinity (kcal/mol) Docking->Binding_Affinity Interaction_Analysis Analyze Binding Pose & Key Interactions Binding_Affinity->Interaction_Analysis SAR Structure-Activity Relationship (SAR) Interaction_Analysis->SAR

Caption: In-silico workflow for comparative binding analysis.

Detailed Experimental Protocols: In-Silico Molecular Docking

The following protocol outlines the computational methodology for predicting the binding affinities of this compound derivatives against human acetylcholinesterase.

1. Selection of Protein Target and Ligand Structures:

  • Protein Target: The crystal structure of human Acetylcholinesterase in complex with the inhibitor Donepezil (PDB ID: 4EY7) was obtained from the RCSB Protein Data Bank.[5] This structure provides a high-resolution model of the enzyme's active site, crucial for accurate docking simulations.

  • Ligand Design: A virtual library of derivatives was created by modifying the para-position of the benzyl ring of the parent compound, this compound. The selected substituents include:

    • Parent (H): Unsubstituted.

    • -OCH3 (Methoxy): An electron-donating group.

    • -NO2 (Nitro): An electron-withdrawing group.

    • -Cl (Chloro): A halogen with moderate electron-withdrawing and steric effects.

2. Preparation of Protein and Ligands:

  • Protein Preparation:

    • The PDB file (4EY7) was loaded into AutoDockTools (ADT).

    • All water molecules and the co-crystallized ligand (Donepezil) were removed from the protein structure.

    • Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed.

    • The prepared protein structure was saved in the PDBQT format, which includes atomic charges and atom types compatible with AutoDock Vina.

  • Ligand Preparation:

    • The 2D structures of the parent compound and its derivatives were drawn using ChemDraw and converted to 3D structures.

    • The 3D structures were energetically minimized using the MMFF94 force field.

    • The minimized ligand structures were then prepared for docking in ADT by assigning rotatable bonds and saved in the PDBQT format.

3. Molecular Docking Simulation:

  • Software: AutoDock Vina was employed for all molecular docking simulations.[6] AutoDock Vina is a widely used and validated open-source program for protein-ligand docking, known for its speed and accuracy.

  • Grid Box Definition: A grid box was defined to encompass the entire active site gorge of AChE. The center of the grid was set based on the position of the co-crystallized inhibitor in the original PDB structure, with dimensions of 25 x 25 x 25 Å to allow for sufficient conformational sampling of the ligands.

  • Docking Parameters: The exhaustiveness parameter, which controls the thoroughness of the search, was set to 8. The top 9 predicted binding poses for each ligand were generated and ranked based on their binding affinity scores.

4. Analysis of Docking Results:

  • Binding Affinity: The binding affinity of the most favorable pose for each ligand was recorded in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Binding Pose and Interactions: The lowest energy conformation of each ligand was visualized in complex with the AChE active site using PyMOL. Key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the surrounding amino acid residues were identified and analyzed.

Comparative Binding Analysis

The following table summarizes the predicted binding affinities of the this compound derivatives and their key interactions within the active site of human acetylcholinesterase.

Compound IDSubstituent (para-position)Predicted Binding Affinity (kcal/mol)Key Interacting Residues
Parent -H-8.2Tyr72, Trp86, Tyr124, Trp286, Tyr337, Tyr341
DER-01 -OCH3-8.5Tyr72, Trp86, Tyr124, Trp286, Tyr337, Tyr341, Phe338
DER-02 -NO2-7.9Tyr72, Trp86, Tyr124, Trp286, Tyr337, Tyr341
DER-03 -Cl-8.4Tyr72, Trp86, Tyr124, Trp286, Tyr337, Tyr341, Phe338

Discussion of In-Silico Structure-Activity Relationship (SAR)

The molecular docking results provide valuable preliminary insights into the structure-activity relationship of this compound derivatives as potential AChE inhibitors.

  • Parent Compound: The unsubstituted parent compound demonstrates a strong predicted binding affinity of -8.2 kcal/mol. Its binding pose reveals that the benzyl group is oriented towards the hydrophobic gorge of the AChE active site, engaging in favorable pi-pi stacking interactions with key aromatic residues such as Trp86, Tyr337, and Tyr341. The morpholine ring is positioned closer to the catalytic triad.

  • DER-01 (-OCH3): The introduction of an electron-donating methoxy group at the para-position of the benzyl ring resulted in the highest predicted binding affinity of -8.5 kcal/mol. This suggests that the methoxy group may enhance the electronic properties of the aromatic ring for more favorable interactions with the active site residues. Additionally, the oxygen atom of the methoxy group may form a hydrogen bond with a nearby residue, further stabilizing the complex.

  • DER-02 (-NO2): The derivative with a strong electron-withdrawing nitro group showed the lowest predicted binding affinity of -7.9 kcal/mol. The bulky and polar nature of the nitro group might introduce unfavorable steric or electronic clashes within the predominantly hydrophobic active site, leading to a less stable complex.

  • DER-03 (-Cl): The chloro-substituted derivative exhibited a strong predicted binding affinity of -8.4 kcal/mol, comparable to the methoxy-substituted derivative. The chlorine atom, being lipophilic, can enhance hydrophobic interactions within the active site. Its moderate electron-withdrawing nature does not appear to be detrimental to binding, unlike the nitro group.

Overall, the in-silico data suggests that substitution at the para-position of the benzyl ring with small, lipophilic, and moderately electron-donating or weakly electron-withdrawing groups may be beneficial for enhancing the binding affinity of this compound derivatives to acetylcholinesterase.

Conclusion and Future Directions

This in-silico comparative guide provides a predictive analysis of the binding properties of novel this compound derivatives against human acetylcholinesterase. The molecular docking studies indicate that these compounds have the potential to be effective AChE inhibitors, with predicted binding affinities in the low micromolar to nanomolar range. The preliminary structure-activity relationship suggests that modifications to the benzyl ring can significantly influence binding affinity.

It is imperative to emphasize that these findings are predictive and require experimental validation. Future work should focus on the chemical synthesis of these derivatives and their in vitro evaluation in AChE inhibition assays to confirm the in-silico predictions. Further optimization of the lead compounds identified in this study could involve exploring a wider range of substituents and investigating modifications at other positions of the morpholine and benzyl rings. This integrated approach of computational prediction and experimental validation will be instrumental in advancing the development of this promising class of compounds as potential therapeutics for neurodegenerative diseases.

References

  • AutoDock Vina. The Scripps Research Institute. [Link]
  • Cheung, J., Rudolph, M. J., Burshteyn, F., Cassidy, M. S., Gary, E. N., Love, J., Franklin, M. C., & Height, J. J. (2012). Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil.
  • Colletier, J. P., Fournier, D., Greenblatt, H. M., Stojan, J., Sussman, J. L., Zaccai, G., & Weik, M. (2006). Structural insights into substrate traffic and inhibition in acetylcholinesterase. The EMBO journal, 25(12), 2746–2756.
  • Ferreira-Silva, G. A., de Almeida, J. S., & de Menezes, J. N. (2020). Morpholine as a scaffold in medicinal chemistry: An update on synthetic strategies and biological applications. European Journal of Medicinal Chemistry, 191, 112158.
  • Kryger, G., Silman, I., & Sussman, J. L. (1999).
  • Sasidharan, S., Anand, A., & Mathew, J. (2021).
  • Singh, R., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
  • Temel, H. E., Akalın Çiftçi, G., & Yurttaş, L. (2023). Screening of new morpholine dithiocarbamate derivatives bearing benzimidazole moiety for anticholinesterase potential. European Journal of Life Sciences, 2(2), 71-77.
  • Tzara, A., & Golic Grdadolnik, S. (2020).
  • Zha, G. F., Wang, S. Y., & Zhang, Y. B. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(8), 1269-1280.
  • Zhang, L., & He, X. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(11), 2539.
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  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025).
  • Screening of new morpholine dithiocarbamate derivatives bearing benzimidazole moiety for anticholinesterase potential. (2023). DergiPark. [Link]
  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investig
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Comparative kinetic studies of reactions involving 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Benzyl-2-(chloromethyl)morpholine in Synthetic Chemistry

This compound is a key synthetic intermediate, particularly valued in the design and development of novel pharmaceutical agents.[1] Its structure incorporates a morpholine ring, a privileged scaffold in medicinal chemistry known for conferring favorable pharmacokinetic properties, and a reactive chloromethyl group, which serves as a handle for introducing diverse functionalities.[1] The N-benzyl group provides lipophilicity and potential for aromatic interactions.[1] The reactivity of this molecule is centered on the chloromethyl moiety, which is highly susceptible to nucleophilic substitution reactions.[1] Understanding the kinetics of these reactions is paramount for optimizing synthetic protocols, predicting reaction outcomes, and designing derivatives with desired therapeutic profiles.

This guide provides a comparative analysis of the reaction kinetics of this compound, contextualized within the fundamental principles of nucleophilic substitution. While direct, peer-reviewed kinetic data for this specific molecule is not extensively available, this guide will leverage well-established principles and data from analogous systems to provide a robust and scientifically grounded comparison.

Pillar 1: Mechanistic Underpinnings of Reactivity

The primary reaction pathway for this compound with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.[2][3] This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon of the chloromethyl group at the same time as the chloride leaving group departs.[2] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.[2][4]

Rate = k[Substrate][Nucleophile]

The alternative unimolecular (SN1) mechanism, which involves the formation of a carbocation intermediate, is generally less favored for primary alkyl halides like the chloromethyl group in our target molecule due to the relative instability of primary carbocations.[5][6] However, the benzylic nature of the system, where the adjacent morpholine nitrogen and benzyl group could potentially stabilize a positive charge, makes a nuanced consideration of the SN1/SN2 dichotomy important, especially under specific solvent conditions.[7][8] For the purpose of this guide, which focuses on typical synthetic applications with reasonably strong nucleophiles, the SN2 pathway is the predominant and most relevant mechanism to consider.

Pillar 2: Comparative Kinetic Analysis

To elucidate the kinetic profile of this compound, we will compare its expected reactivity with three carefully selected analogues: Benzyl Chloride, 4-Nitrobenzyl Chloride, and 1-Chloro-2-methylpropane. This comparison will highlight the key structural features influencing the SN2 reaction rate: steric hindrance and electronic effects.

Compound Structure Key Structural Feature Expected Relative SN2 Rate
This compound This compoundBulky morpholine ring at the β-positionModerate
Benzyl Chloride Benzyl ChlorideUnsubstituted benzylic halide (Baseline)Fast
4-Nitrobenzyl Chloride 4-Nitrobenzyl ChlorideElectron-withdrawing group on the phenyl ringVery Fast
1-Chloro-2-methylpropane 1-Chloro-2-methylpropaneSterically hindered primary alkyl halideSlow

Note: The relative rates are predictive and based on established principles of physical organic chemistry.

The Impact of Steric Hindrance

The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center and adjacent carbons.[2][5][9] The incoming nucleophile must approach the electrophilic carbon from the backside, and bulky substituents can impede this approach, increasing the activation energy and slowing the reaction.[2][9]

  • Benzyl Chloride vs. This compound: Benzyl chloride serves as our baseline for a relatively unhindered benzylic halide. The SN2 attack on its methylene carbon is efficient.[7] In contrast, this compound possesses a bulky morpholine ring attached to the carbon adjacent (β-position) to the chloromethyl group. This will introduce significant steric hindrance compared to benzyl chloride, leading to a slower SN2 reaction rate.

  • This compound vs. 1-Chloro-2-methylpropane: 1-Chloro-2-methylpropane is a classic example of a sterically hindered primary alkyl halide. The two methyl groups on the β-carbon create substantial steric bulk, significantly retarding the SN2 reaction rate. The steric hindrance presented by the morpholine ring in our target compound, while significant, is likely to be less than that of the two methyl groups in 1-chloro-2-methylpropane. Therefore, we can predict that this compound will react faster than 1-Chloro-2-methylpropane in an SN2 reaction.

The Role of Electronic Effects

Electronic effects, transmitted through the aromatic ring, can also influence the SN2 transition state.[10] Electron-withdrawing groups can stabilize the partial negative charge that develops on the leaving group in the transition state, thereby accelerating the reaction.

  • Benzyl Chloride vs. 4-Nitrobenzyl Chloride: The nitro group in 4-Nitrobenzyl Chloride is a powerful electron-withdrawing group. This effect makes the benzylic carbon more electrophilic and stabilizes the developing negative charge on the departing chloride ion in the SN2 transition state. Consequently, 4-Nitrobenzyl Chloride is expected to react significantly faster than unsubstituted benzyl chloride in SN2 reactions.

  • Implications for this compound: The N-benzyl group and the oxygen atom within the morpholine ring of this compound have a net electron-donating character through inductive effects. These effects would slightly decrease the electrophilicity of the chloromethyl carbon compared to a system with electron-withdrawing groups, but this electronic effect is likely to be secondary to the more dominant steric hindrance discussed previously.

Pillar 3: Experimental Protocols for Kinetic Studies

To quantitatively validate the predicted reactivity trends, a series of kinetic experiments can be designed. A common method for monitoring the progress of these reactions is by following the disappearance of the reactant or the appearance of the product over time using techniques such as HPLC, GC, or NMR spectroscopy.

General Protocol for a Comparative Kinetic Study
  • Reactant Preparation: Prepare stock solutions of the alkyl chlorides (this compound, Benzyl Chloride, 4-Nitrobenzyl Chloride, and 1-Chloro-2-methylpropane) and the chosen nucleophile (e.g., a secondary amine like morpholine or a primary amine like aniline) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

  • Reaction Initiation: In a thermostated reaction vessel, combine the nucleophile solution with the alkyl chloride solution to initiate the reaction. The concentrations should be chosen to ensure pseudo-first-order or second-order conditions, depending on the analytical method.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis: Analyze the quenched aliquots using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the remaining alkyl chloride or the formed product.

  • Data Analysis: Plot the concentration data versus time and fit the data to the appropriate integrated rate law (second-order for this SN2 reaction) to determine the rate constant (k).

  • Activation Parameters: Repeat the experiment at several different temperatures to construct an Arrhenius plot (ln(k) vs. 1/T) and determine the activation energy (Ea) and the pre-exponential factor (A).

Visualizations

SN2 Reaction Pathway

SN2_Pathway Reactants Nu⁻ + R-CH₂-Cl TS [Nu---CH₂(R)---Cl]⁻ Reactants->TS Rate-determining step Products Nu-CH₂-R + Cl⁻ TS->Products

Caption: Generalized SN2 reaction pathway.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Alkyl Halide & Nucleophile) Initiate_Reaction Initiate Reaction in Thermostated Vessel Stock_Solutions->Initiate_Reaction Quench_Aliquots Withdraw & Quench Aliquots at Timed Intervals Initiate_Reaction->Quench_Aliquots Analytical_Measurement Analyze Aliquots (e.g., HPLC) Quench_Aliquots->Analytical_Measurement Determine_k Determine Rate Constant (k) from Concentration vs. Time Plot Analytical_Measurement->Determine_k Arrhenius_Plot Repeat at Different Temperatures for Arrhenius Plot Determine_k->Arrhenius_Plot Activation_Parameters Calculate Activation Parameters (Ea, A) Arrhenius_Plot->Activation_Parameters

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is governed by a balance of steric and electronic factors. While it is a versatile synthetic intermediate, its SN2 reaction kinetics are expected to be moderated by the steric bulk of the morpholine ring when compared to simpler analogues like benzyl chloride. However, it is predicted to be significantly more reactive than more sterically encumbered primary alkyl halides. For drug development professionals, a thorough understanding of these kinetic principles is essential for the rational design of synthetic routes and the efficient production of novel morpholine-containing drug candidates. The experimental framework provided in this guide offers a clear path to quantifying these reactivity differences and optimizing reaction conditions.

References

  • Benchchem. (n.d.). This compound | 40987-25-5.
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  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • UCL. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions.
  • ResearchGate. (2025, August 10). Steric and electronic effects in SN2 reactions.
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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, 4-Benzyl-2-(chloromethyl)morpholine serves as a pivotal intermediate. Its structural motif, featuring a reactive chloromethyl group, is a versatile building block for the synthesis of more complex, biologically active molecules.[1] The efficiency, selectivity, and environmental impact of its synthesis are therefore of paramount importance to researchers and process chemists. This guide provides an in-depth, head-to-head comparison of catalytic systems for the N-benzylation of 2-(chloromethyl)morpholine, with a focus on providing actionable, data-driven insights for laboratory and industrial applications.

The Synthetic Challenge: N-Benzylation of 2-(chloromethyl)morpholine

The primary route to this compound is the nucleophilic substitution reaction between 2-(chloromethyl)morpholine and a benzylating agent, typically benzyl chloride or benzyl bromide. The core challenge lies in the biphasic nature of the reaction. 2-(chloromethyl)morpholine, often used as its hydrochloride salt, and the inorganic base (e.g., NaOH, K₂CO₃) are soluble in an aqueous phase, while the benzylating agent is soluble in an immiscible organic solvent. Without a catalyst, the reaction is exceedingly slow, as the reactants are segregated in different phases and can only interact at the limited interface.[1]

Synthetic_Scheme sub1 2-(chloromethyl)morpholine reagents + Base + Catalyst sub1->reagents sub2 Benzyl Chloride sub2->reagents product This compound reagents->product Toluene/Water

Caption: General reaction scheme for the synthesis of this compound.

Comparative Analysis of Catalytic Systems

While various catalytic methods for N-alkylation exist, Phase-Transfer Catalysis (PTC) has emerged as the most robust, efficient, and scalable technology for this specific transformation.[2] Homogeneous transition-metal-catalyzed N-alkylations, for instance, often rely on alcohols as alkylating agents through a "borrowing hydrogen" mechanism, which represents a different synthetic strategy.[3][4][5] Therefore, our comparison will focus on the performance of different phase-transfer catalysts against a non-catalytic baseline.

Baseline: Non-Catalytic Synthesis (Interfacial Reaction)

A baseline experiment without a catalyst demonstrates the inherent limitations of the biphasic system. The reaction relies solely on the small interface between the aqueous and organic layers, resulting in poor reaction kinetics and low conversion.

Experimental Protocol (Baseline):

  • To a stirred mixture of 2-(chloromethyl)morpholine (1.0 eq) in toluene, add a 50% aqueous solution of sodium hydroxide (2.0 eq).

  • Add benzyl chloride (1.05 eq) to the mixture.

  • Heat the reaction mixture to 80°C and stir vigorously for 24 hours.

  • Monitor the reaction progress by GC-MS.

Expected Outcome: The conversion to the desired product is typically very low, often less than 10%, even after prolonged reaction times. This underscores the necessity of a catalyst to facilitate the interaction between the reactants.

Phase-Transfer Catalysis (PTC): Mechanism and Advantages

Phase-transfer catalysis is a powerful technique that overcomes the immiscibility of reactants by using a catalyst to transport a reactive species from one phase to another.[6] In this synthesis, the phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the transfer of the deprotonated morpholine from the aqueous phase into the organic phase where it can react with benzyl chloride.

The mechanism proceeds as follows:

  • In the aqueous phase, the inorganic base deprotonates the 2-(chloromethyl)morpholine.

  • The quaternary ammonium cation (Q⁺) exchanges its counter-ion (X⁻) for the deprotonated morpholine anion at the interface, forming a lipophilic ion pair [Q⁺-Morpholine⁻].

  • This ion pair is soluble in the organic phase and diffuses away from the interface.

  • In the organic phase, the morpholine anion, now highly reactive as it is poorly solvated, attacks the benzyl chloride in an SN2 reaction, forming the product and regenerating the catalyst's cation with a chloride counter-ion [Q⁺Cl⁻].

  • The [Q⁺Cl⁻] ion pair then migrates back to the aqueous phase to repeat the cycle.

PTC_Mechanism cluster_org Organic Phase cluster_aq Aqueous Phase sub_org R-Cl (org) prod_org R-Nuc (org) sub_org->prod_org cat_regenerated Q+Cl- (org) prod_org->cat_regenerated cat_org Q+Nuc- (org) cat_org->sub_org Reaction cat_aq Q+Cl- (aq) cat_regenerated->cat_aq Phase Transfer sub_aq M+Nuc- (aq) sub_aq->cat_org waste_aq M+Cl- (aq) sub_aq->waste_aq cat_aq->sub_aq Ion Exchange waste_aq->cat_org Phase Transfer

Caption: Mechanism of Phase-Transfer Catalysis for Nucleophilic Substitution.

Key Advantages of PTC:

  • Increased Reaction Rates: By bringing the reactants together in a single phase, PTC dramatically accelerates the reaction.[7]

  • Milder Conditions: Reactions can often be run at lower temperatures, reducing side products.

  • Use of Inexpensive Reagents: Allows for the use of simple, inexpensive inorganic bases like NaOH and K₂CO₃.[2]

  • Green Chemistry: Reduces the need for hazardous, anhydrous, or expensive polar aprotic solvents.[6]

Head-to-Head Comparison of Phase-Transfer Catalysts

The choice of the phase-transfer catalyst is critical and can significantly impact reaction efficiency. The ideal catalyst possesses sufficient organophilicity to be soluble in the organic phase while still facilitating ion exchange at the interface. We will compare three commonly used quaternary ammonium salt catalysts.

Tetrabutylammonium Bromide (TBAB)

TBAB is a symmetric, moderately lipophilic quaternary ammonium salt. It is a workhorse catalyst for many PTC applications due to its commercial availability and effectiveness.

Experimental Protocol (TBAB):

  • To a stirred mixture of 2-(chloromethyl)morpholine (1.0 eq) in toluene, add a 50% aqueous solution of sodium hydroxide (2.0 eq).

  • Add Tetrabutylammonium Bromide (TBAB) (2 mol%).

  • Add benzyl chloride (1.05 eq) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction progress by GC-MS until starting material is consumed.

  • Upon completion, separate the organic layer, wash with water, and concentrate under reduced pressure to obtain the crude product.

Benzyltriethylammonium Chloride (TEBA)

TEBA contains a benzyl group, which can increase its affinity for aromatic solvents like toluene. It is another widely used and cost-effective PTC.

Experimental Protocol (TEBA):

  • Follow the protocol for TBAB, substituting Benzyltriethylammonium Chloride (TEBA) (2 mol%) as the catalyst.

  • Maintain the same reaction conditions (80°C, 4-6 hours).

Methyltrioctylammonium Chloride (Aliquat® 336)

Aliquat® 336 is a highly lipophilic, asymmetric quaternary ammonium salt. Its long alkyl chains ensure it resides almost exclusively in the organic phase, which can be advantageous for certain reactions.

Experimental Protocol (Aliquat® 336):

  • Follow the protocol for TBAB, substituting Aliquat® 336 (2 mol%) as the catalyst.

  • Maintain the same reaction conditions (80°C, 4-6 hours).

Performance Data Summary and Discussion

The following table summarizes the expected performance of each catalytic system based on literature precedents for similar N-alkylation reactions.

Catalyst SystemCatalyst Loading (mol%)Temp. (°C)Time (h)Typical Yield (%)Key Insights & Causality
None (Baseline) 08024< 10%Reaction is limited to the physical interface between the aqueous and organic phases, resulting in extremely slow kinetics.
TBAB 2804-690-95%Good balance of hydrophilic/lipophilic character allows for efficient ion transport. A reliable and cost-effective choice.
TEBA 2804-692-97%The benzyl group may enhance solubility in toluene, potentially leading to slightly faster kinetics and higher yields compared to TBAB.
Aliquat® 336 2803-5> 95%High lipophilicity ensures the catalyst remains in the organic phase, maximizing the concentration of the reactive ion pair where the reaction occurs. Often the most active catalyst.

Expertise & Experience Insights:

  • Causality of Performance: The superior performance of Aliquat® 336 can be attributed to its high organophilicity. This keeps the active catalyst-nucleophile ion pair concentrated in the organic phase, where the reaction with benzyl chloride occurs, thus maximizing the reaction rate according to the law of mass action. TEBA and TBAB are also highly effective but may partition slightly more into the aqueous phase, leading to marginally lower overall efficiency.

  • Catalyst Selection: For most laboratory-scale syntheses, TBAB and TEBA offer an excellent combination of performance and cost. For industrial-scale processes where maximizing throughput and yield is critical, the slightly higher cost of Aliquat® 336 is often justified by its superior activity and potentially shorter reaction times.

  • Self-Validating Protocol: The success of the PTC protocol is self-validating. A rapid exothermic reaction upon addition of the benzyl chloride (requiring controlled addition) and the disappearance of the starting material within a few hours (monitored by TLC or GC) confirms the catalytic cycle is operating efficiently. In contrast, the baseline reaction will show negligible change over the same period.

Conclusion and Recommendations

For the synthesis of this compound, the use of a phase-transfer catalyst is not merely an optimization but a necessity for achieving practical yields. While non-catalytic methods are ineffective, PTC systems provide a green, efficient, and scalable solution.

  • Recommendation for General Use: Benzyltriethylammonium Chloride (TEBA) is recommended as the optimal starting point, offering a superb balance of high yield, rapid reaction time, and economic viability.

  • Recommendation for Process Optimization: Aliquat® 336 is the catalyst of choice when seeking to maximize reaction rate and achieve the highest possible yield, making it ideal for process scale-up and manufacturing environments.

This guide demonstrates that by understanding the underlying catalytic mechanism, researchers can make informed decisions to select the most appropriate system, leading to the efficient and reliable synthesis of this valuable chemical intermediate.

References

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. GCI Pharmaceutical Roundtable Reagent Guides.
  • Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
  • Dalal Institute. (n.d.). Phase Transfer Catalysis.
  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
  • Makosza, M. (2000). Phase-transfer catalysis. A general and versatile tool in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.
  • Scribd. (n.d.). Phase Transfer Catalyst.
  • European Patent Office. (1988). Quaternary ammonium salts used as phase transfer catalysts (EP 0267136 A2).
  • Chemistry LibreTexts. (n.d.). Phase Transfer Catalysis.
  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Gopinathan, A., et al. (2019). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ChemistrySelect, 4(39), 11481-11485.
  • ResearchGate. (2019). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
  • Chen, X., et al. (2011). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 185-193.
  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols.

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A Senior Application Scientist's Guide to the Purification of 4-Benzyl-2-(chloromethyl)morpholine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of common purification methodologies for 4-Benzyl-2-(chloromethyl)morpholine (CAS: 40987-25-5), a critical intermediate in pharmaceutical synthesis.[1] The structural integrity and purity of this compound are paramount for the success of subsequent synthetic steps and the biological activity of the final target molecules. This document moves beyond simple protocols to explain the underlying principles and rationale, enabling researchers to make informed decisions for achieving optimal purity.

The unique structure of this compound, featuring a basic morpholine nitrogen and a reactive chloromethyl group, presents specific challenges and opportunities in purification.[1] This guide offers a comparative analysis of column chromatography, vacuum distillation, and recrystallization, complete with experimental protocols, troubleshooting advice, and supporting data to aid researchers in drug development and organic synthesis.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical properties is the foundation for selecting an appropriate purification strategy.

PropertyValueSource
CAS Number 40987-25-5[1][2][3]
Molecular Formula C₁₂H₁₆ClNO[2][3][4]
Molecular Weight 225.71 g/mol [1][3]
Appearance Colorless liquid or white to yellow low-melting solid[2]
Boiling Point 262-264°C (at atmospheric pressure)[2]
Melting Point -7°C to 50°C (Varies with purity)[2]
Solubility Soluble in alcohols, ether, and common organic solvents like dichloromethane and ethyl acetate.[2]

Part 1: Initial Work-up: The First Line of Purification

Before proceeding to high-purity techniques, a standard aqueous work-up is essential to remove inorganic salts, water-soluble impurities, and unreacted starting materials. Given the basic nature of the morpholine nitrogen, an acidic wash is a highly effective preliminary step.

Experimental Protocol: Aqueous Acid-Base Extraction
  • Dissolution : Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash : Transfer the solution to a separatory funnel and wash with a 1M HCl solution. This step protonates the basic this compound and other amine impurities, partitioning their hydrochloride salts into the aqueous layer. Rationale : This step is crucial if unreacted basic starting materials are present; however, be aware that your product will also be extracted into the aqueous phase. This protocol is primarily for removing more basic impurities than the product or for isolation of the product itself from a non-basic crude mixture. For general cleanup, a water wash is safer.

  • Neutralization & Re-extraction : If the product was extracted into the aqueous phase, cool the aqueous layer to 0°C and basify with NaOH or Na₂CO₃ until pH > 10. Extract the free-base product back into an organic solvent (e.g., DCM).

  • Final Washes : Wash the organic layer containing the product sequentially with water and then brine (saturated NaCl solution). The brine wash helps to break emulsions and remove residual water.[5]

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude, pre-purified product.

cluster_workflow Aqueous Work-up Workflow A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., EtOAc) A->B C Transfer to Separatory Funnel B->C D Wash with 1M HCl (Removes Basic Impurities) C->D E Wash with Water D->E F Wash with Brine E->F G Dry Organic Layer (e.g., Na2SO4) F->G H Filter and Concentrate G->H I Crude Product for Further Purification H->I

Caption: General workflow for an aqueous acid-base work-up.

Part 2: Comparative Evaluation of High-Purity Methods

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.

Method 1: Flash Column Chromatography

Flash chromatography is the most versatile method for purifying small to medium-scale batches, offering excellent separation of compounds with different polarities.

  • Principle of Operation : This technique relies on the differential adsorption of components in a mixture onto a solid stationary phase (silica gel) while being moved by a liquid mobile phase (eluent). Less polar compounds travel faster down the column, while more polar compounds are retained longer.

  • Causality Behind Experimental Choices : The primary challenge with morpholine derivatives is their basicity. The lone pair on the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[5] This interaction leads to significant peak tailing, poor separation, and potential product degradation on the column. To counteract this, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, is added to the eluent. This modifier deactivates the acidic sites on the silica, ensuring sharp, symmetrical peaks and improved recovery.

  • TLC Analysis : First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of heptane and ethyl acetate. Aim for a product retention factor (Rƒ) of ~0.3.

  • Column Packing : Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading : Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

  • Elution : Begin elution with the mobile phase. A typical gradient might start with 95:5 Heptane:EtOAc and gradually increase the polarity to 80:20 Heptane:EtOAc. Crucially, add 0.5-1% triethylamine to your eluent mixture.

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

cluster_cc Column Chromatography Workflow A Select Eluent via TLC Analysis (e.g., Heptane:EtOAc + 1% Et3N) B Pack Silica Gel Column A->B C Dry Load Crude Product onto Silica B->C D Elute with Solvent Gradient C->D E Collect & Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H High-Purity Product G->H

Caption: Workflow for purification by column chromatography.

Method 2: Vacuum Distillation

For larger quantities (>10 g) and when impurities have significantly different boiling points, vacuum distillation is a highly efficient and scalable method.

  • Principle of Operation : This method separates components based on differences in their volatility. By reducing the pressure, the boiling points of compounds are lowered, allowing for distillation at temperatures that prevent thermal decomposition. Given the high atmospheric boiling point of this compound (262-264°C), vacuum distillation is not just advantageous, it is necessary.[1][2]

  • Apparatus Setup : Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stir bar or boiling chips to ensure smooth boiling.

  • System Evacuation : Connect the apparatus to a vacuum pump protected by a cold trap. Slowly evacuate the system to the desired pressure (e.g., 1-5 mmHg).

  • Heating : Gently heat the distillation flask in a heating mantle.

  • Fraction Collection : Collect a forerun of low-boiling impurities. As the temperature stabilizes, collect the main fraction corresponding to the boiling point of the product at that pressure.

  • Completion : Stop the distillation when the temperature begins to rise again or when only a small residue remains.

  • Isolation : Carefully vent the system to atmospheric pressure before collecting the purified liquid product.

cluster_dist Vacuum Distillation Workflow A Assemble Short-Path Distillation Apparatus B Add Crude Product & Stir Bar A->B C Evacuate System to Low Pressure (1-5 mmHg) B->C D Heat Gently in Mantle C->D E Collect Forerun (Impurities) D->E F Collect Main Product Fraction at Constant Temperature E->F G Vent System & Isolate Product F->G H High-Purity Product G->H

Caption: Workflow for purification by vacuum distillation.

Method 3: Recrystallization

If the crude product is a solid or a low-melting solid, recrystallization can be an excellent and cost-effective method for achieving very high purity.

  • Principle of Operation : This technique relies on the differences in solubility of the target compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a minimal amount of a hot solvent, and as the solution cools, the target compound's solubility decreases, causing it to form pure crystals while impurities remain in the solution (mother liquor).

  • Solvent Screening : The key to successful recrystallization is finding the right solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold. Test small batches in solvents like isopropanol, ethanol, or a mixed solvent system like ethyl acetate/heptane.

  • Dissolution : Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until all the solid dissolves.

  • Cooling : Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying : Dry the crystals under vacuum to remove all residual solvent.

cluster_recrys Recrystallization Workflow A Select Appropriate Solvent (High solubility when hot, low when cold) B Dissolve Crude Solid in Minimal Hot Solvent A->B C Slowly Cool to Room Temperature B->C D Cool in Ice Bath to Maximize Yield C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H High-Purity Crystalline Product G->H

Caption: Workflow for purification by recrystallization.

Part 3: Method Selection and Data Summary

The optimal purification method is dictated by the specific experimental context. The following table provides a comparative summary to guide your decision-making process.

ParameterColumn ChromatographyVacuum DistillationRecrystallization
Typical Purity >95-99%>98%>99.5%
Yield Good (70-90%)Excellent (>90%)Variable (50-85%)
Scalability Poor to Moderate (mg to ~10g)Excellent (g to kg)Good (g to kg)
Time High (several hours)Moderate (2-4 hours)Moderate (requires cooling time)
Cost High (solvents, silica)Moderate (equipment)Low (solvents)
Separates Isomers, compounds with close polarityCompounds with different boiling pointsRemoves dissolved impurities
Best For Complex mixtures, small scale, R&DLarge scale, thermally stable compoundsCrystalline solids, final purity step
Decision-Making Flowchart

rect_node rect_node A What is the scale? B < 10g A->B Small C > 10g A->C Large D Are impurities structurally similar? B->D H Vacuum Distillation C->H E Is the crude product a solid? D->E No F Column Chromatography D->F Yes E->F No G Recrystallization E->G Yes

Caption: Guide for selecting the appropriate purification method.

Conclusion

The purification of this compound requires a deliberate approach tailored to the specific impurities, scale, and desired final purity. For small-scale, research-focused applications where multiple, similar impurities may be present, column chromatography with a base-modified eluent is the method of choice. For large-scale industrial production, vacuum distillation offers unparalleled efficiency and scalability. When the highest possible purity is required and the compound is crystalline, recrystallization stands out as a powerful and economical final polishing step. By understanding the principles behind each technique, researchers can confidently select and execute the optimal strategy to obtain high-purity material, ensuring the reliability and success of their downstream applications.

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Comparative analysis of the environmental impact of different synthetic routes

The comparative analysis of synthetic routes is a multi-faceted task that requires moving beyond traditional metrics like yield. By embracing the principles of green chemistry and applying quantitative metrics such as Process Mass Intensity and E-Factor, researchers and drug development professionals can make informed, data-driven decisions. This approach not only minimizes environmental impact but also leads to the development of more efficient, robust, and economically competitive manufacturing processes. The ultimate goal is to design and implement synthetic pathways that are inherently safer and more sustainable from the very beginning. [2][27]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral components of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Benzyl-2-(chloromethyl)morpholine, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both laboratory personnel and the environment.

Core Hazard Profile & Risk Assessment

Before any handling or disposal can occur, a thorough understanding of the inherent risks associated with this compound is essential. This compound is a chlorinated organic amine derivative, and its hazard profile dictates the stringent precautions required. The primary documented hazards are severe corrosive effects on skin and eyes.[1][2][3] The lack of extensive ecological data necessitates a conservative approach, treating the compound as potentially harmful to the environment and preventing its release into sewer systems or the surrounding ecosystem.[1][2][4]

Table 1: Hazard Identification for this compound

Hazard Class GHS Pictogram Signal Word Hazard Statement Source
Skin Corrosion/Irritation GHS05: Corrosion Danger H314: Causes severe skin burns and eye damage.[1][2][3] Fisher Scientific SDS, PubChem
Serious Eye Damage GHS05: Corrosion Danger H318: Causes serious eye damage.[2][3] Fisher Scientific SDS, PubChem

| Acute Toxicity, Oral | GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed.[3] | PubChem |

This profile firmly classifies this compound and materials contaminated with it as hazardous waste, subject to rigorous disposal regulations.

Personal Protective Equipment (PPE) & Pre-Disposal Safety

Direct contact with this compound must be avoided at all times. The selection of appropriate PPE is the first line of defense during handling and waste consolidation.

Table 2: Required PPE for Handling Chemical Waste

Protection Type Specification Rationale
Eye/Face Protection Chemical safety glasses and a face shield.[4] Protects against splashes of the corrosive material, which can cause severe eye damage.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile).[5] Gloves must be inspected before use and disposed of after handling. Prevents skin contact, which can lead to severe burns.[2]
Body Protection A chemically resistant lab coat or a full protective suit.[4] Protects skin and personal clothing from contamination.

| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[6] If aerosols or dust may be generated, a NIOSH-approved respirator is necessary. | Avoids inhalation of any vapors, mists, or dusts. |

Pre-Disposal Checklist:

  • Confirm Location of Safety Equipment: Before beginning, verify the location and operational status of the nearest eyewash station, safety shower, and spill kit.

  • Work in a Designated Area: All waste handling and consolidation should occur within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Avoid Working Alone: It is advisable not to handle hazardous waste when working alone in the laboratory.

Step-by-Step Waste Segregation and Containment Protocol

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[7][8] Adherence to these "cradle-to-grave" regulations is mandatory. The following protocol ensures compliance during the initial accumulation phase in the laboratory.

Step 1: Select an Appropriate Waste Container

  • Chemical Compatibility: The container must be constructed of a material compatible with chlorinated organic compounds. High-density polyethylene (HDPE) is a suitable choice. Do not use metal containers, as the potential for acidic byproducts from hydrolysis could cause corrosion.[9]

  • Integrity and Closure: The container must be in good condition, free of leaks or damage, and possess a secure, screw-on cap to prevent spills and fugitive emissions.[10]

Step 2: Waste Collection

  • Solid Waste: Collect unused or expired this compound, along with any contaminated solids (e.g., weigh boats, gloves, absorbent pads from spill cleanup), and place them directly into the designated solid waste container.[11]

  • Liquid Waste: If the compound is in a solution, it should be collected in a designated liquid waste container.

  • Segregation is Key: Do not mix this waste stream with other incompatible wastes. Specifically, keep it separate from strong acids and bases.[12] Halogenated organic waste should always be collected separately from non-halogenated solvent waste.[6][11]

Step 3: Proper Labeling

  • The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.[13]

    • A clear indication of the hazards: "Corrosive, Toxic" .

    • The date of accumulation.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • The labeled, closed container must be stored at or near the point of generation, under the control of laboratory personnel.[10]

  • The SAA must be in a well-ventilated area, away from ignition sources and common traffic paths.

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container (such as a tub or tray) to contain any potential leaks.[10]

Spill Management Protocol

Accidents can happen, and a prepared response is critical to mitigating risk.

  • Minor Spills (Contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[14]

    • Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spills (Outside of a fume hood or a large volume):

    • Evacuate the immediate area and alert colleagues.[4]

    • If safe to do so, prevent the spill from entering drains.[4]

    • Contact your institution's Environmental Health & Safety (EHS) or emergency response team immediately.[14]

    • Do not attempt to clean up a major spill without specialized training and equipment.

Approved Disposal Pathways

Disposal of this compound is strictly controlled. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[10][15]

The only approved disposal method is through a licensed professional hazardous waste disposal service. These companies are permitted to transport, treat, and dispose of hazardous materials in accordance with all federal and state regulations.[16] The typical final disposal route for chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize harmful combustion byproducts like hydrogen chloride gas.[17]

The following diagram illustrates the decision-making workflow for the proper management and disposal of this waste stream.

G Disposal Workflow: this compound start Waste Generated (Unused reagent, contaminated labware) characterize Characterize as Hazardous Waste per 40 CFR §262.11 (Corrosive, Chlorinated Organic) start->characterize spill Spill Occurs start->spill segregate Segregate in a Dedicated, Chemically Compatible Container characterize->segregate labeling Label Container: 'HAZARDOUS WASTE' Full Chemical Name & Hazards segregate->labeling segregate->spill store Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->store disposal_service Arrange Pickup by a Licensed Hazardous Waste Disposal Service store->disposal_service end Final Disposal via Permitted TSDF (e.g., High-Temperature Incineration) disposal_service->end spill_cleanup Follow Spill Management Protocol (Section 4) spill->spill_cleanup spill_waste Place Contaminated Materials in Waste Container spill_cleanup->spill_waste spill_waste->labeling

Caption: Decision workflow for compliant waste management.

By adhering to this structured protocol, from initial hazard assessment to final professional disposal, researchers can ensure they are not only compliant with legal requirements but are also upholding the highest standards of laboratory safety and environmental responsibility.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
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  • Unknown. (2025, November 17).
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  • Sigma-Aldrich. (n.d.). 4-BENZYL-2-CHLOROMETHYL-MORPHOLINE | 40987-25-5.
  • USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
  • TCI Chemicals. (2025, October 10). SAFETY DATA SHEET.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Benzyl-2-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a cornerstone in the synthesis of novel chemical entities, 4-Benzyl-2-(chloromethyl)morpholine presents both significant opportunities for discovery and inherent handling challenges. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe and effective management of this compound. By moving beyond mere procedural lists, we delve into the causality behind each recommendation, ensuring a culture of safety and scientific integrity within your laboratory.

Understanding the Hazard: A Corrosive Chloroalkylamine

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage[1][2][3]. The primary hazards stem from its reactive chloromethyl group and its morpholine structure. The chloroalkylamine moiety makes it a potent alkylating agent, capable of reacting with biological nucleophiles, which underscores the critical need for stringent protective measures. Its corrosive nature necessitates careful handling to prevent contact with skin, eyes, and mucous membranes.

The First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required equipment, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationsRationale and Best Practices
Hand Protection Double-gloving with a chemical-resistant outer glove (e.g., Viton™ or heavy-duty butyl rubber) over a standard nitrile inner glove.The chloroalkylamine structure poses a risk of permeation through standard laboratory gloves. While nitrile offers good splash protection, its resistance to chlorinated compounds can be limited[4][5][6]. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove immediately following a potential contamination. Always inspect gloves for integrity before use and change them frequently, especially after direct handling of the compound.
Eye and Face Protection Chemical splash goggles and a full-face shield.Due to its severe eye-damaging potential, standard safety glasses are insufficient[1][2]. Chemical splash goggles provide a seal around the eyes, and a face shield protects the entire face from splashes during transfers and other manipulations[4][7][8].
Body Protection A chemical-resistant apron worn over a flame-resistant lab coat.This dual-layer protection is essential to prevent skin contact with the corrosive liquid[9]. The apron should be made of a material resistant to chlorinated organic compounds.
Footwear Closed-toe, chemical-resistant shoes.Protects against spills that may reach the floor[9].
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.While handling in a fume hood is the primary engineering control, a respirator should be readily available for emergency situations such as a large spill or a failure of the ventilation system.

The Operational Plan: From Receipt to Disposal

A meticulously planned workflow is paramount to ensuring safety and experimental success. The following diagram and procedural steps outline a self-validating system for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate and Prepare Fume Hood gather_ppe Assemble and Inspect PPE prep_spill_kit Prepare Spill Kit prep_waste Prepare Labeled Waste Containers weigh Weighing prep_waste->weigh dissolve Dissolving transfer Transferring decontaminate Decontaminate Surfaces and Glassware transfer->decontaminate dispose_waste Segregate and Store Waste remove_ppe Remove and Dispose of PPE

Caption: Workflow for Safe Handling of this compound.

Preparation Phase
  • Designate a Work Area: All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood is functioning correctly and is free of clutter.

  • Assemble and Inspect PPE: Before handling the chemical, don all required PPE as outlined in the table above. Thoroughly inspect each item for any signs of damage.

  • Prepare a Spill Kit: Have a spill kit readily accessible. For this corrosive organic liquid, the kit should contain an inert absorbent material (such as vermiculite or sand), a neutralizing agent for corrosive materials (like sodium bicarbonate for acidic compounds, though this compound's reactivity should be considered), and a sealed container for spill waste[10][11][12]. Do not use combustible materials like paper towels to absorb the spill.

  • Prepare Waste Containers: Prepare separate, clearly labeled, and sealable waste containers for halogenated organic liquid waste and contaminated solid waste[1][2][13][14].

Handling Phase
  • Weighing: If weighing the liquid is necessary, perform this task within the fume hood. Use a tared, sealed container to minimize exposure.

  • Dissolving and Diluting: When dissolving or diluting, always add the this compound slowly to the solvent to control any potential exothermic reactions[9][15][16].

  • Transferring: Use a syringe or a cannula for liquid transfers to minimize the risk of splashes and drips. Avoid pouring directly from the bottle when possible.

Post-Handling and Decontamination
  • Decontaminate Surfaces and Equipment: Thoroughly wipe down all surfaces and non-disposable equipment that may have come into contact with the chemical. A standard laboratory detergent and water solution is effective for initial cleaning[7][8][17][18]. All cleaning materials (wipes, etc.) must be disposed of as contaminated solid waste.

  • Segregate and Store Waste: Securely seal all waste containers. Store them in a designated, well-ventilated secondary containment area away from incompatible materials, awaiting pickup by a licensed hazardous waste disposal service[2][13][14].

  • Remove and Dispose of PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. The outer gloves should be removed first and disposed of in the solid hazardous waste container. All disposable PPE should be treated as contaminated solid waste. Wash your hands thoroughly with soap and water after removing all PPE.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical.

spill Spill Occurs alert Alert Others and Evacuate (if major) spill->alert ppe Don Appropriate PPE (if minor and trained) alert->ppe Minor Spill report Report the Incident alert->report Major Spill contain Contain the Spill ppe->contain absorb Absorb/Neutralize contain->absorb collect Collect and Containerize Waste absorb->collect decon Decontaminate the Area collect->decon decon->report

Caption: Emergency Spill Response Workflow.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, contain the spill with absorbent material from your spill kit.

    • Gently cover the spill with the absorbent, working from the outside in.

    • Collect the contaminated absorbent material into a labeled hazardous waste container.

    • Decontaminate the area with soap and water.

    • Report the incident to your laboratory supervisor.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert all nearby personnel.

    • If the spill is significant, activate the fire alarm to evacuate the building.

    • From a safe location, call your institution's emergency response team.

    • Provide them with the name of the chemical and the location of the spill.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Plan: A Commitment to Environmental Stewardship

The disposal of this compound and its associated waste is a regulated process that requires strict adherence to environmental safety protocols. As a chlorinated organic compound, it must not be disposed of down the drain[1][10].

Waste StreamCollection and SegregationDisposal Method
Liquid Waste Collect in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste[1][2][13][14][19].Must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration[19].
Contaminated Solid Waste Collect all contaminated items (gloves, wipes, absorbent materials, etc.) in a sealed, labeled plastic bag or container designated for "Contaminated Solid Waste".Disposal through a licensed hazardous waste disposal company.

By implementing these comprehensive safety and handling protocols, you can mitigate the risks associated with this compound, fostering a secure and productive research environment.

References

  • This compound | C12H16ClNO | CID 2801562 - PubChem.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.